Product packaging for Xylitol 5-phosphate(Cat. No.:)

Xylitol 5-phosphate

Cat. No.: B1231398
M. Wt: 232.13 g/mol
InChI Key: VJDOAZKNBQCAGE-VPENINKCSA-N
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Description

Xylitol 5-phosphate is a phosphorylated derivative of xylitol that serves as a critical intermediate in the study of bacterial metabolism and antimicrobial agents. Its primary research value lies in its well-documented inhibitory effects on the growth of various bacteria, including cariogenic and otopathogenic strains. The core mechanism of action involves the intracellular accumulation of this compound, which initiates a futile metabolic cycle in bacteria such as Streptococcus mutans and Streptococcus pneumoniae . Bacteria transport xylitol into the cell and phosphorylate it to Xylitol-5-phosphate via the fructose phosphotransferase system (PTS) . This phosphorylated compound is non-metabolizable and is subsequently dephosphorylated and expelled from the cell, a process that consumes energy without any gain for the bacterium . This cycle leads to intracellular energy depletion, the formation of vacuoles, cell membrane degradation, and ultimately, growth inhibition by essentially starving the bacteria . Prolonged exposure can select for less virulent bacterial strains, providing a unique model for studying bacterial adaptation . Beyond its role in oral microbiology, this compound is a significant tool in broader microbiological and biotechnology research. Studies on bacteria like Corynebacterium glutamicum have shown that the intracellular formation of this compound can inhibit key glycolytic enzymes and impede growth on mixed carbon sources, making it a crucial factor in metabolic engineering and the optimization of microbial cell factories for bioproduction . Researchers utilize this compound to investigate metabolic pathways, phosphotransferase system (PTS) function, and the development of novel anti-biofilm strategies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O8P B1231398 Xylitol 5-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13O8P

Molecular Weight

232.13 g/mol

IUPAC Name

[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+/m0/s1

InChI Key

VJDOAZKNBQCAGE-VPENINKCSA-N

SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Synonyms

xylitol 5-P
xylitol 5-phosphate

Origin of Product

United States

Foundational & Exploratory

The Discovery and Significance of Xylitol 5-Phosphate in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of xylitol (B92547) 5-phosphate (X5P) in bacteria has unveiled a fascinating and complex interplay between sugar metabolism, microbial inhibition, and metabolic engineering. Initially identified as a product of the bacterial phosphoenolpyruvate (B93156):phosphotransferase system (PTS), X5P has been shown to be a key player in the bacteriostatic effects of xylitol, particularly in oral bacteria such as Streptococcus mutans. This technical guide provides an in-depth exploration of the discovery, metabolic pathways, and analytical methodologies related to xylitol 5-phosphate in bacteria. It is designed to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core concepts.

Introduction: The Emergence of this compound

Xylitol, a five-carbon sugar alcohol, has gained significant attention for its dental health benefits, primarily attributed to its ability to inhibit the growth of cariogenic bacteria. The mechanism behind this inhibition lies in the metabolic fate of xylitol within these microorganisms. Bacteria that can transport xylitol often do so via the phosphoenolpyruvate:phosphotransferase system (PTS), a unique bacterial transport system that concomitantly phosphorylates its substrates during translocation across the cell membrane. This process results in the intracellular accumulation of this compound.

In many bacteria, particularly those implicated in dental caries, the accumulation of X5P leads to a "futile cycle" of phosphorylation and dephosphorylation, depleting cellular energy reserves and inhibiting key glycolytic enzymes. This metabolic disruption is a cornerstone of xylitol's antimicrobial properties. In other bacteria, this compound can be further metabolized, highlighting the diverse roles of this molecule in bacterial physiology. This guide delves into the discovery of this pivotal metabolite and the scientific inquiry that has illuminated its functions.

The Metabolic Pathway of this compound in Bacteria

The metabolic journey of xylitol in bacteria is multifaceted and species-dependent. The initial and most critical step in many bacteria is its transport and phosphorylation to this compound.

Transport and Phosphorylation via the Phosphoenolpyruvate:Phosphotransferase System (PTS)

The PTS is a major pathway for carbohydrate uptake in many bacteria. It consists of a series of phosphotransfer reactions, beginning with phosphoenolpyruvate (PEP) and culminating in the phosphorylation of the incoming sugar. In the case of xylitol, it is often transported by a fructose-specific PTS.[1]

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Xylitol_Transport_and_Phosphorylation Xylitol_ext Xylitol (extracellular) PTS Phosphoenolpyruvate: Phosphotransferase System (PTS) Xylitol_ext->PTS Transport Xylitol_P This compound (intracellular) PTS->Xylitol_P Phosphorylation Pyruvate Pyruvate PTS->Pyruvate PEP Phosphoenolpyruvate (PEP) PEP->PTS Phosphate (B84403) donor

Caption: Transport and phosphorylation of xylitol via the PTS.

The "Futile Cycle" and Metabolic Inhibition

In bacteria such as Streptococcus mutans, the accumulation of this compound is problematic as they lack the enzymatic machinery to efficiently metabolize it further. This leads to a futile cycle where X5P is dephosphorylated back to xylitol, which is then expelled from the cell. This process consumes energy in the form of PEP without any net carbon gain, leading to growth inhibition.[2] Furthermore, X5P has been shown to inhibit key glycolytic enzymes, further disrupting cellular metabolism.[2]

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Futile_Xylitol_Cycle cluster_cell Bacterial Cell Xylitol_in Xylitol X5P This compound Xylitol_in->X5P PTS Phosphorylation Xylitol_expelled Xylitol (expelled) Xylitol_in->Xylitol_expelled Expulsion Glycolysis Glycolysis X5P->Glycolysis Inhibition Dephosphorylation Dephosphorylation X5P->Dephosphorylation PEP PEP Pyruvate Pyruvate PEP->Pyruvate (from PTS) Dephosphorylation->Xylitol_in Xylitol_ext Xylitol (extracellular) Xylitol_ext->Xylitol_in Uptake

Caption: The futile xylitol cycle leading to metabolic inhibition.

Productive Catabolism of this compound

In contrast to the futile cycle, some bacteria possess the enzymatic pathways to utilize this compound. This typically involves the oxidation of X5P to D-xylulose-5-phosphate by a xylitol-5-phosphate dehydrogenase. D-xylulose-5-phosphate is a key intermediate of the pentose (B10789219) phosphate pathway and can be readily integrated into central carbon metabolism.

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Productive_Xylitol_Catabolism Xylitol Xylitol X5P This compound Xylitol->X5P Phosphorylation X5P_DH Xylitol-5-Phosphate Dehydrogenase X5P->X5P_DH D_Xylulose_5P D-Xylulose-5-Phosphate X5P_DH->D_Xylulose_5P PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Productive catabolic pathway of this compound.

Quantitative Data on Xylitol Metabolism in Bacteria

The following tables summarize key quantitative data related to the enzymes and metabolites involved in bacterial xylitol metabolism. These values are essential for kinetic modeling and understanding the metabolic flux in different bacterial species.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKmVmaxReference
Xylitol DehydrogenaseKlebsiella pneumoniaeXylitol1.4 M-[3]
D-XylulokinaseAerobacter aerogenesD-XyluloseSimilar Km values for two isozymes-[4]
D-XylulokinaseMucor circinelloidesD-Xylulose0.29 mM-[5]
D-XylulokinaseMucor circinelloidesATP0.51 mM-[5]
Xylose ReductasePichia stipitisXylose--[6]
Xylose ReductasePichia stipitisNADPH--[6]

Note: Data for bacterial enzymes acting directly on this compound is limited. The provided data for related enzymes from various microorganisms offers a comparative perspective.

Table 2: Intracellular Metabolite Concentrations

MetaboliteOrganismConditionConcentrationReference
This compoundHuman Dental PlaqueXylitol rinseDetected[7][8]
This compoundCorynebacterium glutamicum (engineered)Growth on D-xyloseAccumulated[9]
This compoundLactobacillus casei-Synthesized in vitro[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in bacteria.

Preparation of Bacterial Cell Extracts for Metabolomics

Objective: To quench metabolic activity and extract intracellular metabolites, including this compound, for subsequent analysis.

Materials:

  • Bacterial culture in the desired growth phase

  • Quenching solution: 60% methanol, pre-chilled to -48°C[11]

  • Extraction solvent: Acetonitrile:methanol:water (2:2:1, v/v/v), pre-chilled to -20°C[12]

  • Centrifuge capable of reaching high speeds and maintaining low temperatures

  • Sonication bath or probe sonicator

  • Lyophilizer or vacuum concentrator

Protocol:

  • Quenching: Rapidly transfer a known volume of the bacterial culture into 4 volumes of ice-cold quenching solution. This immediately halts metabolic activity.[11]

  • Harvesting: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove extracellular metabolites. Repeat the centrifugation step.

  • Extraction: Resuspend the cell pellet in the pre-chilled extraction solvent. The volume should be sufficient to ensure complete cell lysis.

  • Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved through methods such as sonication on ice or bead beating.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube.

  • Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

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Metabolite_Extraction_Workflow Start Bacterial Culture Quenching Quenching (e.g., -48°C Methanol) Start->Quenching Harvesting Harvesting (Centrifugation) Quenching->Harvesting Washing Washing Pellet Harvesting->Washing Extraction Extraction (e.g., Acetonitrile:Methanol:Water) Washing->Extraction Lysis Cell Lysis (e.g., Sonication) Extraction->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Collection Supernatant Collection Clarification->Collection Drying Drying (Lyophilization) Collection->Drying End Metabolite Extract Drying->End

Caption: Workflow for bacterial metabolite extraction.

Thin-Layer Chromatography (TLC) for the Separation of Sugar Phosphates

Objective: To separate and qualitatively identify this compound from other sugar phosphates in a bacterial extract.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60)[13]

  • Developing solvent system (e.g., chloroform:acetic acid:water, 3:3.5:0.5 by volume)[14]

  • Spraying reagent for visualization (e.g., diphenylamine-aniline-phosphoric acid reagent)[14]

  • Standard solutions of xylitol and this compound

  • TLC development chamber

  • Heating plate or oven

Protocol:

  • Sample Application: Reconstitute the dried metabolite extract in a small volume of a suitable solvent. Using a capillary tube or micropipette, spot a small amount of the extract onto the baseline of the TLC plate. Also, spot the standard solutions on the same plate for comparison.

  • Development: Place the TLC plate in a development chamber containing the developing solvent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it reaches near the top.

  • Drying: Remove the plate from the chamber and allow it to air dry completely.

  • Visualization: Spray the plate evenly with the visualization reagent. Heat the plate on a hot plate or in an oven at a specified temperature (e.g., 85-100°C) for a few minutes until colored spots appear.

  • Analysis: Compare the retention factor (Rf) value and color of the spots from the bacterial extract with those of the standards to identify this compound.

Enzymatic Assay for this compound

Objective: To quantify the amount of this compound in a sample using a specific enzyme.

Materials:

  • Bacterial extract containing this compound

  • Xylitol-5-phosphate dehydrogenase (if available) or a coupled enzyme system

  • NAD+ (or NADP+, depending on the dehydrogenase)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, NAD+, and the bacterial extract.

  • Baseline Reading: Measure the initial absorbance at 340 nm.

  • Enzyme Addition: Add a known amount of xylitol-5-phosphate dehydrogenase to the cuvette to start the reaction.

  • Absorbance Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.

  • Calculation: The concentration of this compound can be calculated from the change in absorbance using the Beer-Lambert law and the molar extinction coefficient of NADH.

Note: The availability of a specific xylitol-5-phosphate dehydrogenase is crucial for this assay. If not commercially available, it may need to be purified from a bacterial source known to possess this enzyme.

Advanced Analytical Techniques

Mass Spectrometry (MS) for the Identification and Quantification of this compound

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the analysis of this compound.

  • LC-MS: Allows for the direct analysis of this compound in its native form from a complex mixture. The high resolution and mass accuracy of modern mass spectrometers enable confident identification.

  • GC-MS: Requires derivatization of the non-volatile this compound to make it amenable to gas chromatography. This method can provide excellent separation and sensitivity.

The mass spectrum of xylitol and its fragments can be used for identification.[15][16] For this compound, the fragmentation pattern will include the loss of the phosphate group.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis using stable isotope tracers, such as 13C-labeled xylitol, can provide a quantitative understanding of the flow of carbon through the metabolic pathways involving this compound.[17] This technique is invaluable for studying the dynamics of xylitol metabolism and its impact on the overall cellular metabolic network.

Conclusion and Future Directions

The discovery of this compound has been instrumental in elucidating the antimicrobial mechanism of xylitol and has opened new avenues for research in bacterial metabolism and drug development. The accumulation of this metabolite acts as a metabolic poison in certain bacteria, a principle that could be exploited for the development of novel antimicrobial strategies. Conversely, understanding the pathways for productive this compound catabolism in other bacteria is crucial for metabolic engineering efforts aimed at converting pentose sugars into valuable bioproducts.

Future research should focus on:

  • The identification and characterization of xylitol-5-phosphate dehydrogenases and other enzymes involved in its metabolism from a wider range of bacterial species.

  • Comprehensive metabolic flux analyses to quantify the impact of this compound on the central carbon metabolism of various bacteria.

  • The development of high-throughput screening methods for identifying inhibitors of xylitol transport and metabolism as potential antimicrobial agents.

This in-depth technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound in bacteria, fostering further discoveries and innovations in this important field.

References

xylitol 5-phosphate as a key intermediate in the pentose phosphate pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic route essential for cellular homeostasis, providing NADPH for reductive biosynthesis and antioxidant defense, and producing precursors for nucleotide synthesis. While glucose 6-phosphate is the primary entry point into the PPP, other metabolites can feed into this crucial pathway at various intermediate steps. One such key intermediate is xylitol (B92547) 5-phosphate, derived from the five-carbon sugar alcohol xylitol. This technical guide provides a comprehensive overview of the role of xylitol 5-phosphate as a central metabolite linking xylitol metabolism to the non-oxidative branch of the pentose phosphate pathway. We will delve into the enzymatic conversions, present quantitative data on enzyme kinetics and metabolite concentrations, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating carbohydrate metabolism, metabolic disorders, and novel therapeutic strategies targeting these pathways.

The Metabolic Journey: From Xylitol to the Pentose Phosphate Pathway

Xylitol, a naturally occurring sugar alcohol, is metabolized in a variety of organisms, including yeasts, bacteria, and mammals. Its entry into the central carbon metabolism is primarily achieved through its conversion to an intermediate of the pentose phosphate pathway, D-xylulose-5-phosphate. This conversion occurs via a two-step enzymatic process:

  • Oxidation of Xylitol to D-xylulose: The first step is the oxidation of xylitol to D-xylulose. This reaction is catalyzed by xylitol dehydrogenase (XDH) , an NAD+-dependent enzyme.[1]

  • Phosphorylation of D-xylulose: Subsequently, D-xylulose is phosphorylated to D-xylulose-5-phosphate by the enzyme D-xylulokinase (XK) , a reaction that requires ATP.[2][3]

D-xylulose-5-phosphate is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. Here, it is interconverted with other sugar phosphates by the enzymes transketolase and transaldolase , ultimately leading to the formation of glycolytic intermediates such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, or precursors for nucleotide biosynthesis like ribose 5-phosphate.[4][5]

In some bacteria, an alternative pathway for xylitol phosphorylation exists, where xylitol is directly converted to This compound . This can be a result of the activity of a phosphoenolpyruvate:phosphotransferase system. The accumulation of intracellular this compound has been observed to have bacteriostatic effects, potentially inhibiting bacterial metabolism.[4][6]

Data Presentation

Enzyme Kinetic Parameters

The efficiency of the enzymatic reactions converting xylitol to D-xylulose-5-phosphate and its subsequent metabolism in the pentose phosphate pathway is determined by the kinetic properties of the involved enzymes. The following tables summarize the Michaelis-Menten constants (Km) and catalytic constants (kcat) for key enzymes from various organisms.

Table 1: Kinetic Parameters of Xylitol Dehydrogenase (XDH)

OrganismSubstrateKm (mM)Vmax (U/mg) or kcat (s⁻¹)CofactorReference
Aspergillus flavusXylitol16.22.88 s⁻¹ (kcat/Km)NAD⁺[7]
Trichoderma gamsiiXylitol5.23 ± 0.68-NAD⁺[7]
Gluconobacter oxydansXylitol--NAD⁺[8]
Spathaspora arborariae (expressed in S. cerevisiae)Xylose--NADH/NADPH[9]

Table 2: Kinetic Parameters of D-Xylulokinase (XK)

OrganismSubstrateKm (mM)Vmax (nkat/mg) or kcat (s⁻¹)Reference
Mucor circinelloidesD-xylulose0.29-[2]
Mucor circinelloidesATP0.51-[2]
Saccharomyces cerevisiaeD-xylulose0.310 ± 0.010640[10][11]
Saccharomyces cerevisiaeATP1.550 ± 0.080500[10][11]
Saccharomyces cerevisiaeXylulose 5-phosphate1.300 ± 0.10060[11]
Saccharomyces cerevisiaeADP0.280 ± 0.03050[11]

Table 3: Kinetic Parameters of Transketolase (TKT) and Transaldolase (TAL)

EnzymeOrganismSubstrateKm (mM)Reference
TransketolaseRat LiverXylulose 5-phosphate0.5[12]
TransketolaseHepatoma 3924AXylulose 5-phosphate0.5[12]
TransaldolaseRat LiverErythrose 4-phosphate0.13[12]
TransaldolaseHepatoma 3924AErythrose 4-phosphate0.17[12]
TransaldolaseRat LiverFructose 6-phosphate0.30 - 0.35[12]
TransaldolaseHepatoma 3924AFructose 6-phosphate0.30 - 0.35[12]
Intracellular Metabolite Concentrations

The intracellular concentrations of this compound and other pentose phosphate pathway intermediates provide a snapshot of the metabolic state of the cell. These concentrations can vary significantly depending on the organism, growth conditions, and the available carbon source.

Table 4: Intracellular Concentrations of Xylitol and PPP Intermediates

OrganismConditionMetaboliteConcentration (mg/g FW or nmol/mg protein)Reference
Meyerozyma guilliermondiiOxidative stress + 1M XylitolIntracellular Xylitol~2.5 mg/g FW[2]
Corynebacterium glutamicum ISO strainGrowth on D-xyloseXylitol-5-phosphateAccumulated[4]
Sinorhizobium melilotiGrowth on glucoseSedoheptulose-7-phosphate~0.02 nmol/mg pellet weight[13]
Sinorhizobium melilotiGrowth on erythritolSedoheptulose-7-phosphate~0.12 nmol/mg pellet weight[13]
Sinorhizobium melilotiGrowth on glucoseRibose/Ribulose-5-phosphate~0.08 nmol/mg pellet weight[13]
Sinorhizobium melilotiGrowth on erythritolRibose/Ribulose-5-phosphate~0.18 nmol/mg pellet weight[13]
TAL-deficient miceUrineD-xylulose 5-phosphateSimilar to control[5]
TAL-deficient miceUrineSedoheptulose 7-phosphateMarkedly increased[5]

Experimental Protocols

Assay for Xylitol Dehydrogenase (XDH) Activity

This protocol describes a spectrophotometric method to determine the activity of xylitol dehydrogenase by monitoring the reduction of NAD⁺.

Materials:

  • 25 mM Carbonate buffer, pH 9.5

  • 0.2 mM NAD⁺ solution

  • 20 mM Xylitol solution

  • Cell extract or purified enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the assay mixture in a cuvette by combining the carbonate buffer, NAD⁺ solution, and the enzyme solution.

  • Initiate the reaction by adding the xylitol solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • One unit of XDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[10]

Assay for D-Xylulokinase (XK) Activity

This protocol outlines a coupled spectrophotometric assay to measure D-xylulokinase activity by monitoring the oxidation of NADH.

Materials:

  • 50 mM PIPES-K buffer, pH 6.5

  • 100 mM KCl

  • 5 mM MgCl₂

  • 0.2 mM NADH solution

  • 1 mM Phosphoenolpyruvate (PEP)

  • Pyruvate (B1213749) kinase (5 U/ml)

  • Lactate (B86563) dehydrogenase (7 U/ml)

  • 5 mM ATP solution

  • 1 mM D-xylulose solution

  • Cell extract or purified enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the assay mixture in a cuvette containing PIPES-K buffer, KCl, MgCl₂, NADH, PEP, pyruvate kinase, and lactate dehydrogenase.

  • Add the cell extract or purified enzyme and the ATP solution.

  • Initiate the reaction by adding the D-xylulose solution.

  • Monitor the decrease in absorbance at 340 nm, which is coupled to the ADP produced by the xylulokinase reaction.

  • Calculate the enzyme activity based on the rate of NADH oxidation. One unit of xylulokinase activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of D-xylulose per minute.[11]

Quantification of this compound

This protocol describes a method for the enzymatic synthesis and quantification of this compound.

Materials:

  • Toluene-permeabilized S. mutans cells

  • 2 mM Potassium phosphate buffer (PPB), pH 7.0, containing 150 mM KCl and 5 mM MgCl₂

  • 60 mM Xylitol solution

  • 1 mM Phosphoenolpyruvate (PEP) solution

  • 0.1 mM NADH solution

  • Lactate dehydrogenase (11 U/ml)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing PPB, xylitol, PEP, NADH, and lactate dehydrogenase.

  • Add the toluene-permeabilized S. mutans cells to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm. The amount of NADH consumed is stoichiometric to the amount of this compound produced.

  • The concentration of this compound can be calculated using the molar extinction coefficient of NADH.[14]

¹³C-Metabolic Flux Analysis (¹³C-MFA) to Trace Xylitol Metabolism

This protocol provides a general workflow for using ¹³C-labeled xylitol to trace its metabolic fate through the pentose phosphate pathway.

Materials:

  • Cell line of interest

  • Culture medium with ¹³C-labeled xylitol as the carbon source

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., methanol/water mixture)

  • LC-MS or GC-MS system

Procedure:

  • Isotope Labeling: Culture cells in a medium where the primary carbon source is replaced with a ¹³C-labeled xylitol (e.g., [2-¹³C]xylitol). Allow the cells to reach a metabolic and isotopic steady state.

  • Quenching and Extraction: Rapidly quench the metabolism by adding a cold quenching solution. Extract the intracellular metabolites using an appropriate solvent.

  • Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites, particularly the intermediates of the pentose phosphate pathway and glycolysis, using LC-MS or GC-MS.

  • Flux Calculation: Use the measured mass isotopomer distributions and a stoichiometric model of the metabolic network to calculate the metabolic fluxes through the pentose phosphate pathway and related pathways.[7][8]

Mandatory Visualization

Metabolic Pathway of Xylitol to Xylulose 5-Phosphate and Entry into the PPP

Xylitol_Metabolism Xylitol Xylitol DXylulose DXylulose Xylitol->DXylulose Xylitol Dehydrogenase (NAD⁺ -> NADH) X5P D-Xylulose-5-P DXylulose->X5P D-Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway X5P->PPP

Caption: Conversion of xylitol to D-xylulose-5-phosphate and its entry into the Pentose Phosphate Pathway.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase labeling 1. Isotope Labeling (¹³C-Xylitol) quenching 2. Quenching & Metabolite Extraction labeling->quenching analysis 3. Analytical Measurement (LC-MS / GC-MS) quenching->analysis fitting 5. Flux Fitting & Simulation analysis->fitting Isotopomer Data model 4. Stoichiometric Model Construction model->fitting flux_map 6. Flux Map Generation fitting->flux_map

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).[7]

Logical Relationship of Xylitol Metabolism and PPP Regulation

PPP_Regulation Xylitol Xylitol X5P D-Xylulose-5-P Xylitol->X5P Metabolism PPP_non_ox Non-oxidative PPP X5P->PPP_non_ox PPP_ox Oxidative PPP PPP_non_ox->PPP_ox Interconversion Nucleotide_Precursors Nucleotide Precursors PPP_non_ox->Nucleotide_Precursors NADPH NADPH PPP_ox->NADPH NADPH->PPP_ox Feedback Inhibition

Caption: Xylitol metabolism increases the pool of D-xylulose-5-P, influencing the flux through the PPP.

Conclusion

This compound serves as a critical nexus between xylitol metabolism and the pentose phosphate pathway, providing a direct entry point into the non-oxidative branch. Understanding the enzymes, kinetics, and regulation of this metabolic conversion is paramount for researchers in various fields, from metabolic engineering to drug development. The data and protocols presented in this guide offer a solid foundation for investigating the intricate role of this compound in cellular metabolism. The ability to trace the metabolic fate of xylitol using stable isotopes provides a powerful tool to dissect the complexities of the pentose phosphate pathway and its interplay with other central metabolic routes. Further research into the intracellular dynamics of this compound and its regulatory effects will undoubtedly uncover new insights into metabolic control and may reveal novel therapeutic targets for a range of diseases.

References

The Biological Function of Xylitol 5-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xylitol (B92547) 5-phosphate (X5P) is a phosphorylated sugar alcohol that serves as a critical metabolic intermediate in the antimicrobial action of xylitol, particularly against cariogenic bacteria such as Streptococcus mutans. Unlike its isomer D-xylulose-5-phosphate, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), xylitol 5-phosphate acts primarily as a metabolic disruptor. In susceptible bacteria, xylitol is actively transported into the cell and concomitantly phosphorylated to this compound by the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). The intracellular accumulation of this non-metabolizable product leads to a "futile energy cycle," depleting the cell's energy reserves and inhibiting crucial glycolytic enzymes. This multifaceted mechanism underlies the bacteriostatic and anticariogenic properties of xylitol, making X5P a molecule of significant interest in microbiology and drug development for oral health.

Core Biological Function: Metabolic Disruption

The primary biological role of this compound is not as a constructive metabolic intermediate but as an inhibitor and a key component of an energy-wasting cycle in specific microorganisms.

The Futile Xylitol Cycle in Streptococcus mutans

The most well-documented function of X5P is central to the anticariogenic effect of xylitol. In oral bacteria like Streptococcus mutans, xylitol is recognized and transported by the fructose-specific phosphotransferase system (PTS).[1][2] This process of group translocation simultaneously phosphorylates xylitol to this compound using phosphoenolpyruvate (PEP) as the phosphate donor.[3]

Once inside the cell, X5P cannot be further metabolized through glycolysis or the pentose phosphate pathway.[4] Its accumulation exerts a bacteriostatic effect through two primary mechanisms:

  • Energy Depletion: The cell expends high-energy phosphate from PEP to create X5P.[5] To alleviate the toxic accumulation, the cell must then expend additional energy to dephosphorylate X5P and expel the resulting xylitol.[6] This continuous, energy-draining loop is termed the "futile xylitol cycle," which depletes the cell of energy required for growth and proliferation.[7][8]

  • Enzymatic Inhibition: this compound acts as a potent inhibitor of key glycolytic enzymes, most notably phosphofructokinase (PFK), the rate-limiting enzyme of glycolysis.[4] This inhibition curtails the bacterium's ability to metabolize sugars like glucose, thereby reducing acid production and growth.

Toxicity in Other Microorganisms

The inhibitory effect of X5P accumulation is not limited to S. mutans. In engineered strains of Corynebacterium glutamicum designed to utilize xylose, the intracellular phosphorylation of xylitol to this compound by xylulokinase leads to significant growth inhibition.[9] This suggests that the accumulation of X5P is a broadly cytotoxic event in bacteria that are capable of phosphorylating xylitol but cannot catabolize the resulting product.

Metabolic Pathways and Regulatory Interactions

This compound is formed at the intersection of sugar transport and central carbon metabolism. Its presence creates a metabolic dead-end that disrupts normal cellular energetics.

Formation via the Phosphotransferase System (PTS)

The PTS is a major carbohydrate transport system in bacteria. It consists of a cascade of proteins that transfer a phosphoryl group from PEP to the incoming sugar. For xylitol, the fructose-specific PTS (PTSFru) is responsible for its uptake and phosphorylation.

Xyl_out Xylitol (extracellular) PTS Fructose (B13574) PTS (Membrane Transporter) Xyl_out->PTS Transport X5P This compound PTS->X5P Phosphorylation PYR Pyruvate PTS->PYR Xyl_in Xylitol (intracellular) PEP Phosphoenolpyruvate (PEP) PEP->PTS PO₄³⁻ donor

Figure 1: Formation of this compound via the PTS.

The Futile Cycle and Energy Depletion

The futile cycle represents a logical relationship of energy expenditure without metabolic gain. The cell invests two high-energy phosphate bonds (one from PEP for uptake, and at least one from ATP for the dephosphorylation/expulsion machinery) for each molecule of xylitol processed.

Xyl_out Xylitol (extracellular) Transport PTS Uptake Xyl_out->Transport Xyl_in Xylitol (intracellular) Expulsion Expulsion Xyl_in->Expulsion X5P This compound Phosphatase Phosphatase X5P->Phosphatase PEP PEP PEP->Transport PYR Pyruvate ATP ATP ATP->Phosphatase ADP ADP + Pi Phosphatase->Xyl_in Phosphatase->ADP -1 ~P Transport->X5P Transport->PYR -1 ~P Expulsion->Xyl_out

Figure 2: The energy-wasting futile xylitol cycle in S. mutans.

Inhibition of Glycolysis

This compound non-competitively inhibits phosphofructokinase (PFK), a critical control point in glycolysis.[4] This reduces the overall metabolic flux from glucose to lactate, diminishing the primary mechanism of acid production by cariogenic bacteria.

G6P Glucose-6-P F6P Fructose-6-P G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-BP Glycolysis Further Glycolysis (PEP, Pyruvate, Lactate) F16BP->Glycolysis PFK->F16BP ADP ADP PFK->ADP X5P This compound X5P->PFK Non-competitive Inhibition ATP ATP ATP->PFK

Figure 3: Non-competitive inhibition of PFK by X5P.

Quantitative Data

The inhibitory effects of this compound and the kinetics of related enzymes are central to understanding its biological impact. The data below summarizes key quantitative findings.

Table 1: Inhibition of Phosphofructokinase (PFK) by this compound

Inhibitor ConcentrationEnzyme SourcePercent InhibitionInhibition TypeReference
0.5 mMBacillus stearothermophilus44%Non-competitive[4]

Table 2: Kinetic Parameters of Enzymes Involved in X5P Metabolism

EnzymeOrganismSubstrateKmVmaxReference
Fructose PTSStreptococcus mutansXylitolData not availableData not available[1]
XylulokinaseSaccharomyces cerevisiaeD-xylulose310 ± 10 µM640 nkat/mg
XylulokinaseCorynebacterium glutamicumXylitolData not availableData not available[9]

Experimental Protocols

Reproducible experimental methods are crucial for the study of this compound. The following sections provide detailed protocols for its synthesis and quantification.

Enzymatic Synthesis and Purification of this compound

This protocol is adapted from the method described by Trahan et al. (1988) using a cell extract from Lactobacillus casei.[5][10]

Objective: To synthesize and purify milligram quantities of this compound for use as an analytical standard or in enzymatic assays.

Materials:

  • Lactobacillus casei (e.g., Cl-16 strain)

  • Growth medium (e.g., MRS broth supplemented with fructose)

  • Phosphoenolpyruvate (PEP)

  • Xylitol

  • Magnesium Chloride (MgCl₂)

  • Potassium Fluoride (KF)

  • Potassium phosphate buffer (pH 7.0)

  • Barium acetate (B1210297)

  • Ethanol (B145695) (95% and absolute)

  • Dowex 1-X8 anion exchange resin (formate form)

  • Formic acid solutions

  • French press or sonicator

  • Centrifuge (refrigerated)

  • Lyophilizer

Procedure:

  • Cell Culture and Harvest:

    • Inoculate a large volume (e.g., 6 liters) of appropriate growth medium with L. casei.

    • Incubate under anaerobic conditions until the late logarithmic phase of growth.

    • Harvest cells by centrifugation (e.g., 10,000 x g for 15 min at 4°C). Wash the cell pellet twice with cold potassium phosphate buffer.

  • Preparation of Cell-Free Extract:

    • Resuspend the cell pellet in a minimal volume of cold potassium phosphate buffer.

    • Disrupt the cells using a French press (e.g., 20,000 lb/in²) or sonication.

    • Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract containing the PTS enzymes.

  • Enzymatic Synthesis Reaction:

    • Prepare the reaction mixture containing:

      • Cell-free extract

      • Xylitol (final concentration ~50 mM)

      • Phosphoenolpyruvate (PEP) (final concentration ~50 mM)

      • MgCl₂ (final concentration ~5 mM)

      • KF (final concentration ~10 mM, to inhibit phosphatases)

    • Incubate the reaction mixture overnight (12-16 hours) at 37°C.

  • Purification:

    • Barium Precipitation: Terminate the reaction by heating (e.g., 80°C for 10 min), then cool on ice. Centrifuge to remove precipitated protein. To the supernatant, add an equal volume of absolute ethanol and a saturated solution of barium acetate. Allow the barium salt of X5P to precipitate overnight at 4°C.

    • Collection and Washing: Collect the precipitate by centrifugation. Wash the pellet sequentially with 95% ethanol and absolute ethanol to remove unreacted substrates. Dry the pellet.

    • Ion-Exchange Chromatography: Dissolve the barium salt in a minimal amount of dilute acid and remove barium ions (e.g., by addition of sodium sulfate (B86663) and centrifugation). Apply the supernatant to a column of Dowex 1-X8 (formate form).

    • Wash the column with deionized water.

    • Elute the X5P using a stepwise gradient of formic acid.

    • Collect fractions and assay for phosphate content to identify the X5P peak.

  • Final Steps:

    • Pool the pure fractions and remove the formic acid by repeated lyophilization.

    • Determine the final yield and assess purity using methods like thin-layer chromatography (TLC) or enzymatic analysis.[5]

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of intracellular X5P, based on established methods for other phosphorylated sugars and xylitol.[7][11][12]

Objective: To extract and quantify the concentration of this compound from bacterial cell pellets.

Materials:

  • Bacterial cell pellets

  • Cold quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • This compound analytical standard

  • LC-MS/MS system with a HILIC column

  • Ammonium (B1175870) formate (B1220265) or ammonium acetate (for mobile phase)

  • Formic acid or ammonium hydroxide (B78521) (for pH adjustment)

Procedure:

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding the bacterial culture to a cold quenching solution.

    • Centrifuge immediately at low temperature to pellet the cells.

    • Quickly wash the pellet with a cold buffer or saline solution.

    • Add a precise volume of cold extraction solvent to the cell pellet.

    • Lyse the cells (e.g., by bead beating or sonication) while keeping the sample cold.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: HILIC column (e.g., Shodex HILICpak VT-50 2D).

      • Mobile Phase A: Water with ammonium formate and formic acid.

      • Mobile Phase B: Acetonitrile with ammonium formate and formic acid.

      • Gradient: Start with a high percentage of organic phase (e.g., 80% B) and gradually increase the aqueous phase to elute the polar X5P.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the specific precursor-to-product ion transition for X5P (e.g., m/z 231 -> m/z 97 [PO₃⁻]). This must be optimized empirically.

  • Data Processing:

    • Prepare a calibration curve using the pure X5P analytical standard.

    • Integrate the peak area for X5P in the unknown samples.

    • Calculate the concentration of X5P in the extract based on the calibration curve.

    • Normalize the concentration to the initial cell mass or cell number to determine the intracellular concentration.

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench 1. Quench Metabolism (Cold Methanol) Extract 2. Extract Metabolites (Cold Solvent) Quench->Extract Centrifuge 3. Remove Debris (Centrifugation) Extract->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant Inject 4. Inject Supernatant Supernatant->Inject HILIC 5. HILIC Separation Inject->HILIC ESI 6. ESI (Negative Mode) HILIC->ESI MRM 7. MRM Detection (m/z 231 -> 97) ESI->MRM Quantify 9. Quantify Peak Area MRM->Quantify CalCurve 8. Create Calibration Curve CalCurve->Quantify Normalize 10. Normalize to Cell Mass Quantify->Normalize Result Intracellular X5P Concentration Normalize->Result

Figure 4: Experimental workflow for X5P quantification.

Implications for Drug Development

The unique role of this compound as a targeted metabolic inhibitor presents several opportunities for drug development, particularly in the fields of oral health and infectious diseases.

  • Antimicrobial Potentiation: Understanding the mechanism of X5P-induced toxicity could inform the development of novel antimicrobial agents that exploit bacterial phosphotransferase systems.

  • Synergistic Formulations: The combination of xylitol with other agents that interfere with bacterial energy metabolism or ion gradients could lead to synergistic antimicrobial effects.

  • Target for Resistance Screening: As bacteria can develop resistance to xylitol, often by modifying their PTS, assays monitoring X5P production can be used to screen for and understand resistance mechanisms.

Conclusion

This compound is a key effector molecule in the biological activity of xylitol. Its formation and accumulation in susceptible bacteria trigger a cascade of events, including a futile energy-wasting cycle and direct inhibition of glycolysis, which collectively lead to growth inhibition. This targeted disruption of microbial metabolism, particularly in cariogenic streptococci, establishes X5P as a molecule of high importance. Further research into the kinetics of its formation and its precise interactions with cellular machinery will be invaluable for the development of next-generation antimicrobial strategies for oral and systemic health.

References

Unveiling the Antimicrobial Power of Xylitol 5-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylitol (B92547), a five-carbon sugar alcohol, has long been recognized for its dental health benefits, primarily attributed to its inability to be fermented by cariogenic bacteria. However, the true inhibitory action lies in its phosphorylated metabolite, xylitol 5-phosphate (X5P). This technical guide delves into the core mechanisms by which X5P exerts its antibacterial effects, providing a comprehensive overview for researchers and drug development professionals. We will explore the metabolic pathways affected, present quantitative data on its inhibitory concentrations, and provide detailed experimental protocols for studying its effects. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the key signaling pathways and experimental workflows.

The "Futile Cycle": A Pathway to Bacterial Growth Inhibition

The primary mechanism by which xylitol, and subsequently X5P, inhibits the growth of susceptible bacteria is through a phenomenon known as the "futile cycle". This process is particularly well-documented in Streptococcus mutans, a key bacterium implicated in dental caries.

Bacteria that possess a fructose (B13574) phosphotransferase system (PTS) can actively transport xylitol into the cell. The PTS phosphorylates xylitol, converting it into this compound (X5P). Unlike glucose 6-phosphate, which readily enters glycolysis, X5P cannot be further metabolized by most bacteria. This leads to an intracellular accumulation of X5P, which is toxic to the cell.

The bacterium then expends energy in the form of ATP to dephosphorylate X5P back to xylitol and expel it from the cell. This creates a "futile cycle" where the bacterium continuously expends energy to transport and phosphorylate xylitol, only to dephosphorylate and expel it, without gaining any energy in return. This energy drain ultimately leads to the inhibition of bacterial growth and, in some cases, cell death.[1][2][3][4]

Futile_Xylitol_Cycle cluster_outside Extracellular Space cluster_cell Bacterial Cell Xylitol_out Xylitol PTS Fructose Phosphotransferase System (PTS) Xylitol_out->PTS Transport & Phosphorylation X5P This compound (X5P) PTS->X5P Energy_loss Energy (ATP) Consumption Phosphatase Phosphatase X5P->Phosphatase Accumulation (Toxic) Growth_inhibition Growth Inhibition X5P->Growth_inhibition Xylitol_in Xylitol Phosphatase->Xylitol_in Dephosphorylation Xylitol_in->Xylitol_out Expulsion

Figure 1: The Futile Xylitol Cycle.

Inhibition of Glycolysis: Targeting Phosphofructokinase

Beyond the energy-draining futile cycle, X5P has been shown to directly inhibit key enzymes in the glycolytic pathway. A primary target of this inhibition is phosphofructokinase (PFK), a critical regulatory enzyme in glycolysis.[5]

Studies have demonstrated that X5P acts as a non-competitive inhibitor of PFK with respect to both of its substrates, ATP and fructose-6-phosphate.[6] This means that X5P can bind to the enzyme at a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of the substrate concentration. By inhibiting PFK, X5P effectively creates a bottleneck in the glycolytic pathway, further starving the bacterium of the energy required for growth and proliferation.

PFK_Inhibition F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK ATP ATP ATP->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP ADP ADP PFK->ADP Glycolysis Glycolysis F16BP->Glycolysis X5P This compound (X5P) X5P->PFK Non-competitive Inhibition

Figure 2: Inhibition of Phosphofructokinase by X5P.

Quantitative Data on Bacterial Growth Inhibition

The inhibitory effects of xylitol and, by extension, X5P, have been quantified against various bacterial strains. The following tables summarize key findings from the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Xylitol

Bacterial StrainMICReference
Serratia marcescens400 mg/mL (40%)[7]
Actinomyces viscosus64 g/L (6.4%)[8]
Streptococcus mutans (4 strains)30% (w/v)[9]
Streptococcus sobrinus (4 strains)30% (w/v)[9]

Table 2: Inhibition of Phosphofructokinase (PFK) by this compound (X5P)

InhibitorConcentration% Inhibition of PFKType of InhibitionReference
This compound0.5 mM44%Non-competitive[6]

Table 3: Inhibition of Biofilm Formation by Xylitol

Bacterial StrainXylitol Concentration% Biofilm InhibitionReference
Serratia marcescens5%74.22%[7]
Serratia marcescens10%81.03%[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on bacterial growth.

Bacterial Growth Inhibition Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific bacterium.

Growth_Inhibition_Assay start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria prep_xylitol Prepare Serial Dilutions of Xylitol/X5P start->prep_xylitol inoculate Inoculate Microplate Wells with Bacteria and Test Compound prep_bacteria->inoculate prep_xylitol->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_od Measure Optical Density (OD) at 600nm incubate->read_od determine_mic Determine MIC (Lowest concentration with no visible growth) read_od->determine_mic end End determine_mic->end

Figure 3: Workflow for Bacterial Growth Inhibition Assay.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Xylitol or this compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Prepare Xylitol/X5P Dilutions:

    • Perform serial twofold dilutions of the xylitol or X5P stock solution in the broth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test bacterium.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test substance that completely inhibits visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.

Phosphofructokinase (PFK) Enzyme Activity Assay

This protocol measures the effect of X5P on the activity of PFK.

Materials:

  • Purified PFK enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM DTT)

  • Fructose-6-phosphate (F6P) solution

  • ATP solution

  • This compound solution

  • Coupling enzymes: aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

  • NADH solution

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the assay buffer, F6P, ATP, coupling enzymes, and NADH.

    • Prepare a separate cuvette containing the same mixture plus the desired concentration of X5P.

    • Include a control without PFK to measure any background NADH oxidation.

  • Initiate the Reaction:

    • Add the purified PFK enzyme to each cuvette to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ results in a decrease in absorbance at this wavelength.

  • Calculate Enzyme Activity:

    • The rate of the reaction is proportional to the rate of decrease in absorbance.

    • Calculate the specific activity of PFK in the presence and absence of X5P.

    • The percentage of inhibition can be calculated as: [1 - (Activity with X5P / Activity without X5P)] * 100.

Conclusion

This compound is a potent inhibitor of bacterial growth, acting through a dual mechanism of inducing a futile energy-wasting cycle and directly inhibiting key glycolytic enzymes like phosphofructokinase. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the antimicrobial properties of X5P and explore its potential in various therapeutic applications. The provided visualizations of the metabolic pathways and experimental workflows serve as clear and concise tools for understanding these complex processes. Further research into the effects of X5P on a wider range of pathogenic bacteria and the exploration of its synergistic effects with other antimicrobial agents are promising avenues for future investigation.

References

An In-depth Technical Guide on the Formation of Xylitol 5-Phosphate from Xylitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of xylitol (B92547) 5-phosphate from xylitol, a critical reaction in the metabolism of this sugar alcohol in various organisms. The guide details the primary enzymatic pathways involved, with a focus on xylitol kinase and the bacterial phosphoenolpyruvate (B93156):phosphotransferase system. It presents available quantitative data on enzyme kinetics, outlines detailed experimental protocols for the synthesis, purification, and assay of xylitol 5-phosphate and its related enzymes, and explores the metabolic fate and regulatory roles of this phosphorylated intermediate. Visual diagrams of the key pathways and experimental workflows are provided to facilitate understanding. This document is intended to serve as a valuable resource for researchers in metabolic engineering, drug development, and nutritional science.

Introduction

Xylitol, a five-carbon sugar alcohol, is widely used as a sugar substitute in various food and pharmaceutical products. Its metabolism is of significant interest due to its low caloric value and non-cariogenic properties. A key step in the intracellular metabolism of xylitol is its phosphorylation to form this compound. This conversion is a crucial entry point into central metabolic pathways, particularly the pentose (B10789219) phosphate (B84403) pathway (PPP). Understanding the formation of this compound is essential for elucidating the complete metabolic fate of xylitol, its physiological effects, and its potential therapeutic applications. This guide provides a detailed technical examination of the enzymatic reactions, experimental methodologies, and metabolic implications of this compound formation.

Enzymatic Pathways for this compound Formation

The phosphorylation of xylitol to this compound is primarily catalyzed by two distinct enzymatic systems: ATP-dependent xylitol kinases and the bacterial phosphoenolpyruvate:phosphotransferase system (PTS).

Xylitol Kinase (ATP:xylitol 5-phosphotransferase)

In many organisms, including mammals and some microbes, the primary enzyme responsible for xylitol phosphorylation is xylitol kinase (EC 2.7.1.122). This enzyme catalyzes the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to the 5-hydroxyl group of xylitol, yielding this compound and adenosine diphosphate (B83284) (ADP).[1]

Reaction: ATP + Xylitol ⇌ ADP + this compound

Phosphoenolpyruvate:Xylitol Phosphotransferase System (PTS)

In certain bacteria, such as Streptococcus mutans and Lactobacillus casei, the uptake and phosphorylation of xylitol are mediated by the phosphoenolpyruvate:phosphotransferase system (PTS) .[2][3] This system couples the transport of xylitol across the cell membrane with its simultaneous phosphorylation. The high-energy phosphate donor in this reaction is phosphoenolpyruvate (PEP).[2][3]

Overall Reaction: Xylitol (extracellular) + PEP (intracellular) → this compound (intracellular) + Pyruvate (B1213749) (intracellular)

The PTS involves a cascade of phosphorelay proteins, including Enzyme I (EI) and HPr, as well as a xylitol-specific Enzyme II (EII) complex.[2][3]

Quantitative Data

While specific kinetic data for xylitol kinase is limited in the literature, data for related enzymes and transport systems provide valuable context for experimental design.

ParameterValueOrganism/SystemNotes
Xylitol Uptake Km 0.14 ± 0.02 mMArabidopsis thaliana (AtPMT1)Represents the affinity of a polyol/monosaccharide transporter for xylitol.[4]
0.18 ± 0.01 mMArabidopsis thaliana (AtPMT2)Represents the affinity of a polyol/monosaccharide transporter for xylitol.[4]
Xylitol Dehydrogenase Optimal pH 9.5Aspergillus flavusFor the oxidation of xylitol.[4]
Xylitol Dehydrogenase Optimal Temperature 50°CAspergillus flavus
Xylitol Production Optimal pH 5.5Debaryomyces hanseniiFor the overall conversion of xylose to xylitol.[5]
Xylitol Production Optimal Temperature 24°CDebaryomyces hansenii

Experimental Protocols

Synthesis and Purification of this compound from Lactobacillus casei Cell Extract

This protocol is adapted from a published method for the enzymatic synthesis of this compound using the PTS from Lactobacillus casei.[2]

4.1.1. Preparation of Cell Extract

  • Grow Lactobacillus casei Cl-16 in a suitable broth (e.g., MRS broth) to the late logarithmic phase.

  • Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 10 mM MgCl₂).

  • Resuspend the cells in the same buffer and disrupt them by a suitable method (e.g., sonication or French press).

  • Centrifuge the disrupted cell suspension at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris.

  • The resulting supernatant is the crude cell extract containing the xylitol phosphoenolpyruvate:phosphotransferase system.

4.1.2. Enzymatic Synthesis of this compound

  • Prepare a reaction mixture containing:

    • Xylitol (e.g., 50 mM)

    • Phosphoenolpyruvate (PEP) (e.g., 60 mM)

    • MgCl₂ (e.g., 10 mM)

    • Potassium fluoride (B91410) (KF) (e.g., 10 mM, to inhibit phosphatases)

    • Lactobacillus casei cell extract

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubate the reaction mixture overnight at a suitable temperature (e.g., 37°C).

4.1.3. Purification of this compound

  • Terminate the reaction by heating (e.g., 90°C for 5 minutes) and then centrifuge to remove precipitated proteins.

  • Filter the supernatant through a 0.22 µm filter.

  • Precipitate the this compound by adding a solution of barium acetate.

  • Collect the barium salt of this compound by centrifugation.

  • Wash the pellet with cold ethanol.

  • Dissolve the pellet in a minimal amount of water and remove barium ions by adding a stoichiometric amount of sulfuric acid, followed by centrifugation to remove the barium sulfate (B86663) precipitate.

  • Further purify the this compound using ion-exchange chromatography (e.g., Dowex 1x8 formate (B1220265) form).

  • Analyze the purity of the final product by thin-layer chromatography (TLC) and enzymatic assays.

Spectrophotometric Assay for Xylitol Kinase Activity

This is a general coupled-enzyme spectrophotometric assay that can be adapted for measuring xylitol kinase activity by monitoring the production of ADP.

4.2.1. Principle

The production of ADP by xylitol kinase is coupled to the oxidation of NADH through the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is proportional to the xylitol kinase activity.

4.2.2. Reagents

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl.

  • Xylitol solution (substrate)

  • ATP solution (co-substrate)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Xylitol kinase (enzyme source)

4.2.3. Procedure

  • In a quartz cuvette, prepare a reaction mixture containing assay buffer, xylitol, ATP, PEP, and NADH.

  • Add a sufficient amount of the coupling enzymes, PK and LDH.

  • Incubate the mixture for a few minutes at the desired temperature to allow for temperature equilibration and to consume any contaminating ADP or pyruvate.

  • Initiate the reaction by adding the xylitol kinase-containing sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • One unit of xylitol kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Metabolic and Signaling Pathways

Integration into the Pentose Phosphate Pathway

In mammalian liver, xylitol is first oxidized to D-xylulose by xylitol dehydrogenase. D-xylulose is then phosphorylated by xylulokinase to D-xylulose 5-phosphate, which is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[6] The direct product of xylitol phosphorylation, this compound, can also be converted to D-xylulose 5-phosphate. The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide biosynthesis.

The "Futile Xylitol Cycle" in Bacteria

In some bacteria like Streptococcus mutans, the uptake of xylitol via the PTS leads to the intracellular accumulation of this compound.[2][7] Since these bacteria often lack the metabolic pathways to further utilize this compound, it is dephosphorylated back to xylitol, which is then expelled from the cell.[2][8] This process, known as the "futile xylitol cycle," consumes a molecule of PEP for each molecule of xylitol that enters and exits the cell, leading to a net loss of energy and contributing to the bacteriostatic effect of xylitol.[2][7]

Inhibition of Glycolysis

This compound has been shown to be a non-competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[9] This inhibition of PFK can slow down the rate of glycolysis, leading to reduced acid production and growth inhibition in oral bacteria, which is a proposed mechanism for the anti-cariogenic effect of xylitol.[9]

Signaling Roles

While the direct signaling roles of this compound are not well-established, its isomer, D-xylulose 5-phosphate, is known to be a signaling molecule. D-xylulose 5-phosphate activates protein phosphatase 2A, which in turn activates the carbohydrate response element-binding protein (ChREBP), a key transcription factor that upregulates the expression of genes involved in lipogenesis. Studies have shown that xylitol consumption can lead to the activation of the pentose phosphate pathway and modulate signaling pathways related to oxidative stress, such as the Nrf2/HO-1 axis.[3][10]

Visualizations

Xylitol_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Xylitol_ext Xylitol Xylitol_int Xylitol Xylitol_ext->Xylitol_int Transport X5P This compound Xylitol_int->X5P Xylitol Kinase (ATP -> ADP) or PTS (PEP -> Pyruvate) DX5P D-Xylulose 5-Phosphate X5P->DX5P Isomerase Glycolysis Glycolysis X5P->Glycolysis Inhibits PPP Pentose Phosphate Pathway DX5P->PPP PFK Phosphofructokinase

Caption: Overview of xylitol metabolism and the role of this compound.

Futile_Xylitol_Cycle cluster_extracellular Extracellular cluster_intracellular Intracellular Xylitol_ext Xylitol X5P This compound Xylitol_ext->X5P PTS Xylitol_int Xylitol Xylitol_int->Xylitol_ext Expulsion X5P->Xylitol_int Phosphatase Energy Energy Consumption X5P->Energy PEP PEP Pyruvate Pyruvate Pi Pi Xylitol_Kinase_Assay Xylitol Xylitol X5P This compound Xylitol->X5P Xylitol Kinase ATP ATP ADP ADP ATP->ADP Xylitol Kinase ADP->ATP Pyruvate Kinase PEP PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH (Abs @ 340nm) NAD NAD+ (No Abs @ 340nm) NADH->NAD Lactate Dehydrogenase

References

The Xylitol 5-Phosphate Futile Cycle in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth examination of the xylitol (B92547) 5-phosphate (X5P) futile cycle in bacteria. This metabolic pathway, prevalent in various bacterial species, including notable members of the oral microbiome like Streptococcus mutans and gut commensals such as Lactobacillus casei, represents a significant energy-draining process with profound implications for bacterial growth and survival. The cycle is initiated by the uptake and phosphorylation of xylitol, a sugar alcohol that many bacteria cannot metabolize. The resulting accumulation of xylitol-5-phosphate leads to a futile cycle of dephosphorylation and expulsion, depleting cellular energy reserves. This guide details the molecular mechanisms, key enzymatic players, regulatory networks, and quantitative aspects of this cycle. Furthermore, it offers detailed experimental protocols for studying the X5P futile cycle, providing a valuable resource for researchers in microbiology, biochemistry, and drug development aimed at exploring this cycle as a potential antimicrobial target.

Introduction

Futile cycles, also known as substrate cycles, are pairs of metabolic reactions that operate simultaneously in opposite directions, resulting in the net consumption of ATP without any net conversion of the substrate.[1] While often viewed as wasteful, these cycles can play crucial roles in metabolic regulation, heat generation, and amplifying metabolic signals.[1] The xylitol 5-phosphate (X5P) futile cycle is a prime example of a substrate cycle with significant physiological consequences for bacteria.

Xylitol, a five-carbon sugar alcohol, is widely used as a sugar substitute due to its non-cariogenic properties. Its antimicrobial effects are largely attributed to the induction of the X5P futile cycle in susceptible bacteria.[2] These bacteria transport xylitol into the cell and phosphorylate it to X5P, a compound they cannot further metabolize.[2][3] The intracellular accumulation of X5P is toxic and triggers a phosphatase-mediated dephosphorylation, followed by the expulsion of free xylitol.[2] This continuous cycle of phosphorylation, dephosphorylation, and transport drains the cell of high-energy phosphate (B84403) carriers, primarily phosphoenolpyruvate (B93156) (PEP), leading to growth inhibition.[2]

This guide will dissect the core components of the X5P futile cycle, providing a comprehensive overview for researchers interested in its fundamental biology and its potential as a target for novel therapeutic strategies.

Molecular Mechanism of the this compound Futile Cycle

The X5P futile cycle is a multi-step process involving transport, phosphorylation, dephosphorylation, and export. The key steps are outlined below:

  • Xylitol Uptake and Phosphorylation: Xylitol is transported into the bacterial cell via the phosphoenolpyruvate:sugar phosphotransferase system (PTS).[3] In many bacteria, such as Streptococcus mutans, this transport is mediated by a fructose-specific PTS (PTSFru), which recognizes xylitol as a substrate analog.[4][5] The transport is coupled with the phosphorylation of xylitol to xylitol-5-phosphate (X5P), utilizing phosphoenolpyruvate (PEP) as the phosphoryl donor.[6]

  • Intracellular Accumulation of Xylitol-5-Phosphate: As most bacteria that exhibit this futile cycle lack the enzymes to metabolize X5P, it accumulates in the cytoplasm. This accumulation can lead to metabolic stress and inhibition of various cellular processes.

  • Dephosphorylation of Xylitol-5-Phosphate: To alleviate the toxic effects of X5P accumulation, the cell employs a phosphatase to hydrolyze X5P back to free xylitol and inorganic phosphate (Pi). The specific identity of this phosphatase can vary between bacterial species and may involve non-specific phosphatases or potentially a more specific X5P-phosphatase.

  • Expulsion of Xylitol: The intracellularly reformed xylitol is then expelled from the cell, likely through a transport system, completing the futile cycle. The continuous operation of this cycle depletes the cell's pool of PEP, a crucial high-energy molecule involved in glycolysis and other essential metabolic pathways, ultimately leading to bacteriostasis.[2]

Signaling Pathway of the this compound Futile Cycle

The following diagram illustrates the core components and flow of the this compound Futile Cycle.

X5P_Futile_Cycle cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Xylitol_out Xylitol PTS PTS (e.g., Fructose (B13574) PTS) Xylitol_out->PTS Uptake X5P Xylitol-5-Phosphate PTS->X5P Phosphorylation Pyruvate Pyruvate PTS->Pyruvate Xylitol_in Xylitol Xylitol_in->Xylitol_out Expulsion Phosphatase X5P Phosphatase X5P->Phosphatase Phosphatase->Xylitol_in Dephosphorylation Pi Pi Phosphatase->Pi PEP PEP PEP->PTS

A diagram illustrating the this compound Futile Cycle.

Quantitative Data

Quantitative understanding of the X5P futile cycle is crucial for assessing its impact on bacterial metabolism and for developing targeted interventions. This section summarizes available quantitative data. It is important to note that specific kinetic parameters for the key enzymes directly involved in the futile cycle are not always readily available in the literature and may need to be determined experimentally for the specific bacterial species of interest.

Table 1: Enzyme Kinetic Parameters
EnzymeBacteriumSubstrateKmVmaxOptimal pHOptimal Temp. (°C)Reference(s)
Fructose PTS Streptococcus mutansFructoseNot explicitly stated for xylitolNot explicitly stated for xylitol~7.037[4][6]
Xylitol-5-Phosphate Phosphatase Bacillus subtilis (general alkaline phosphatase)p-nitrophenyl phosphate2.747 mM3299 U/L8.037[7]
Acid Phosphatase Extremophile bacterium (from metagenomic analysis)p-nitrophenyl phosphate160-300 µM (for 5'-nucleosides)70-160 s-1 (kcat)3.5 - 8.525-50[8][9]
Xylitol Dehydrogenase (for context) Gluconobacter oxydansXylitol (oxidation)--11.030[10]
Xylitol Dehydrogenase (for context) Gluconobacter oxydansD-xylulose (reduction)--5.035[10]

Note: Data for specific xylitol-5-phosphate phosphatases are limited. The values presented for phosphatases are for general or related enzymes and may not directly reflect the kinetics of the enzyme involved in the futile cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the X5P futile cycle.

Synthesis and Purification of Xylitol-5-Phosphate

This protocol is adapted from Trahan et al. (1988) for the enzymatic synthesis of X5P using a cell extract of Lactobacillus casei.[11][12]

Materials:

  • Lactobacillus casei (e.g., Cl-16) culture

  • Growth medium (e.g., MRS broth)

  • Xylitol

  • Phosphoenolpyruvate (PEP)

  • Tris-HCl buffer (pH 7.0)

  • Magnesium chloride (MgCl2)

  • Barium acetate (B1210297)

  • Ethanol

  • Dowex 1-X8 (formate form) ion-exchange resin

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

Procedure:

  • Preparation of Cell Extract:

    • Grow L. casei in a suitable broth to the late exponential phase.

    • Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

    • Wash the cell pellet twice with cold buffer (e.g., 50 mM Tris-HCl, pH 7.0).

    • Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.

    • Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the cell extract.

  • Enzymatic Synthesis of X5P:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl (pH 7.0)

      • 10 mM MgCl2

      • 50 mM Xylitol

      • 60 mM PEP

      • Cell extract (protein concentration to be optimized)

    • Incubate the mixture overnight at 37°C.

  • Purification of X5P:

    • Terminate the reaction by heating (e.g., 80°C for 10 min) and centrifuge to remove precipitated proteins.

    • Add barium acetate to the supernatant to a final concentration of 50 mM to precipitate the barium salt of X5P.

    • Collect the precipitate by centrifugation, wash with cold ethanol, and dry.

    • Dissolve the barium salt in a minimal amount of 0.1 M HCl and pass it through a Dowex 1-X8 (formate form) column.

    • Wash the column with water to remove unbound material.

    • Elute X5P with a linear gradient of ammonium formate in formic acid (e.g., 0 to 2 M ammonium formate in 1 M formic acid).

    • Monitor fractions for the presence of phosphate and sugar.

    • Pool the X5P-containing fractions and lyophilize to remove the volatile buffer.

Assay for Phosphoenolpyruvate-Dependent Phosphotransferase System (PTS) Activity

This protocol describes a method to measure the PEP-dependent phosphorylation of xylitol by bacterial cell extracts or purified PTS components.[6]

Materials:

  • Bacterial cells or purified PTS components

  • [14C]-Xylitol

  • Phosphoenolpyruvate (PEP)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl2)

  • Potassium fluoride (B91410) (KF)

  • Dowex 1-X8 (chloride form) resin

  • Scintillation cocktail

Procedure:

  • Preparation of Cell Permeabilized Cells or Cell-Free Extract:

    • Grow bacteria to mid-log phase and harvest by centrifugation.

    • Wash the cells with a suitable buffer.

    • For permeabilized cells, treat with toluene-ethanol.

    • For cell-free extracts, disrupt cells as described in section 5.1.

  • PTS Assay:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl (pH 7.5)

      • 10 mM MgCl2

      • 10 mM KF (to inhibit phosphatases)

      • 10 mM PEP

      • 1 mM [14C]-Xylitol (specific activity to be optimized)

      • Cell extract or permeabilized cells

    • Incubate at 37°C for a defined period (e.g., 10-30 min).

    • Stop the reaction by adding ice-cold water.

  • Separation and Quantification:

    • Apply the reaction mixture to a small column of Dowex 1-X8 (chloride form).

    • Wash the column with water to elute unreacted [14C]-Xylitol.

    • Elute the phosphorylated [14C]-Xylitol-5-phosphate with 1 M LiCl.

    • Measure the radioactivity in the eluate using liquid scintillation counting.

    • Calculate the rate of X5P formation based on the specific activity of the [14C]-Xylitol.

Assay for Xylitol-5-Phosphate Phosphatase Activity

This is a general colorimetric assay for phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate, which can be adapted to measure X5P-phosphatase activity.[7]

Materials:

  • Bacterial cell extract or purified phosphatase

  • Xylitol-5-phosphate (synthesized as in 5.1) or p-nitrophenyl phosphate (pNPP) as a substrate

  • Tris-HCl buffer (optimal pH to be determined, e.g., pH 7.0-8.5)

  • Magnesium chloride (MgCl2)

  • Sodium carbonate (Na2CO3)

  • Spectrophotometer

Procedure:

  • Phosphatase Assay:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (at optimal pH)

      • 5 mM MgCl2

      • 10 mM Xylitol-5-phosphate (or pNPP)

      • Cell extract or purified enzyme

    • Incubate at the optimal temperature (e.g., 37°C) for a set time.

    • Stop the reaction by adding an equal volume of 1 M Na2CO3.

  • Quantification:

    • If using pNPP, measure the absorbance of the yellow p-nitrophenolate product at 405 nm.

    • If using X5P, the released inorganic phosphate can be quantified using the malachite green assay or a similar colorimetric method.

    • Create a standard curve with known concentrations of p-nitrophenol or phosphate to determine the amount of product formed.

    • Calculate the enzyme activity in units (µmol of product formed per minute).

Experimental Workflow for Analyzing the Futile Cycle

The following diagram outlines a comprehensive workflow for characterizing the X5P futile cycle in a bacterial strain.

Futile_Cycle_Workflow A Bacterial Strain Selection (e.g., S. mutans, L. casei) B Growth Inhibition Assay (Varying Xylitol Concentrations) A->B G Construction of Gene Deletion Mutants (e.g., ptsI, phosphatase genes) A->G C Quantification of Intracellular Xylitol-5-Phosphate B->C F Gene Expression Analysis (qRT-PCR/RNA-Seq) B->F D Enzyme Activity Assays (PTS and Phosphatase) C->D E Metabolic Flux Analysis (13C-Xylitol Labeling) C->E I Data Integration and Model Building D->I E->I F->I H Phenotypic Characterization of Mutants G->H H->I Gene_Regulatory_Network cluster_signals Environmental Signals cluster_regulators Regulatory Proteins cluster_genes Target Genes Fructose Fructose FruR FruR-like Regulator Fructose->FruR Induces Xylitol Xylitol Xylitol->FruR ? phosphatase_gene phosphatase gene Xylitol->phosphatase_gene Induces? Glucose Glucose CcpA CcpA Glucose->CcpA Activates fruI fruI (PTS) FruR->fruI Represses (in absence of inducer) CcpA->fruI Represses (CCR)

References

The Natural Occurrence of Xylitol 5-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylitol (B92547) 5-phosphate is a key metabolic intermediate found in a variety of organisms, ranging from bacteria and yeast to humans. As the phosphorylated form of the sugar alcohol xylitol, it plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the production of reductive power in the form of NADPH. This technical guide provides an in-depth overview of the natural occurrence of xylitol 5-phosphate, its metabolic significance, and the analytical methodologies used for its detection and quantification. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the role of this metabolite in various biological systems and its potential as a therapeutic target or biomarker.

Introduction

Xylitol, a five-carbon sugar alcohol, is widely recognized for its use as a sugar substitute. However, its metabolic derivative, this compound, holds significant biochemical importance. This phosphorylated intermediate is primarily known for its role in the non-oxidative branch of the pentose phosphate pathway, where it is formed from D-xylulose. Its presence and concentration can influence cellular metabolism, particularly in microorganisms that utilize xylitol as a carbon source. In some bacteria, the accumulation of this compound is associated with bacteriostatic effects, a phenomenon of interest in oral health research. This guide delves into the metabolic pathways that generate and consume this compound, the quantitative data available on its natural occurrence, and the experimental protocols for its analysis.

Metabolic Pathways Involving this compound

This compound is an integral component of several metabolic pathways across different domains of life. Its formation and consumption are tightly regulated by a series of enzymes that connect pentose and hexose (B10828440) metabolism.

The Pentose Phosphate Pathway (PPP)

In most organisms, including humans, xylitol is metabolized in the liver, where it is first converted to D-xylulose. D-xylulose is then phosphorylated by the enzyme xylulokinase to form D-xylulose 5-phosphate, which directly enters the non-oxidative phase of the pentose phosphate pathway[1][2][3]. This pathway is crucial for producing NADPH for reductive biosynthesis and for the synthesis of precursors for nucleotides.

Pentose_Phosphate_Pathway Xylitol Xylitol D_Xylulose D_Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase Xylulose_5_P D-Xylulose 5-Phosphate D_Xylulose->Xylulose_5_P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5_P->PPP Glycolysis Glycolysis PPP->Glycolysis

Metabolism of Xylitol via the Pentose Phosphate Pathway.
Microbial Metabolism of Xylitol

The metabolism of xylitol, and consequently the presence of this compound, is particularly significant in various microorganisms.

In many yeasts, D-xylose is first reduced to xylitol, which is then oxidized to D-xylulose. D-xylulose is subsequently phosphorylated to D-xylulose 5-phosphate, which enters the pentose phosphate pathway[4][5][6]. This "oxido-reductase pathway" is a key route for xylose utilization in these organisms.

Yeast_Xylose_Metabolism D_Xylose D_Xylose Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase D_Xylulose D_Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase Xylulose_5_P D-Xylulose 5-Phosphate D_Xylulose->Xylulose_5_P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5_P->PPP

Oxido-reductase pathway for xylose metabolism in yeasts.

In bacteria such as Lactobacillus casei and oral bacteria like Streptococcus mutans, xylitol can be transported into the cell and phosphorylated to this compound by a phosphoenolpyruvate:phosphotransferase system (PTS)[7][8]. In some cases, this accumulation of this compound can be bacteriostatic as the cell expends energy in a "futile cycle" of phosphorylation and dephosphorylation without gaining metabolic energy[8][9]. In Corynebacterium glutamicum, intracellular accumulation of this compound has also been observed, particularly in engineered strains designed for xylose utilization[10][11].

Bacterial_Xylitol_Metabolism cluster_cell Bacterial Cell Xylitol_in Xylitol X5P This compound Xylitol_in->X5P PTS (Phosphorylation) Xylitol_out Xylitol X5P->Xylitol_out Phosphatase (Dephosphorylation) Inhibition Inhibition of Glycolysis X5P->Inhibition Xylitol_ext External Xylitol Xylitol_out->Xylitol_ext Expulsion Xylitol_ext->Xylitol_in Transport

Futile xylitol cycle in some bacteria.

Quantitative Data on the Natural Occurrence of this compound

Quantitative data on the intracellular concentrations of this compound are not extensively reported in the literature. Most studies focus on the detection of its presence or the activity of related enzymes. However, some studies on microbial metabolism provide insights into its accumulation under specific conditions.

Organism/SystemConditionThis compound ConcentrationReference
Lactobacillus caseiGrowth on ribitol (B610474) with xylitolIntracellular accumulation leading to growth inhibition[3]
Corynebacterium glutamicum (engineered)Growth on D-xyloseIntracellular accumulation observed[10][11]
Human Dental PlaqueExposure to xylitolReadily produced[12]
Streptococcus mutansExposure to xylitolIntracellular accumulation[8][9]

Note: Specific quantitative values (e.g., in mmol/g of cell weight) are not consistently available across the literature. The term "accumulation" is often used qualitatively.

Experimental Protocols for the Analysis of this compound

The analysis of this compound requires specific and sensitive methods due to its low abundance and the presence of other interfering phosphorylated sugars in biological matrices.

Sample Preparation

Proper sample preparation is critical for the accurate quantification of intracellular metabolites like this compound.

Protocol for Quenching and Extraction from Microbial Cultures:

  • Quenching: Rapidly cool the cell culture to a temperature below 0°C to halt metabolic activity. This can be achieved by mixing the cell suspension with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).

  • Cell Lysis and Extraction: Centrifuge the quenched cells at a low temperature. The cell pellet is then resuspended in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water) to lyse the cells and extract the metabolites.

  • Phase Separation: After vigorous mixing, centrifuge the sample to separate the polar (containing sugar phosphates), non-polar, and protein phases.

  • Drying and Reconstitution: The polar phase is collected, dried under vacuum, and reconstituted in a suitable solvent for analysis.

Analytical Methods

HPLC coupled with mass spectrometry is a powerful technique for the separation and quantification of this compound.

Instrumentation:

  • HPLC System: A system capable of delivering accurate gradients at low flow rates.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or an anion-exchange column is typically used for the separation of polar, phosphorylated compounds.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for sensitive and specific detection.

General HPLC-MS Protocol:

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium carbonate) and an organic solvent (e.g., acetonitrile).

  • Injection Volume: Typically 5-10 µL of the reconstituted sample extract.

  • MS Detection: Operated in negative ion mode to detect the deprotonated molecule of this compound. Multiple reaction monitoring (MRM) can be used on a triple quadrupole instrument for high selectivity and sensitivity.

HPLC_MS_Workflow Sample Prepared Sample HPLC HPLC (HILIC or Anion-Exchange) Sample->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS Mass Spectrometer (e.g., Triple Quad) Ionization->MS Data Data Analysis (Quantification) MS->Data

Workflow for HPLC-MS analysis of this compound.

Enzymatic assays can provide a high-throughput method for the quantification of this compound, provided a specific enzyme is available. A coupled enzyme assay can be designed based on the following principles:

  • Dephosphorylation: Use a specific phosphatase to convert this compound to xylitol.

  • Oxidation of Xylitol: Use xylitol dehydrogenase to oxidize xylitol to D-xylulose, with the concomitant reduction of NAD⁺ to NADH.

  • Detection: The increase in NADH concentration is measured spectrophotometrically at 340 nm.

Protocol Outline:

  • Prepare a reaction buffer containing all necessary components except the sample.

  • Add the sample extract to the reaction mixture.

  • Initiate the reaction by adding the specific phosphatase.

  • After completion of the first reaction, add xylitol dehydrogenase and NAD⁺.

  • Monitor the change in absorbance at 340 nm over time.

  • Quantify the initial amount of this compound by comparing the rate of NADH production to a standard curve prepared with known concentrations of this compound.

Conclusion

This compound is a metabolically significant intermediate that is central to the pentose phosphate pathway and the microbial metabolism of xylitol. Its natural occurrence, though widespread, is often transient and at low concentrations, making its quantification challenging. The bacteriostatic effect of this compound accumulation in certain bacteria highlights its potential as a target for antimicrobial strategies, particularly in the context of oral health. Further research, aided by advanced analytical techniques such as HPLC-MS, is needed to fully elucidate the quantitative aspects of this compound in various biological systems. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals to explore the multifaceted roles of this important metabolite.

References

A Technical Guide to the Enzymatic Synthesis of Xylitol 5-Phosphate in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of xylitol (B92547) 5-phosphate (X5P) in microorganisms. X5P is a key intermediate in pentose (B10789219) metabolism and its efficient production is of significant interest for various biotechnological and pharmaceutical applications. This document details the core metabolic pathways, key enzymes, and metabolic engineering strategies employed to enhance its synthesis. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key enzymatic assays are provided.

Core Metabolic Pathways for Xylitol 5-Phosphate Synthesis

The biosynthesis of this compound in microorganisms primarily occurs through the phosphorylation of xylitol or the reduction of xylulose 5-phosphate. These pathways are central to xylose metabolism and the pentose phosphate (B84403) pathway (PPP).

Xylose Assimilation Pathways Leading to Xylitol

In microorganisms, xylose assimilation, which can lead to the formation of the precursor xylitol, proceeds via two main pathways.[1]

  • Redox Pathway (in Yeasts and Fungi): This pathway involves two key enzymatic steps. First, D-xylose is reduced to xylitol by xylose reductase (XR) , a reaction that typically utilizes NADPH as a cofactor.[1][2][3] Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH) , using NAD+ as a cofactor.[1][2][3] The resulting D-xylulose is then phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[1][2][3]

  • Isomerization Pathway (in Bacteria): Bacteria typically utilize a single enzyme, xylose isomerase (XI) , to directly convert D-xylose into D-xylulose.[1][3] D-xylulose is then phosphorylated by xylulokinase (XK) to yield D-xylulose-5-phosphate.[1]

The intermediate, xylitol, can accumulate under certain conditions, particularly in the redox pathway of yeasts due to cofactor imbalances between the NADPH-preferring XR and the NAD+-dependent XDH.[1]

Direct Enzymatic Synthesis of this compound

Metabolic engineering efforts have focused on creating more direct routes to X5P. One such strategy involves the use of a xylitol-5-phosphate dehydrogenase (XPDH) . This enzyme catalyzes the direct conversion of D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway, to xylitol-5-phosphate. This approach has been explored in organisms like Escherichia coli by expressing the xpdh gene from Clostridium difficile.

Another pathway for X5P synthesis has been identified in Lactobacillus casei, which utilizes a xylitol phosphoenolpyruvate (B93156):phosphotransferase system (PEP:PTS) to convert xylitol and phosphoenolpyruvate directly into xylitol-5-phosphate.[4]

The following diagram illustrates the key metabolic pathways involved in the synthesis of xylitol and this compound.

Xylitol_5_Phosphate_Synthesis_Pathways cluster_eukaryotic Yeast / Fungi Pathway cluster_bacterial Bacterial Pathway cluster_engineered Engineered Pathways to X5P D-Xylose_e D-Xylose Xylitol Xylitol D-Xylose_e->Xylitol Xylose Reductase (XR) NADPH -> NADP+ D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH D-Xylulose-5-P D-Xylulose-5-Phosphate D-Xylulose->D-Xylulose-5-P Xylulokinase (XK) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P->Pentose Phosphate Pathway D-Xylose_b D-Xylose D-Xylulose_b D-Xylulose D-Xylose_b->D-Xylulose_b Xylose Isomerase (XI) D-Xylulose-5-P_b D-Xylulose-5-Phosphate D-Xylulose_b->D-Xylulose-5-P_b Xylulokinase (XK) D-Xylulose-5-P_b->Pentose Phosphate Pathway D-Xylulose-5-P_eng D-Xylulose-5-Phosphate Xylitol_5_Phosphate Xylitol-5-Phosphate D-Xylulose-5-P_eng->Xylitol_5_Phosphate Xylitol-5-Phosphate Dehydrogenase (XPDH) D-Xylulose-5-P_eng->Pentose Phosphate Pathway Xylitol_eng Xylitol Xylitol_eng->Xylitol_5_Phosphate Xylitol:PEP Phosphotransferase System PEP Phosphoenolpyruvate PEP->Xylitol_5_Phosphate

Caption: Metabolic pathways for xylitol and this compound synthesis.

Quantitative Data on Xylitol and this compound Production

Metabolic engineering strategies have been instrumental in improving the production titers and yields of xylitol and its phosphorylated form in various microbial hosts. The following tables summarize key quantitative data from several studies.

Table 1: Xylitol Production in Engineered Microorganisms

MicroorganismGenetic ModificationSubstrateTiter (g/L)Yield (g/g)Reference
Pichia pastorisExpression of D-arabitol dehydrogenase and xylitol dehydrogenaseGlucose-0.14[5][6]
Pichia pastorisAs aboveGlycerol7.00.35[5][7]
Escherichia coliExpression of xylose reductase from Zymomonas mobilis and overexpression of a xylose symporter mutantXylose88.40.95[8]
Candida tropicalis A26Wild-typeXylose71.59-[1]
Saccharomyces cerevisiaeExpression of xylose reductase gene from Pichia stipitisXylose + Glucose-0.95[3]
Aspergillus niger (engineered)-L-arabinose4.60.37[9]
Escherichia coli (engineered)Expression of xpdh from C. difficile and deletion of competing pathwaysGlucose0.585-

Table 2: Enzymatic Synthesis of this compound

Microorganism/Enzyme SourceEnzyme SystemSubstratesProduct ConcentrationYieldReference
Lactobacillus casei Cl-16 (cell extract)Xylitol PEP:Phosphotransferase SystemXylitol, Phosphoenolpyruvate70 mg (from a 6-liter culture)53%[4]
Recombinant Xylitol Dehydrogenase (Galactocandida mastotermitis)NADH-dependent reduction with coenzyme regenerationD-xylulose45 g/L~100%[10]

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays relevant to the synthesis of this compound.

Assay for Xylulokinase (XK) Activity

This protocol is adapted from general kinase assay principles and is suitable for measuring the phosphorylation of xylulose to xylulose-5-phosphate.[11][12][13]

Principle:

The activity of xylulokinase is determined by measuring the amount of ADP produced in the phosphorylation reaction. The production of ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • ATP solution: 100 mM in water.

  • Phosphoenolpyruvate (PEP) solution: 50 mM in water.

  • NADH solution: 10 mM in 10 mM Tris-HCl (pH 7.5).

  • D-xylulose solution: 100 mM in water.

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix (e.g., from rabbit muscle).

  • Enzyme sample (cell lysate or purified xylulokinase).

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL ATP solution (final concentration 5 mM)

    • 20 µL PEP solution (final concentration 1 mM)

    • 20 µL NADH solution (final concentration 0.2 mM)

    • 5 µL PK/LDH enzyme mix

    • 50 µL D-xylulose solution (final concentration 5 mM)

  • Mix gently by inversion and incubate at 30°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding 5-20 µL of the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of xylulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions.

The following diagram outlines the workflow for the xylulokinase activity assay.

Xylulokinase_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture: Assay buffer, ATP, PEP, NADH, PK/LDH, D-xylulose Start->Prepare_Reaction_Mixture Pre_Incubate Pre-incubate at 30°C for 5 min Prepare_Reaction_Mixture->Pre_Incubate Initiate_Reaction Add enzyme sample (Xylulokinase) Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor absorbance decrease at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate enzyme activity based on NADH oxidation rate Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for the xylulokinase activity assay.
Assay for Xylitol-5-Phosphate Dehydrogenase (XPDH) Activity

This protocol is designed to measure the activity of XPDH by monitoring the oxidation or reduction of the pyridine (B92270) nucleotide cofactor.

Principle:

The activity of XPDH can be measured in either the forward (xylulose-5-phosphate reduction) or reverse (xylitol-5-phosphate oxidation) direction by monitoring the change in absorbance at 340 nm due to the conversion of NADH to NAD+ or vice versa.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.0 for reduction, pH 9.0 for oxidation), 5 mM MgCl₂.

  • NADH solution: 10 mM in 10 mM Tris-HCl (pH 7.5).

  • NAD+ solution: 20 mM in water.

  • D-xylulose-5-phosphate solution: 50 mM in water.

  • Xylitol-5-phosphate solution: 50 mM in water.

  • Enzyme sample (cell lysate or purified XPDH).

Procedure (Forward Reaction - Reduction):

  • In a 1 mL cuvette, add:

    • 850 µL Assay Buffer (pH 7.0)

    • 20 µL NADH solution (final concentration 0.2 mM)

    • 100 µL D-xylulose-5-phosphate solution (final concentration 5 mM)

  • Mix and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10-50 µL of the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the activity based on the rate of NADH oxidation.

Procedure (Reverse Reaction - Oxidation):

  • In a 1 mL cuvette, add:

    • 850 µL Assay Buffer (pH 9.0)

    • 50 µL NAD+ solution (final concentration 1 mM)

    • 100 µL Xylitol-5-phosphate solution (final concentration 5 mM)

  • Mix and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10-50 µL of the enzyme sample.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the activity based on the rate of NADH formation.

Quantification of this compound by LC-MS

This protocol provides a general workflow for the extraction and quantification of intracellular this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]

Principle:

Intracellular metabolites are extracted from microbial cells and separated by liquid chromatography. The mass spectrometer then detects and quantifies this compound based on its specific mass-to-charge ratio.

Procedure:

  • Cell Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).[15]

    • Centrifuge the mixture at a low temperature to pellet the cells.

    • Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol at -80°C).[14]

    • Lyse the cells by vortexing and incubate at -80°C for at least 30 minutes.[14]

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.[14]

    • Dry the metabolite extracts using a vacuum concentrator.[14]

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., LC-MS grade water).[14]

    • Inject the sample into an LC-MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

    • Detect and quantify this compound using a mass spectrometer operating in a suitable mode (e.g., selected reaction monitoring for targeted quantification).

The following diagram illustrates the workflow for LC-MS-based quantification of this compound.

LCMS_Workflow Start Start Cell_Culture Microbial Cell Culture Start->Cell_Culture Quenching Rapidly Quench Metabolism (e.g., cold methanol) Cell_Culture->Quenching Centrifugation1 Centrifuge and Pellet Cells Quenching->Centrifugation1 Extraction Metabolite Extraction (e.g., cold 80% methanol) Centrifugation1->Extraction Lysis Cell Lysis and Protein Precipitation Extraction->Lysis Centrifugation2 Centrifuge and Collect Supernatant Lysis->Centrifugation2 Drying Dry Metabolite Extract Centrifugation2->Drying Reconstitution Reconstitute in LC-MS Solvent Drying->Reconstitution LCMS_Analysis LC-MS Analysis (Separation and Detection) Reconstitution->LCMS_Analysis Quantification Quantify this compound LCMS_Analysis->Quantification End End Quantification->End

Caption: Workflow for LC-MS quantification of this compound.

Conclusion

The enzymatic synthesis of this compound in microorganisms is a rapidly advancing field, driven by metabolic engineering and synthetic biology. By understanding the core metabolic pathways and employing robust analytical techniques, researchers can further optimize microbial strains for the efficient production of this valuable compound. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the research and development of microbial cell factories for the synthesis of this compound and other valuable biochemicals.

References

The Intracellular Accumulation of Xylitol 5-Phosphate: A Double-Edged Sword in Microbial Physiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xylitol (B92547), a five-carbon sugar alcohol, is widely recognized for its anticariogenic properties, largely attributed to its conversion to the metabolic dead-end product, xylitol 5-phosphate (X5P), within susceptible bacteria. This accumulation of intracellular X5P exerts a profound and multifaceted impact on microbial physiology, primarily through the establishment of a futile metabolic cycle and the direct inhibition of key enzymatic pathways. This technical guide provides a comprehensive overview of the formation of X5P, its physiological consequences for various microorganisms, and detailed experimental protocols for its study. Quantitative data are presented to facilitate comparative analysis, and key metabolic and experimental workflows are visualized to enhance understanding. This document serves as a critical resource for researchers in microbiology, metabolic engineering, and drug development seeking to leverage or mitigate the effects of this compound.

Introduction

The bacteriostatic effect of xylitol is a subject of significant interest, particularly in the fields of oral health and microbial fermentation. Unlike metabolizable sugars, xylitol is transported into certain bacterial cells and phosphorylated to this compound (X5P), a compound that cannot be further processed in many species. This leads to intracellular accumulation and a cascade of detrimental effects on cellular processes. This guide delves into the core mechanisms by which X5P influences microbial physiology, with a focus on the energetic burden of a futile cycle and the allosteric inhibition of central metabolic enzymes.

The Formation and Fate of this compound

The journey of xylitol to X5P within a microbial cell is a critical first step in its physiological impact. In many bacteria, particularly oral streptococci like Streptococcus mutans, xylitol is transported into the cell via the phosphoenolpyruvate (B93156):fructose phosphotransferase system (PTS). This transport is energetically costly as it consumes a high-energy phosphate (B84403) from phosphoenolpyruvate (PEP) to phosphorylate xylitol into X5P.[1]

Once formed, X5P cannot be readily metabolized by many bacteria, leading to its accumulation. To counteract this toxic buildup, cells attempt to dephosphorylate X5P back to xylitol and expel it, a process that also consumes cellular energy.[1] This creates a "futile cycle" where the cell expends significant energy to transport and phosphorylate xylitol, only to expend more energy to dephosphorylate and expel it, leading to a net energy loss and growth inhibition.[2][3]

In other microorganisms, such as engineered Corynebacterium glutamicum, xylitol can be phosphorylated to X5P by the endogenous xylulokinase.[4][5] This accumulation of X5P has been shown to be cytotoxic, inhibiting growth on various carbon sources.[4][5]

Physiological Impact of this compound

The accumulation of X5P disrupts microbial physiology through several key mechanisms:

  • Energy Depletion via a Futile Cycle: As described above, the continuous cycle of xylitol uptake, phosphorylation, dephosphorylation, and expulsion drains the cell's energy reserves, specifically ATP and PEP. This energy depletion is a primary contributor to the bacteriostatic effect of xylitol.[2][6]

  • Inhibition of Glycolysis: X5P has been identified as a potent inhibitor of key glycolytic enzymes. Notably, it acts as a non-competitive inhibitor of phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis. This inhibition curtails the cell's ability to produce energy from glucose and other fermentable sugars, further contributing to growth arrest.

  • Metabolic and Transcriptional Dysregulation: The accumulation of a non-metabolizable sugar phosphate can lead to broader metabolic imbalances and trigger stress responses. Studies have shown that exposure to xylitol can alter the expression of genes involved in various cellular processes, including capsule formation in Streptococcus pneumoniae.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the inhibitory effects of xylitol and the accumulation of X5P.

Table 1: Inhibition of Phosphofructokinase (PFK) by this compound

Enzyme SourceInhibitorConcentration% InhibitionInhibition TypeReference
Bacillus stearothermophilusThis compound0.5 mM44%Non-competitive

Table 2: Effect of Xylitol on Microbial Growth

MicroorganismXylitol ConcentrationObserved EffectReference
Streptococcus mutans1.56%Significant growth inhibition[7]
Streptococcus sanguinis12.5%Growth inhibition[7]
Streptococcus pneumoniae5%Marked growth inhibition[8]
Corynebacterium glutamicum (ISO strain)Low amountsStrong growth inhibition on D-xylose, D-glucose, and D-arabitol[4]
Various periodontopathogens10-15%Complete growth inhibition[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of X5P and its physiological effects.

Enzymatic Synthesis of this compound

This protocol is adapted from the method used for the synthesis of X5P from a cell extract of Lactobacillus casei.[10]

Materials:

  • Lactobacillus casei cell culture

  • Xylitol solution

  • Phosphoenolpyruvate (PEP) solution

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Centrifuge and appropriate tubes

  • Filtration apparatus

  • Barium chloride solution

  • Ion-exchange chromatography resin

Procedure:

  • Cell Extract Preparation:

    • Culture Lactobacillus casei in a suitable broth medium to a high cell density.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer.

    • Resuspend the cells in the reaction buffer and lyse them using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate to remove cell debris and collect the supernatant (cell extract).

  • Enzymatic Reaction:

    • In a reaction vessel, combine the cell extract with xylitol and PEP solutions.

    • Incubate the reaction mixture overnight under appropriate conditions (e.g., 37°C with gentle agitation).

  • Purification of this compound:

    • Terminate the reaction and remove protein by centrifugation or filtration.

    • Precipitate the X5P from the supernatant by adding barium chloride solution.

    • Collect the barium-X5P precipitate by centrifugation.

    • Wash the precipitate to remove impurities.

    • Dissolve the precipitate and remove barium ions using an ion-exchange resin.

    • The resulting solution contains purified X5P.

Measurement of Phosphofructokinase (PFK) Activity and Inhibition

This protocol describes a coupled enzyme assay to measure PFK activity, which can be adapted to assess inhibition by X5P.

Materials:

  • Purified PFK enzyme

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • ATP solution

  • Fructose-6-phosphate solution

  • Coupling enzymes: aldolase, triose phosphate isomerase, and glycerol (B35011) phosphate dehydrogenase

  • NADH solution

  • This compound solution (for inhibition studies)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing assay buffer, ATP, fructose-6-phosphate, coupling enzymes, and NADH.

    • For inhibition assays, add the desired concentration of X5P to the reaction mixture.

  • Initiation of Reaction:

    • Initiate the reaction by adding the purified PFK enzyme to the cuvette.

  • Measurement of Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The rate of decrease in absorbance is proportional to the PFK activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

    • For inhibition studies, compare the velocities in the presence and absence of X5P to determine the percentage of inhibition.

Intracellular Metabolite Extraction from Bacteria

This is a general protocol for extracting intracellular metabolites from bacterial cultures for subsequent analysis by HPLC or LC-MS/MS.[4]

Materials:

  • Bacterial culture

  • Quenching solution (e.g., cold methanol (B129727) or acetonitrile/methanol/water mixture)

  • Extraction solvent (e.g., chilled acetonitrile/methanol/water)

  • Filtration apparatus with appropriate filters (e.g., 0.2 µm pore size)

  • Centrifuge and microcentrifuge tubes

  • Dry ice or liquid nitrogen

Procedure:

  • Quenching:

    • Rapidly harvest a known volume of bacterial culture.

    • Immediately quench metabolic activity by mixing the culture with a pre-chilled quenching solution. This step is crucial to prevent metabolite turnover.

  • Cell Separation:

    • Quickly separate the cells from the culture medium by vacuum filtration.

    • Wash the cells on the filter with a cold, neutral buffer to remove extracellular metabolites.

  • Extraction:

    • Transfer the filter with the cell pellet into a tube containing a pre-chilled extraction solvent.

    • Vortex or sonicate the tube to lyse the cells and extract the intracellular metabolites.

  • Sample Preparation for Analysis:

    • Centrifuge the extract to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

    • The extract can then be analyzed by HPLC or LC-MS/MS for the quantification of X5P and other metabolites.

Analysis of Gene Expression by Real-Time RT-PCR

This protocol outlines the general steps for analyzing changes in gene expression in bacteria exposed to xylitol.[2][11]

Materials:

  • Bacterial cultures grown with and without xylitol

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • Gene-specific primers for target and reference genes

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and Purification:

    • Harvest bacterial cells from cultures grown under control and xylitol-exposed conditions.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR:

    • Set up the qPCR reactions containing the cDNA template, gene-specific primers, and a qPCR master mix.

    • Run the reactions in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.

    • Calculate the relative gene expression changes using the ΔΔCt method or another appropriate statistical analysis.

Visualizations

Signaling Pathways and Metabolic Relationships

cluster_extracellular Extracellular cluster_intracellular Intracellular Xylitol_ext Xylitol Xylitol_int Xylitol Xylitol_ext->Xylitol_int PTS Transport Xylitol_int->Xylitol_ext Expulsion X5P This compound Xylitol_int->X5P Phosphorylation (consumes PEP) X5P->Xylitol_int Dephosphorylation (energy consuming) F16BP Fructose 1,6-Bisphosphate X5P->F16BP Inhibition PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate F6P Fructose 6-Phosphate F6P->F16BP PFK Glycolysis Glycolysis F6P->Glycolysis F16BP->Glycolysis

Caption: The futile cycle of xylitol and the inhibition of glycolysis by this compound.

Experimental Workflow for Studying X5P Effects

cluster_culture Bacterial Culture cluster_analysis Analysis Culture_Control Control Culture Growth Measure Growth Kinetics Culture_Control->Growth Metabolite Intracellular Metabolite Extraction & Quantification Culture_Control->Metabolite Gene RNA Extraction & Gene Expression Analysis Culture_Control->Gene Culture_Xylitol Xylitol-Exposed Culture Culture_Xylitol->Growth Culture_Xylitol->Metabolite Culture_Xylitol->Gene Physiological_Effects Correlate X5P Levels with Physiological Effects Growth->Physiological_Effects X5P_Quant Quantify X5P Levels Metabolite->X5P_Quant Gene->Physiological_Effects X5P_Quant->Physiological_Effects

Caption: Experimental workflow for investigating the impact of this compound on microbial physiology.

Conclusion and Future Directions

This compound stands as a key mediator of the antimicrobial effects of xylitol. Its intracellular accumulation imposes a significant energetic burden on susceptible microorganisms through a futile metabolic cycle and directly inhibits central carbon metabolism by targeting key enzymes like phosphofructokinase. The methodologies outlined in this guide provide a robust framework for the continued investigation of X5P's role in microbial physiology.

Future research should focus on obtaining more precise quantitative data linking intracellular X5P concentrations to specific physiological outcomes across a broader range of microorganisms. Elucidating the full spectrum of enzymes inhibited by X5P and understanding the global transcriptional and metabolic responses to its accumulation will be crucial. Such knowledge will not only enhance our understanding of the anticariogenic mechanisms of xylitol but also inform the development of novel antimicrobial strategies and the metabolic engineering of microorganisms for biotechnological applications.

References

An In-depth Technical Guide to the Structural Characterization of Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylitol (B92547) 5-phosphate is a key intermediate in the metabolism of xylitol, a widely used sugar substitute. Its structural characterization is crucial for understanding its biological roles, particularly in the context of its antimicrobial properties and its effects on various metabolic pathways. This technical guide provides a comprehensive overview of the available structural data for xylitol 5-phosphate, details on its synthesis, and generalized experimental protocols for its characterization using modern analytical techniques. Due to a notable lack of publicly available, in-depth structural data for this compound, this guide leverages data from its parent compound, xylitol, as a proxy to infer potential structural attributes, while clearly indicating where data for the phosphorylated form is absent.

Introduction

This compound is an alditol 5-phosphate and a xylitol phosphate (B84403).[1] It is a key metabolite in the bacterial metabolism of xylitol, where it is produced from xylitol and phosphoenolpyruvate (B93156) by a phosphoenolpyruvate:phosphotransferase system.[2] The intracellular accumulation of this compound is associated with the bacteriostatic effects of xylitol, making its structural and chemical properties of significant interest to researchers in microbiology, food science, and drug development.[3] This guide aims to consolidate the available information on the structural characterization of this compound and to provide detailed methodologies for its further investigation.

Synthesis and Purification of this compound

A common method for the preparation of pure this compound is through enzymatic synthesis using a cell extract of Lactobacillus casei.[2]

Experimental Protocol: Enzymatic Synthesis
  • Cell Culture and Harvest : Lactobacillus casei is cultured in a suitable medium, harvested by centrifugation, and washed.

  • Cell Extract Preparation : The washed cells are resuspended in a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 10 mM 2-mercaptoethanol (B42355) and 1 mM MgCl2) and disrupted by sonication or French press. The cell debris is removed by centrifugation to yield a clear cell extract.

  • Synthesis Reaction : The cell extract is incubated with xylitol and phosphoenolpyruvate. A typical reaction mixture may contain 50 mM xylitol, 100 mM phosphoenolpyruvate, and the cell extract in a suitable buffer. The reaction proceeds overnight.[2]

  • Purification :

    • The reaction is stopped, and precipitated proteins are removed by centrifugation.

    • The supernatant is filtered.

    • This compound is precipitated as its barium salt by the addition of barium acetate.

    • The barium salt is collected by centrifugation, washed, and then dissolved in a minimal amount of acid.

    • Barium is removed as barium sulfate (B86663) by the addition of a stoichiometric amount of sulfuric acid.

    • The resulting solution is neutralized and further purified by ion-exchange chromatography.[2][4]

  • Purity Analysis : The purity of the final product can be assessed by thin-layer chromatography and enzymatic analysis, with reported purities exceeding 99%.[2][4]

Structural Characterization

A thorough structural characterization of this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. However, detailed, publicly available data from these techniques for this compound is scarce. Therefore, this section provides data for the parent compound, xylitol, as a reference, followed by generalized protocols applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for Xylitol (Note: This data is for the parent compound, xylitol, and not this compound.)

Technique Nucleus Chemical Shift (ppm) Multiplicity
¹H NMRH1, H53.63d
H2, H43.78dd
H33.93t
¹³C NMRC1, C563.5-
C2, C472.8-
C372.1-

(Data is generalized from typical xylitol spectra and may vary with solvent and experimental conditions)

Experimental Protocol: NMR Analysis of a Sugar Phosphate
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O). Add a known amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for multinuclear experiments.

  • ¹H NMR : Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR : Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • ³¹P NMR : Acquire a one-dimensional ³¹P NMR spectrum, with or without proton decoupling. This will provide information about the phosphate group and its environment.[5]

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between ¹H and ¹³C, as well as ¹H and ³¹P, which is crucial for confirming the position of the phosphate group.

  • Data Processing and Analysis : Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals. Use the combination of 1D and 2D spectra to assign all proton, carbon, and phosphorus chemical shifts and determine coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, techniques like electrospray ionization (ESI) would be suitable for generating ions of the intact molecule, followed by tandem MS (MS/MS) for fragmentation analysis.

Table 2: Mass Spectrometric Data for Xylitol (Note: This data is for the parent compound, xylitol, and not this compound. The fragmentation pattern of this compound would be significantly different due to the phosphate group.)

Technique Ionization Mode Key Fragments (m/z) Interpretation
GC-MS (as TMS derivative)Electron Ionization (EI)217, 205, 147, 103, 73Characteristic fragments of silylated polyols.[6][7]
ESI-MSPositive153.07 [M+H]⁺Protonated molecule
175.05 [M+Na]⁺Sodiated adduct
Experimental Protocol: Mass Spectrometric Analysis of a Phosphorylated Metabolite
  • Sample Preparation : Prepare a dilute solution of this compound (1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.

  • Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Full Scan MS : Infuse the sample into the ESI source and acquire a full scan mass spectrum to determine the m/z of the intact molecular ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode). For this compound (C₅H₁₃O₈P, MW: 232.13 g/mol ), the expected ions would be at m/z 231.03 in negative mode and 233.04 in positive mode.

  • Tandem MS (MS/MS) : Select the molecular ion of interest as the precursor ion and subject it to collision-induced dissociation (CID) or other fragmentation methods. Acquire the product ion spectrum.

  • Fragmentation Analysis : Analyze the fragmentation pattern. For a phosphate ester, characteristic neutral losses of H₃PO₄ (98 Da) or HPO₃ (80 Da) are expected. The fragmentation of the xylitol backbone would also provide structural information.

  • High-Resolution MS : If available, use a high-resolution mass spectrometer to obtain accurate mass measurements of the precursor and product ions. This allows for the determination of the elemental composition and increases confidence in the identification.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. To date, a crystal structure for this compound has not been deposited in public databases. However, the crystal structure of xylitol provides insight into the likely conformation of the carbon backbone.

Table 3: Crystallographic Data for Xylitol (Note: This data is for the parent compound, xylitol, and not this compound.)

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.26
b (Å)8.90
c (Å)8.92
α, β, γ (°)90, 90, 90

(Data from representative xylitol crystal structures)

Experimental Protocol: Small Molecule X-ray Crystallography
  • Crystallization : Grow single crystals of this compound of sufficient size (typically > 0.1 mm in all dimensions) and quality. This is often the most challenging step and may require screening a wide range of conditions (e.g., different solvents, precipitants, temperatures, and crystallization techniques such as slow evaporation, vapor diffusion, or cooling).

  • Crystal Mounting : Carefully select a suitable crystal and mount it on a goniometer head, typically in a cryo-stream of nitrogen gas to minimize radiation damage during data collection.

  • Data Collection : Mount the crystal on a single-crystal X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing : The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement : The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and bond angles.

Signaling Pathways and Workflows

Metabolic Pathway of Xylitol

The following diagram illustrates the initial steps in the metabolism of xylitol in many bacteria, leading to the formation of this compound.

metabolic_pathway Xylitol Xylitol PTS Xylitol Phosphotransferase System (PTS) Xylitol->PTS X5P This compound Metabolism Further Metabolism X5P->Metabolism PEP Phosphoenolpyruvate PEP->PTS Pyruvate Pyruvate PTS->X5P PTS->Pyruvate experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Synthesis Enzymatic Synthesis Purification Purification (Chromatography) Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity MS Mass Spectrometry (Molecular Weight, Formula) Purity->MS NMR NMR Spectroscopy (¹H, ¹³C, ³¹P, 2D) (Connectivity) MS->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Structure Structure Elucidation & Confirmation Xray->Structure

References

An In-Depth Technical Guide to the Chemical Properties of Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylitol (B92547) 5-phosphate is a key phosphorylated intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in cellular metabolism. This technical guide provides a comprehensive overview of the chemical properties of xylitol 5-phosphate, including its structure, physicochemical characteristics, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are presented, along with its metabolic significance. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Chemical and Physical Properties

PropertyValueSource/Method
Molecular Formula C₅H₁₃O₈PPubChem CID: 6420179[1]
Molecular Weight 232.13 g/mol PubChem CID: 6420179[1]
IUPAC Name [(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphatePubChem CID: 6420179[1]
CAS Number 64913-51-5PubChem CID: 6420179[1]
pKa Values (estimated) pKa1: ~1-2, pKa2: ~6-7Estimated based on other sugar phosphates.
Solubility Highly soluble in water. Solubility in other solvents is expected to be low.Inferred from the properties of xylitol and the hydrophilic nature of the phosphate group. Xylitol is very soluble in water and sparingly soluble in ethanol.[2]
Stability Aqueous solutions are most stable at neutral pH. Hydrolysis of the phosphate ester is accelerated at acidic pH (around pH 4). For long-term storage, frozen solutions are recommended.Based on general stability of sugar phosphates.
Reactivity The phosphate group can participate in phosphorylation and dephosphorylation reactions catalyzed by kinases and phosphatases, respectively. The hydroxyl groups can undergo esterification and etherification reactions.General chemical reactivity of sugar phosphates.
Appearance White crystalline solid (as a salt).Inferred from the properties of xylitol.[2]
Structure

The chemical structure of this compound consists of a xylitol backbone with a phosphate group esterified at the C5 position.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis and Purification of this compound

A well-established method for the synthesis and purification of this compound utilizes a cell extract of Lactobacillus casei Cl-16.[3] This enzymatic approach offers high purity of the final product.

Materials:

  • Lactobacillus casei Cl-16 cell culture

  • Xylitol

  • Phosphoenolpyruvate (PEP)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Barium acetate (B1210297)

  • Dowex 1-X8 resin (chloride form)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

Protocol:

  • Preparation of Cell Extract:

    • Grow Lactobacillus casei Cl-16 in a suitable culture medium.

    • Harvest the cells by centrifugation.

    • Wash the cells with a suitable buffer (e.g., Tris-HCl).

    • Resuspend the cells in the same buffer and disrupt them by sonication or French press to obtain a cell-free extract.

    • Centrifuge the disrupted cell suspension to remove cell debris. The supernatant is the cell extract containing the necessary enzymes.

  • Enzymatic Synthesis:

    • Prepare a reaction mixture containing the cell extract, xylitol, PEP, and MgCl₂ in a Tris-HCl buffer (pH 7.5).

    • Incubate the mixture overnight at an optimal temperature (e.g., 37°C).

  • Purification:

    • Centrifugation and Filtration: Centrifuge the reaction mixture to remove any precipitated proteins and filter the supernatant.

    • Barium Precipitation: Add barium acetate to the filtered supernatant to precipitate the this compound as a barium salt.

    • Ion-Exchange Chromatography: Dissolve the barium salt of this compound in a minimal amount of dilute HCl and apply it to a Dowex 1-X8 column (chloride form).

    • Wash the column with deionized water to remove unreacted xylitol and other non-anionic components.

    • Elute the this compound with a linear gradient of HCl.

    • Neutralization and Desalting: Neutralize the fractions containing this compound with NaOH. Desalt the solution by a suitable method, such as gel filtration or by passing it through a mixed-bed ion-exchange resin.

    • Lyophilization: Lyophilize the desalted solution to obtain pure this compound as a white powder.

  • Purity Analysis:

    • Assess the purity of the final product by thin-layer chromatography (TLC) and enzymatic analysis.[3]

G cluster_0 Synthesis cluster_1 Purification Cell Extract Cell Extract Reaction Mixture Reaction Mixture Cell Extract->Reaction Mixture Xylitol + PEP Xylitol + PEP Xylitol + PEP->Reaction Mixture Centrifugation/Filtration Centrifugation/Filtration Reaction Mixture->Centrifugation/Filtration Barium Precipitation Barium Precipitation Centrifugation/Filtration->Barium Precipitation Ion-Exchange Chromatography Ion-Exchange Chromatography Barium Precipitation->Ion-Exchange Chromatography Neutralization/Desalting Neutralization/Desalting Ion-Exchange Chromatography->Neutralization/Desalting Lyophilization Lyophilization Neutralization/Desalting->Lyophilization Pure this compound Pure this compound Lyophilization->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Analysis of this compound

Several analytical methods can be employed for the quantitative analysis of this compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method.[4][5] An enzymatic assay can also be developed for its quantification.

2.2.1. HPLC-MS Method

  • Principle: This method separates this compound from other components in a sample using HPLC, followed by detection and quantification using a mass spectrometer.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).

  • Column: A suitable column for polar anionic compounds, such as a porous graphitic carbon (PGC) column or a mixed-mode anion exchange and reversed-phase column.

  • Mobile Phase: A gradient of aqueous ammonium (B1175870) acetate or ammonium carbonate and an organic solvent like acetonitrile.

  • Mass Spectrometry: Operated in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the deprotonated this compound molecule ([M-H]⁻).

  • Quantification: A standard curve is generated using known concentrations of purified this compound to quantify the amount in unknown samples.

2.2.2. Enzymatic Assay (Proposed Protocol)

This proposed protocol is based on the enzymatic determination of xylitol, which can be adapted for this compound after enzymatic dephosphorylation.

  • Principle: this compound is first hydrolyzed to xylitol by a phosphatase. The resulting xylitol is then oxidized by a specific dehydrogenase, and the concomitant reduction of a chromogenic or fluorogenic substrate is measured.

  • Materials:

    • Alkaline phosphatase

    • Xylitol dehydrogenase

    • NAD⁺ (or NADP⁺)

    • A suitable chromogenic reagent (e.g., INT - iodonitrotetrazolium (B1214958) chloride) and diaphorase for colorimetric detection, or a fluorometer for fluorescent detection.

    • Buffer solution (e.g., phosphate buffer, pH 8.6)

    • This compound standard solutions

  • Protocol:

    • Dephosphorylation: Incubate the sample containing this compound with alkaline phosphatase in a suitable buffer to convert it to xylitol.

    • Enzymatic Reaction: Add xylitol dehydrogenase and NAD⁺ to the reaction mixture. This will oxidize xylitol to D-xylulose and reduce NAD⁺ to NADH.

    • Detection:

      • Colorimetric: Add INT and diaphorase. The NADH produced will reduce INT to a colored formazan (B1609692) product, which can be measured spectrophotometrically at its maximum absorbance (e.g., 492 nm).[6]

      • Fluorometric: Measure the increase in fluorescence due to the production of NADH.

    • Quantification: Prepare a standard curve using known concentrations of this compound and use it to determine the concentration in the unknown samples.

Signaling Pathways and Metabolic Role

This compound is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic pathway that runs parallel to glycolysis.[7][8] The PPP is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.

In many microorganisms, xylitol is taken up and phosphorylated to this compound.[9] This intermediate can then be oxidized to D-xylulose-5-phosphate, which enters the non-oxidative branch of the PPP.

G Xylitol Xylitol X5P This compound Xylitol->X5P Phosphorylation Xu5P D-Xylulose 5-Phosphate X5P->Xu5P Oxidation PPP_non_ox Non-oxidative PPP Xu5P->PPP_non_ox Glycolysis Glycolysis PPP_non_ox->Glycolysis Nucleotide_Synthesis Nucleotide_Synthesis PPP_non_ox->Nucleotide_Synthesis NADPH_Production NADPH_Production Oxidative_PPP Oxidative PPP Oxidative_PPP->PPP_non_ox Oxidative_PPP->NADPH_Production Glucose_6P Glucose 6-Phosphate Glucose_6P->Oxidative_PPP

Caption: Role of this compound in the pentose phosphate pathway.

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. A thorough understanding of its chemical properties, synthesis, and biological role is critical for researchers in various fields, including biochemistry, microbiology, and drug development. This technical guide provides a consolidated resource of the current knowledge on this compound, aiming to facilitate further research and application of this key metabolic intermediate. While some specific quantitative data remains to be experimentally determined, the information presented here offers a solid foundation for its study and utilization.

References

The Antimicrobial Role of Xylitol 5-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylitol (B92547), a five-carbon sugar alcohol, is widely recognized for its antimicrobial properties, particularly against oral pathogens such as Streptococcus mutans. Its mechanism of action is not direct but relies on its intracellular conversion to xylitol 5-phosphate (X5P). This guide provides an in-depth technical overview of the pivotal role of X5P in mediating the antimicrobial effects of xylitol. It details the molecular mechanisms, summarizes key quantitative data, provides experimental protocols for investigation, and visualizes the involved pathways and workflows.

The Core Mechanism: The Futile Xylitol Cycle

The primary antimicrobial action of xylitol stems from a "futile metabolic cycle" initiated upon its transport into susceptible bacterial cells. This process is particularly well-documented in Streptococcus mutans.

  • Transport and Phosphorylation: Xylitol is transported into the bacterial cell via the fructose (B13574) phosphotransferase system (PTS).[1][2] This system, normally responsible for the uptake and phosphorylation of fructose, mistakenly recognizes and transports xylitol. During transport, xylitol is phosphorylated to this compound (X5P), consuming a high-energy phosphate (B84403) from phosphoenolpyruvate (B93156) (PEP).[2][3]

  • Intracellular Accumulation and Glycolytic Inhibition: Unlike fructose 6-phosphate, X5P cannot be further metabolized by the glycolytic pathway.[3] This leads to its accumulation within the cell.[1] Intracellular concentrations of X5P in S. mutans have been reported to reach 5-7 mM in resting cells and as high as 60 mM in growing cells.[1] This accumulation has two major detrimental effects:

    • Inhibition of Phosphofructokinase (PFK): X5P acts as a non-competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[2] This inhibition curtails the cell's ability to metabolize glucose and produce energy.

    • Energy Depletion: The continuous phosphorylation of incoming xylitol to X5P drains the cell's pool of phosphoenolpyruvate, a crucial high-energy molecule.

  • Dephosphorylation and Expulsion: To counteract the toxic accumulation of X5P, the bacterial cell expends further energy to dephosphorylate X5P back to xylitol, which is then expelled from the cell.[4] This dephosphorylation is an energy-dependent process.[4]

This entire process of uptake, phosphorylation, dephosphorylation, and expulsion constitutes a futile cycle that consumes significant cellular energy without any metabolic gain, ultimately leading to bacteriostasis and, in some cases, cell death.[3][4]

Signaling Pathway: The Futile Xylitol Cycle

Futile_Xylitol_Cycle cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Xylitol_ext Xylitol Xylitol_int Xylitol Xylitol_ext->Xylitol_int Fructose PTS Xylitol_int->Xylitol_ext Expulsion X5P This compound Xylitol_int->X5P Phosphorylation (consumes PEP) X5P->Xylitol_int Dephosphorylation (consumes energy) PFK Phosphofructokinase (PFK) X5P->PFK Inhibition Glycolysis Glycolysis PFK->Glycolysis Catalysis PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate -1 ATP Phosphatase Phosphatase Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cellular Studies cluster_analysis Data Analysis & Interpretation growth_inhibition Growth Inhibition Assays (MIC/MBC determination) data_integration Data Integration & Modeling growth_inhibition->data_integration enzyme_kinetics Enzyme Kinetics Assays (e.g., PFK inhibition) enzyme_kinetics->data_integration metabolite_analysis Intracellular Metabolite Analysis (LC-MS/MS for X5P) metabolite_analysis->data_integration transport_assays Transport Uptake Assays (Radiolabeled xylitol) transport_assays->data_integration mechanism_elucidation Mechanism Elucidation data_integration->mechanism_elucidation

References

The Pivotal Role of Xylitol 5-Phosphate: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History, Metabolism, and Cellular Effects of Xylitol (B92547) 5-Phosphate for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive overview of the research history, metabolic significance, and cellular impact of xylitol 5-phosphate. It is designed to serve as a technical resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and application in drug development and metabolic research.

A Historical Overview of Xylitol and the Emergence of its Phosphorylated Form

The journey into the significance of this compound begins with the discovery of its parent molecule, xylitol. First isolated from beech wood chips in 1891 by German chemist Emil Fischer and independently by M. G. Bertrand from wheat and oat straw the following year, xylitol remained a chemical curiosity for several decades.[1][2][3] Its potential as a sugar substitute was not realized until World War II, when sugar shortages in Finland prompted the development of industrial-scale production from birch trees.[2][3][4]

The 1960s saw the commercialization of xylitol as a sweetener, with its approval by the US Food and Drug Administration (FDA) in 1963 for special dietary uses.[4] However, it was the "Turku sugar studies" in Finland during the 1970s that catapulted xylitol into the scientific spotlight, demonstrating its remarkable anti-caries effect.[4] This discovery spurred research into its mechanism of action, leading to the identification of this compound as a key intracellular metabolite. In 1992, strong evidence emerged confirming the production of this compound in human dental plaque, solidifying its importance in oral microbiology.[5]

The Metabolic Crossroads: this compound in Cellular Pathways

This compound is a central intermediate in the metabolism of xylitol, primarily connecting to the pentose (B10789219) phosphate (B84403) pathway (PPP). In humans, absorbed xylitol is transported to the liver, where it is oxidized to D-xylulose by a NAD-dependent dehydrogenase.[1] D-xylulose is then phosphorylated by xylulokinase to form D-xylulose 5-phosphate, which directly enters the PPP.[1][6]

In many bacteria, particularly oral streptococci, the metabolism of xylitol takes a different and ultimately detrimental, route. Xylitol is transported into the cell and phosphorylated to this compound by a phosphoenolpyruvate-dependent phosphotransferase system (PTS).[1][7] However, these bacteria lack the enzymatic machinery to further metabolize this compound. This leads to its intracellular accumulation, creating a "futile cycle" where the cell expends energy to dephosphorylate and expel the xylitol.[1] This energy-draining cycle, coupled with the inhibitory effects of this compound on key glycolytic enzymes, underlies its bacteriostatic properties.[8]

Key Metabolic Pathways Involving this compound

dot

metabolic_pathway cluster_human Human Liver Metabolism cluster_bacterial Bacterial 'Futile Cycle' (e.g., S. mutans) Xylitol_H Xylitol DXylulose_H D-Xylulose Xylitol_H->DXylulose_H NAD-dependent dehydrogenase DX5P_H D-Xylulose 5-Phosphate DXylulose_H->DX5P_H Xylulokinase (ATP -> ADP) PPP_H Pentose Phosphate Pathway DX5P_H->PPP_H Xylitol_B_ext Extracellular Xylitol Xylitol_B_int Intracellular Xylitol Xylitol_B_ext->Xylitol_B_int PTS (PEP -> Pyruvate) Xylitol_B_int->Xylitol_B_ext Expulsion X5P_B This compound Xylitol_B_int->X5P_B Phosphorylation X5P_B->Xylitol_B_int Dephosphorylation (Energy Loss) Glycolysis_Inhibition Glycolysis Inhibition X5P_B->Glycolysis_Inhibition inhibits signaling_pathway cluster_signaling Xylitol's Anti-Inflammatory and Anti-Angiogenic Signaling LPS LPS NFkB_activation NF-κB Activation LPS->NFkB_activation Akt_activation Akt Phosphorylation LPS->Akt_activation Xylitol Xylitol Xylitol->NFkB_activation inhibits Xylitol->Akt_activation inhibits Inflammation Pro-inflammatory Cytokine Expression NFkB_activation->Inflammation Angiogenesis Angiogenesis Akt_activation->Angiogenesis synthesis_workflow start Start: L. casei cell culture cell_extract Prepare Cell Extract start->cell_extract synthesis Overnight Synthesis (Xylitol + PEP + Cell Extract) cell_extract->synthesis centrifugation Centrifugation to remove cell debris synthesis->centrifugation filtration Filtration of supernatant centrifugation->filtration precipitation Precipitation as Barium Salt filtration->precipitation ion_exchange Ion-Exchange Chromatography precipitation->ion_exchange analysis Purity Analysis (TLC, Enzymatic Assay) ion_exchange->analysis end End: Purified this compound analysis->end

References

Methodological & Application

Application Note: Quantification of Intracellular Xylitol 5-Phosphate using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547), a five-carbon sugar alcohol, is widely utilized as a sugar substitute in various food and pharmaceutical products. Its metabolism primarily occurs in the liver, where it is converted into D-xylulose-5-phosphate and enters the pentose (B10789219) phosphate (B84403) pathway.[1] In various microorganisms, xylitol can be phosphorylated to xylitol 5-phosphate (X5P), a key intermediate that can influence bacterial metabolism.[2][3] The quantification of intracellular this compound is crucial for understanding its metabolic effects, particularly in studies related to microbial growth inhibition and drug development. This application note provides a detailed protocol for the quantification of intracellular this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Signaling Pathway and Experimental Workflow

The metabolic conversion of xylitol to this compound is a key step in its intracellular processing. The general workflow for its quantification involves several critical steps from sample collection to data analysis.

cluster_0 Metabolic Pathway Xylitol Xylitol X5P This compound Xylitol->X5P Phosphorylation PPP Pentose Phosphate Pathway X5P->PPP cluster_1 Experimental Workflow A 1. Cell Culture & Quenching B 2. Intracellular Metabolite Extraction A->B C 3. Sample Cleanup (e.g., SPE) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing & Quantification D->E

References

Application Notes: Enzymatic Assay for Xylitol 5-Phosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547) 5-phosphate (X5P) is a key metabolic intermediate in the pentose (B10789219) phosphate (B84403) pathway and plays a significant role in the metabolism of xylitol, particularly in various microorganisms. In some bacteria, the intracellular accumulation of xylitol 5-phosphate has been associated with bacteriostatic effects, making its detection and quantification crucial for research in microbiology, metabolic engineering, and drug development targeting microbial pathways.[1][2] This document provides a detailed protocol for the enzymatic detection of this compound using a coupled-enzyme assay.

Principle of the Assay

This assay employs a two-step enzymatic reaction cascade to quantify this compound. The principle of this coupled assay is based on the spectrophotometric measurement of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) production.

  • Dephosphorylation of this compound: In the first step, a phosphatase enzyme hydrolyzes this compound to release xylitol and inorganic phosphate (Pi).

    This compound + H₂O --(Phosphatase)--> Xylitol + Pi

  • Oxidation of Xylitol: The xylitol produced in the first reaction is then oxidized to D-xylulose by the enzyme xylitol dehydrogenase (XDH) in the presence of nicotinamide adenine dinucleotide (NAD+). This reaction results in the formation of NADH.

    Xylitol + NAD⁺ --(Xylitol Dehydrogenase)--> D-Xylulose + NADH + H⁺

The increase in absorbance at 340 nm, due to the production of NADH, is directly proportional to the amount of this compound present in the sample. The reaction progress can be monitored in real-time using a spectrophotometer.

Signaling Pathway Diagram

This compound Detection Pathway cluster_0 Step 1: Dephosphorylation X5P This compound Xylitol Xylitol X5P->Xylitol Phosphatase Pi Inorganic Phosphate DXylulose D-Xylulose Xylitol->DXylulose Xylitol Dehydrogenase NAD NAD+ Xylitol->NAD NADH NADH Abs340 Absorbance at 340 nm NADH->Abs340

Caption: Enzymatic cascade for this compound detection.

Data Presentation

Table 1: Kinetic Properties of Xylitol Dehydrogenases from Various Organisms

Enzyme SourceOptimal pHKm (Xylitol) (mM)Km (NAD⁺) (mM)
Aspergillus flavus9.516.20.15
Trichoderma gamsii9.55.230.23 - 0.70
Pichia stipitis---

Note: Kinetic parameters can vary based on experimental conditions. The table provides representative values from the literature.[3][4]

Table 2: Experimental Data Recording Template

Sample IDA340 (Initial)A340 (Final)ΔA340This compound (µM)
Blank
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2

Experimental Protocols

Materials and Reagents
  • This compound sodium salt (for standard curve)

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • Xylitol Dehydrogenase (XDH) (e.g., from Aspergillus flavus or other microbial source)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Glycine-NaOH buffer (100 mM, pH 9.5)

  • Magnesium Chloride (MgCl₂)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

  • Nuclease-free water

Preparation of Reagents
  • Glycine-NaOH Buffer (100 mM, pH 9.5): Dissolve 0.75 g of glycine (B1666218) in 80 mL of nuclease-free water. Adjust the pH to 9.5 with 1 M NaOH. Bring the final volume to 100 mL with nuclease-free water. Store at 4°C.

  • MgCl₂ Stock Solution (1 M): Dissolve 9.52 g of MgCl₂ in 100 mL of nuclease-free water. Store at room temperature.

  • NAD⁺ Stock Solution (50 mM): Dissolve an appropriate amount of NAD⁺ in nuclease-free water. Aliquot and store at -20°C.

  • Alkaline Phosphatase Solution (10 U/mL): Prepare a solution of alkaline phosphatase in Glycine-NaOH buffer. Prepare fresh before use and keep on ice.

  • Xylitol Dehydrogenase Solution (5 U/mL): Prepare a solution of xylitol dehydrogenase in Glycine-NaOH buffer. Prepare fresh before use and keep on ice.

  • This compound Standards: Prepare a stock solution of 10 mM this compound in nuclease-free water. From this stock, prepare a series of standards ranging from 0 to 200 µM in nuclease-free water.

Assay Protocol (96-well plate format)
  • Prepare the Reaction Master Mix: For each reaction, prepare a master mix containing the following components in the specified order. Prepare enough master mix for all standards, samples, and controls, plus a 10% excess.

ReagentVolume per well (µL)Final Concentration
Nuclease-free water130-
Glycine-NaOH Buffer (100 mM, pH 9.5)2010 mM
MgCl₂ (1 M)210 mM
NAD⁺ (50 mM)41 mM
Alkaline Phosphatase (10 U/mL)100.5 U/mL
Xylitol Dehydrogenase (5 U/mL)100.25 U/mL
Total Master Mix Volume 176
  • Add Master Mix: Pipette 176 µL of the master mix into each well of the 96-well plate.

  • Add Samples and Standards: Add 24 µL of the this compound standards or unknown samples to the appropriate wells.

  • Initial Absorbance Reading (Ainitial): Immediately after adding the samples/standards, place the plate in the microplate reader and measure the absorbance at 340 nm. This is the initial reading (t=0).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the enzyme activities and sample concentrations.

  • Final Absorbance Reading (Afinal): After incubation, measure the absorbance at 340 nm again.

  • Controls:

    • Blank: A reaction containing all components except this compound (use nuclease-free water instead of the standard/sample).

    • Sample Control (without XDH): To account for any pre-existing xylitol in the sample, prepare a reaction for each sample with all components except xylitol dehydrogenase.

Data Analysis
  • Calculate the change in absorbance (ΔA340): ΔA340 = Afinal - Ainitial

  • Correct for Blank: ΔA340, corrected = ΔA340, sample - ΔA340, blank

  • Create a Standard Curve: Plot the ΔA340, corrected for the this compound standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the corrected absorbance and 'x' is the concentration.

  • Calculate the Concentration of this compound in Samples: Use the equation from the standard curve to calculate the concentration of this compound in the unknown samples. Concentration (µM) = (ΔA340, corrected - c) / m

    The concentration of NADH can also be calculated using the Beer-Lambert law: Concentration (M) = ΔA340 / (ε * l) Where:

    • ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹

    • l (path length of the cuvette/well in cm). Note that the path length in a 96-well plate is dependent on the volume and plate type and may need to be calibrated.

Experimental Workflow Diagram

Experimental Workflow start Start prep_reagents Prepare Reagents (Buffers, Enzymes, NAD+, Standards) start->prep_reagents prep_mastermix Prepare Reaction Master Mix prep_reagents->prep_mastermix add_mastermix Pipette Master Mix into 96-well Plate prep_mastermix->add_mastermix add_samples Add Standards and Samples add_mastermix->add_samples read_initial Measure Initial Absorbance (A340, t=0) add_samples->read_initial incubate Incubate at 37°C (30-60 min) read_initial->incubate read_final Measure Final Absorbance (A340, t=final) incubate->read_final analyze Data Analysis (Calculate ΔA340, Plot Standard Curve, Determine Sample Concentration) read_final->analyze end End analyze->end

Caption: Step-by-step workflow for the enzymatic assay.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low signal Inactive enzymesEnsure enzymes are stored correctly and have not expired. Prepare fresh enzyme solutions.
Incorrect pH of the bufferVerify the pH of the buffer is optimal for both enzymes (around 9.5 for XDH).
Insufficient incubation timeIncrease the incubation time or enzyme concentration.
High background signal in blank Contamination of reagents with NADH or xylitolUse fresh, high-purity reagents.
Non-specific reduction of NAD⁺Run a control without enzymes to check for non-enzymatic reactions.
Non-linear standard curve Substrate/enzyme concentration out of linear rangeAdjust the range of standards or dilute the samples. Ensure enzyme concentrations are not limiting.
Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
High variability between replicates Inconsistent mixingEnsure thorough mixing of reagents in the wells.
Temperature fluctuationsMaintain a constant incubation temperature.

Concluding Remarks

This coupled enzymatic assay provides a sensitive and specific method for the quantification of this compound in various biological samples. Adherence to the protocol, including the use of appropriate controls, is essential for obtaining accurate and reproducible results. The flexibility of the assay allows for adaptation to different sample types and experimental needs.

References

Application Notes and Protocols for the Synthesis of ¹⁴C-Labeled Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547) 5-phosphate is a key intermediate in the metabolism of xylitol, a naturally occurring sugar alcohol used as a sugar substitute. In various biological systems, particularly in certain bacteria, xylitol is taken up and phosphorylated to xylitol 5-phosphate. The accumulation of this metabolite can have significant effects on cellular processes, including the inhibition of glycolysis. The synthesis of ¹⁴C-labeled this compound provides a crucial tool for researchers to trace the metabolic fate of xylitol, quantify its uptake and conversion, and elucidate its mechanism of action in various cell types. This document provides detailed protocols for both the enzymatic and a putative chemical synthesis of ¹⁴C-labeled this compound, intended for use in metabolic research, drug development, and studies on microbial physiology.

Enzymatic Synthesis of [U-¹⁴C]this compound

This protocol is based on the well-established method utilizing a cell extract from Lactobacillus casei Cl-16, which contains a xylitol phosphoenolpyruvate (B93156):phosphotransferase system (PTS). This system efficiently catalyzes the transfer of a phosphate (B84403) group from phosphoenolpyruvate (PEP) to xylitol.[1][2][3]

Signaling Pathway Context: Xylitol Metabolism

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 14C_Xylitol_ext [¹⁴C]Xylitol PTS Xylitol PTS Transporter 14C_Xylitol_ext->PTS Uptake 14C_Xylitol_int [¹⁴C]Xylitol PTS->14C_Xylitol_int Pyruvate Pyruvate PTS->Pyruvate 14C_X5P [¹⁴C]this compound 14C_Xylitol_int->14C_X5P Phosphorylation (via PTS) PEP Phosphoenolpyruvate (PEP) PEP->PTS Phosphate Donor Metabolic_Inhibition Inhibition of Glycolysis 14C_X5P->Metabolic_Inhibition

Caption: Metabolic pathway of xylitol phosphorylation in bacteria.

Experimental Workflow: Enzymatic Synthesis

start Start culture Culture Lactobacillus casei Cl-16 start->culture harvest Harvest & Wash Cells culture->harvest lyse Cell Lysis (e.g., Sonication) harvest->lyse extract Prepare Cell-Free Extract (Centrifugation) lyse->extract reaction Enzymatic Reaction: Extract + [U-¹⁴C]Xylitol + PEP extract->reaction precipitation Barium Salt Precipitation (Isolates phosphorylated product) reaction->precipitation purification Ion-Exchange Chromatography precipitation->purification analysis Purity Analysis (TLC, Enzymatic Assay) purification->analysis end [¹⁴C]this compound (>99% Pure) analysis->end

Caption: Workflow for the enzymatic synthesis of ¹⁴C-xylitol 5-phosphate.

Quantitative Data Summary
ParameterValueReference
Starting Material[U-¹⁴C]Xylitol[1]
Enzyme SourceCell extract of Lactobacillus casei Cl-16[1][2][3]
Phosphate DonorPhosphoenolpyruvate (PEP)[1][2]
Synthesis Yield53%[1][2][3]
Recovery after Purification~90%[1][2][3]
Final Purity>99%[1][2][3]
Detailed Experimental Protocol

1. Preparation of Lactobacillus casei Cell-Free Extract: a. Culture Lactobacillus casei Cl-16 in a suitable broth medium (e.g., MRS broth) under appropriate conditions until late-log phase. b. Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). c. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0). d. Resuspend the washed cells in a minimal volume of the same buffer containing a reducing agent (e.g., 10 mM dithiothreitol). e. Lyse the cells using a suitable method such as sonication or French press, ensuring the sample is kept cold to prevent protein denaturation. f. Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris. g. Carefully collect the supernatant, which is the cell-free extract containing the phosphotransferase system.

2. Enzymatic Synthesis Reaction: a. Prepare the reaction mixture in a suitable vessel. For a typical reaction, combine:

  • Cell-free extract
  • [U-¹⁴C]Xylitol (at a desired final concentration and specific activity)
  • Phosphoenolpyruvate (PEP) in molar excess to the xylitol
  • Magnesium chloride (e.g., 5 mM final concentration)
  • Potassium fluoride (B91410) (a phosphatase inhibitor, e.g., 10 mM final concentration) b. Adjust the final volume with buffer and incubate the reaction mixture, for example, overnight at 37°C with gentle agitation.

3. Purification of [U-¹⁴C]this compound: a. Centrifugation and Filtration: Terminate the reaction and clarify the mixture by centrifugation and subsequent filtration through a 0.22 µm filter to remove any precipitates.[1] b. Barium Salt Precipitation: i. To the clarified supernatant, add a solution of barium acetate. ii. Adjust the pH to approximately 8.2 with a suitable base (e.g., NaOH) to precipitate the barium salt of this compound. iii. Allow the precipitate to form, typically overnight at 4°C. iv. Collect the precipitate by centrifugation. c. Ion-Exchange Chromatography: i. Dissolve the barium salt precipitate in a minimal amount of acid (e.g., HCl) and then pass it through a cation-exchange column (e.g., Dowex 50W-X8, H⁺ form) to remove barium ions. ii. The eluate, containing the free acid of [U-¹⁴C]this compound, can be further purified on an anion-exchange column (e.g., Dowex 1-X8, formate (B1220265) form). iii. Elute the product using a gradient of a suitable buffer (e.g., formic acid or ammonium (B1175870) formate). iv. Collect fractions and monitor for radioactivity and the presence of the desired product. d. Final Preparation: Pool the pure fractions, remove the volatile buffer by lyophilization, and store the final product appropriately.

4. Characterization and Purity Analysis: a. Thin-Layer Chromatography (TLC): Confirm the purity of the final product by TLC, using an appropriate solvent system and visualizing the radioactive spot by autoradiography.[1][4] b. Enzymatic Analysis: Purity can be further confirmed by enzymatic assays using specific phosphatases and monitoring the release of ¹⁴C-xylitol.[1] c. Quantification: Determine the concentration and specific activity of the final product using liquid scintillation counting and a suitable phosphate assay.

Putative Chemical Synthesis of ¹⁴C-Labeled this compound

While an enzymatic approach is well-documented, a chemical synthesis route offers an alternative that is independent of biological reagents. This putative protocol is based on general principles of polyol phosphorylation and would require empirical optimization. The synthesis involves two main stages: obtaining ¹⁴C-labeled xylitol and subsequent regioselective phosphorylation.

Experimental Workflow: Chemical Synthesis

start Start with [¹⁴C]Xylose reduction Catalytic Hydrogenation of [¹⁴C]Xylose start->reduction xylitol Purify [¹⁴C]Xylitol reduction->xylitol protection Selective Protection of Hydroxyl Groups (C1-C4) xylitol->protection phosphorylation Phosphorylation of Free C5-OH (e.g., with POCl₃) protection->phosphorylation deprotection Deprotection of C1-C4 Hydroxyls phosphorylation->deprotection purification Purification (Chromatography) deprotection->purification end [¹⁴C]this compound purification->end

Caption: A potential workflow for the chemical synthesis of ¹⁴C-xylitol 5-phosphate.

Detailed Experimental Protocol

1. Synthesis of ¹⁴C-Labeled Xylitol: a. The most direct route starts with commercially available ¹⁴C-labeled D-xylose. b. Dissolve ¹⁴C-D-xylose in a suitable solvent (e.g., water or ethanol). c. Perform a catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. d. Monitor the reaction for the complete reduction of the aldehyde group to a primary alcohol. e. After the reaction is complete, filter off the catalyst and purify the resulting ¹⁴C-xylitol, for example, by recrystallization.

2. Regioselective Phosphorylation of ¹⁴C-Xylitol: This part of the protocol is challenging due to the presence of multiple hydroxyl groups and would require careful optimization to achieve phosphorylation primarily at the C5 position. a. Selective Protection (Hypothetical Step): i. To direct phosphorylation to the C5 primary hydroxyl group, the secondary hydroxyl groups (C2, C3, C4) and the other primary hydroxyl (C1) would ideally be protected. This could potentially be achieved using sterically hindered protecting groups that react preferentially with the less hindered primary hydroxyls, followed by selective deprotection of one, or by forming a cyclic acetal (B89532) between two of the secondary hydroxyls. This is a complex step requiring significant development. b. Phosphorylation: i. A common phosphorylating agent is phosphorus oxychloride (POCl₃). ii. Dissolve the (partially protected) ¹⁴C-xylitol in a dry, aprotic solvent (e.g., pyridine (B92270) or trimethyl phosphate) under an inert atmosphere (e.g., argon or nitrogen). iii. Cool the solution in an ice bath (0°C). iv. Add POCl₃ dropwise with vigorous stirring. The pyridine acts as both a solvent and an acid scavenger. v. Allow the reaction to proceed at low temperature, then warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or an appropriate analytical method. c. Work-up and Deprotection: i. Quench the reaction by slowly adding ice-cold water or a buffer solution. ii. If protecting groups were used, perform the appropriate deprotection step (e.g., acid hydrolysis for acetal groups). d. Purification: i. The crude product will be a mixture of unreacted xylitol, this compound, and potentially other phosphorylated isomers. ii. Purify the ¹⁴C-xylitol 5-phosphate using anion-exchange chromatography, similar to the method described in the enzymatic protocol. iii. Characterize the final product to confirm its identity and purity.

Conclusion

The enzymatic synthesis of ¹⁴C-labeled this compound using Lactobacillus casei cell extract is a highly efficient and specific method, yielding a product of high purity.[1][2][3] It represents the most reliable and established protocol for obtaining this radiolabeled metabolite. While a chemical synthesis route is theoretically possible, it presents significant challenges in achieving regioselectivity and would require substantial optimization. The protocols and data presented here provide a comprehensive guide for researchers aiming to produce ¹⁴C-labeled this compound for advanced metabolic studies.

References

Application Note: Purification of Xylitol 5-Phosphate from Bacterial Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547) 5-phosphate (X5P) is a key intracellular metabolite in xylitol metabolism in various bacteria. It has been identified as an inhibitor of bacterial glycolysis, contributing to the anti-cariogenic properties of xylitol. The availability of pure X5P is essential for studying its biochemical and physiological effects, including its potential as a therapeutic agent. This application note provides a detailed protocol for the purification of X5P from bacterial cell lysates, specifically adapted from methodologies used for Lactobacillus casei. The protocol covers cell lysis, initial purification by precipitation, and final purification using ion-exchange chromatography. Additionally, methods for the quantification and purity assessment of X5P using enzymatic assays and High-Performance Liquid Chromatography (HPLC) are described.

Overview of the Purification Workflow

The purification strategy involves a multi-step process to isolate X5P from a complex mixture of cellular components. The main stages include enzymatic synthesis of X5P in the cell lysate, followed by separation from proteins and other macromolecules, and finally, high-resolution chromatographic purification.

cluster_0 Upstream Processing cluster_1 X5P Synthesis & Initial Purification cluster_2 Chromatographic Purification cluster_3 Analysis bacterial_culture Bacterial Cell Culture (e.g., Lactobacillus casei) cell_harvest Cell Harvesting (Centrifugation) bacterial_culture->cell_harvest cell_lysis Cell Lysis (e.g., Sonication) cell_harvest->cell_lysis synthesis Enzymatic Synthesis of X5P (in cell extract) cell_lysis->synthesis centrifugation1 Centrifugation & Filtration (Removal of cell debris) synthesis->centrifugation1 precipitation Barium Precipitation (Precipitation of phosphorylated compounds) centrifugation1->precipitation centrifugation2 Centrifugation (Collection of barium salts) precipitation->centrifugation2 ion_exchange Anion-Exchange Chromatography centrifugation2->ion_exchange desalting Desalting ion_exchange->desalting hplc HPLC Analysis (Purity Assessment) desalting->hplc enzymatic_assay Enzymatic Assay (Quantification) desalting->enzymatic_assay

Figure 1: Overall workflow for the purification of xylitol 5-phosphate.

Data Presentation

The following table summarizes the quantitative data from a typical purification of X5P from a 6-liter culture of Lactobacillus casei C1-16, as described by Trahan et al. (1988).[1][2][3][4]

Purification StepTotal Volume (mL)Total X5P (mg)Yield (%)Purity (%)
Cell-free extract15070100< 5
Supernatant after Barium Precipitation150710-
Barium Precipitate-6390> 50
After Ion-Exchange Chromatography506288.6> 99

Experimental Protocols

Bacterial Growth and Cell Lysate Preparation

This protocol is based on the cultivation of Lactobacillus casei.

Materials:

  • Lactobacillus casei strain (e.g., C1-16)

  • Appropriate growth medium (e.g., MRS broth)

  • Phosphate (B84403) buffer (50 mM, pH 7.0) with 10 mM MgCl2

  • Sonicator

Protocol:

  • Inoculate a suitable volume of growth medium with Lactobacillus casei and incubate under appropriate conditions (e.g., 37°C, anaerobically) until late logarithmic phase.

  • Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with cold phosphate buffer.

  • Resuspend the cell pellet in a minimal volume of cold phosphate buffer.

  • Disrupt the cells by sonication on ice. Use short bursts to prevent overheating and protein denaturation.

  • Centrifuge the sonicate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Collect the supernatant, which is the cell-free extract.

Enzymatic Synthesis of this compound

This step utilizes the endogenous phosphoenolpyruvate:phosphotransferase system (PEP:PTS) in the bacterial cell extract to synthesize X5P from xylitol and phosphoenolpyruvate.

Materials:

  • Cell-free extract

  • Xylitol solution (1 M)

  • Phosphoenolpyruvate (PEP) solution (1 M)

  • Incubator

Protocol:

  • To the cell-free extract, add xylitol and PEP to final concentrations of 100 mM each.

  • Incubate the mixture overnight (12-16 hours) at 37°C.

Barium Precipitation of this compound

This step selectively precipitates phosphorylated compounds, including X5P.

Materials:

Protocol:

  • After incubation, add an equal volume of 1 M barium acetate to the reaction mixture.

  • Slowly add two volumes of 95% ethanol while stirring.

  • Allow the precipitate to form overnight at 4°C.

  • Collect the barium precipitate by centrifugation (10,000 x g for 15 minutes).

  • Discard the supernatant. The pellet contains the barium salt of X5P.

Anion-Exchange Chromatography

This is the main purification step to separate X5P from other negatively charged molecules.

start Resuspend Barium Precipitate in Water and Remove Ba2+ with Na2SO4 centrifuge Centrifuge to Remove BaSO4 start->centrifuge load Load Supernatant onto Anion-Exchange Column centrifuge->load wash Wash with Low Salt Buffer load->wash elute Elute with Salt Gradient (e.g., 0-1 M NaCl) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions for X5P (HPLC or Enzymatic Assay) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt Pooled Fractions pool->desalt

Figure 2: Anion-exchange chromatography workflow.

Materials:

  • Anion-exchange resin (e.g., Dowex AG1-X8, Q-Sepharose)

  • Chromatography column

  • Sodium sulfate (B86663) solution (1 M)

  • Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Peristaltic pump and fraction collector

Protocol:

  • Resuspend the barium precipitate in a minimal volume of deionized water.

  • Add a stoichiometric amount of sodium sulfate solution to precipitate barium as barium sulfate.

  • Centrifuge to remove the barium sulfate precipitate.

  • Pack a chromatography column with the chosen anion-exchange resin and equilibrate with low salt buffer.

  • Load the supernatant containing X5P onto the column.

  • Wash the column with several column volumes of low salt buffer to remove unbound contaminants.

  • Elute the bound molecules using a linear gradient of 0% to 100% high salt buffer.

  • Collect fractions and analyze each fraction for the presence of X5P.

  • Pool the fractions containing pure X5P.

  • Desalt the pooled fractions if necessary (e.g., by dialysis or using a desalting column).

Purity Assessment by HPLC

HPLC is a precise method for determining the purity of the final X5P sample.

Materials:

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or RI)[5]

  • Amine-based or HILIC column (e.g., Amaze HD, Primesep S)[5][6]

  • Mobile phase: Acetonitrile (B52724) and water with a buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.0)[6]

  • X5P standard (if available)

Protocol:

  • Prepare the mobile phase and equilibrate the HPLC column. A typical mobile phase for HILIC separation of sugar phosphates is 80% acetonitrile with 20% aqueous buffer.[6]

  • Inject a known concentration of the purified X5P sample.

  • Run the chromatogram and detect the peaks.

  • Purity is calculated as the percentage of the area of the X5P peak relative to the total area of all peaks.

Quantification by Enzymatic Assay

This assay is based on the oxidation of X5P by a specific dehydrogenase.

Materials:

  • Purified X5P sample

  • Xylitol-5-phosphate dehydrogenase (if available)

  • NAD+ solution

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing buffer, NAD+, and the purified X5P sample in a cuvette.

  • Measure the initial absorbance at 340 nm.

  • Add xylitol-5-phosphate dehydrogenase to initiate the reaction.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • The concentration of X5P can be calculated from the change in absorbance using the Beer-Lambert law and the molar extinction coefficient of NADH.

Alternatively, a commercial enzymatic assay kit for xylitol can be adapted if the dehydrogenase has activity towards X5P or if the X5P is first dephosphorylated.[7][8]

Signaling Pathway Context

Xylitol enters the bacterial cell and is phosphorylated to X5P by the PEP:PTS. X5P then acts as an inhibitor of key glycolytic enzymes, disrupting the cell's energy production.

cluster_cell Bacterial Cell Xylitol_in Xylitol X5P This compound Xylitol_in->X5P PEP:PTS X5P->Inhibition Glycolysis Glycolysis Inhibition->Glycolysis Xylitol_out Xylitol (extracellular) Xylitol_out->Xylitol_in

Figure 3: Simplified pathway of xylitol metabolism and inhibition in bacteria.

Conclusion

This application note provides a comprehensive set of protocols for the purification of this compound from bacterial cell lysates. The combination of precipitation and ion-exchange chromatography yields a highly pure product. The described analytical methods allow for accurate quantification and purity assessment, which are crucial for subsequent biochemical and pharmacological studies. These methods can be adapted for the purification of other sugar phosphates from microbial sources.

References

Application Notes and Protocols for Thin-Layer Chromatography Analysis of Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547) 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and plays a significant role in various biological processes.[1] Accurate and efficient analysis of xylitol 5-phosphate is crucial for research in metabolic pathways, drug development, and quality control of related products. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of this compound. This document provides detailed application notes and protocols for the TLC analysis of this compound, including separation from its precursors and potential impurities such as xylitol and xylose.

Principle of Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). For the analysis of highly polar and charged molecules like this compound, a polar stationary phase such as silica (B1680970) gel or cellulose (B213188) is typically used. The choice of the mobile phase is critical to achieve optimal separation. Due to the phosphate group, this compound is significantly more polar than xylitol and xylose. This difference in polarity allows for their separation on a TLC plate.

Data Presentation

The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific TLC system. Below is a summary of expected Rf values for this compound and related compounds based on typical TLC conditions.

CompoundStationary PhaseMobile Phase*Expected Rf Value
This compoundSilica Gel 601-Propanol:Ammonia (25%):Water (6:3:1, v/v/v)0.2 - 0.3
XylitolSilica Gel 601-Propanol:Ammonia (25%):Water (6:3:1, v/v/v)0.5 - 0.6
XyloseSilica Gel 601-Propanol:Ammonia (25%):Water (6:3:1, v/v/v)0.6 - 0.7
Inorganic PhosphateSilica Gel 601-Propanol:Ammonia (25%):Water (6:3:1, v/v/v)0.0 - 0.1
This compoundCellulose1-Propanol:Ammonia (25%):Water (6:3:1, v/v/v)0.3 - 0.4
XylitolCelluloseAcetonitrile:Ethyl Acetate (B1210297):1-Propanol:Water (85:20:20:15, v/v/v/v)0.4 - 0.5
XyloseCelluloseAcetonitrile:Ethyl Acetate:1-Propanol:Water (85:20:20:15, v/v/v/v)0.5 - 0.6

*Note: Rf values are approximate and can vary depending on experimental conditions such as temperature, humidity, and plate quality. It is essential to run standards alongside samples for accurate identification.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 or Cellulose F pre-coated plates (20 x 20 cm)

  • Standards: this compound, Xylitol, Xylose (analytical grade)

  • Solvents: 1-Propanol, Ammonia solution (25%), Acetonitrile, Ethyl acetate (analytical grade)

  • Visualization Reagents:

    • Molybdate (B1676688) Spray for Phosphates:

      • Solution A: 4.0 g of ammonium (B1175870) molybdate in 80 mL of water.

      • Solution B: 20 mL of concentrated sulfuric acid.

      • Working solution: Slowly add Solution B to Solution A with cooling.

    • Anisaldehyde-Sulfuric Acid Spray for Sugars:

      • 0.5 mL of p-anisaldehyde, 0.5 mL of concentrated sulfuric acid, and 9 mL of ethanol.

  • Developing Chamber

  • Capillary tubes or micropipette for spotting

  • Drying oven or heat gun

Sample Preparation
  • Dissolve standards and samples in a suitable solvent (e.g., water or a water/methanol mixture) to a concentration of approximately 1 mg/mL.

  • If the sample is in a complex matrix, consider a sample clean-up step such as solid-phase extraction to remove interfering substances.

Protocol 1: Separation on Silica Gel Plates

This protocol is suitable for the separation of this compound from less polar impurities.

  • Plate Preparation: Cut the silica gel plate to the desired size (e.g., 10 x 10 cm). Using a pencil, gently draw a starting line about 1.5 cm from the bottom edge.

  • Spotting: Apply 1-2 µL of each standard and sample solution as small spots on the starting line. Ensure the spots are well-separated.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 1-Propanol:Ammonia (25%):Water in a 6:3:1 (v/v/v) ratio.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Dry the plate in a fume hood, followed by heating in an oven at 100-110°C for 5-10 minutes.

  • Visualization:

    • For this compound: Spray the dried plate evenly with the molybdate reagent. Heat the plate at 110-120°C for 5-10 minutes. Phosphate-containing compounds will appear as blue-black spots on a lighter background.

    • For Xylitol and Xylose: Spray the plate with the anisaldehyde-sulfuric acid reagent and heat at 100-110°C until colored spots appear. Sugars will typically yield spots of varying colors.

Protocol 2: Separation on Cellulose Plates

Cellulose plates can offer different selectivity for highly polar compounds.

  • Plate Preparation and Spotting: Follow steps 1 and 2 from Protocol 1, using a cellulose TLC plate.

  • Mobile Phase Preparation: A suitable mobile phase for separating xylitol and xylose is Acetonitrile:Ethyl Acetate:1-Propanol:Water in a ratio of 85:20:20:15 (v/v/v/v).[2] For the separation of this compound, the same mobile phase as in Protocol 1 can be used.

  • Development and Drying: Follow steps 4 and 5 from Protocol 1.

  • Visualization: Follow step 6 from Protocol 1.

Visualizations

Experimental Workflow for TLC Analysis

G cluster_prep Preparation cluster_analysis TLC Analysis cluster_detection Detection & Analysis prep_sample Sample Preparation (Dissolve/Extract) spotting Spot Samples & Standards prep_sample->spotting prep_standards Prepare Standards (X5P, Xylitol, Xylose) prep_standards->spotting prep_plate TLC Plate Preparation (Cut & Mark Origin) prep_plate->spotting prep_mobile Mobile Phase Preparation development Develop Plate in Saturated Chamber prep_mobile->development spotting->development drying Dry the Plate development->drying visualization Spray with Reagent & Heat drying->visualization analysis Calculate Rf Values & Compare visualization->analysis

Caption: Workflow for TLC analysis of this compound.

Biochemical Context: Pentose Phosphate Pathway

PentosePhosphatePathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Xylitol5P Xylitol-5-Phosphate Xylulose5P->Xylitol5P Phosphorylation Xylitol Xylitol Xylitol->Xylitol5P Kinase

Caption: Simplified pathway showing the position of this compound.

Logical Relationship for Compound Separation

SeparationPrinciple cluster_polarity Decreasing Polarity cluster_migration Increasing Migration on Silica Gel (Rf) X5P This compound (Highest Polarity) Xylose Xylose Rf_X5P Low Rf X5P->Rf_X5P Strong interaction with stationary phase Xylitol Xylitol (Lowest Polarity) Rf_Xylose Intermediate Rf Xylose->Rf_Xylose Moderate interaction Rf_Xylitol High Rf Xylitol->Rf_Xylitol Weak interaction

Caption: Relationship between polarity and TLC migration.

References

Application Notes and Protocols for the Structural Elucidation of Xylitol 5-Phosphate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xylitol (B92547) 5-phosphate is a key intermediate in the metabolism of xylitol, particularly in various microorganisms. Its formation is linked to the bacteriostatic effects of xylitol, making it a molecule of interest in dental health and antimicrobial research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such phosphorylated carbohydrates. This document provides detailed protocols for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data to confirm the identity and purity of xylitol 5-phosphate.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound. Researchers should populate these tables with their experimental data for comprehensive analysis and reporting. For reference, publicly available data for the parent molecule, xylitol, is included.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityJ-Coupling Constants (Hz)Xylitol (Reference) δ (ppm)
H-1a, H-1b~3.5 - 3.7mJ(H1a,H1b), J(H1a,H2), J(H1b,H2)3.64 - 3.71
H-2~3.8 - 4.0mJ(H2,H1a), J(H2,H1b), J(H2,H3)3.79
H-3~3.7 - 3.9mJ(H3,H2), J(H3,H4)3.79
H-4~3.6 - 3.8mJ(H4,H3), J(H4,H5a), J(H4,H5b)3.64
H-5a, H-5b~3.9 - 4.2mJ(H5a,H5b), J(H5a,H4), J(H5b,H4), J(H5a,P), J(H5b,P)3.64 - 3.71

Expected chemical shifts are based on general values for phosphorylated sugars and will be influenced by pH and solvent. The protons on C5 will show additional coupling to the ³¹P nucleus.

Table 2: ¹³C NMR Chemical Shifts (δ)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Xylitol (Reference) δ (ppm)
C-1~63 - 6565.3
C-2~72 - 7474.6
C-3~71 - 7373.5
C-4~72 - 7474.6
C-5~65 - 68 (d, ²J(C,P))65.3

The chemical shift of C-5 is expected to be significantly affected by the phosphate (B84403) group and will appear as a doublet due to coupling with the ³¹P nucleus.

Table 3: ³¹P NMR Chemical Shift (δ)

Phosphorus AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
P-5~0 - 5t

The ³¹P chemical shift is highly dependent on the pH of the solution. The signal will appear as a triplet in a proton-coupled spectrum due to coupling with the two H-5 protons.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Synthesis and Purification: this compound can be synthesized enzymatically from xylitol and a phosphate donor.[1][2] Purification is typically achieved through precipitation and ion-exchange chromatography to ensure a purity of >99%.[1][2]

  • Sample Concentration: For optimal signal-to-noise, a concentration of 10-50 mM is recommended for ¹H and ³¹P NMR. For ¹³C and 2D NMR experiments, a higher concentration (>50 mM) may be necessary.[3]

  • Solvent: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate analysis. To minimize the residual HDO signal, the sample can be lyophilized and redissolved in D₂O multiple times.

  • pH Adjustment: The chemical shifts of both protons and the phosphorus nucleus in phosphate esters are sensitive to pH. It is crucial to adjust the pH of the sample to a standard value (e.g., pH 7.4) using dilute NaOD or DCl in D₂O.

  • Internal Standard: A suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), should be added for accurate chemical shift referencing (0 ppm for ¹H NMR).[3]

NMR Data Acquisition

The following are general protocols for acquiring NMR data on a modern high-field NMR spectrometer.

2.1. 1D ¹H NMR

  • Purpose: To determine the chemical shifts and coupling constants of the proton nuclei.

  • Protocol:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation).

    • Typical parameters:

      • Pulse sequence: zgpr (or similar with presaturation)

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 5 seconds

      • Number of scans: 16-64

2.2. 1D ¹³C NMR

  • Purpose: To determine the chemical shifts of the carbon nuclei.

  • Protocol:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a 1D carbon spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30 (or similar with power gating)

      • Spectral width: 200-250 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on concentration)

2.3. 1D ³¹P NMR

  • Purpose: To determine the chemical shift of the phosphorus nucleus and confirm the presence of the phosphate group.

  • Protocol:

    • Tune and match the probe for the ³¹P frequency.

    • Acquire a 1D phosphorus spectrum, typically with proton decoupling. A proton-coupled spectrum can also be acquired to observe P-H couplings.

    • Typical parameters:

      • Pulse sequence: zgpg30 (with proton decoupling)

      • Spectral width: 50-100 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 5 seconds

      • Number of scans: 128-512

2.4. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton connectivity along the xylitol backbone.

  • Protocol:

    • Use the same spectral width and transmitter offset as the 1D ¹H experiment.

    • Acquire a gradient-enhanced COSY spectrum.

    • Typical parameters:

      • Number of increments in F1: 256-512

      • Number of scans per increment: 2-8

2.5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the assigned proton signals.

  • Protocol:

    • Set the ¹H spectral width and transmitter offset as in the 1D ¹H experiment.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (~50-80 ppm).

    • Acquire a gradient-enhanced HSQC spectrum optimized for one-bond C-H coupling (~145 Hz).

    • Typical parameters:

      • Number of increments in F1: 128-256

      • Number of scans per increment: 4-16

2.6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the carbon atom attached to the phosphate group by observing correlations from H-4 to C-5.

  • Protocol:

    • Use the same spectral parameters as the HSQC experiment.

    • Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings (typically 4-10 Hz).

    • Typical parameters:

      • Number of increments in F1: 256-512

      • Number of scans per increment: 8-32

Mandatory Visualizations

Metabolic Pathway of Xylitol

Xylitol_Metabolism Xylitol Xylitol X5P This compound Xylitol->X5P Xylitol-PEP Phosphotransferase System Xylulose5P Xylulose 5-Phosphate X5P->Xylulose5P this compound Dehydrogenase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Bacterial metabolism of xylitol to this compound.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification Dissolution Dissolution in D2O & pH Adjustment Synthesis->Dissolution Standard Addition of Internal Standard Dissolution->Standard OneD 1D NMR (¹H, ¹³C, ³¹P) Standard->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Assignment Signal Assignment TwoD->Assignment Structure Structural Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547) 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway involved in cellular biosynthesis and redox balance.[1][2] Xylitol, a five-carbon sugar alcohol, is metabolized to D-xylulose, which is then phosphorylated to form D-xylulose 5-phosphate, an epimer of xylitol 5-phosphate.[3] The accurate and sensitive quantification of this compound is crucial for studying metabolic flux, understanding disease states, and in the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Metabolic Pathway of Xylitol

The metabolic conversion of xylitol into the pentose phosphate pathway involves its initial oxidation to D-xylulose, followed by phosphorylation to D-xylulose 5-phosphate. This intermediate then enters the non-oxidative branch of the pentose phosphate pathway.

Xylitol Xylitol DXylulose DXylulose Xylitol->DXylulose Xylitol Dehydrogenase DXylulose5P D-Xylulose 5-Phosphate DXylulose->DXylulose5P Xylulokinase PPP Pentose Phosphate Pathway DXylulose5P->PPP

Metabolic conversion of xylitol to D-xylulose 5-phosphate.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the quantification of polar and non-volatile metabolites like sugar phosphates from complex biological matrices due to its high sensitivity and specificity.

Experimental Workflow: LC-MS/MS

The general workflow for the analysis of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (e.g., cells, tissue, plasma) Quenching Metabolic Quenching (e.g., cold solvent) BiologicalSample->Quenching Extraction Metabolite Extraction (e.g., protein precipitation) Quenching->Extraction Drying Drying (e.g., vacuum concentrator) Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution HILIC HILIC Separation Reconstitution->HILIC ESI Electrospray Ionization (Negative Mode) HILIC->ESI MRM MRM Detection ESI->MRM PeakIntegration Peak Integration MRM->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Workflow for LC-MS/MS analysis of this compound.
Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (from cell culture)

  • Metabolic Quenching and Extraction:

    • Aspirate cell culture medium and wash cells with ice-cold saline.

    • Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Protein Precipitation:

    • Vortex the tubes vigorously.

    • Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

  • Drying and Reconstitution:

    • Dry the metabolite extracts completely using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Liquid Chromatography

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sugar phosphates.[4][5]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A gradient of decreasing acetonitrile concentration is typically used.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for the analysis of phosphorylated intermediates.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

  • MRM Transitions: While specific transitions for this compound are not widely published, the precursor ion for its isomer, xylulose 5-phosphate, is m/z 229.[6] Common product ions for sugar phosphates include m/z 97 (H2PO4-) and m/z 79 (PO3-). Therefore, the following transitions are proposed for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound22997
22979

Note: Optimization of collision energy for these transitions on the specific instrument is required.

Quantitative Data

The following table presents representative performance characteristics that can be expected from a validated LC-MS/MS method for sugar phosphate analysis.

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.99
Recovery85 - 115%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sugar phosphates, a derivatization step is required to increase their volatility.

Experimental Workflow: GC-MS

The GC-MS workflow for this compound analysis includes an additional derivatization step.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Prepared Sample Extract (Dried) Derivatization Derivatization (Oximation & Silylation) Sample->Derivatization GC Gas Chromatography Derivatization->GC EI Electron Ionization GC->EI MS Mass Spectrometry EI->MS PeakIntegration Peak Integration MS->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Workflow for GC-MS analysis of this compound.
Protocol: GC-MS Analysis of this compound (with Derivatization)

1. Derivatization

A two-step derivatization process involving oximation followed by silylation is commonly used for sugar phosphates.[3][7]

  • Oximation:

    • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Vortex for 1 minute.

    • Incubate at 37°C for 90 minutes.

  • Silylation:

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the mixture.

    • Vortex and incubate at 37°C for 30 minutes.

    • Allow the reaction mixture to stand at room temperature for at least 2 hours before analysis.

2. Gas Chromatography

  • Column: A mid-polar GC column is suitable for the separation of derivatized sugar phosphates.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 280°C at 5°C/min.

    • Hold at 280°C for 5 minutes.

3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Ion Source Temperature: 230°C.

Quantitative Data

The performance of a GC-MS method for derivatized sugar phosphates can be summarized as follows:

ParameterTypical Value
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Linearity (R²)> 0.99
Recovery80 - 120%
Intra-day Precision (%RSD)< 20%
Inter-day Precision (%RSD)< 20%

Conclusion

The methodologies outlined in these application notes provide a comprehensive framework for the robust and sensitive analysis of this compound in various biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific research question, available instrumentation, and the desired level of sensitivity and throughput. For targeted quantification of the native compound, LC-MS/MS is the method of choice. For broader metabolic profiling that includes other derivatizable compounds, GC-MS offers a powerful alternative. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of the pentose phosphate pathway and related metabolic research.

References

Application Notes: Enzymatic Biosensor for Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

AN-X5P-001

Introduction

Xylitol (B92547) 5-phosphate (X5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and NADPH.[1] The ability to accurately quantify X5P is crucial for research in metabolic engineering, studying metabolic disorders, and for the development of drugs targeting pathways involving the PPP. This document describes a proposed electrochemical biosensor for the selective and sensitive detection of xylitol 5-phosphate, designed for researchers, scientists, and drug development professionals.

Principle of Detection

The proposed biosensor operates on an amperometric principle, utilizing a multi-enzyme cascade immobilized on a screen-printed carbon electrode (SPCE). The detection scheme is based on the specific enzymatic oxidation of this compound.

  • Enzymatic Reaction: A specific phosphatase enzyme would first dephosphorylate this compound to yield xylitol. Subsequently, an NAD+-dependent xylitol dehydrogenase (XDH) oxidizes the resulting xylitol to D-xylulose.[2] This reaction reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.

  • Electrochemical Transduction: The NADH produced is proportional to the initial concentration of this compound. The NADH is then electrochemically oxidized at the surface of a modified electrode, generating a measurable current.[3] The magnitude of this current is directly related to the concentration of this compound in the sample.

The reaction cascade is as follows: this compound + H₂O ---(Phosphatase)--> Xylitol + Pi Xylitol + NAD⁺ ---(Xylitol Dehydrogenase)--> D-Xylulose + NADH + H⁺ NADH ---(Electrode Surface)--> NAD⁺ + H⁺ + 2e⁻

Metabolic Pathway Context: Pentose Phosphate Pathway

This compound is a central node in metabolic pathways. D-xylulose is phosphorylated to D-xylulose 5-phosphate, which then enters the pentose phosphate pathway.[1][4] This pathway is vital for producing NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide synthesis. Monitoring X5P levels can provide insights into the flux and regulation of these critical cellular processes.

PentosePhosphatePathway D_Xylose D-Xylose Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase (XR) D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase (XDH) X5P This compound D_Xylulose->X5P Xylulokinase (XK) PPP Pentose Phosphate Pathway X5P->PPP

Figure 1: Simplified metabolic pathway showing the formation of this compound.
Applications

  • Metabolic Research: Quantify X5P levels in cell lysates or tissue extracts to study the activity and regulation of the pentose phosphate pathway.

  • Drug Development: Screen for compounds that modulate enzymes involved in X5P metabolism, which could be relevant for cancer or metabolic syndrome research.

  • Bioprocess Monitoring: Monitor X5P concentrations in microbial fermentation processes to optimize the production of biofuels or other biochemicals.[5]

Performance Characteristics

The following table summarizes the target performance characteristics for the this compound biosensor, based on performance data from analogous biosensors for xylitol and other sugars.[2][3][6]

ParameterTarget Value
Linear Range 0.5 µM - 100 µM
Limit of Detection (LOD) 0.5 µM (S/N=3)
Response Time < 60 seconds
Specificity High selectivity against other sugar phosphates and related metabolites.[3]
Reproducibility < 10% RSD
Stability > 2 weeks at 4°C

Protocols: Development and Use of the X5P Biosensor

Materials and Reagents
  • Screen-Printed Carbon Electrodes (SPCEs)

  • Xylitol Dehydrogenase (e.g., from Candida tropicalis)[2]

  • Alkaline Phosphatase

  • Multi-walled carbon nanotubes (MWCNTs)

  • Nafion (5 wt% solution)

  • Glutaraldehyde (B144438) (2.5% in phosphate buffer)

  • Bovine Serum Albumin (BSA, 3% in phosphate buffer)

  • Phosphate Buffer Saline (PBS), 0.1 M, pH 7.4

  • NAD+ solution (10 mM in PBS)

  • This compound standards

  • Potentiostat/Galvanostat

Experimental Workflow

Figure 2: Workflow for the fabrication and use of the X5P biosensor.
Detailed Protocol: Biosensor Fabrication

This protocol outlines the steps for modifying a screen-printed carbon electrode for X5P detection.

  • Preparation of MWCNT Dispersion:

    • Disperse 1 mg of MWCNTs in 1 mL of 0.5% Nafion solution.

    • Sonciate the mixture for 1 hour to ensure a homogenous dispersion.

  • Electrode Modification:

    • Pipette 10 µL of the MWCNT/Nafion dispersion onto the working area of the SPCE.

    • Allow the electrode to dry at room temperature for at least 4 hours or until a uniform black film is formed. This enhances the electrocatalytic oxidation of NADH.[3]

  • Enzyme Immobilization:

    • Prepare an enzyme cocktail by mixing equal volumes of Alkaline Phosphatase (10 U/mL) and Xylitol Dehydrogenase (10 U/mL).

    • Pipette 5 µL of the enzyme cocktail onto the surface of the MWCNT-modified electrode.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for 20 minutes to cross-link the enzymes. This is a common method for enzyme immobilization.[7]

    • Alternatively, after depositing the enzyme cocktail, add 2 µL of 0.5% glutaraldehyde and let it react for 15 minutes.

  • Blocking and Storage:

    • Gently rinse the electrode with PBS (pH 7.4) to remove any unbound enzymes.

    • To block non-specific binding sites, immerse the electrode in a 3% BSA solution for 30 minutes.

    • Rinse again with PBS and allow the electrode to dry at room temperature.

    • Store the finished biosensors at 4°C in a dry, sealed container until use.

Protocol: Sample Measurement
  • Sample Preparation:

    • Prepare cell or tissue lysates using a suitable buffer system. Ensure the final pH is compatible with the enzymes (around 7.4-8.0).[2]

    • Centrifuge samples to remove cellular debris. Dilute the supernatant in 0.1 M PBS (pH 7.4) to fall within the expected linear range of the biosensor.

  • Calibration Curve Generation:

    • Prepare a series of this compound standards (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in 0.1 M PBS.

    • For each standard, mix 50 µL of the standard with 50 µL of 10 mM NAD+ solution.

  • Amperometric Measurement:

    • Connect the fabricated biosensor to a potentiostat.

    • Apply a constant potential of +0.5 V (vs. Ag/AgCl reference).[3]

    • Pipette 50 µL of the prepared standard/NAD+ mixture onto the electrode surface, ensuring the working, reference, and counter electrodes are covered.

    • Record the current response until a stable, steady-state signal is achieved (typically within 60 seconds).

    • Repeat the measurement for each standard and the prepared samples.

Data Analysis
  • Plot Calibration Curve:

    • Plot the steady-state current response (in µA) against the corresponding concentration of the this compound standards.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Calculate Sample Concentration:

    • Use the equation from the calibration curve to calculate the concentration of this compound in the unknown samples based on their measured current responses.

    • Remember to account for any dilution factors used during sample preparation.

References

Application Notes and Protocols for Utilizing Xylitol 5-Phosphate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547) 5-phosphate (X5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. The enzymes that metabolize or are regulated by X5P are of significant interest in various fields, including microbiology, metabolic engineering, and drug development. These application notes provide detailed protocols and data for studying the kinetics of enzymes that utilize xylitol 5-phosphate as a substrate or are modulated by it.

Metabolic Significance of this compound

This compound is primarily formed from the phosphorylation of xylitol, a five-carbon sugar alcohol. This conversion is often catalyzed by a phosphoenolpyruvate:phosphotransferase system (PEP:PTS) in bacteria or by xylulokinase. Once formed, X5P can enter the pentose phosphate pathway, where it is a substrate for enzymes such as xylitol-5-phosphate dehydrogenase and can also act as a regulatory molecule for other metabolic enzymes. Understanding the kinetics of these enzymes is vital for elucidating metabolic fluxes and for the development of antimicrobial agents or therapies for metabolic disorders.

A simplified overview of the metabolic context of this compound is presented below.

Xylitol Xylitol X5P This compound Xylitol->X5P Xylulokinase / PEP:PTS DXylulose5P D-Xylulose 5-Phosphate X5P->DXylulose5P Xylitol-5-Phosphate Dehydrogenase PPP Pentose Phosphate Pathway DXylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis

Caption: Metabolic entry of xylitol into the pentose phosphate pathway.

Key Enzymes Interacting with this compound

Several enzymes are known to interact with this compound, either as a substrate or as a regulator. The study of their kinetic properties provides insights into their physiological roles and potential as drug targets.

Data Summary

The following table summarizes the known kinetic parameters of enzymes that interact with this compound or its non-phosphorylated precursor, xylitol. Direct kinetic data for this compound is limited, highlighting an area for future research.

EnzymeOrganismSubstrate/InhibitorKm / KiVmax / ActivityNotes
Xylitol-5-Phosphate DehydrogenaseLactobacillus caseiThis compoundNot ReportedNot ReportedOxidizes the phosphate esters of both xylitol and D-arabitol.[1]
Xylitol DehydrogenaseNeurospora crassaXylitol28.5 mMNot ReportedAlso shows activity towards sorbitol (Km = 100 mM).[2]
Phosphofructokinase (PFK)Bacillus stearothermophilusThis compound (Inhibitor)0.5 mM (IC50)44% inhibitionNon-competitive inhibition with respect to both ATP and fructose-6-phosphate.[3]
Xylulokinase (XK)Corynebacterium glutamicumXylitolNot ReportedNot ReportedEndogenous xylulokinase can phosphorylate xylitol to xylitol-5-phosphate, which can be cytotoxic.[4][5]
Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2)Cryptococcus neoformansXylulose 5-PhosphateK0.5 = 15.9 ± 1.3 mMNot ReportedThis enzyme utilizes D-xylulose 5-phosphate, the product of xylitol-5-phosphate dehydrogenase. The kinetics show substrate cooperativity.[6][7]

Experimental Protocols

I. Synthesis and Purification of this compound

This protocol is adapted from the method described for Lactobacillus casei and can be used to produce this compound for use in kinetic assays.[8]

Workflow for this compound Synthesis

start L. casei Cell Culture cell_extract Preparation of Cell Extract start->cell_extract synthesis Enzymatic Synthesis (Xylitol + PEP) cell_extract->synthesis centrifugation Centrifugation & Filtration synthesis->centrifugation precipitation Barium Salt Precipitation centrifugation->precipitation chromatography Ion-Exchange Chromatography precipitation->chromatography end Pure this compound chromatography->end

Caption: Workflow for the synthesis and purification of this compound.

Materials:

  • Lactobacillus casei Cl-16 culture

  • Growth medium (e.g., MRS broth)

  • Xylitol

  • Phosphoenolpyruvate (PEP)

  • Buffer A: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM Dithiothreitol (DTT)

  • Barium acetate (B1210297) solution

  • Dowex 1-X8 resin (formate form)

  • Formic acid

Procedure:

  • Cell Culture and Harvest: Grow Lactobacillus casei in a suitable broth to the late exponential phase. Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Preparation of Cell Extract: Resuspend the cell pellet in Buffer A and disrupt the cells by sonication or French press. Centrifuge the lysate to remove cell debris and collect the supernatant (cell extract).

  • Enzymatic Synthesis: In a reaction vessel, combine the cell extract with xylitol and phosphoenolpyruvate. Incubate the reaction mixture overnight at 37°C. The xylitol phosphoenolpyruvate:phosphotransferase system in the cell extract will catalyze the formation of this compound.

  • Purification:

    • Stop the reaction by heating or adding a denaturing agent, followed by centrifugation to remove precipitated proteins.

    • Precipitate the this compound from the supernatant by adding a barium acetate solution. Collect the precipitate by centrifugation.

    • Wash the barium salt of this compound with cold ethanol.

    • Dissolve the precipitate in a minimal amount of water and remove the barium ions by adding a stoichiometric amount of sodium sulfate, followed by centrifugation.

    • Apply the supernatant to a Dowex 1-X8 column (formate form).

    • Wash the column with water to remove unbound contaminants.

    • Elute the this compound with a linear gradient of formic acid.

    • Collect the fractions containing this compound and confirm purity using thin-layer chromatography and enzymatic analysis.

    • Lyophilize the pure fractions to obtain this compound as a solid.

II. Kinetic Assay for Xylitol-5-Phosphate Dehydrogenase

This is a general spectrophotometric protocol that can be adapted to measure the activity of xylitol-5-phosphate dehydrogenase by monitoring the reduction of NAD+.

Assay Principle

X5P This compound Enzyme Xylitol-5-Phosphate Dehydrogenase X5P->Enzyme NAD NAD+ NAD->Enzyme DXylulose5P D-Xylulose 5-Phosphate NADH NADH Enzyme->DXylulose5P Enzyme->NADH Monitor at 340 nm

Caption: Principle of the spectrophotometric assay for xylitol-5-phosphate dehydrogenase.

Materials:

  • Purified xylitol-5-phosphate dehydrogenase

  • This compound stock solution

  • NAD+ stock solution

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • UV-Vis spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, a fixed concentration of NAD+ (e.g., 1 mM), and varying concentrations of this compound. The final volume should be constant for all assays.

  • Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer. Initiate the reaction by adding a small, fixed amount of purified xylitol-5-phosphate dehydrogenase.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • Repeat the assay with different concentrations of this compound.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

III. Inhibition Assay for Phosphofructokinase

This protocol can be used to investigate the inhibitory effect of this compound on phosphofructokinase (PFK) activity using a coupled enzyme assay.[3]

Coupled Assay for PFK Inhibition

F6P Fructose 6-Phosphate PFK Phosphofructokinase F6P->PFK ATP ATP ATP->PFK F16BP Fructose 1,6-Bisphosphate Aldolase Aldolase F16BP->Aldolase ADP ADP DHAP DHAP GPDH Glycerol-3-Phosphate Dehydrogenase DHAP->GPDH GAP Glyceraldehyde 3-Phosphate TPI Triosephosphate Isomerase GAP->TPI G3P Glycerol 3-Phosphate NADH NADH NADH->GPDH Monitor at 340 nm NAD NAD+ X5P This compound (Inhibitor) X5P->PFK PFK->F16BP PFK->ADP Aldolase->DHAP Aldolase->GAP TPI->DHAP GPDH->G3P GPDH->NAD

Caption: Coupled enzyme assay to measure phosphofructokinase inhibition by this compound.

Materials:

  • Purified phosphofructokinase (PFK)

  • Fructose 6-phosphate (F6P) stock solution

  • ATP stock solution

  • NADH stock solution

  • This compound stock solution

  • Coupling enzymes: Aldolase, Triosephosphate Isomerase, Glycerol-3-Phosphate Dehydrogenase

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, F6P, ATP, NADH, and the coupling enzymes. For the inhibition assay, also add a fixed concentration of this compound.

  • Enzyme Addition: Equilibrate the reaction mixture at the desired temperature. Initiate the reaction by adding a small, fixed amount of PFK.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot.

    • Perform the assay with varying concentrations of the substrate (F6P or ATP) in the presence and absence of this compound.

    • Analyze the data using Lineweaver-Burk or other suitable plots to determine the type of inhibition and the inhibition constant (Ki).

Conclusion

The study of enzyme kinetics using this compound as a substrate or modulator is essential for understanding its role in cellular metabolism and for exploring its potential in various biotechnological and pharmaceutical applications. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at characterizing the enzymes that interact with this important metabolic intermediate. Further research to determine the kinetic parameters of more enzymes with this compound will undoubtedly contribute to a deeper understanding of metabolic regulation and open new avenues for drug discovery and development.

References

Application Note: Utilizing Xylitol 5-Phosphate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[1] The choice of isotopic tracer is paramount for the accuracy and resolution of flux estimations.[2] While glucose-based tracers are standard for interrogating central carbon metabolism, they can present challenges in deconvoluting the complex carbon rearrangements in the Pentose Phosphate (B84403) Pathway (PPP).[3] Xylitol (B92547), a five-carbon sugar alcohol, offers a targeted approach to studying this vital pathway.[4] Upon entering the cell, xylitol is converted to D-xylulose and then phosphorylated to xylitol 5-phosphate (X5P), also known as D-xylulose-5-phosphate.[5][6] This intermediate directly enters the non-oxidative branch of the PPP, bypassing the initial steps of glycolysis.[3][6] This unique entry point makes isotopically labeled xylitol, such as Xylitol-2-13C, a powerful tool for precisely measuring PPP flux, which is crucial for generating NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.[2][7] Dysregulation of the PPP is implicated in numerous diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention.[3][8]

Core Applications and Advantages

The use of Xylitol-2-13C as a tracer provides several advantages over traditional glucose tracers for studying the PPP:

  • Direct Entry into the PPP: Xylitol's metabolic route directly feeds into the non-oxidative PPP, offering a more focused and higher-resolution interrogation of this pathway compared to glucose, which first enters glycolysis.[4][6]

  • Deconvolution of Pathway Fluxes: The specific labeling patterns generated from Xylitol-2-13C allow for a clearer distinction between the oxidative and non-oxidative branches of the PPP and can help quantify the reverse flux from the PPP back to glycolysis.[3][9]

  • Alternative Carbon Source Analysis: It enables the study of cellular metabolism using a non-glycolytic carbon source, which is valuable for investigating metabolic flexibility and substrate utilization in various cell types and disease models.[6]

  • Studying NADPH Metabolism: The metabolism of xylitol is closely linked to the cellular redox state and is an excellent tracer for investigating pathways involved in NADPH regeneration, a critical component of cellular antioxidant defense.[9]

Metabolic Pathway and Experimental Workflow

Xylitol enters the central carbon metabolism via its conversion to this compound, which then feeds into the Pentose Phosphate Pathway. The general workflow for a metabolic flux experiment using a labeled xylitol tracer involves cell culturing, metabolite extraction, mass spectrometry analysis, and computational flux calculation.

cluster_0 Cellular Metabolism Xylitol Xylitol Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase X5P This compound (D-Xylulose-5-Phosphate) Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway (Non-oxidative) X5P->PPP PPP->PPP Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA

Caption: Metabolic fate of Xylitol entering the Pentose Phosphate Pathway.

A 1. Cell Culture & Isotope Labeling B 2. Quenching & Metabolite Extraction A->B C 3. Sample Preparation (e.g., Derivatization) B->C D 4. LC-MS / GC-MS Analysis C->D E 5. Data Processing (Mass Isotopologue Distribution) D->E F 6. 13C-Metabolic Flux Analysis E->F

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

Data Presentation: Quantitative Analysis

The choice of tracer significantly impacts the resulting labeling patterns in downstream metabolites. Using a positionally labeled tracer like Xylitol-2-13C provides higher resolution data for PPP fluxes compared to uniformly labeled xylitol.

cluster_0 Tracer Selection cluster_1 Tracer Choice & Output A Research Question B Detailed PPP Mechanisms? A->B C General Xylitol Metabolism? A->C X213C Xylitol-2-13C (Positional) B->X213C U13C Uniformly Labeled Xylitol C->U13C HighRes High-Resolution Flux Data X213C->HighRes LowRes General Flux Confirmation U13C->LowRes

Caption: Logical relationship between tracer choice and experimental output.[10]

Table 1: Comparison of Isotopic Tracers for Metabolic Flux Analysis. [2]

Feature"Xylitol-2-13C"[1,2-13C]Glucose[U-13C]Glucose
Primary Pathway Targeted Pentose Phosphate Pathway (PPP)Glycolysis and PPPCentral Carbon Metabolism
Entry Point D-xylulose-5-phosphate (in the PPP)Glucose-6-phosphateGlucose-6-phosphate
Information Yield for PPP HighModerate to HighModerate
Information Yield for Glycolysis Low (indirect)HighHigh
Potential for Resolving PPP vs. Glycolysis ExcellentGoodModerate
Complexity of Data Analysis Potentially lower for PPP-focused studiesModerateHigh

Table 2: Theoretical Comparison of Expected Labeling Patterns (% of pool with ≥1 13C atom). [2]

Metabolite"Xylitol-2-13C"[1,2-13C]GlucoseRationale
Ribose-5-phosphate >95%50-70%Direct production from xylitol metabolism leads to high enrichment.
Sedoheptulose-7-phosphate >90%40-60%As a downstream product of the PPP, it will be highly labeled from xylitol.
Erythrose-4-phosphate >90%40-60%Similar to Sedoheptulose-7-phosphate, high labeling is expected.
Fructose-6-phosphate 30-50%>95%Labeled F6P from xylitol arises from the non-oxidative PPP.
Glyceraldehyde-3-phosphate 30-50%>95%Labeling from xylitol is indirect via the PPP.
Pyruvate 10-30%>90%Labeling depends on the reverse flux from the PPP into glycolysis.

Experimental Protocols

Protocol 1: 13C-Labeling Experiment for PPP Flux Quantification[7]

This protocol provides a detailed methodology for a Xylitol-2-13C labeling experiment in a cancer cell line (e.g., A549) to quantify PPP flux.

Materials:

  • A549 cells (or other cell line of interest)

  • Appropriate cell culture medium (e.g., DMEM)

  • Xylitol-2-13C (high isotopic purity)

  • 6-well cell culture plates

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.

  • Media Preparation: Prepare culture medium containing a known concentration of Xylitol-2-13C (e.g., 100 µM). The optimal concentration may need to be determined empirically for different cell lines.

  • Isotope Labeling: Once cells reach the desired confluency, replace the standard medium with the Xylitol-2-13C containing medium. Incubate for a predetermined time (typically 6-24 hours) to achieve isotopic steady-state.[7] This duration should be determined empirically for the specific cell line and conditions.[4]

  • Quenching: Quickly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution to halt metabolic activity and remove any remaining extracellular tracer.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Protocol 2: Sample Analysis by Mass Spectrometry

For GC-MS Analysis: [9]

  • Derivatization: To make polar metabolites volatile for GC-MS analysis, they must be derivatized (e.g., via silylation). Re-suspend the dried metabolite extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer measures the mass-to-charge ratio of the fragments, providing the mass isotopomer distribution for each metabolite.

For LC-MS Analysis: [7]

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the liquid chromatography method.

  • LC-MS Analysis: Inject the sample into an LC-MS system. The liquid chromatograph separates the metabolites, which are then ionized and analyzed by the mass spectrometer to determine their mass isotopologue distributions (MIDs).

Protocol 3: Enzymatic Synthesis and Quantification of this compound[11]

This protocol can be used to generate a standard for X5P, which may not be commercially available.

Materials:

  • Toluene-permeabilized S. mutans cells

  • Potassium phosphate buffer (PPB)

  • Xylitol

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Lactate (B86563) dehydrogenase

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing 60 mM xylitol, 1 mM PEP, 0.1 mM NADH, 11 U/mL lactate dehydrogenase, and the permeabilized cells in PPB solution.

  • Initiate Reaction: Start the reaction by adding xylitol.

  • Monitor NADH Decrease: The synthesis of X5P is coupled to the oxidation of NADH to NAD+. Monitor the decrease in NADH absorbance photometrically at 340 nm and 37°C for 10-20 minutes.

  • Calculate Concentration: The concentration of X5P produced corresponds to the amount of NADH consumed, which can be calculated using the molar extinction coefficient of NADH.

Data Analysis and Troubleshooting

The primary data from a 13C-MFA experiment is the Mass Isotopologue Distribution (MID) for key metabolites.[11] This data is then used as an input for computational software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes by fitting the experimental MIDs to a metabolic model.[1][12]

Table 3: Common Troubleshooting Scenarios in 13C-Labeling Experiments. [5]

ProblemPotential CausesRecommended Solutions
Low or No 13C Enrichment 1. Inefficient cellular uptake of xylitol. 2. Low activity of xylitol dehydrogenase or xylulokinase. 3. Insufficient incubation time.1. Verify expression of appropriate transporters; consider using a different cell line. 2. Confirm enzyme expression and activity. 3. Perform a time-course experiment to determine time to isotopic steady state.
High Variability Between Replicates 1. Inconsistent cell culture conditions (e.g., cell density). 2. Inaccurate metabolite quantification. 3. Technical variability in sample preparation.1. Standardize cell seeding and culture protocols. 2. Use an internal standard for accurate quantification. 3. Ensure consistent sample handling and run technical replicates.
Unexpected Labeling Patterns 1. Contamination from other carbon sources. 2. Unexpected metabolic pathways are active. 3. Label scrambling due to excessively long incubation.1. Use a chemically defined medium. 2. Re-evaluate the metabolic model to include alternative pathways. 3. Optimize the labeling time to ensure steady-state without excessive scrambling.

Conclusion

The application of this compound analysis, through the use of isotopic tracers like Xylitol-2-13C, provides a targeted and high-resolution method for quantifying metabolic fluxes through the Pentose Phosphate Pathway. This approach overcomes some limitations of traditional glucose tracers and offers a unique window into the metabolic reprogramming that occurs in various disease states. For researchers in metabolic engineering, disease research, and drug development, leveraging xylitol-based MFA can yield valuable insights into cellular bioenergetics, redox homeostasis, and biosynthetic precursor generation, ultimately aiding in the identification of novel therapeutic targets.[6]

References

Application Notes and Protocols for Studying Xylitol 5-Phosphate Transport in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transport of xylitol (B92547) into bacterial cells and its subsequent phosphorylation to xylitol 5-phosphate is a critical area of study, particularly in the context of oral microbiology and the development of antimicrobial strategies. Xylitol is a sugar alcohol used as a sugar substitute and is known for its anticariogenic properties, largely attributed to its effects on bacteria such as Streptococcus mutans. Understanding the mechanisms by which bacteria transport and metabolize xylitol is essential for elucidating its mode of action and for the development of novel therapeutics.

In many bacteria, the uptake and phosphorylation of sugars are mediated by the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS).[1][2][3][4] This system couples the transport of a sugar across the cell membrane with its phosphorylation, a process that is crucial for retaining the sugar intracellularly and priming it for further metabolism.[2][3] In the case of xylitol, it is often transported by a fructose (B13574) PTS, leading to the intracellular accumulation of this compound.[5][6][7] This accumulation can be toxic to the bacteria, as they may lack the metabolic pathways to further utilize this phosphorylated intermediate, leading to a "futile cycle" that depletes energy reserves.[8][9]

These application notes provide detailed protocols for studying xylitol transport and the formation of this compound in bacteria. The methods described herein are fundamental for characterizing the transporters involved, understanding the kinetics of transport, and elucidating the physiological consequences of this compound accumulation.

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the bacterial phosphotransferase system (PTS) involved in xylitol transport and a general workflow for investigating this compound transport.

Figure 1: Bacterial Phosphotransferase System (PTS) for Xylitol Transport.

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis of Intracellular Product A Bacterial Culture Growth B Harvest and Wash Cells A->B C Incubate Cells with Radiolabeled Xylitol (e.g., ¹⁴C-Xylitol) B->C D Terminate Uptake at Time Intervals (Filtration) C->D E Measure Radioactivity in Cells D->E F Extract Intracellular Metabolites D->F G Identify ¹⁴C-labeled Product (e.g., TLC, HPLC) F->G H Confirm Product as this compound (e.g., Alkaline Phosphatase Treatment) G->H

Figure 2: General Experimental Workflow for Studying Xylitol Uptake and this compound Formation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on xylitol transport and its effects in bacteria.

ParameterValueBacteriumReference
Intracellular Xylitol Phosphate (B84403) (Resting Cells)5-7 mMS. mutans[6][7]
Intracellular Xylitol Phosphate (Growing Cells)up to 60 mMS. mutans[6][7]
Apparent Ki for G3P/2DG6P~50 µME. coli (glpT/uhpT)[10]
Michaelis Constant (Km) for G3P/2DG6P~20 µME. coli (glpT/uhpT)[10]
Vmax (glpT system)130 nmol/min/mg proteinE. coli[10]
Vmax (uhpT system)11 nmol/min/mg proteinE. coli[10]

Table 1: Kinetic and Concentration Data for Sugar Phosphate Transport and Accumulation.

ConditionGrowth InhibitionBacteriumReference
5% XylitolMarked inhibitionS. pneumoniae[8]
2.5% Xylitol46% inhibitionS. pneumoniae[8]
2.5% Xylitol + 2.5% Sorbitol52% inhibitionS. pneumoniae[8]
1-5% XylitolDose-dependent reduction in biofilmS. mutans[9]

Table 2: Effects of Xylitol on Bacterial Growth.

Experimental Protocols

Protocol 1: Radiolabeled Xylitol Uptake Assay in Whole Cells

This protocol is designed to measure the rate of xylitol uptake into bacterial cells.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Trypticase Yeast Extract Medium)

  • Radiolabeled xylitol (e.g., [14C]-xylitol)

  • Washing buffer (e.g., 50 mM potassium phosphate, pH 7.0, with 4 mM MgCl2)

  • 0.45 µm nitrocellulose membrane filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Cell Culture and Preparation:

    • Inoculate the bacterial strain into a suitable volume of growth medium and grow to the mid-logarithmic phase.[6]

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with washing buffer.

    • Resuspend the cells in fresh washing buffer to a desired optical density (e.g., OD600 of 0.2-0.3).[11] Keep the cell suspension on ice until use.

  • Uptake Assay:

    • Pre-warm the cell suspension to 37°C for 10 minutes.[11]

    • Initiate the uptake assay by adding radiolabeled xylitol to the cell suspension to a final desired concentration (e.g., 1 mM).[6]

    • At specific time intervals (e.g., 15, 30, 45, 60 seconds, and longer for extended assays), withdraw an aliquot (e.g., 200 µL) of the cell suspension.[11]

    • Immediately filter the aliquot through a 0.45 µm nitrocellulose membrane filter under vacuum.

    • Wash the filter rapidly with ice-cold washing buffer to remove extracellular radiolabeled xylitol.

  • Quantification:

    • Place the filter into a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the amount of xylitol transported per unit of time and normalize to the amount of cellular protein.

Protocol 2: Identification of Intracellular this compound

This protocol is used to confirm that the transported xylitol is intracellularly converted to this compound.

Materials:

  • Cell pellets from the uptake assay (Protocol 1)

  • Extraction buffer (e.g., 80% ethanol)

  • Alkaline phosphatase

  • Thin-layer chromatography (TLC) system or High-Performance Liquid Chromatography (HPLC) system

  • Xylitol and this compound standards

Procedure:

  • Extraction of Intracellular Metabolites:

    • After the uptake assay, collect the cell pellets by centrifugation.

    • Resuspend the pellet in extraction buffer (e.g., 80% ethanol) and incubate to extract intracellular metabolites.[6]

    • Centrifuge to remove cell debris and collect the supernatant containing the extracted metabolites.

  • Analysis of the Labeled Product:

    • Spot the extract onto a TLC plate or inject it into an HPLC system.

    • Run the chromatography with appropriate standards for xylitol and this compound.

    • Detect the radiolabeled spots on the TLC plate using autoradiography or a phosphorimager, or monitor the radioactivity in the HPLC eluate.

    • Compare the retention factor (Rf) or retention time of the radiolabeled product with that of the this compound standard.

  • Confirmation with Alkaline Phosphatase:

    • Treat a portion of the cell extract with alkaline phosphatase to dephosphorylate any sugar phosphates.

    • Analyze the treated extract by TLC or HPLC as described above.

    • The disappearance of the radiolabeled product corresponding to this compound and the appearance of a product corresponding to xylitol confirms the identity of the intracellular metabolite.[6][7]

Protocol 3: In Vitro Phosphorylation Assay with Toluenized Cells

This protocol assesses the phosphoenolpyruvate (PEP)-dependent phosphorylation of xylitol.

Materials:

  • Bacterial cells

  • Toluene (B28343)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, with 4 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Radiolabeled xylitol

Procedure:

  • Cell Permeabilization:

    • Harvest and wash bacterial cells as in Protocol 1.

    • Resuspend the cells in the assay buffer.

    • Add a small volume of toluene (e.g., 1% v/v) and vortex briefly to permeabilize the cells.

  • Phosphorylation Assay:

    • To the toluenized cell suspension, add radiolabeled xylitol and PEP.

    • As a control, set up a reaction without PEP.

    • Incubate the reaction mixture at 37°C.

    • At various time points, take aliquots and stop the reaction (e.g., by boiling).

    • Analyze the formation of radiolabeled this compound using TLC or HPLC as described in Protocol 2.

    • PEP-dependent phosphorylation of xylitol indicates the involvement of the PTS.[6][7]

Protocol 4: Reconstitution of Xylitol Transporters into Proteoliposomes

This protocol allows for the study of xylitol transport in a defined, cell-free system.

Materials:

  • Purified bacterial membrane proteins (containing the xylitol transporter)

  • E. coli polar lipids or other suitable lipid mixture

  • Detergent (e.g., octylglucoside)

  • Buffer for reconstitution (e.g., 0.1 M potassium phosphate, pH 7.0)

  • Radiolabeled xylitol

  • Size-exclusion chromatography column

Procedure:

  • Solubilization of Membrane Proteins:

    • Isolate bacterial membranes containing the transporter of interest.

    • Solubilize the membrane proteins with a suitable detergent in the presence of lipids.[10]

  • Formation of Proteoliposomes:

    • Mix the solubilized protein-lipid-detergent micelles.

    • Remove the detergent slowly to allow the formation of proteoliposomes (e.g., by dialysis, dilution, or absorption with bio-beads). The dilution method involves rapidly diluting the mixture in buffer.[10]

    • The transporter will be incorporated into the lipid bilayer of the liposomes.

  • Transport Assay:

    • Load the proteoliposomes with a desired internal buffer.

    • Initiate the transport assay by adding radiolabeled xylitol to the external buffer.

    • At specific time points, stop the transport by rapid filtration through a membrane filter, separating the proteoliposomes from the external substrate.

    • Measure the radioactivity incorporated into the proteoliposomes.

    • This system can be used to study the kinetics and energy requirements of the transporter in a controlled environment.[12][13][14]

References

Application Notes and Protocols for Inducing Xylitol 5-Phosphate Accumulation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547), a five-carbon sugar alcohol, is increasingly studied for its effects on cellular metabolism. In mammalian systems, xylitol is primarily metabolized in the liver, where it is converted to D-xylulose. This is subsequently phosphorylated to D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate (B84403) pathway (PPP). In contrast, various microorganisms can directly phosphorylate xylitol to xylitol 5-phosphate (X5P). The accumulation of these phosphorylated pentoses can have significant impacts on cellular energetics and signaling. These protocols provide a framework for inducing and quantifying the accumulation of xylitol-derived pentose phosphates in vitro, which is crucial for understanding its mechanism of action and for the development of novel therapeutics.

Signaling Pathways and Experimental Workflow

The metabolic conversion of xylitol in mammalian cells primarily proceeds through its oxidation to D-xylulose, followed by phosphorylation. The resulting D-xylulose-5-phosphate is an intermediate of the pentose phosphate pathway.

Xylitol Xylitol DXylulose D-Xylulose Xylitol->DXylulose SORD (Xylitol Dehydrogenase) DX5P D-Xylulose-5-Phosphate DXylulose->DX5P XYLB (Xylulokinase) PPP Pentose Phosphate Pathway DX5P->PPP cluster_workflow Experimental Workflow A 1. Cell Seeding and Culture B 2. Xylitol Treatment A->B C 3. Metabolic Quenching and Metabolite Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis D->E

Application Notes: High-Throughput Screening for Modulators of Xylitol 5-Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547) 5-phosphate (X5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. The enzyme xylulose-5-phosphate/fructose-6-phosphate phosphoketolase (Xfp) utilizes X5P as a substrate, catalyzing its conversion to acetyl-phosphate and glyceraldehyde-3-phosphate. This enzymatic step represents a potential therapeutic target for various diseases, including metabolic disorders and infectious diseases where the PPP is essential for pathogen survival. High-throughput screening (HTS) assays are critical for the identification of novel modulators of Xfp activity. This document provides detailed application notes and protocols for a colorimetric HTS assay to identify inhibitors of Xfp using xylitol 5-phosphate as a substrate.

Signaling Pathway and Assay Principle

The phosphoketolase-mediated breakdown of this compound is a central reaction in the non-oxidative branch of the pentose phosphate pathway. The assay described herein is a colorimetric method based on the quantification of acetyl-phosphate, one of the products of the Xfp-catalyzed reaction. The acetyl-phosphate produced reacts with hydroxylamine (B1172632) to form acetyl-hydroxamate, which in the presence of ferric ions, forms a colored complex that can be measured spectrophotometrically at 505 nm. The intensity of the color is directly proportional to the phosphoketolase activity.

Phosphoketolase Assay Principle X5P This compound Xfp Phosphoketolase (Xfp) X5P->Xfp Pi Phosphate (Pi) Pi->Xfp GAP Glyceraldehyde-3-Phosphate Xfp->GAP AcetylP Acetyl-Phosphate Xfp->AcetylP AcetylHydroxamate Acetyl-hydroxamate AcetylP->AcetylHydroxamate + Hydroxylamine Hydroxylamine Hydroxylamine ColoredComplex Colored Complex (Abs @ 505 nm) AcetylHydroxamate->ColoredComplex + FeCl3 FeCl3 FeCl3

Fig. 1: Phosphoketolase assay principle.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant xylulose-5-phosphate/fructose-6-phosphate phosphoketolase (Xfp)

  • Substrate: D-Xylulose 5-phosphate (X5P) sodium salt

  • Buffer: 100 mM Potassium phosphate buffer (pH 6.5)

  • Cofactors: Thiamine pyrophosphate (ThDP), Magnesium chloride (MgCl₂)

  • Stop/Detection Reagent A: 2 M Hydroxylamine HCl (pH 6.5)

  • Stop/Detection Reagent B: 15% (w/v) Trichloroacetic acid (TCA), 4 M HCl, and 5% (w/v) FeCl₃·6H₂O in 0.1 M HCl (mixed in equal volumes shortly before use)

  • Assay Plates: 96-well or 384-well clear, flat-bottom microplates

  • Control Inhibitor: (Optional) A known inhibitor of a related enzyme for assay validation.

Reagent Preparation
  • Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 6.5.

  • Enzyme Solution: Dilute the stock solution of Xfp in cold assay buffer to the desired final concentration. Keep on ice.

  • Substrate Solution: Dissolve X5P in assay buffer to the desired final concentration.

  • Cofactor Solution: Prepare a stock solution of 10 mM ThDP and 100 mM MgCl₂ in water.

  • Stop/Detection Reagent A: Prepare a 2 M solution of hydroxylamine HCl and adjust the pH to 6.5 with NaOH.

  • Stop/Detection Reagent B: Prepare the three components separately and mix equal volumes immediately before use.

High-Throughput Screening Protocol (96-Well Plate Format)

This protocol is optimized for a final reaction volume of 50 µL.

HTS Workflow cluster_0 Assay Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Detection a1 Add 25 µL Assay Buffer/Inhibitor a2 Add 10 µL Enzyme Solution a1->a2 a3 Incubate (5 min, RT) a2->a3 b1 Add 15 µL Substrate Solution (X5P) a3->b1 b2 Incubate (30 min, 37°C) b1->b2 c1 Add 50 µL Stop/Detection Reagent A b2->c1 c2 Incubate (10 min, RT) c1->c2 c3 Add 50 µL Stop/Detection Reagent B c2->c3 c4 Incubate (10 min, RT) c3->c4 c5 Read Absorbance at 505 nm c4->c5

Application Notes and Protocols for the Analytical Standards of Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol (B92547) 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense.[1][2][3][4][5] The analysis of xylitol 5-phosphate is critical for understanding cellular metabolism, studying the effects of drugs targeting the PPP, and investigating the bacteriostatic properties of xylitol.[6] This document provides detailed application notes and protocols for the analytical standards of this compound, aimed at researchers, scientists, and drug development professionals.

While certified reference materials for xylitol are commercially available, a dedicated analytical standard for this compound is not readily found in commercial catalogs. However, methods for its synthesis and purification have been described, with purity assessment conducted by thin-layer chromatography and enzymatic analysis.[3][7] This document outlines modern analytical techniques, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted for the accurate quantification and characterization of this compound.

Data Presentation

Quantitative data for a synthesized and purified this compound standard is summarized below. Researchers should establish their own specifications based on their synthesis and purification methods.

ParameterSpecificationAnalytical MethodReference
Purity >99%Thin-Layer Chromatography, Enzymatic Analysis[3]
Identity Conforms to structureMass Spectrometry, NMRGeneral Analytical Chemistry Principles
Moisture Content < 1%Karl Fischer TitrationGeneral Analytical Chemistry Principles
Storage -20°C or below[8]
Stability Stable for at least 1 month in solution when stored properly. Avoid repeated freeze-thaw cycles.[8]

Signaling Pathway

This compound is a central intermediate in the non-oxidative branch of the Pentose Phosphate Pathway.

PentosePhosphatePathway Xylitol Xylitol Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase X5P Xylulose 5-Phosphate Xylulose->X5P Xylulokinase Ru5P Ribulose 5-Phosphate X5P->Ru5P Ribulose-phosphate 3-epimerase G3P Glyceraldehyde 3-Phosphate X5P->G3P Transketolase R5P Ribose 5-Phosphate S7P Sedoheptulose 7-Phosphate R5P->S7P Transketolase Ru5P->R5P Ribose-5-phosphate isomerase F6P Fructose 6-Phosphate G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis E4P Erythrose 4-Phosphate S7P->E4P Transaldolase F6P->Glycolysis

Caption: Metabolic fate of xylitol via the Pentose Phosphate Pathway.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound Analysis

This protocol is adapted from methods for analyzing other pentose phosphate pathway intermediates and will require optimization for this compound.[1][2][4][5]

1. Sample Preparation (from biological matrix):

  • Quench metabolism by flash-freezing the sample in liquid nitrogen.

  • Extract metabolites with a cold solvent mixture (e.g., 80:20 methanol:water) at -20°C.

  • Centrifuge to pellet debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in the initial mobile phase for injection.

2. HPLC Conditions:

  • Column: A mixed-mode column suitable for polar metabolites (e.g., Intrada Organic Acid column) is recommended for improved separation of isomers.[9]

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid in acetonitrile.

  • Gradient: A gradient from high aqueous to high organic mobile phase should be optimized to retain and elute the polar this compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 231.0 (for [M-H]⁻ of this compound).

    • Product Ion (Q3): m/z 97.0 (for [PO3]⁻) and m/z 79.0 (for [PO2]⁻). These transitions require experimental validation.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity of the product ions.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 Analysis Quench Quench Metabolism Extract Metabolite Extraction Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Dry Dry Extract Centrifuge->Dry Reconstitute Reconstitute Dry->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS Mass Spectrometry (MRM) HPLC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for HPLC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This method requires derivatization to increase the volatility of the phosphorylated sugar. This protocol is adapted from methods for other sugar phosphates.[10][11][12]

1. Sample Preparation and Derivatization:

  • Follow the sample preparation steps as described for HPLC-MS.

  • Oximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 37°C for 90 minutes.

  • Silylation: Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.

2. GC Conditions:

  • Column: A mid-polar GC column (e.g., DB-5MS).

  • Injector Temperature: 290°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 4 minutes.

    • Ramp to 310°C at 5°C/min.

    • Hold at 310°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-600) for identification and Selected Ion Monitoring (SIM) for quantification. Specific ions for the derivatized this compound will need to be determined experimentally.

GCMS_Workflow cluster_0 Sample Preparation & Derivatization cluster_1 Analysis SamplePrep Sample Preparation (as in HPLC) Oximation Oximation SamplePrep->Oximation Silylation Silylation Oximation->Silylation GC GC Separation Silylation->GC MS_Scan Mass Spectrometry (Full Scan/SIM) GC->MS_Scan Data_Analysis Data Analysis MS_Scan->Data_Analysis EnzymaticAssay_Workflow cluster_0 Reaction cluster_1 Detection cluster_2 Quantification Sample Sample/Standard Enzyme Add Phosphatase Sample->Enzyme Incubate_Reaction Incubate at 37°C Enzyme->Incubate_Reaction Add_Reagent Add Colorimetric Reagent Incubate_Reaction->Add_Reagent Incubate_Color Incubate at RT Add_Reagent->Incubate_Color Measure_Abs Measure Absorbance Incubate_Color->Measure_Abs Std_Curve Standard Curve Measure_Abs->Std_Curve Calculate Calculate Concentration Std_Curve->Calculate

References

Troubleshooting & Optimization

Technical Support Center: Purification of Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of xylitol (B92547) 5-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of xylitol 5-phosphate, particularly following its synthesis from cell extracts.

Question: I am experiencing low recovery of this compound after the barium precipitation step. What are the possible causes and solutions?

Answer:

Low recovery following barium precipitation can be due to several factors. Incomplete precipitation or loss during the washing steps are common culprits. Here are some potential causes and troubleshooting steps:

  • Incomplete Precipitation:

    • Incorrect pH: The pH of the solution should be alkaline (around 8.2) to ensure the complete precipitation of the barium salt of this compound. Verify and adjust the pH of your solution before and during the addition of barium chloride.

    • Insufficient Barium Chloride: Ensure an adequate excess of barium chloride is added to precipitate all the phosphate (B84403) compounds. A slight excess is necessary, but a large excess should be avoided as it can complicate downstream removal.

    • Temperature: Precipitation is typically carried out in the cold (e.g., on ice) to minimize the solubility of the barium salt. Ensure your sample is adequately cooled.

  • Loss During Washing:

    • Washing Solution: Washing the barium salt pellet is necessary to remove contaminants. However, using a purely aqueous solution can lead to the dissolution of the barium this compound. Use a cold, dilute barium hydroxide (B78521) solution or ethanol (B145695) washes to minimize this loss.

    • Over-washing: Excessive washing can lead to a significant loss of the product. Limit the number and volume of washes to what is necessary to remove soluble impurities.

    • Pellet Dislodging: During decantation or aspiration of the supernatant, the pellet can be disturbed, leading to loss. Be careful during these steps. Centrifuging at a sufficient force and duration will ensure a compact pellet.

Question: My final product shows low purity after ion-exchange chromatography. How can I improve the separation?

Answer:

Low purity after ion-exchange chromatography is often due to suboptimal binding or elution conditions, or the presence of closely related impurities. Consider the following:

  • Column Equilibration: Ensure the ion-exchange column is thoroughly equilibrated with the starting buffer. Inadequate equilibration can lead to poor binding and inconsistent separation.[1]

  • Sample Loading Conditions: The pH and ionic strength of the sample should be similar to the starting buffer to ensure proper binding.[2] If the sample has a high salt concentration, it should be desalted prior to loading.

  • Elution Gradient: A steep elution gradient may not be sufficient to resolve this compound from other phosphorylated compounds. Try using a shallower, more gradual salt gradient to improve separation.[1]

  • Choice of Resin: The type of ion-exchange resin (e.g., strong vs. weak anion exchanger) can significantly impact the separation. A weak anion exchanger might provide better resolution for phosphorylated sugars.

  • Presence of Isomers: Complications in analysis and purification can arise from the presence of structural isomers of other sugar phosphates which are difficult to resolve chromatographically.[3] Specialized chromatography modes, like mixed-mode hydrophilic interaction/weak anion exchange, may be necessary for challenging separations.[3]

Question: I am observing degradation of my this compound during the purification process. What conditions should I be mindful of?

Answer:

While xylitol itself is relatively stable, phosphorylated sugars can be susceptible to degradation, particularly at certain pH values and temperatures.

  • pH Stability: this compound is more stable in neutral to slightly alkaline conditions. Avoid strongly acidic or alkaline conditions for extended periods, as this can lead to the hydrolysis of the phosphate group.

  • Thermal Stability: Perform purification steps, especially enzymatic reactions and chromatography, at low temperatures (e.g., 4°C) whenever possible to minimize potential degradation.[4]

  • Enzymatic Degradation: If working with crude cell extracts, endogenous phosphatases can dephosphorylate your product. The inclusion of phosphatase inhibitors during the initial extraction and purification steps can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield and purity I can expect for this compound purification?

A1: A well-optimized protocol for the purification of this compound from bacterial cell extracts can achieve a high degree of purity. For instance, a method involving synthesis from xylitol and phosphoenolpyruvate (B93156) followed by centrifugation, filtration, barium salt precipitation, and ion-exchange chromatography has been reported to yield a product with over 99% purity.[5][6][7] The overall recovery of the synthesized product can be nearly 90%.[5][6][7]

Q2: What are the most common impurities I should be aware of?

A2: Common impurities can originate from the starting materials or be byproducts of the synthesis. These may include:

  • Unreacted starting materials like xylitol and phosphoenolpyruvate.

  • Other phosphorylated sugars and intermediates from the cell extract.

  • Inorganic phosphate.

  • Proteins and other cellular debris.

  • Other polyols such as arabitol and sorbitol if they are present in the initial feedstock.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of techniques is often employed:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for quantitative analysis. HPLC with detectors like Refractive Index (RID) or Evaporative Light Scattering (ELSD) can be used, although they may lack sensitivity for trace amounts.[8] HPLC with a UV detector (UVD) can be highly sensitive but may require derivatization of the sugar phosphate.[8][9]

  • Ion Chromatography: This technique is well-suited for the separation and quantification of sugar phosphates and other anions.[10]

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitative assessment of purity and for monitoring the progress of the purification.[5][6][7]

  • Enzymatic Analysis: Specific enzyme assays can be used to quantify this compound and to check for the presence of other metabolically active compounds.[5][6][7]

Data Summary

Table 1: Reported Yield and Purity of this compound

Purification MethodStarting MaterialReported YieldReported PurityReference
Barium Precipitation followed by Ion-Exchange ChromatographyLactobacillus casei cell extract~90% recovery>99%[5][6][7]

Experimental Protocols

Protocol: Purification of this compound from a Bacterial Cell Extract

This protocol is adapted from the method described for Lactobacillus casei.[5][6][7]

1. Synthesis of this compound:

  • Prepare a cell extract from a culture of an appropriate microorganism (e.g., Lactobacillus casei).

  • Incubate the cell extract with xylitol and a phosphate donor like phosphoenolpyruvate overnight.

2. Initial Clarification:

  • Centrifuge the reaction mixture to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

3. Barium Precipitation:

  • Cool the clarified supernatant on ice.

  • Adjust the pH to 8.2 with a suitable base (e.g., NaOH).

  • Slowly add a solution of barium chloride while stirring gently.

  • Allow the precipitate to form completely by leaving it in the cold for at least one hour.

  • Collect the precipitate by centrifugation.

  • Wash the pellet carefully with a cold, dilute solution of barium hydroxide, followed by a cold ethanol wash to remove residual soluble impurities.

4. Removal of Barium:

  • Resuspend the pellet in a minimal amount of water.

  • Add a stoichiometric amount of a sulfate (B86663) salt (e.g., sodium sulfate or potassium sulfate) to precipitate barium as barium sulfate.

  • Centrifuge to remove the barium sulfate precipitate. The supernatant now contains the sodium or potassium salt of this compound.

5. Ion-Exchange Chromatography:

  • Equilibrate a suitable anion-exchange column (e.g., DEAE-cellulose) with a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Load the supernatant from the previous step onto the column.

  • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Collect fractions and analyze them for the presence of this compound using an appropriate method (e.g., TLC or a phosphate assay).

6. Final Product Preparation:

  • Pool the fractions containing pure this compound.

  • Desalt the pooled fractions if necessary (e.g., by dialysis or using a desalting column).

  • Lyophilize the final solution to obtain the purified this compound as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_clarification Clarification cluster_precipitation Precipitation & Barium Removal cluster_chromatography Chromatography cluster_final Final Product synthesis Enzymatic Synthesis (Cell Extract + Xylitol + PEP) centrifugation Centrifugation synthesis->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration ba_precipitation Barium Precipitation filtration->ba_precipitation ba_removal Barium Removal (Sulfate Addition) ba_precipitation->ba_removal iex Anion-Exchange Chromatography ba_removal->iex desalting Desalting iex->desalting lyophilization Lyophilization desalting->lyophilization final_product final_product lyophilization->final_product Pure this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_binding Binding Issues cluster_elution Elution Issues cluster_impurities Impurity Issues start Low Purity after Ion Exchange equilibration Incomplete Equilibration start->equilibration sample_cond Incorrect Sample pH/ Ionic Strength start->sample_cond gradient Steep Elution Gradient start->gradient resin Suboptimal Resin Choice start->resin isomers Presence of Isomers start->isomers solution1 solution1 equilibration->solution1 Solution: Re-equilibrate column solution2 solution2 sample_cond->solution2 Solution: Adjust sample conditions/ Desalt solution3 solution3 gradient->solution3 Solution: Use a shallower gradient solution4 solution4 resin->solution4 Solution: Test different resin types solution5 solution5 isomers->solution5 Solution: Use specialized chromatography

Caption: Troubleshooting logic for low purity in ion-exchange chromatography.

References

Technical Support Center: Optimizing the Enzymatic Synthesis of Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of xylitol (B92547) 5-phosphate.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of xylitol 5-phosphate, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My reaction has run for the expected duration, but I observe very low or no this compound. What are the possible causes?

  • Answer: Low product yield is a frequent challenge. Consider the following potential causes and troubleshooting steps:

    • Inactive Enzyme:

      • Cause: The xylitol kinase or other enzymes in your system may be inactive due to improper storage, handling, or buffer conditions.

      • Solution:

        • Verify the storage conditions and age of your enzyme stock.

        • Perform an enzyme activity assay to confirm its functionality before starting the main synthesis.

        • Ensure the reaction buffer has the optimal pH and ionic strength for your specific enzyme.

    • ATP Depletion:

      • Cause: The synthesis of this compound consumes ATP. If ATP is not regenerated, it can become a limiting substrate.[1][2]

      • Solution:

        • Incorporate an ATP regeneration system into your reaction. Common systems include using acetate (B1210297) kinase with acetyl phosphate (B84403) or polyphosphate kinases with polyphosphate.[1][3]

        • Optimize the concentrations of the components of the ATP regeneration system.[4]

    • Sub-optimal Substrate Concentrations:

      • Cause: The concentrations of xylitol and the phosphate donor (e.g., ATP or phosphoenolpyruvate) may not be optimal.

      • Solution:

        • Perform a substrate titration experiment to determine the optimal concentration range for each substrate.

        • Ensure the substrates are fully dissolved in the reaction buffer.

    • Presence of Inhibitors:

      • Cause: The reaction mixture may contain inhibitors of xylitol kinase. This can be particularly relevant when using crude cell extracts.

      • Solution:

        • If using a crude enzyme preparation, consider partial purification to remove potential inhibitors.

        • Be aware that high concentrations of the product, this compound, can cause feedback inhibition.[5] Monitor product concentration over time.

Issue 2: Reaction Stalls Prematurely

  • Question: The reaction starts well, but then the rate of product formation slows down and stops before all the substrate is consumed. Why is this happening?

  • Answer: Premature stalling of the reaction can be due to several factors:

    • Product Inhibition:

      • Cause: As this compound accumulates, it can inhibit the activity of xylitol kinase.[5]

      • Solution:

        • Consider in-situ product removal, although this can be complex.

        • Optimize the initial substrate concentrations to reach a target product concentration below the inhibitory level.

    • Enzyme Instability:

      • Cause: The enzyme may not be stable under the reaction conditions for the entire duration of the experiment.

      • Solution:

        • Investigate the thermal and pH stability of your enzyme.

        • Consider enzyme immobilization to improve stability.

    • pH Shift:

      • Cause: The enzymatic reaction can lead to a change in the pH of the reaction mixture, moving it away from the optimal pH for the enzyme.

      • Solution:

        • Use a buffer with sufficient buffering capacity.

        • Monitor the pH during the reaction and adjust if necessary.

Issue 3: Difficulty in Product Purification

  • Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the common challenges and solutions?

  • Answer: The purification of phosphorylated sugars can be challenging due to their similar properties to other components in the reaction mixture.[6]

    • Separation from Nucleotides:

      • Cause: Residual ATP, ADP, and AMP from the reaction and ATP regeneration system can co-elute with this compound during chromatography.

      • Solution:

        • Utilize ion-exchange chromatography, as the charge differences between this compound and the nucleotides can be exploited for separation.[7]

        • Consider enzymatic treatment to degrade residual nucleotides before purification.

    • Removal of Unreacted Xylitol:

      • Cause: Unreacted xylitol is a neutral molecule and can be difficult to separate from the charged this compound.

      • Solution:

        • Ion-exchange chromatography is effective as the xylitol will not bind to the resin under conditions where this compound does.

        • Size-exclusion chromatography can also be used, although it may be less efficient.

    • Precipitation Issues:

      • Cause: Methods involving precipitation, such as barium salt precipitation, can sometimes result in co-precipitation of impurities.[7]

      • Solution:

        • Optimize the precipitation conditions (e.g., pH, temperature, and concentration of the precipitating agent).

        • Wash the precipitate thoroughly to remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: Which enzymatic system is best for this compound synthesis?

A1: The choice of enzymatic system depends on your specific requirements. The two main systems are:

  • Xylitol Kinase (ATP:xylitol 5-phosphotransferase): This is a direct and specific method that uses ATP as the phosphate donor. It is often preferred for in vitro synthesis due to its specificity.

  • Phosphoenolpyruvate (PEP):Sugar Phosphotransferase System (PTS): This system, found in some bacteria, uses PEP as the phosphate donor. It can be efficient but may have broader substrate specificity.[7]

Q2: How can I monitor the progress of my reaction?

A2: Several analytical techniques can be used to monitor the reaction:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate and quantify xylitol, this compound, and nucleotides. Various detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or UV (for nucleotides) can be used.[8][9][10]

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly visualize the consumption of xylitol and the formation of this compound.[7][11] Staining with a suitable reagent is required for visualization.

Q3: What is a typical yield for the enzymatic synthesis of this compound?

A3: The yield can vary significantly depending on the enzymatic system, reaction conditions, and purification method. A reported study using a cell extract of Lactobacillus casei with a PEP:phosphotransferase system achieved a 53% yield of synthesized this compound.[7] Optimization of reaction conditions can further improve the yield.

Q4: Can the accumulation of this compound be toxic to the cells if I am using a whole-cell system?

A4: Yes, the intracellular accumulation of this compound can be cytotoxic. It has been shown to inhibit the growth of various microorganisms and can interfere with sugar transport and metabolism.[5][12]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Synthesis Monitoring

MethodPrincipleThroughputQuantitationKey Considerations
HPLC-RI Separation based on polarity, detection by refractive index.MediumQuantitativeSensitive to temperature and pressure fluctuations.
HPLC-ELSD Separation based on polarity, detection by light scattering of nebulized particles.MediumQuantitativeNon-linear response may require a calibration curve.
TLC Separation based on differential partitioning on a stationary phase.HighQualitative/Semi-quantitativeSimple, low cost, good for rapid screening.[13]
Enzymatic Assay Coupled enzyme reaction leading to a spectrophotometrically measurable product.HighQuantitativeSpecific but may be prone to interference.

Table 2: Reported Yield and Purity of this compound Synthesis

Enzymatic SystemSource OrganismPhosphate DonorYieldPurityReference
PEP:Phosphotransferase SystemLactobacillus casei Cl-16 (cell extract)Phosphoenolpyruvate53%>99%[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using a Bacterial Cell Extract

This protocol is adapted from the method described for Lactobacillus casei.[7]

  • Preparation of Cell Extract:

    • Culture Lactobacillus casei Cl-16 in a suitable medium.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).

    • Resuspend the cells in the reaction buffer and lyse them using methods like sonication or a French press.

    • Centrifuge the lysate to remove cell debris. The supernatant is the crude cell extract.

  • Synthesis Reaction:

    • Prepare a reaction mixture containing:

      • Xylitol

      • Phosphoenolpyruvate (PEP)

      • Magnesium chloride (MgCl₂)

      • Potassium fluoride (B91410) (KF) (optional, to inhibit phosphatases)

      • Cell extract

    • Incubate the reaction mixture overnight at an optimal temperature (e.g., 37°C).

  • Monitoring the Reaction:

    • At different time points, take aliquots of the reaction mixture.

    • Stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

    • Analyze the samples by HPLC or TLC to determine the concentration of this compound.

Protocol 2: Purification of this compound

This protocol is a general guideline based on common methods for purifying phosphorylated sugars.[7]

  • Termination of Reaction and Removal of Proteins:

    • Stop the enzymatic reaction as described above.

    • Centrifuge to pellet the precipitated proteins.

  • Barium Salt Precipitation (Optional):

    • Adjust the pH of the supernatant to alkaline (e.g., pH 8.2) with a base like barium hydroxide.

    • Add ethanol (B145695) to precipitate the barium salt of this compound.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate with ethanol.

  • Ion-Exchange Chromatography:

    • Dissolve the precipitate (or use the supernatant from step 1) in a minimal amount of water.

    • Load the sample onto an anion-exchange column (e.g., Dowex 1x8).

    • Wash the column with water to remove unbound molecules like unreacted xylitol.

    • Elute the bound this compound using a salt gradient (e.g., ammonium (B1175870) bicarbonate or NaCl).

    • Collect the fractions and analyze for the presence of this compound.

  • Desalting and Lyophilization:

    • Pool the fractions containing pure this compound.

    • Remove the salt by dialysis or using a desalting column.

    • Lyophilize the desalted solution to obtain pure this compound as a powder.

Visualizations

Enzymatic_Synthesis_of_Xylitol_5_Phosphate Xylitol Xylitol Enzyme Xylitol Kinase Xylitol->Enzyme Substrate ATP ATP ATP->Enzyme Phosphate Donor X5P This compound ADP ADP Enzyme->X5P Product Enzyme->ADP By-product

Caption: Enzymatic reaction for this compound synthesis.

X5P_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_enzyme Enzyme Preparation (Purified or Cell Extract) reaction Enzymatic Synthesis prep_enzyme->reaction prep_reagents Reagent Preparation (Substrates, Buffer, ATP Regen) prep_reagents->reaction monitoring Reaction Monitoring (HPLC, TLC) reaction->monitoring termination Reaction Termination & Protein Removal reaction->termination monitoring->reaction Optimization Loop chromatography Ion-Exchange Chromatography termination->chromatography desalting Desalting & Lyophilization chromatography->desalting final_product Pure this compound desalting->final_product

Caption: General workflow for this compound synthesis.

Troubleshooting_X5P_Synthesis start Low/No Product check_enzyme Check Enzyme Activity start->check_enzyme enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_atp Verify ATP & Regeneration atp_ok ATP Sufficient? check_atp->atp_ok check_conditions Review Reaction Conditions (Substrates, pH, Temp) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_inhibitors Investigate Inhibitors solution_inhibitors Purify Enzyme/Remove Inhibitors check_inhibitors->solution_inhibitors enzyme_ok->check_atp Yes solution_enzyme Replace/Purify Enzyme enzyme_ok->solution_enzyme No atp_ok->check_conditions Yes solution_atp Optimize ATP Regen System atp_ok->solution_atp No conditions_ok->check_inhibitors Yes solution_conditions Optimize Conditions conditions_ok->solution_conditions No

Caption: Troubleshooting decision tree for low product yield.

References

troubleshooting low yield in xylitol 5-phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of xylitol (B92547) 5-phosphate, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the enzymatic synthesis of xylitol 5-phosphate?

A benchmark for enzymatic synthesis using a cell extract of Lactobacillus casei with a xylitol phosphoenolpyruvate:phosphotransferase system is a yield of approximately 53%.[1][2] However, yields can vary significantly based on the specific enzyme system, reaction conditions, and purification method.

Q2: My reaction shows low conversion of xylitol. What are the potential causes?

Low conversion of the starting material can stem from several factors:

  • Inactive Enzyme: The enzyme (e.g., xylulokinase) may have lost activity due to improper storage, handling, or the presence of inhibitors.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme being used.

  • Cofactor Limitation: If your system requires a phosphate (B84403) donor like ATP, its concentration or regeneration may be insufficient.

  • Substrate Inhibition: Although less common for xylitol, some enzymes can be inhibited by high concentrations of their substrate.

Q3: I observe initial product formation, but the reaction stalls. What could be the issue?

Reaction stalling is often indicative of:

  • Product Inhibition: The enzyme may be inhibited by the accumulation of the product, this compound.

  • Product Instability: The synthesized this compound may be degrading under the reaction conditions.

  • Cofactor Depletion: The phosphate donor (e.g., ATP) may have been completely consumed.

  • pH Shift: The reaction may be causing a shift in the pH of the medium to a range that is suboptimal for the enzyme.

Q4: My overall yield is low after purification. How can I improve recovery?

Low recovery after purification is a common issue. Consider the following:

  • Choice of Purification Method: Ion-exchange chromatography is a common and effective method for purifying phosphorylated compounds like this compound.[1][3]

  • Inefficient Elution: The elution conditions (e.g., salt gradient, pH) may not be optimized for this compound, leading to incomplete recovery from the column.

  • Product Degradation During Purification: Prolonged purification steps or exposure to harsh conditions (e.g., extreme pH) can lead to the degradation of the product.

  • Precipitation Losses: If using precipitation steps (e.g., with barium salts as described for a similar synthesis), ensure optimal conditions to minimize loss of the target molecule in the supernatant.[1][2]

Q5: Are there any known issues with the stability of this compound?

While specific stability data for this compound is not extensively documented in the provided search results, phosphorylated sugars can be susceptible to hydrolysis, especially at acidic pH and elevated temperatures. It is advisable to store the purified product at low temperatures (e.g., -20°C or -80°C) and at a neutral or slightly alkaline pH.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing minimal to no formation of this compound, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low/No Product Formation check_enzyme 1. Verify Enzyme Activity start->check_enzyme check_conditions 2. Assess Reaction Conditions check_enzyme->check_conditions Activity OK troubleshoot_enzyme Troubleshoot Enzyme check_enzyme->troubleshoot_enzyme Activity Low check_reagents 3. Confirm Reagent Integrity check_conditions->check_reagents Optimal troubleshoot_conditions Optimize Conditions check_conditions->troubleshoot_conditions Suboptimal troubleshoot_reagents Replace Reagents check_reagents->troubleshoot_reagents Degraded solution Yield Improved check_reagents->solution Intact troubleshoot_enzyme->solution troubleshoot_conditions->solution troubleshoot_reagents->solution StallingReaction start Reaction Stalls check_inhibition 1. Investigate Product Inhibition start->check_inhibition check_stability 2. Evaluate Product Stability check_inhibition->check_stability No Inhibition troubleshoot_inhibition Modify Reaction Setup check_inhibition->troubleshoot_inhibition Inhibition Observed check_cofactor 3. Analyze Cofactor Depletion check_stability->check_cofactor Stable troubleshoot_stability Adjust Conditions check_stability->troubleshoot_stability Degradation Detected troubleshoot_cofactor Add More Cofactor/Regenerate check_cofactor->troubleshoot_cofactor Depleted solution Conversion Improved check_cofactor->solution Sufficient troubleshoot_inhibition->solution troubleshoot_stability->solution troubleshoot_cofactor->solution SynthesisWorkflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification prep1 Cell Culture prep2 Cell Lysis prep1->prep2 prep3 Clarification prep2->prep3 reaction Incubation with Xylitol & PEP prep3->reaction pur1 Centrifugation/ Filtration reaction->pur1 pur2 Ion-Exchange Chromatography pur1->pur2 pur3 Desalting & Lyophilization pur2->pur3 final_product final_product pur3->final_product Pure this compound

References

Technical Support Center: Analysis of Xylitol 5-Phosphate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of xylitol (B92547) 5-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of xylitol 5-phosphate, presented in a question-and-answer format to directly tackle specific experimental challenges.

Issue 1: Low or No Signal Intensity for this compound

Q: My this compound peak is very small or completely absent. What are the likely causes and how can I fix this?

A: Low or no signal for this compound is a common issue often related to matrix effects, poor extraction, or suboptimal instrument settings.

  • Cause: Ion Suppression. Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer's source.[1][2] This is a major challenge for phosphorylated analytes.

    • Solution 1: Improve Sample Preparation. A simple protein precipitation may not be sufficient to remove interfering compounds like phospholipids.[3] Consider more rigorous extraction methods such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample.[1][3]

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS, such as a 13C-labeled this compound, co-elutes and experiences similar ion suppression as the analyte, allowing for accurate quantification based on the peak area ratio.[4]

    • Solution 3: Chromatographic Separation. Optimize your liquid chromatography method to separate this compound from the majority of matrix components. Hydrophilic Interaction Chromatography (HILIC) is often effective for retaining and separating highly polar compounds like sugar phosphates.[4]

    • Solution 4: Sample Dilution. Diluting the sample can reduce the concentration of interfering matrix components, but this is only viable if the this compound concentration is high enough to remain detectable after dilution.

  • Cause: Poor Extraction Recovery. this compound may not be efficiently extracted from the cellular matrix.

    • Solution: Optimize Extraction Solvent. A common method for extracting polar metabolites is using a cold solvent mixture, such as 80% methanol (B129727).[2] Ensure the extraction procedure includes vigorous vortexing and sufficient incubation time to lyse the cells completely.

  • Cause: Suboptimal Mass Spectrometry Parameters. The instrument may not be properly tuned for this compound detection.

    • Solution: Optimize MS Settings. Infuse a standard solution of this compound to optimize parameters such as collision energy and to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM). Electrospray ionization (ESI) in negative mode is typically used for analyzing phosphorylated compounds.[5]

Issue 2: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peak is tailing or very broad. What could be causing this?

A: Poor peak shape can be attributed to interactions with the analytical column or system, or issues with the mobile phase.

  • Cause: Interaction with Metal Surfaces. Phosphorylated analytes have a high affinity for metal components in standard HPLC systems, such as stainless steel columns and frits, leading to peak tailing.

    • Solution: Use PEEK or Metal-Free Hardware. Employing columns and tubing made from PEEK (polyether ether ketone) or other metal-free materials can significantly improve the peak shape for phosphorylated compounds.

  • Cause: Secondary Interactions with the Column. The stationary phase of the column may have secondary interactions with the phosphate (B84403) group.

    • Solution: Adjust Mobile Phase. Adding a small amount of a competing agent to the mobile phase can sometimes improve peak shape. However, be cautious as some additives can cause ion suppression.

  • Cause: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Optimize Mobile Phase pH. Experiment with slight adjustments to the mobile phase pH to find the optimal condition for peak symmetry.

Issue 3: High Variability in Signal Intensity Between Injections

Q: I am observing significant and inconsistent variations in the peak area of this compound across my samples. Why is this happening?

A: High variability is often a result of inconsistent matrix effects or sample preparation.

  • Cause: Differential Matrix Effects. The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression.

    • Solution 1: Employ a Robust Sample Preparation Method. Using a more comprehensive sample cleanup method like SPE can minimize the variability in matrix composition between samples.

    • Solution 2: Utilize a Stable Isotope-Labeled Internal Standard. As the gold standard, a SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects, significantly improving reproducibility.[4]

  • Cause: Inconsistent Sample Preparation. Variability in the execution of the sample preparation protocol can lead to inconsistent recoveries.

    • Solution: Standardize Procedures. Ensure that all sample preparation steps, such as solvent volumes, incubation times, and centrifugation speeds, are performed consistently for all samples.

  • Cause: Carryover. The analyte from a high-concentration sample may not be completely washed out of the system, affecting the subsequent injection of a lower-concentration sample.

    • Solution: Optimize Wash Steps. Implement a robust needle and column wash protocol between injections, potentially using a stronger solvent than the mobile phase to ensure the system is clean.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A1: While protein precipitation with a solvent like cold acetonitrile (B52724) or methanol is a common first step, it is often insufficient for removing all interfering matrix components, especially phospholipids.[3] Solid-Phase Extraction (SPE) generally provides a cleaner extract and reduces matrix effects more effectively than protein precipitation alone.[3][6] The choice of SPE sorbent (e.g., mixed-mode anion exchange) can be optimized to specifically retain and elute phosphorylated compounds.

Q2: Which liquid chromatography technique is most suitable for this compound analysis?

A2: Due to its high polarity, this compound is not well-retained on traditional reversed-phase columns. Hydrophilic Interaction Chromatography (HILIC) is a widely used and effective technique for separating polar metabolites like sugar phosphates.[4] Anion-exchange chromatography can also be employed for the separation of negatively charged molecules.

Q3: Should I use positive or negative ionization mode for detecting this compound?

A3: Negative ion mode Electrospray Ionization (ESI) is generally preferred for the analysis of phosphorylated compounds.[5] The phosphate group is readily deprotonated, leading to a strong signal for the [M-H]⁻ ion.

Q4: Is derivatization necessary for the analysis of this compound by LC-MS?

A4: Derivatization is not always necessary for LC-MS analysis, especially when using HILIC, which is designed for polar compounds. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization (e.g., silylation) is required to make the sugar phosphate volatile.[2] For LC-MS, derivatization can sometimes be used to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, but it also adds complexity to the sample preparation workflow.

Q5: How does this compound fit into cellular metabolism?

A5: Xylitol is metabolized by being oxidized to D-xylulose, which is then phosphorylated to form D-xylulose-5-phosphate.[7] D-xylulose-5-phosphate is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[8] The PPP is crucial for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis.[8]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix interference, particularly from phospholipids, which are a major cause of ion suppression in the analysis of polar analytes in biological samples.

Sample Preparation MethodAnalyte(s)MatrixPhospholipid Removal EfficiencyAnalyte RecoveryKey Findings
Protein Precipitation (PPT) Propranolol, VerapamilRat PlasmaLow (significant residual phospholipids)LowestResults in the greatest matrix interference due to lack of phospholipid removal.[3]
Solid-Phase Extraction (SPE) Propranolol, VerapamilRat PlasmaModerateModerateOffers a cleaner sample than PPT but may not remove all phospholipids.[3]
HybridSPE® Propranolol, VerapamilRat PlasmaHigh (>95%)HighestEfficiently removes both proteins and phospholipids, leading to the least matrix interference.[3]
Protein Precipitation (PPT) with various solvents PeptidesHuman PlasmaNot explicitly quantified>50% (with ACN or EtOH)Acetonitrile (ACN) and Ethanol (EtOH) provided the best overall recoveries for a range of peptides.[6]
Solid-Phase Extraction (SPE) PeptidesHuman PlasmaGenerally higher than PPT>20% (with MAX sorbent)Matrix effects were generally lower with SPE compared to PPT.[6]

Experimental Protocols

Detailed Methodology for Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a comprehensive workflow for the analysis of this compound from cell culture samples.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-Xylitol 5-phosphate)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium (B1175870) formate (B1220265) or other suitable mobile phase modifier

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

2. Sample Preparation: Metabolite Extraction

  • Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting.

  • Quenching: To halt metabolic activity, rapidly aspirate the culture medium and wash the cells once with ice-cold PBS. Immediately add ice-cold 80% methanol (-80°C).[2]

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard to each sample.

  • Protein Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.

  • Reconstitution: Before analysis, reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]

3. LC-MS/MS Analysis

  • Liquid Chromatography System: An HPLC or UHPLC system, preferably with metal-free components.

  • Column: A HILIC column suitable for the separation of polar compounds (e.g., a BEH amide column).

  • Mobile Phase: A gradient of acetonitrile and an aqueous solution containing a modifier like ammonium formate. The exact gradient will need to be optimized.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

Example LC-MS/MS Parameters:

Parameter Setting
LC Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, return to 95% B and equilibrate for 5 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode ESI Negative
MRM Transitions To be determined by infusion of this compound standard. Precursor ion [M-H]⁻ is expected at m/z 231.

| Collision Energy | Optimize for the specific instrument and precursor ion. |

4. Data Analysis

  • Peak Integration: Integrate the peak areas for both endogenous this compound and the stable isotope-labeled internal standard.

  • Calibration Curve: Prepare a calibration curve using known concentrations of the analytical standard with a fixed concentration of the internal standard.

  • Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.[1]

Visualization

Pentose Phosphate Pathway

The following diagram illustrates the position of this compound within the Pentose Phosphate Pathway (PPP). Xylitol enters this pathway after being converted to D-xylulose and subsequently phosphorylated to D-xylulose-5-phosphate.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase cluster_xylitol Xylitol Metabolism G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD + NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG Lactonase Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD + NADP+ -> NADPH + CO2 R5P Ribose-5-Phosphate Ru5P->R5P Isomerase Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotide_Synthesis Nucleotide_Synthesis R5P->Nucleotide_Synthesis F6P Fructose-6-Phosphate Xu5P->F6P Transketolase G3P Glyceraldehyde-3-Phosphate Xu5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase Glycolysis Glycolysis F6P->Glycolysis G3P->F6P Transaldolase G3P->Glycolysis Xylitol Xylitol DXylulose D-Xylulose Xylitol->DXylulose Oxidation DXylulose->Xu5P Phosphorylation

References

preventing the degradation of xylitol 5-phosphate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of xylitol (B92547) 5-phosphate during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: My final yield of xylitol 5-phosphate is consistently low. What are the potential causes?

A1: Low yields of this compound are often due to its degradation during the extraction process. The primary culprits are enzymatic activity and chemical instability under certain conditions. Key factors to investigate include:

  • Inadequate Quenching: If metabolic activity is not halted immediately and completely, intracellular enzymes, particularly phosphatases, will continue to dephosphorylate this compound.

  • Suboptimal pH: this compound, like other sugar phosphates, is susceptible to acid-catalyzed hydrolysis. Maintaining a neutral to slightly alkaline pH throughout the extraction process is crucial.

  • Elevated Temperatures: Higher temperatures can accelerate both enzymatic degradation and chemical hydrolysis. All steps should be performed at low temperatures (0-4°C) unless otherwise specified.

  • Cell Lysis Inefficiency: Incomplete cell lysis will result in a lower recovery of all intracellular metabolites, including this compound.

  • Suboptimal Extraction Solvent: The choice of solvent can impact the efficiency of extraction and the stability of the target molecule.

Q2: How can I prevent enzymatic degradation of this compound during cell lysis?

A2: The most effective way to prevent enzymatic degradation is to inhibit the activity of phosphatases, the enzymes responsible for removing the phosphate (B84403) group from this compound. This can be achieved by:

  • Immediate Quenching: Rapidly stopping all metabolic activity is the first and most critical step. This is typically done by flash-freezing the cells in liquid nitrogen or using a pre-chilled quenching solution.

  • Use of Phosphatase Inhibitors: Incorporate a cocktail of phosphatase inhibitors into your lysis buffer. These are commercially available mixtures of compounds that broadly inhibit various types of phosphatases.

  • Maintaining Low Temperatures: Perform all cell lysis and extraction steps on ice or at 4°C to minimize residual enzymatic activity.

Q3: What is the optimal pH and temperature for extracting and storing this compound?

A3: To minimize chemical hydrolysis, it is recommended to maintain a pH between 7.0 and 8.0 throughout the extraction process. Avoid acidic conditions, as sugar phosphates are most labile around pH 4. For storage, samples should be kept at -80°C to ensure long-term stability. For short-term storage during the extraction procedure, keeping samples on ice (0-4°C) is essential.

Q4: I am observing a significant loss of my internal standard. What could be the reason?

A4: Loss of an internal standard can be due to several factors:

  • Degradation: If your internal standard is also a phosphate-containing compound, it may be subject to the same enzymatic and chemical degradation as this compound.

  • Extraction Inefficiency: The internal standard may not be efficiently extracted from the sample matrix.

  • Matrix Effects in Analysis: Components of your sample matrix could be interfering with the detection of your internal standard during analysis (e.g., by LC-MS/MS).

Ensure your internal standard is added as early as possible in the workflow to account for losses during sample preparation. If using a stable isotope-labeled internal standard for this compound, degradation should be comparable to the analyte. If problems persist, a thorough evaluation of your extraction and analytical methods is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound detected Incomplete quenching of metabolismUse a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C or lower). Minimize the time between harvesting and quenching.
Degradation by phosphatasesAdd a commercial phosphatase inhibitor cocktail to the lysis buffer. Keep samples on ice at all times.
Acid hydrolysisEnsure all buffers and solutions are at a neutral or slightly alkaline pH (7.0-8.0).
Inefficient cell lysisOptimize your lysis method (e.g., sonication, bead beating) for your specific cell type. Confirm lysis efficiency microscopically.
High variability between replicate samples Inconsistent quenching timeStandardize the time between cell harvesting and quenching for all samples.
Inconsistent sample handlingEnsure uniform and rapid processing of all samples. Avoid letting samples sit at room temperature.
Cell pellet not fully resuspendedVortex thoroughly after adding lysis buffer to ensure complete resuspension and exposure to inhibitors.
Presence of degradation products (e.g., xylitol) Inadequate phosphatase inhibitionIncrease the concentration of the phosphatase inhibitor cocktail.
Sample processing at elevated temperaturesEnsure all steps are performed on ice or in a cold room. Use pre-chilled tubes and reagents.

Data Presentation

Table 1: Stability of Pentose (B10789219) 5-Phosphates under Various Conditions

Note: Specific kinetic data for this compound is limited. The following data for ribose 5-phosphate, a closely related pentose phosphate, is provided as an estimate of stability.[1]

ConditionParameterValueReference Compound
pH and Temperature Half-life at pH 7.0, 100°C73 minutesRibose 5-phosphate
Half-life at pH 7.0, 0°C44 yearsRibose 5-phosphate
General StabilityMost labile around pH 4Sugar Phosphates
Enzymatic Degradation Optimal pH for Acid Phosphatases~ pH 4.5 - 6.0General
Optimal pH for Alkaline Phosphatases~ pH 8.0 - 10.0General
Optimal Temperature for many Phosphatases37°C - 45°CGeneral

Experimental Protocols

Protocol: Extraction of this compound from Bacterial Cells

This protocol is designed to minimize the degradation of this compound during extraction.

Materials:

  • Bacterial cell culture

  • Quenching Solution: 60% Methanol in water, pre-chilled to -40°C

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.5, containing a commercial phosphatase inhibitor cocktail (prepare fresh)

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Liquid Nitrogen

  • Centrifuge capable of 4°C and high speeds

  • Sonication or bead beater system

  • -80°C freezer for storage

Methodology:

  • Cell Harvesting:

    • Rapidly harvest bacterial cells from the culture medium by centrifugation at 4,000 x g for 5 minutes at 4°C.

    • Immediately discard the supernatant.

  • Quenching:

    • Resuspend the cell pellet in 1 mL of ice-cold quenching solution.

    • Immediately flash-freeze the cell suspension in liquid nitrogen. This step is critical to halt all metabolic activity.

  • Cell Lysis:

    • Thaw the frozen cell suspension on ice.

    • Add 500 µL of ice-cold Lysis Buffer containing phosphatase inhibitors.

    • Lyse the cells using an appropriate method (e.g., sonication on ice with pulses, or bead beating for a specified time). Ensure the sample remains cold throughout the lysis procedure.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled extraction solvent to the cell lysate.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete extraction.

  • Clarification of Lysate:

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection and Storage:

    • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microfuge tube.

    • Store the extract at -80°C until analysis.

Mandatory Visualizations

X5P This compound Xylitol Xylitol X5P->Xylitol Dephosphorylation Phosphate Inorganic Phosphate X5P->Phosphate Phosphatase Phosphatases Phosphatase->X5P Enzymatic Degradation Acid Acidic Conditions (Low pH) Acid->X5P Chemical Hydrolysis Heat Elevated Temperature Heat->X5P Accelerates Degradation

Degradation pathways of this compound.

cluster_workflow Extraction Workflow Harvest 1. Cell Harvesting (Centrifugation at 4°C) Quench 2. Quenching (Cold Methanol & Liquid N2) Harvest->Quench Lysis 3. Cell Lysis (Sonication/Bead Beating on Ice with Phosphatase Inhibitors) Quench->Lysis Extract 4. Metabolite Extraction (Cold Solvent) Lysis->Extract Clarify 5. Clarification (Centrifugation at 4°C) Extract->Clarify Store 6. Storage (-80°C) Clarify->Store

Experimental workflow for this compound extraction.

References

improving the sensitivity of xylitol 5-phosphate enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the sensitivity of xylitol (B92547) 5-phosphate (X5P) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an enzymatic assay for xylitol 5-phosphate (X5P)?

An enzymatic assay for X5P typically relies on a coupled enzyme reaction. The core principle involves the specific conversion of X5P into a product that can be easily measured. A common approach is to first dephosphorylate X5P to xylitol using a phosphatase. The resulting xylitol is then oxidized by a dehydrogenase, such as sorbitol dehydrogenase (SDH), which concurrently reduces a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[1] The increase in NADH can be measured spectrophotometrically at 340 nm or coupled to a colorimetric reaction where NADH reduces a substrate (like iodonitrotetrazolium (B1214958) chloride, INT) to a colored formazan, which can be measured at a different wavelength (e.g., 492 nm).[1]

Q2: What are the critical reagents and enzymes in a typical X5P assay?

The critical components include:

  • Phosphatase: To convert X5P to xylitol. An alkaline phosphatase could be suitable.

  • Dehydrogenase: An enzyme like sorbitol dehydrogenase (SDH) or a specific xylitol dehydrogenase that uses xylitol as a substrate.[1]

  • Cofactor: NAD+ is required for the dehydrogenase reaction.[1]

  • Detection Reagent: For colorimetric assays, a reagent like INT and an intermediate electron carrier like diaphorase are needed to produce a colored product from NADH.[1]

  • Buffer: A buffer system to maintain the optimal pH for all enzymes in the cascade. A potassium phosphate (B84403) or triethanolamine (B1662121) buffer is often used.[1]

Q3: What are the primary advantages of an enzymatic assay over other methods like HPLC or GC-MS?

Enzymatic assays offer several advantages, including higher specificity for the target molecule, lower cost, and simpler sample preparation.[2] Unlike chromatographic methods such as HPLC or GC-MS, which require extensive sample cleanup and derivatization, enzymatic assays can often be performed with minimal sample processing, making them suitable for higher throughput screening.[2][3]

Q4: Can xylitol in the sample interfere with the X5P measurement?

Yes. If the assay principle involves converting X5P to xylitol before detection, any pre-existing xylitol in the sample will contribute to the final signal, leading to an overestimation of X5P. To correct for this, a parallel assay must be run on the same sample without the phosphatase enzyme. The signal from this second assay (representing endogenous xylitol) can then be subtracted from the total signal (X5P + endogenous xylitol) to determine the true X5P concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of this compound enzymatic assays.

Problem Potential Cause Recommended Solution
Low or No Signal 1. Suboptimal enzyme or substrate concentration.Perform an enzyme titration to find the optimal concentration. Ensure substrate concentration is not limiting.[4]
2. Incorrect pH or temperature.Optimize the reaction pH and temperature. Most dehydrogenase reactions perform well between pH 7.5 and 8.6 and temperatures from 25°C to 37°C.[5][6]
3. Enzyme degradation.Ensure enzymes are stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
4. Presence of inhibitors in the sample.Pretreat samples to remove potential inhibitors. Methods include protein precipitation, dialysis, or solid-phase extraction.
High Background Signal 1. Contamination of reagents.Use high-purity reagents and water. Run a "reagent blank" containing all components except the sample to check for contamination.
2. Non-specific reduction of the detection probe.Run a "sample blank" containing the sample and all reagents except the primary enzyme (e.g., phosphatase) to measure background from the sample matrix.
3. Sample turbidity or color.Centrifuge samples to remove particulate matter. Include a sample-specific blank and subtract its absorbance.[7]
Poor Reproducibility 1. Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing of reagents. For multi-well plates, use a multi-channel pipette where possible.
2. Temperature fluctuations.Pre-incubate all reagents and plates at the reaction temperature to ensure thermal equilibrium.[8]
3. Reagent instability.Prepare working solutions of enzymes and cofactors fresh daily. Some reagents, like INT, are light-sensitive and should be protected from light.[1]

Experimental Protocols & Data

Protocol 1: General Coupled Enzymatic Assay for X5P

This protocol describes a colorimetric assay in a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 15 mM MgCl₂.

    • Phosphatase Solution: Prepare a 10 U/mL stock of alkaline phosphatase in Assay Buffer.

    • Dehydrogenase Mix: Prepare a solution in Assay Buffer containing 20 U/mL Sorbitol Dehydrogenase (SDH), 5 mM NAD+, 0.5 mM INT, and 2 U/mL Diaphorase. Protect from light.

  • Sample Preparation:

    • Clarify biological samples by centrifugation (10,000 x g for 10 minutes) to remove cell debris.

    • Dilute samples in Assay Buffer to ensure the X5P concentration falls within the linear range of the standard curve.

  • Assay Procedure:

    • Add 50 µL of prepared sample or standard to each well.

    • To each well, add 10 µL of either Assay Buffer (for xylitol control) or Phosphatase Solution (for total measurement).

    • Incubate at 37°C for 30 minutes to allow for the conversion of X5P to xylitol.

    • Initiate the detection reaction by adding 50 µL of the Dehydrogenase Mix to each well.

    • Incubate at 37°C for 15-60 minutes, protecting the plate from light.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the xylitol control wells from the total measurement wells to get the net absorbance corresponding to X5P.

    • Determine the concentration using a standard curve prepared with known concentrations of X5P.

Protocol 2: Optimizing Enzyme Concentration

To ensure the enzymatic reaction is not rate-limiting, the concentration of both phosphatase and dehydrogenase should be optimized.

  • Prepare a series of dilutions for the enzyme being tested (e.g., SDH) in Assay Buffer.

  • Set up the assay using a fixed, non-limiting concentration of X5P (or xylitol if optimizing SDH alone).

  • Run the assay with each enzyme dilution and measure the reaction rate (change in absorbance over time).

  • Plot the reaction rate against the enzyme concentration. The optimal concentration is in the linear range of this plot, where a further increase in enzyme does not significantly increase the reaction rate.[4]

Data Summary Tables

Table 1: Recommended Reaction Condition Optimization

ParameterTypical RangeOptimal Value (Example)Reference
pH 7.0 - 9.08.6[1]
Temperature 25°C - 45°C35°C[6]
NAD+ Concentration 0.5 - 5 mM2.5 mM[9]
Enzyme Concentration VariesDetermined empirically[4]

Table 2: Comparison of Analytical Methods for Xylitol/X5P Detection

MethodDetection LimitThroughputCost & Complexity
Enzymatic Assay µM rangeHighLow
HPLC with RI/UV ~0.05-1.2 µ g/injection MediumMedium
HPLC with Fluorescence ~10 ng/mLMediumMedium-High
GC-MS Low µM rangeLowHigh
LC-MS/MS Low µM rangeMediumHigh
Data synthesized from multiple sources.[2][3]

Visual Guides

Diagrams of Workflows and Pathways

AssayWorkflow cluster_step1 Step 1: Dephosphorylation cluster_step2 Step 2: Oxidation & Detection X5P Xylitol-5-P (in Sample) Xylitol Xylitol X5P->Xylitol + H₂O Phosphatase Alkaline Phosphatase Phosphatase->Xylitol Pi Pi Xylitol->Xylitol_2 Product from Step 1 SDH Sorbitol Dehydrogenase Xylulose D-Xylulose SDH->Xylulose NAD NAD⁺ NADH NADH NAD->NADH Reduction Formazan Formazan (Colored) NADH->Formazan Reduction INT INT (Colorless) INT->Formazan Diaphorase Diaphorase Diaphorase->Formazan

Caption: Workflow for a coupled enzymatic assay to detect Xylitol-5-Phosphate.

Troubleshooting Start Low or No Signal Detected? CheckControls Are positive/negative controls working? Start->CheckControls Yes SampleInterference Investigate Sample Matrix (Run spiked sample, Dilute sample, Perform sample cleanup) Start->SampleInterference No (Signal is low only with specific samples) OptimizeConditions Optimize Assay Conditions (pH, Temp, Incubation Time) CheckControls->OptimizeConditions No CheckEnzyme Check Enzyme Activity (Titration, Storage, Age) CheckControls->CheckEnzyme No CheckReagents Check Reagent Integrity (Cofactors, Buffers, Probe) CheckControls->CheckReagents No Success Problem Solved OptimizeConditions->Success CheckEnzyme->Success CheckReagents->Success SampleInterference->Success

Caption: Logic diagram for troubleshooting low sensitivity in enzymatic assays.

MetabolicPathway Xylitol Xylitol Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase X5P D-Xylulose-5-Phosphate Xylulose->X5P Xylulokinase (XK) PPP Pentose Phosphate Pathway (PPP) X5P->PPP Glycolysis Glycolysis PPP->Glycolysis Glycolysis->PPP

References

Technical Support Center: Addressing Cytotoxicity of Xylitol 5-Phosphate in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering cytotoxicity with xylitol (B92547) 5-phosphate (X5P) in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is xylitol 5-phosphate (X5P) and why is it used in cell culture?

This compound (X5P) is a phosphorylated form of xylitol, a five-carbon sugar alcohol. In metabolic studies, X5P is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. Researchers use xylitol in cell culture to probe the activity and flux of the PPP. Xylitol is taken up by cells and converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, directly entering the non-oxidative branch of the PPP.

Q2: Why am I observing cytotoxicity in my cell cultures treated with xylitol/X5P?

While xylitol is generally considered safe, it can exhibit cytotoxic effects in a dose-dependent manner in various cell lines. The primary mechanisms of cytotoxicity are thought to be:

  • Intracellular Accumulation of X5P: Similar to toxicities observed with other sugar-phosphates in both bacterial and eukaryotic systems, the intracellular accumulation of X5P can be problematic.[1][2][3][4] This can lead to:

    • Phosphate Sequestration: The excess X5P can deplete the intracellular pool of free inorganic phosphate (Pi), which is essential for ATP synthesis and other critical phosphorylation reactions.[5][6][7]

    • Metabolic Disruption: High levels of X5P may interfere with normal glycolytic flux and other metabolic pathways.

  • Induction of Apoptosis and Autophagy: Studies have shown that xylitol can induce programmed cell death (apoptosis) and autophagy in several cancer cell lines.[8][9]

  • Oxidative and ER Stress: A proposed mechanism for xylitol-induced apoptosis involves the induction of the glutathione-degrading enzyme CHAC1.[10] This leads to glutathione (B108866) depletion, causing endoplasmic reticulum (ER) stress, oxidative stress, and ultimately, apoptosis.[10]

Q3: Are certain cell types more sensitive to xylitol/X5P cytotoxicity?

Yes, sensitivity to xylitol-induced cytotoxicity varies among cell lines. Cancer cell lines, in particular, have shown higher sensitivity compared to some normal cell lines.[8][9] This differential sensitivity may be linked to the higher metabolic rate and altered signaling pathways in cancer cells.

Q4: What are the typical concentrations of xylitol that induce cytotoxicity?

The cytotoxic concentration of xylitol is highly dependent on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup. See the data summary table below for reported cytotoxic concentrations in various cell lines.

Q5: How can I mitigate or avoid X5P-induced cytotoxicity in my experiments?

Here are several strategies to minimize cytotoxicity:

  • Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the highest concentration and longest duration of xylitol treatment that does not significantly impact cell viability.

  • Use a Different Carbon Source: If the primary goal is not to study xylitol metabolism itself, consider using an alternative carbon source that does not lead to the accumulation of potentially toxic intermediates.

  • Enhance Phosphate Availability: While not a standard practice, ensuring adequate inorganic phosphate in the culture medium might help to partially alleviate the effects of phosphate sequestration.

  • Monitor Cellular Stress Markers: Proactively measure markers of apoptosis (e.g., caspase activity) and oxidative stress to understand the cellular response to your experimental conditions.

Troubleshooting Guides

Issue 1: High levels of cell death observed in xylitol-treated cultures.
Possible Cause Troubleshooting Step
Xylitol/X5P concentration is too high. Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow down to a non-toxic working concentration.
Prolonged exposure to xylitol/X5P. Conduct a time-course experiment to determine the optimal duration of treatment that achieves the desired metabolic effect without causing significant cell death.
Cell line is highly sensitive to xylitol/X5P. If possible, consider using a less sensitive cell line for your experiments. Alternatively, explore genetic modifications to enhance resistance, such as overexpressing relevant phosphatases.
Phosphate depletion in the media. Ensure your culture medium has sufficient inorganic phosphate. Consider supplementing with a phosphate buffer, but be cautious as this can alter media osmolarity and pH.
Issue 2: Inconsistent or unexpected results in cell viability assays (MTT, LDH).
Possible Cause Troubleshooting Step
Interference of xylitol with the assay. Sugar alcohols can sometimes interfere with the chemical reactions of viability assays.[11] Run a control with media, xylitol, and the assay reagent (without cells) to check for direct chemical reactions. If interference is observed, consider switching to a different type of assay (e.g., a dye exclusion assay like trypan blue or an ATP-based assay).[11]
Alteration of cellular metabolism affecting the assay readout. Xylitol directly impacts the pentose phosphate pathway, which can alter the levels of NADH and other reducing equivalents that are measured in tetrazolium-based assays (like MTT).[12] This may not accurately reflect cell viability. Cross-validate your findings with an assay that measures a different aspect of cell health, such as membrane integrity (LDH assay).[13]
Improper assay execution. Review the detailed experimental protocols provided below. Ensure correct incubation times, reagent concentrations, and handling procedures.[12][13][14]
Contamination of cell cultures. Microbial contamination can affect assay results. Regularly check your cultures for any signs of contamination.[13]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of xylitol on various human cell lines as reported in the literature.

Table 1: Reported IC50 Values of Xylitol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
A549Lung CancerDose-dependent inhibitionNot specified[9]
CakiKidney CancerDose-dependent inhibitionNot specified[9]
NCI-H23Lung CancerDose-dependent inhibitionNot specified[9]
HCT-15Colon CancerDose-dependent inhibitionNot specified[9]
HL-60LeukemiaDose-dependent inhibitionNot specified[9]
K562LeukemiaDose-dependent inhibitionNot specified[9]
SK-MEL-2MelanomaDose-dependent inhibitionNot specified[9]

Table 2: Observed Cytotoxic Effects of Xylitol on Various Human Cell Lines

Cell LineCell TypeXylitol ConcentrationEffect on Cell ViabilityExposure TimeReference
THP-1Monocytic Leukemia≥ 150 mMSignificant decrease24 hours[15]
THP-1Monocytic Leukemia0-100 mMNo notable effect24 hours[15]
Human Gingival FibroblastNormal FibroblastHigher than cancer cellsHigher IC50Not specified[9]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of xylitol/X5P.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Xylitol or X5P stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of xylitol or X5P in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated control wells and a vehicle control if a solvent is used to dissolve the compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Xylitol or X5P stock solution

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate as per the kit's instructions, typically for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Xylitol_Metabolism_and_Cytotoxicity_Pathway Xylitol_ext Xylitol (extracellular) Xylitol_int Xylitol (intracellular) Xylitol_ext->Xylitol_int Transport D_Xylulose D-Xylulose Xylitol_int->D_Xylulose CHAC1 CHAC1 Induction Xylitol_int->CHAC1 X5P This compound (X5P) D_Xylulose->X5P Phosphorylation PPP Pentose Phosphate Pathway (PPP) X5P->PPP Phosphate_depletion Phosphate (Pi) Depletion X5P->Phosphate_depletion ATP_depletion ATP Depletion Phosphate_depletion->ATP_depletion Metabolic_stress Metabolic Stress ATP_depletion->Metabolic_stress Apoptosis Apoptosis Metabolic_stress->Apoptosis GSH_depletion Glutathione (GSH) Depletion CHAC1->GSH_depletion ER_Stress ER Stress GSH_depletion->ER_Stress Oxidative_Stress Oxidative Stress GSH_depletion->Oxidative_Stress ER_Stress->Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed signaling pathway of xylitol-induced cytotoxicity.

Experimental_Workflow_Cytotoxicity_Assessment Start Start: Cell Seeding (96-well plate) Treatment Treat cells with varying concentrations of Xylitol/X5P Start->Treatment Incubation Incubate for desired duration (e.g., 24h, 48h, 72h) Treatment->Incubation Assay_Choice Select Cytotoxicity Assay Incubation->Assay_Choice MTT_Assay MTT Assay: Measure metabolic activity Assay_Choice->MTT_Assay Metabolic Activity LDH_Assay LDH Assay: Measure membrane integrity Assay_Choice->LDH_Assay Membrane Integrity Data_Analysis Data Analysis: Calculate % Viability/ % Cytotoxicity MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis End End: Determine IC50/ non-toxic concentration Data_Analysis->End

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic_Tree Problem Problem: High Cell Death or Inconsistent Viability Results Check_Concentration Is Xylitol/X5P concentration optimized? Problem->Check_Concentration Optimize_Dose Action: Perform dose-response experiment Check_Concentration->Optimize_Dose No Check_Assay_Interference Is there assay interference? Check_Concentration->Check_Assay_Interference Yes Optimize_Dose->Check_Assay_Interference Run_Control Action: Run 'reagent-only' control Check_Assay_Interference->Run_Control Unsure Check_Metabolic_Effect Is metabolic alteration confounding results? Check_Assay_Interference->Check_Metabolic_Effect No Switch_Assay Action: Switch to an alternative assay method Run_Control->Switch_Assay Interference Detected Run_Control->Check_Metabolic_Effect No Interference Review_Protocol Action: Review and standardize experimental protocol Switch_Assay->Review_Protocol Cross_Validate Action: Cross-validate with an orthogonal assay Check_Metabolic_Effect->Cross_Validate Yes Check_Metabolic_Effect->Review_Protocol No Cross_Validate->Review_Protocol Solution Solution: Reliable Cytotoxicity Data Review_Protocol->Solution

Caption: Logical troubleshooting flow for cytotoxicity experiments.

References

Technical Support Center: Optimizing Intracellular Xylitol 5-Phosphate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the measurement of intracellular xylitol (B92547) 5-phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in measuring intracellular xylitol 5-phosphate?

A1: The most critical initial step is quenching , which involves the rapid and complete cessation of all enzymatic activity.[1][2] This is crucial to halt metabolic interconversion and capture an accurate snapshot of the cellular metabolome at the time of harvesting. Inadequate quenching can lead to significant alterations in metabolite profiles, including the degradation or altered concentration of this compound, thereby compromising the biological interpretation of the data.[1][3]

Q2: How do I choose an appropriate quenching method?

A2: The ideal quenching solvent should rapidly inhibit metabolism without causing damage to the cell membrane, which could lead to the leakage of intracellular metabolites like this compound.[2][4] Common and effective methods include:

  • Cold Organic Solvents: Chilled methanol (B129727) or acetonitrile (B52724) are widely used.[2] For instance, quenching in 60% methanol at -40°C is considered a gold standard for microbial cells.[1] It is generally not recommended to use 100% methanol alone as it may cause some metabolite leakage.[2][4]

  • Liquid Nitrogen: Snap-freezing cells in liquid nitrogen is a very rapid and effective method to arrest metabolism.[2] This is often followed by the addition of a cold extraction solvent.

Q3: What are the recommended methods for cell lysis to extract this compound?

A3: Cell lysis is necessary to disrupt the cell membrane and release intracellular metabolites.[2] For a phosphorylated sugar like this compound, the choice of method should be robust enough to ensure complete lysis while preventing degradation. Common methods include:

  • Mechanical Methods: Sonication, bead beating, and homogenization use physical force to break open cells.[2][5] These are effective but can generate heat, so cooling is essential to protect thermally labile metabolites.[5]

  • Chemical/Enzymatic Methods: Organic solvents, detergents, or enzymes can be used.[2] Cold organic solvents are often preferred as they can simultaneously quench metabolism, lyse cells, and extract metabolites.[5]

Q4: How can I ensure that my cell lysis is complete?

A4: Incomplete cell lysis is a common reason for low metabolite yields.[5] You can verify the efficiency of your lysis protocol through:

  • Microscopic Examination: This is the most direct method. Visually inspect an aliquot of the cell suspension under a microscope to confirm the absence of intact cells.[5] Trypan blue staining can be used to differentiate between lysed and intact cells.[5]

  • Protein Quantification: A high protein concentration in the supernatant after centrifugation of the lysate suggests significant release of intracellular contents.[5]

Q5: What type of analytical technique is best suited for quantifying this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity.[6] Given that this compound is a polar, phosphorylated compound, techniques like ion-pair chromatography can be employed to improve its retention on reversed-phase columns and enhance its detection.[7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization of the analyte.[9]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Possible Cause Suggested Solution Verification Step
Incomplete Cell LysisOptimize your lysis protocol. If using mechanical methods, increase the duration or intensity. For solvent-based lysis, ensure the solvent-to-cell ratio is adequate.[5]Check for intact cells using a microscope.[5]
Metabolite DegradationEnsure samples are kept cold at all times during processing.[10] Use pre-chilled solvents and perform extractions on ice.Run a stability experiment with a known standard under your experimental conditions.
Inefficient ExtractionThis compound is polar. Ensure your extraction solvent is appropriate. A common choice is a cold methanol/water mixture.[2] Sonication or vortexing after solvent addition can improve efficiency.[2]Spike a blank sample with a known amount of this compound standard and measure the recovery.
Poor Chromatographic RetentionDue to its high polarity, this compound may have poor retention on standard C18 columns. Use an ion-pairing agent like N,N-dimethylhexylamine (NNDHA) in the mobile phase to increase retention.[7]Observe the retention time of a this compound standard. It should be well-retained and separated from the solvent front.
Inefficient Ionization in Mass SpectrometerPhosphorylated compounds can be challenging to ionize. The use of a volatile ion-pair reagent like NNDHA can form adducts and improve ionization in positive ion mode.[7]Infuse a solution of this compound with and without the ion-pairing reagent directly into the mass spectrometer to observe the difference in signal intensity.
Problem 2: High Variability in this compound Measurements Between Replicates
Possible Cause Suggested Solution Verification Step
Inconsistent QuenchingEnsure that the quenching process is rapid and consistent for all samples. The time from sample collection to quenching should be minimized and standardized.[1]Review your sample handling protocol to identify any potential inconsistencies in timing or temperature.
Cell Number VariationNormalize your results to the cell number or total protein content for each sample.[10]Perform cell counts or a protein assay on parallel samples or on the cell pellet after extraction.
Sample Evaporation and ReconstitutionA sample drying step can lead to the loss of some metabolites. If possible, avoid complete evaporation.[11] If drying is necessary, ensure it is done consistently and that the sample is fully reconstituted in a precise volume.Test your sample preparation with and without a drying step to see if variability decreases.
Matrix Effects in LC-MS/MSMatrix components can suppress or enhance the ionization of the analyte.Use a stable isotope-labeled internal standard, such as a 13C-labeled this compound, to correct for matrix effects.[6]

Experimental Protocols

Protocol 1: Intracellular Metabolite Extraction for this compound Analysis from Adherent Cells
  • Cell Culture: Grow cells to the desired confluency in a multi-well plate.

  • Media Removal: Aspirate the culture medium completely.

  • Washing: Quickly wash the cells once with ice-cold 0.9% saline solution to remove any remaining media. Aspirate the saline completely.[2]

  • Quenching and Lysis: Immediately add 1 mL of -80°C 80:20 methanol:water (v/v) to each well to quench metabolism and lyse the cells.[2]

  • Incubation: Place the plate at -80°C for 15 minutes to ensure complete protein precipitation.[2]

  • Cell Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[2]

  • Centrifugation: Centrifuge the tubes at >14,000 x g at 4°C for 10 minutes to pellet cell debris and precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

  • Drying (Optional): If concentration is needed, dry the metabolite extract using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your LC-MS/MS analysis (e.g., the initial mobile phase conditions).[2]

Protocol 2: LC-MS/MS Analysis of this compound using Ion-Pair Chromatography

This protocol is a conceptual guide. Specific parameters will need to be optimized for your instrument.

  • Chromatographic Column: A standard C18 reversed-phase column.

  • Mobile Phase A: Water with 10 mM N,N-dimethylhexylamine (NNDHA), pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a gradient that allows for the separation of this compound from other cellular components.

  • Flow Rate: A typical flow rate would be in the range of 200-400 µL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and any internal standard will need to be determined by direct infusion.

Data Presentation

Parameter Method A: Direct Injection Method B: Ion-Pair Chromatography Expected Outcome with this compound
Retention Time Very early, near solvent frontIncreased retention, well-resolved peakMethod B should provide better chromatography.
Peak Shape May be broad or tailingSharper, more symmetrical peakImproved peak shape with Method B.
Signal Intensity Potentially low due to poor ionizationHigher signal due to adduct formationNNDHA in Method B is expected to enhance signal.[7]
Reproducibility May be lower due to poor chromatographyHigher precision and accuracyMethod B should yield more reliable quantitative data.
Troubleshooting Summary
Symptom Primary Area to Investigate
No PeakCell Lysis, Extraction Efficiency, Instrument Sensitivity
Low SignalQuenching, Extraction, Ionization
High VariabilitySample Handling, Normalization, Matrix Effects
Poor Peak ShapeChromatography Method

Visualizations

cluster_prep Sample Preparation Workflow cluster_analysis Analytical Workflow cell_culture 1. Cell Culture media_removal 2. Media Removal cell_culture->media_removal wash 3. Quick Wash (Ice-cold Saline) media_removal->wash quench_lyse 4. Quench & Lyse (-80°C Methanol/Water) wash->quench_lyse incubate 5. Incubation (-80°C) quench_lyse->incubate scrape 6. Cell Scraping incubate->scrape centrifuge 7. Centrifugation scrape->centrifuge supernatant 8. Collect Supernatant centrifuge->supernatant lcms 9. LC-MS/MS Analysis (Ion-Pair Chromatography) supernatant->lcms data_processing 10. Data Processing & Quantification lcms->data_processing

Caption: Workflow for intracellular this compound measurement.

cluster_extraction Extraction & Lysis Issues cluster_degradation Analyte Stability Issues cluster_lcms LC-MS/MS Issues start Low this compound Signal incomplete_lysis Incomplete Cell Lysis? start->incomplete_lysis optimize_lysis Optimize Lysis Method (e.g., increase sonication time) incomplete_lysis->optimize_lysis Yes degradation Metabolite Degradation? incomplete_lysis->degradation No verify_lysis Verify with Microscopy optimize_lysis->verify_lysis cold_chain Maintain Cold Chain (Process on ice) degradation->cold_chain Yes poor_retention Poor Chromatography? degradation->poor_retention No ion_pair Implement Ion-Pairing Agent poor_retention->ion_pair Yes poor_ionization Inefficient Ionization? poor_retention->poor_ionization No optimize_source Optimize MS Source Parameters poor_ionization->optimize_source Yes

Caption: Troubleshooting logic for low this compound signal.

References

resolving co-elution issues in HPLC analysis of xylitol 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of xylitol (B92547) 5-phosphate.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in the analysis of structurally similar molecules like sugar phosphates. This guide provides a systematic approach to diagnosing and resolving these issues in the context of xylitol 5-phosphate analysis.

Problem: Poor resolution or co-elution of this compound with other peaks.

Potential Causes and Solutions:

Potential Cause Identification Recommended Solution(s)
Inadequate Chromatographic Selectivity Peaks for this compound and other pentose (B10789219) phosphates (e.g., ribose 5-phosphate, ribulose 5-phosphate) are broad and heavily overlapping.1. Switch to a Mixed-Mode or HILIC Column: Standard C18 columns often provide insufficient retention and selectivity for highly polar sugar phosphates.[1][2] Consider using a column with a mixed-mode stationary phase (e.g., reversed-phase/anion-exchange or HILIC/anion-exchange) to enhance separation based on multiple interaction modes.[3] Hydrophilic Interaction Chromatography (HILIC) is particularly effective for retaining and separating polar analytes.[4][5] 2. Optimize Mobile Phase pH: The charge state of sugar phosphates is pH-dependent. Adjusting the mobile phase pH can alter the retention and selectivity. For anion-exchange or mixed-mode chromatography, operating at a higher pH (e.g., pH 9 with ammonium (B1175870) bicarbonate) can improve peak shape and resolution for phosphorylated analytes. 3. Modify Mobile Phase Buffer Concentration: Increasing the buffer concentration in HILIC mode can increase the retention time of analytes, potentially improving separation.
Co-elution with Isomeric Compounds Mass spectrometry (if available) shows identical mass-to-charge ratios for the co-eluting peaks, suggesting the presence of isomers like ribose 5-phosphate or ribulose 5-phosphate.1. Employ High-Efficiency Columns: Use columns with smaller particle sizes (e.g., sub-2 µm) and longer lengths to increase theoretical plates and improve the resolution of closely eluting isomers. 2. Gradient Elution Optimization: A shallow gradient with a slow increase in the strong solvent can enhance the separation of isomers.[6] 3. Temperature Optimization: Lowering the column temperature can sometimes improve the resolution of isomers, although it may also increase analysis time.
Matrix Effects from Biological Samples Broad or distorted peaks, or the appearance of new interfering peaks when analyzing biological extracts compared to standards.1. Implement a Robust Sample Preparation Protocol: For intracellular metabolites, rapid quenching of metabolic activity and efficient extraction are crucial. A common method involves quenching with ice-cold saline and extracting with a cold solvent mixture like 80% methanol (B129727).[7] 2. Utilize Solid-Phase Extraction (SPE): SPE can be used to remove interfering matrix components. Anion-exchange SPE cartridges can be effective for selectively retaining and then eluting phosphorylated compounds. 3. Protein Precipitation: For samples high in protein, a protein precipitation step (e.g., with cold acetonitrile (B52724) or methanol) is essential to prevent column fouling and interference.[8]
Peak Tailing Asymmetrical peaks with a "tail" extending from the back of the peak.1. Address Secondary Interactions: Peak tailing for phosphorylated compounds can be caused by interactions with active sites on the silica (B1680970) support of the column.[1] Using a highly deactivated (end-capped) column or operating at a lower mobile phase pH can minimize these interactions.[1] 2. Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Dilute the sample and re-inject to see if the peak shape improves.[1] 3. Inspect for Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak tailing. Backflushing the column or replacing the frit may resolve the issue.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound?

A1: The most common co-eluents are other pentose phosphate (B84403) pathway (PPP) intermediates, particularly its isomers:

  • Ribose 5-phosphate: A key precursor for nucleotide biosynthesis.[6][9]

  • Ribulose 5-phosphate: An epimer of xylulose 5-phosphate and an intermediate in the PPP.[10]

  • Xylulose 5-phosphate: Another epimer and key regulatory molecule in the PPP.[3]

Due to their similar structures and physicochemical properties, separating these compounds is a significant analytical challenge.[2]

Q2: What type of HPLC column is best suited for this compound analysis?

A2: Standard reversed-phase C18 columns are generally not effective for retaining and separating highly polar sugar phosphates. The recommended column types are:

  • Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as reversed-phase and anion-exchange or HILIC and anion-exchange, providing enhanced selectivity for polar and charged analytes like this compound.[3]

  • Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC columns are specifically designed for the retention of polar compounds and are a popular choice for the analysis of sugar phosphates.[4][5]

  • Anion-Exchange Columns: These columns separate molecules based on their negative charge and are effective for separating phosphorylated compounds.[9][11]

Q3: How can I confirm the identity of co-eluting peaks?

A3: The most definitive way to identify co-eluting peaks is by using mass spectrometry (MS) detection.

  • LC-MS/MS: Coupling HPLC with a tandem mass spectrometer allows for the selection of a specific precursor ion (the mass of this compound) and fragmentation to produce characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and can distinguish between compounds with the same mass but different structures if they have unique fragmentation patterns.[12]

If an MS detector is not available, you can try co-injection with a pure standard of the suspected co-eluting compound. An increase in the peak height or area of the peak suggests the identity of the co-eluent.

Q4: What sample preparation methods are recommended for analyzing intracellular this compound?

A4: Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. A typical workflow for cell extracts includes:

  • Quenching: Rapidly halt metabolic activity by washing cells with an ice-cold solution, such as 0.9% NaCl.[7]

  • Extraction: Extract metabolites using a cold solvent, commonly 80% methanol, pre-chilled to -80°C.[7]

  • Cell Lysis and Protein Precipitation: Ensure complete cell lysis and precipitation of proteins by vortexing and incubating at low temperatures (-80°C).[7]

  • Centrifugation: Pellet cell debris and precipitated proteins by centrifugation at high speed and low temperature.[7]

  • Supernatant Collection and Drying: Collect the supernatant containing the polar metabolites and dry it completely using a vacuum concentrator.[7]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your HPLC method, such as LC-MS grade water or the initial mobile phase.[7]

Q5: My peaks for sugar phosphates are tailing. What should I do?

A5: Peak tailing for phosphorylated analytes is often due to secondary interactions with the stationary phase.

  • Lower Mobile Phase pH: If using a silica-based column, lowering the pH of the mobile phase can protonate residual silanol (B1196071) groups, reducing their interaction with the negatively charged phosphate groups of the analyte.[1]

  • Use a Deactivated Column: Employing an end-capped column can minimize the number of available silanol groups for secondary interactions.[1]

  • Check for Metal Chelation: Phosphorylated compounds can interact with metal surfaces in the HPLC system. Using a column with inert hardware or adding a weak chelating agent to the mobile phase can sometimes mitigate this issue.[4]

  • Rule out Column Overload: Dilute your sample to confirm that the tailing is not due to injecting too high a concentration of the analyte.[1]

Quantitative Data Summary

The following table provides a general overview of the relative abundance of key pentose phosphate pathway intermediates in cancer cells compared to normal cells, highlighting the importance of resolving these closely related compounds.

Metabolite Relative Abundance in Cancer vs. Normal Cells Reference
Sedoheptulose-7-phosphateSignificantly Higher[12]
Ribose-5-phosphateSignificantly Higher[12]
Ribulose-5-phosphate / Xylulose-5-phosphateSignificantly Higher[12]

Note: This data is for illustrative purposes to emphasize the need for good chromatographic resolution. Actual concentrations will vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for Intracellular Pentose Phosphate Pathway Metabolites

This protocol is a general guideline for the extraction of polar metabolites, including this compound, from cultured cells.

  • Cell Seeding: Plate cells to achieve 80-90% confluency at the time of harvest.

  • Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold 0.9% NaCl solution.[7]

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate. Scrape the cells and transfer the suspension to a microcentrifuge tube.[7]

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes.[7]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.[7]

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.[7]

  • Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of LC-MS grade water or a solvent compatible with the initial mobile phase conditions.[7]

Visualizations

Troubleshooting_Workflow start Start: Co-elution of This compound check_column Is a Mixed-Mode or HILIC column being used? start->check_column switch_column Switch to a Mixed-Mode or HILIC column check_column->switch_column No optimize_mp Optimize Mobile Phase (pH, Buffer Concentration) check_column->optimize_mp Yes switch_column->optimize_mp check_ms Is MS detection available? optimize_mp->check_ms Resolution Still Poor end_resolved Co-elution Resolved optimize_mp->end_resolved Resolution Improved use_ms Use MS/MS (MRM) for specific detection check_ms->use_ms Yes optimize_gradient Optimize Gradient Profile (e.g., shallower gradient) check_ms->optimize_gradient No use_ms->end_resolved check_sample_prep Is sample preparation adequate? optimize_gradient->check_sample_prep improve_sample_prep Improve Sample Prep (e.g., SPE, Protein Precipitation) check_sample_prep->improve_sample_prep No check_tailing Is peak tailing observed? check_sample_prep->check_tailing Yes improve_sample_prep->check_tailing address_tailing Address Peak Tailing (Lower pH, Deactivated Column) check_tailing->address_tailing Yes check_tailing->end_resolved No address_tailing->end_resolved

Caption: Troubleshooting workflow for resolving co-elution issues in this compound HPLC analysis.

Pentose_Phosphate_Pathway cluster_ppp Pentose Phosphate Pathway Intermediates G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase R5P Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase Xylitol5P Xylitol-5-Phosphate (Analyte of Interest) Ru5P->Xylitol5P R5P->Xylitol5P X5P->Xylitol5P Potential Co-elution with Isomers

Caption: Key pentose phosphate pathway intermediates that can potentially co-elute with this compound.

References

Technical Support Center: Enhancing In Vitro Xylitol Phosphorylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro phosphorylation of xylitol (B92547). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your experiments.

Understanding the Core Process: It's All About D-Xylulose

A critical point to understand is that the primary enzyme responsible for this phosphorylation, xylulokinase (XK) , does not directly phosphorylate xylitol. Instead, it acts on D-xylulose . Therefore, an efficient in vitro xylitol phosphorylation system is a two-step process:

  • Oxidation: Xylitol is first converted to D-xylulose. This is typically achieved using an enzyme like xylitol dehydrogenase (XDH).

  • Phosphorylation: D-xylulokinase then catalyzes the ATP-dependent phosphorylation of D-xylulose to produce D-xylulose-5-phosphate.

This guide will address potential issues in both of these key stages.

Troubleshooting Guide

This section addresses specific problems you might encounter during your in vitro xylitol phosphorylation experiments.

Question: Why am I observing low or no D-xylulose-5-phosphate production?

Possible Causes and Solutions:

  • Inefficient Xylitol to D-xylulose Conversion:

    • Suboptimal Xylitol Dehydrogenase (XDH) Activity: Ensure your XDH is active and the reaction conditions are optimal. Verify the pH, temperature, and cofactor (NAD+) concentration.

    • Cofactor Imbalance: The conversion of xylitol to D-xylulose by XDH requires NAD+ and produces NADH. An accumulation of NADH can inhibit the forward reaction. Consider adding a system to regenerate NAD+ from NADH, such as lactate (B86563) dehydrogenase with pyruvate.

  • Suboptimal Xylulokinase (XK) Activity:

    • Incorrect Substrate: Confirm that you are providing D-xylulose to the xylulokinase, not xylitol. Xylulokinase has a very high specificity for D-xylulose.[1][2]

    • Enzyme Concentration: The concentration of xylulokinase may be too low. Try increasing the enzyme concentration in the reaction mixture.

    • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for your specific xylulokinase. Refer to the tables below for optimal conditions for xylulokinases from different sources.

    • ATP Depletion: Phosphorylation is an energy-intensive process that consumes ATP. If ATP is not regenerated, its depletion can halt the reaction. It is highly recommended to use an ATP regeneration system.[3]

  • Inhibitors in the Reaction Mixture:

    • Phosphate (B84403) Inhibition: High concentrations of inorganic phosphate can inhibit some kinases. If you are using a phosphate buffer, consider switching to a different buffer system like Tris-HCl or HEPES.

    • Substrate Inhibition: High concentrations of D-xylulose (greater than 200 μM for human xylulokinase) can cause substrate inhibition.[1]

    • Contaminants: Ensure your xylitol, D-xylulose, and other reagents are of high purity. Contaminants from upstream purification steps can inhibit enzymatic activity.

Question: My reaction starts well but stops prematurely. What could be the cause?

Possible Causes and Solutions:

  • ATP Depletion: This is a very common cause. The stoichiometric consumption of ATP will quickly limit the reaction.

    • Solution: Implement an ATP regeneration system. Common systems include:

      • Creatine (B1669601) kinase with creatine phosphate.

      • Pyruvate kinase with phosphoenolpyruvate.

      • Acetate kinase with acetyl phosphate.

  • Enzyme Instability:

    • Temperature: The reaction temperature might be too high for the stability of your xylulokinase or xylitol dehydrogenase over time. Refer to the enzyme's specifications for its thermal stability.

    • pH Shift: The reaction itself might cause a shift in the pH of the buffer, moving it away from the optimal range for the enzymes. Ensure your buffer has sufficient buffering capacity.

  • Product Inhibition: While not reported to be a major issue for human xylulokinase with its product up to 100 µM, this could be a factor for enzymes from other sources.[1]

Question: I am seeing a high background signal in my kinase assay. How can I troubleshoot this?

Possible Causes and Solutions:

  • Contaminated Reagents: Your ATP, buffers, or enzyme preparations might be contaminated with other kinases or ATPases. Use fresh, high-purity reagents.

  • Sub-optimal Reagent Concentrations: The concentration of ATP or the detection reagent may be too high. Titrate each reagent to find the optimal concentration that provides a good signal-to-noise ratio.

  • Assay Plate Issues: Certain types of microplates can contribute to high background fluorescence or luminescence. Test different plate types if possible.

  • No Enzyme Control: Always include a "no enzyme" control to identify if your compound or other reagents interfere with the detection system.

Frequently Asked Questions (FAQs)

Q1: What is the direct substrate for xylulokinase?

A1: The direct substrate for xylulokinase (EC 2.7.1.17) is D-xylulose.[1][2] Xylitol must first be converted to D-xylulose before it can be phosphorylated by this enzyme.

Q2: What are the typical kinetic parameters for xylulokinase?

A2: The kinetic parameters can vary depending on the source of the enzyme. For human xylulokinase, the Km for D-xylulose is approximately 24 µM and the kcat is around 35 s-1.[1][2] For the enzyme from Mucor circinelloides, the Km for D-xylulose is 0.29 mM and for ATP is 0.51 mM.

Q3: What are the optimal pH and temperature for xylulokinase activity?

A3: The optimal conditions vary by the enzyme's origin. For instance, xylulokinase from Bacillus coagulans has an optimal pH of 7.0 and an optimal temperature of 85°C.[3] Human xylulokinase assays are typically performed at a physiological pH of around 8.0 and a temperature of 25°C.[1]

Q4: Is magnesium necessary for the reaction?

A4: Yes, magnesium is a critical cofactor for xylulokinase. It forms a complex with ATP (Mg-ATP), which is the actual substrate for the enzyme. The concentration of MgCl2 in the reaction buffer is typically in the range of 1.5 to 10 mM.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by measuring the production of ADP. A common method is a coupled photometric assay where the production of ADP is linked to the oxidation of NADH, which can be followed by the decrease in absorbance at 340 nm.[1] Alternatively, you can use HPLC to directly measure the consumption of D-xylulose and the formation of D-xylulose-5-phosphate.

Q6: Can I use a crude cell extract containing xylulokinase for the phosphorylation?

A6: While it is possible, using a purified enzyme is highly recommended to avoid side reactions from other enzymes present in the crude extract. If you must use a crude extract, be aware of potential ATPases that will compete for ATP and other enzymes that might act on your substrates or products.

Data Presentation

Table 1: Optimal Conditions for Xylulokinase from Different Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)
Bacillus coagulans NL017.085
Human (hXK)~8.0 (assay condition)25 (assay condition)
Streptomyces sp. CH77.085

Table 2: Kinetic Parameters for Xylulokinase

Enzyme SourceSubstrateKmkcat
Human (hXK)D-xylulose24 ± 3 µM35 ± 5 s-1
Mucor circinelloidesD-xylulose0.29 mMNot Reported
Mucor circinelloidesATP0.51 mMNot Reported
Saccharomyces cerevisiaeD-xylulose310 ± 10 µM640 nkat mg-1

Experimental Protocols

Protocol 1: Recombinant Human Xylulokinase (hXK) Expression and Purification

This protocol is adapted from the expression and purification of human xylulokinase.[1]

  • Expression:

    • The coding sequence for human xylulokinase is inserted into an expression vector (e.g., pProEX Htb) with an N-terminal His6 tag.

    • The plasmid is transformed into an E. coli expression strain like BL21 (DE3).

    • Cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with IPTG (e.g., 1 mM) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris/HCl, pH 8.0, 150 mM NaCl, 0.50 mM TCEP).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column with the lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

    • Elute the His-tagged protein with a high concentration of imidazole (e.g., 250 mM).

    • (Optional) Remove the His-tag by incubation with a specific protease (e.g., TEV protease).

    • Perform a final purification step using size-exclusion chromatography to obtain highly pure xylulokinase.[1]

Protocol 2: Coupled Photometric Assay for Xylulokinase Activity

This assay measures xylulokinase activity by coupling the production of ADP to the oxidation of NADH.[1]

  • Prepare the Assay Mixture: In a microplate well or a cuvette, prepare the following reaction mixture:

    • 50 mM Tris/HCl, pH 8.0

    • 150 mM NaCl

    • 1.5 mM MgCl2

    • 250 µM NADH

    • 2 mM Phosphoenolpyruvate

    • 600 µM ATP

    • 1.8 units of Pyruvate Kinase

    • 12 units of Lactate Dehydrogenase

    • A known concentration of purified xylulokinase (e.g., 1.6 nM)

  • Pre-incubation: Pre-incubate the assay mixture for 5 minutes at 25°C.

  • Initiate the Reaction: Start the reaction by adding D-xylulose to a final concentration range of 0-200 µM.

  • Monitor the Reaction: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the xylulokinase activity.

  • Calculate Activity: The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations

Xylitol_Phosphorylation_Pathway Xylitol Xylitol DXylulose DXylulose Xylitol:e->DXylulose:w Oxidation DX5P D-Xylulose-5-Phosphate DXylulose:e->DX5P:w Phosphorylation XDH Xylitol Dehydrogenase XDH->Xylitol NADH NADH + H+ XDH->NADH XK Xylulokinase XK->DXylulose ADP ADP XK->ADP NAD NAD+ NAD->XDH ATP ATP ATP->XK

Caption: Enzymatic conversion of xylitol to D-xylulose-5-phosphate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Buffers, ATP, Cofactors Step1 Step 1: Conversion Xylitol -> D-Xylulose (with XDH and NAD+) Reagents->Step1 Enzymes Purify XDH and XK Enzymes->Step1 Substrate Prepare Xylitol Solution Substrate->Step1 Step2 Step 2: Phosphorylation D-Xylulose -> D-Xylulose-5-P (with XK and ATP) Step1->Step2 Monitoring Monitor Reaction (e.g., Coupled Assay) Step2->Monitoring Quantification Quantify Product (e.g., HPLC) Monitoring->Quantification

Caption: Workflow for in vitro xylitol phosphorylation.

References

strategies to minimize by-product formation during xylitol 5-phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for xylitol (B92547) 5-phosphate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and minimize by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing xylitol 5-phosphate?

A1: There are two primary enzymatic methods for the synthesis of this compound:

  • Phosphoenolpyruvate (B93156) (PEP):Sugar Phosphotransferase System (PTS): This method utilizes a cell extract, typically from bacteria like Lactobacillus casei, which contains the necessary enzymes to transfer a phosphate (B84403) group from phosphoenolpyruvate (PEP) to xylitol. This system can achieve a high purity of over 99% after purification.[1]

  • Xylulokinase Phosphorylation: This method employs the enzyme xylulokinase, which catalyzes the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to xylitol. This mechanism has been observed in organisms such as Corynebacterium glutamicum.[2]

Q2: What are the common by-products I should be aware of during this compound synthesis?

A2: The by-products depend on the synthesis method used:

  • For the PEP-PTS method:

    • Pyruvate: Formed from PEP after the phosphate group is transferred.

    • Inorganic Phosphate: Can result from the non-specific hydrolysis of PEP.

    • Other Sugar Phosphates: If your xylitol substrate is not pure, the phosphotransferase system may phosphorylate other contaminating sugars or polyols.[3]

  • For the Xylulokinase method:

    • Adenosine Diphosphate (ADP): The stoichiometric by-product of ATP-dependent phosphorylation.

    • Other Phosphorylated Compounds: If the xylulokinase used is not highly specific, it may phosphorylate other structurally similar molecules present in the reaction mixture. However, some xylulokinases have been shown to be highly specific.[4]

Q3: My this compound yield is lower than expected. What are the potential causes?

A3: Low yield is a common issue that can arise from several factors:

  • Enzyme Inactivity: The enzymes may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.

  • Substrate Quality and Concentration: The purity of your xylitol and phosphate donor (PEP or ATP) is crucial. Incorrect concentrations or degradation of substrates can limit the reaction.

  • Product Inhibition: The accumulation of this compound or other by-products like ADP can inhibit the enzyme's activity.[5]

  • Presence of Inhibitors: Contaminants in your enzyme preparation or substrates can inhibit the reaction.

Q4: I am observing cellular toxicity in my in-vivo system. Could this be related to this compound synthesis?

A4: Yes, the intracellular accumulation of this compound can be toxic to cells and inhibit growth.[2][6] This is due to a "futile cycle" where the cell expends energy to take up and phosphorylate xylitol, but cannot metabolize the resulting this compound. The accumulated, negatively charged sugar phosphate can also disrupt cellular processes. To mitigate this, consider using an in-vitro synthesis approach with purified enzymes or cell extracts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or degraded enzymes.- Ensure enzymes are stored at the correct temperature (typically -20°C or -80°C).- Avoid multiple freeze-thaw cycles.- Perform an activity assay on your enzyme preparation using a known substrate.
Suboptimal reaction conditions (pH, temperature).- Optimize the pH and temperature of your reaction. Most enzymatic reactions have a narrow optimal range.- Refer to literature for the optimal conditions for your specific enzyme system.
Incorrect substrate concentrations.- Verify the concentration and purity of your xylitol and phosphate donor (PEP or ATP).- Titrate the substrate concentrations to find the optimal ratio.
Presence of Multiple By-products Impure xylitol substrate.- Use high-purity xylitol (>99%).- Analyze your starting material for the presence of other sugars or polyols.
Non-specific enzyme activity.- If using a cell extract, consider partial purification of the desired enzyme.- If using a purified enzyme, verify its substrate specificity. Some phosphotransferases have broad substrate ranges.[3]
Reaction Stalls Prematurely Product inhibition.- If possible, remove the product as it is formed using in-situ product removal techniques.- For ATP-dependent reactions, implement an ATP regeneration system to prevent the accumulation of inhibitory ADP.[5]
Substrate degradation.- Ensure the stability of your substrates, particularly PEP and ATP, under the reaction conditions. Prepare them fresh if necessary.
Inconsistent Results Between Batches Variability in enzyme preparation.- Standardize your enzyme purification or cell extract preparation protocol.- Quantify the protein concentration and specific activity of each new batch.
Inconsistent reagent quality.- Use high-purity reagents from a reliable supplier.

Experimental Protocols

Method 1: Synthesis of this compound using Lactobacillus casei Cell Extract

This protocol is adapted from the method described for the synthesis of this compound using the PEP-PTS system.[1]

1. Preparation of Cell Extract:

  • Culture Lactobacillus casei in a suitable growth medium.
  • Harvest the cells by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).
  • Resuspend the cells in the same buffer and disrupt them using sonication or a French press.
  • Centrifuge the lysate at high speed to remove cell debris. The resulting supernatant is the cell extract.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:
  • Xylitol (e.g., 50 mM)
  • Phosphoenolpyruvate (PEP) (e.g., 100 mM)
  • Magnesium chloride (MgCl₂) (e.g., 10 mM)
  • Potassium fluoride (B91410) (KF) (e.g., 10 mM, to inhibit phosphatases)
  • L. casei cell extract
  • Buffer (e.g., Tris-HCl, pH 7.5)
  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) overnight with gentle agitation.

3. Purification of this compound:

  • Terminate the reaction by heat inactivation or addition of a quenching agent.
  • Centrifuge to remove any precipitated protein.
  • Add a solution of barium acetate (B1210297) to precipitate the this compound as a barium salt.
  • Collect the precipitate by centrifugation.
  • Wash the pellet to remove impurities.
  • Dissolve the barium salt and remove the barium ions using ion-exchange chromatography.
  • Lyophilize the final solution to obtain pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

xylitol_5_phosphate_synthesis_pathways cluster_0 PEP-PTS Method cluster_1 Xylulokinase Method Xylitol_in Xylitol PTS_Enzyme PEP:Xylitol Phosphotransferase System Xylitol_in->PTS_Enzyme PEP Phosphoenolpyruvate PEP->PTS_Enzyme X5P_out1 This compound PTS_Enzyme->X5P_out1 Pyruvate Pyruvate PTS_Enzyme->Pyruvate Xylitol_in2 Xylitol Xylulokinase Xylulokinase Xylitol_in2->Xylulokinase ATP ATP ATP->Xylulokinase X5P_out2 This compound Xylulokinase->X5P_out2 ADP ADP Xylulokinase->ADP

Caption: Enzymatic pathways for this compound synthesis.

troubleshooting_workflow Start Low this compound Yield Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Check_Substrates Verify Substrate Quality and Concentration Check_Enzyme->Check_Substrates Active Replace_Enzyme Use Fresh/Active Enzyme Check_Enzyme->Replace_Enzyme Inactive Check_Conditions Optimize Reaction Conditions (pH, Temp) Check_Substrates->Check_Conditions Pure/Correct Concentration Purify_Substrates Use High-Purity Substrates and Optimize Ratio Check_Substrates->Purify_Substrates Impure/Incorrect Concentration Check_Inhibition Investigate Product or Substrate Inhibition Check_Conditions->Check_Inhibition Optimal Adjust_Conditions Adjust pH and Temperature Check_Conditions->Adjust_Conditions Suboptimal Modify_Protocol Implement Product Removal or ATP Regeneration Check_Inhibition->Modify_Protocol Inhibition Detected Success Improved Yield Check_Inhibition->Success No Inhibition Replace_Enzyme->Success Purify_Substrates->Success Adjust_Conditions->Success Modify_Protocol->Success

Caption: Troubleshooting workflow for low this compound yield.

futile_xylitol_cycle Xylitol_ext Extracellular Xylitol PTS PTS Xylitol_ext->PTS Transport Cell Bacterial Cell Xylitol_int Intracellular Xylitol Xylitol_int->Xylitol_ext Expulsion X5P This compound (Accumulates) Xylitol_int->X5P Phosphorylation Phosphatase Phosphatase X5P->Phosphatase Energy_Loss Energy Loss (Growth Inhibition) X5P->Energy_Loss Phosphatase->Xylitol_int Dephosphorylation PEP PEP PEP->PTS Pyruvate Pyruvate PTS->Pyruvate

Caption: The futile cycle of xylitol phosphorylation and dephosphorylation.

References

dealing with the hygroscopic nature of purified xylitol 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purified xylitol (B92547) 5-phosphate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hygroscopic nature of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is xylitol 5-phosphate and why is it used in research?

A1: this compound (X5P) is a phosphorylated derivative of xylitol, a five-carbon sugar alcohol. In biological systems, it is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. In research, purified X5P is often used to study enzyme kinetics, particularly as an inhibitor of enzymes like phosphofructokinase (PFK), and to investigate metabolic pathways.

Q2: What does it mean that purified this compound is hygroscopic?

A2: Hygroscopic means that the compound readily absorbs moisture from the atmosphere.[1] This can lead to physical changes in the solid, such as clumping or caking, and can also affect its chemical stability and the accuracy of concentration measurements when preparing solutions.

Q3: How should I store purified this compound?

A3: To minimize moisture absorption, store purified this compound in a tightly sealed container, preferably in a desiccator containing a desiccant like silica (B1680970) gel. For long-term storage, keeping it at a low temperature (e.g., -20°C) can also help maintain its stability.

Q4: What are the potential consequences of moisture absorption on my experiments?

A4: Moisture absorption can lead to several experimental issues:

  • Inaccurate Weighing: The measured weight will include the mass of the absorbed water, leading to the preparation of solutions with a lower concentration of this compound than intended.

  • Chemical Degradation: The presence of water can promote the hydrolysis of the phosphate ester bond, leading to the formation of xylitol and inorganic phosphate. This can reduce the purity of the compound and affect experimental outcomes.[2]

  • Variability in Results: Inconsistent moisture absorption between different aliquots of the compound can lead to poor reproducibility of experimental results.

Q5: How can I determine the purity of my this compound, especially if I suspect degradation?

A5: Several analytical techniques can be used to assess the purity of this compound and detect potential degradation products. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying this compound and related compounds like xylitol.[3][4] Other techniques such as Gas Chromatography (GC) (after derivatization) and Capillary Electrophoresis (CE) can also be employed.[3][5]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Enzyme Assays
Possible Cause Recommended Solution
Inaccurate concentration of this compound stock solution due to moisture absorption. Prepare a fresh stock solution from a newly opened vial of this compound stored under appropriate conditions (in a desiccator). Consider preparing a larger stock solution from the entire contents of a new vial to ensure consistency across multiple experiments.[6]
Degradation of this compound in stock solution. Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Variations in pipetting of viscous solutions. If the prepared this compound solution is viscous due to high concentration, use positive displacement pipettes for accurate dispensing.
Fluctuations in assay temperature or pH. Ensure that all assay components, including the this compound solution, are equilibrated to the assay temperature before initiating the reaction. Verify the pH of the final reaction mixture.[7]
Issue 2: Difficulty in Weighing and Handling the Solid Compound
Possible Cause Recommended Solution
Rapid moisture absorption leading to clumping and sticking. Work quickly in a low-humidity environment, such as a glove box or a room with a dehumidifier. Have all necessary equipment and reagents ready before opening the this compound container.
Static electricity causing the powder to disperse. Use an anti-static weighing dish or an ionizer to reduce static charge.
Inability to obtain a stable weight reading. Tare the balance with the weighing vessel. Add the approximate amount of this compound quickly and record the weight as soon as it stabilizes. For highly accurate concentrations, consider determining the exact concentration of the prepared stock solution using an analytical method like HPLC.

Data Presentation

Table 1: Illustrative Moisture Sorption Data for Various Carbohydrates at 25°C

Relative Humidity (%)Glucose (% weight gain)Fructose (B13574) (% weight gain)Sucrose (% weight gain)
200.10.20.1
400.20.50.2
600.51.50.4
802.08.01.5
908.025.06.0

Note: This data is representative and compiled from general knowledge of carbohydrate hygroscopicity. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution of this compound, taking into account its hygroscopic nature.

Materials:

  • Purified this compound

  • Appropriate solvent (e.g., ultrapure water or a suitable buffer)

  • Analytical balance

  • Volumetric flask

  • Spatula

  • Weighing paper or boat

  • Desiccator

Procedure:

  • Place the sealed container of this compound and all necessary labware (volumetric flask, spatula, weighing boat) in a desiccator for at least 30 minutes to allow them to equilibrate to a dry environment.

  • If possible, perform the weighing in a low-humidity environment.

  • Tare the analytical balance with the weighing boat on the pan.

  • Quickly transfer the desired amount of this compound to the weighing boat and record the mass. Minimize the time the container is open.

  • Immediately transfer the weighed this compound to the volumetric flask.

  • Rinse the weighing boat with the solvent to ensure all the compound is transferred to the flask.

  • Add a portion of the solvent to the volumetric flask and swirl to dissolve the this compound completely.

  • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • For critical applications, the exact concentration of the stock solution can be verified using an appropriate analytical method like HPLC.

  • If not for immediate use, divide the stock solution into single-use aliquots and store at -20°C or -80°C.

Protocol 2: Phosphofructokinase (PFK) Inhibition Assay

This protocol outlines a coupled spectrophotometric assay to determine the inhibitory effect of this compound on phosphofructokinase (PFK) activity.[8]

Principle:

The activity of PFK is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Phosphofructokinase (PFK) from Bacillus stearothermophilus

  • This compound (inhibitor)

  • Fructose 6-phosphate (substrate)

  • ATP (substrate)

  • Aldolase

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • NADH

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl₂)

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing the assay buffer, fructose 6-phosphate, ATP, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH in a cuvette.

  • Prepare a series of dilutions of the this compound stock solution.

  • For the inhibition assay, add a specific volume of a this compound dilution to the reaction mixture. For the control (uninhibited reaction), add the same volume of solvent used for the this compound dilutions.

  • Equilibrate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of a pre-diluted PFK solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percent inhibition for each concentration of this compound compared to the control.

  • To determine the type of inhibition, the assay can be repeated with varying concentrations of fructose 6-phosphate and ATP in the presence and absence of this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis storage Storage in Desiccator weighing Rapid Weighing storage->weighing dissolution Dissolution in Solvent weighing->dissolution reaction_setup Prepare Reaction Mix dissolution->reaction_setup add_x5p Add X5P (Inhibitor) reaction_setup->add_x5p pre_incubation Pre-incubate add_x5p->pre_incubation initiate_reaction Initiate with Enzyme pre_incubation->initiate_reaction data_acquisition Monitor Absorbance Change initiate_reaction->data_acquisition rate_calculation Calculate Reaction Rates data_acquisition->rate_calculation inhibition_analysis Determine % Inhibition / IC50 rate_calculation->inhibition_analysis pentose_phosphate_pathway Xylitol Xylitol X5P This compound Xylitol->X5P Phosphoenolpyruvate: xylitol phosphotransferase Xylulose5P Xylulose 5-Phosphate X5P->Xylulose5P Xylitol-5-phosphate dehydrogenase PPP Pentose Phosphate Pathway Xylulose5P->PPP

References

Technical Support Center: Ensuring the Purity of Commercially Sourced Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common issues related to the purity of commercially sourced xylitol (B92547) 5-phosphate and to provide robust troubleshooting strategies for experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should be aware of in commercially sourced xylitol 5-phosphate?

A1: Commercially sourced this compound may contain several types of impurities stemming from the manufacturing process. These can include:

  • Unreacted Xylitol: The starting material for the synthesis of this compound.

  • Inorganic Phosphate (B84403) (Pi): Residual phosphate from the phosphorylation reaction.

  • Other Polyols or Sugar Phosphates: If the xylitol starting material was not pure, other sugar alcohols like mannitol, sorbitol, and galactitol, and their phosphorylated forms may be present.[1][2]

  • Degradation Products: Improper storage or handling can lead to the degradation of this compound.

  • Solvents and Salts: Residual solvents and salts from the purification process may also be present.

Q2: My enzymatic assay that uses this compound as a substrate is showing lower than expected activity. Could this be due to impurities?

A2: Yes, impurities in your this compound can certainly lead to lower than expected enzyme activity.

  • Lower Molar Concentration: If a significant portion of the powdered this compound is comprised of impurities, the actual molar concentration of your substrate will be lower than calculated, leading to reduced enzyme kinetics.

  • Enzyme Inhibition: Some impurities may act as inhibitors to your enzyme. For instance, other sugar phosphates could compete for the active site. The accumulation of certain sugar phosphates can have toxic effects on cellular metabolism, which could be relevant in cell-based assays.[3][4]

Q3: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. What could be the cause?

A3: Unexpected peaks can arise from several sources. Before assuming it is from your reaction, it is crucial to analyze your stock of this compound. The unexpected peaks could be pre-existing impurities such as other polyols or sugar phosphates.[1][2] It is also possible that under the experimental conditions (e.g., pH, temperature), the this compound is degrading.

Q4: How can I verify the purity of a new batch of this compound?

A4: It is good practice to perform quality control on new batches of critical reagents. High-Performance Liquid Chromatography (HPLC) is a versatile method for assessing purity.[5][6][7] Depending on the available detector, you can quantify the main peak (this compound) and identify and quantify any impurities. Other methods like enzymatic assays using a specific dehydrogenase can also determine the concentration of this compound.[8]

Q5: What are the best practices for storing this compound to maintain its purity?

A5: this compound, like its precursor xylitol, is hygroscopic, meaning it readily absorbs moisture from the air.[9] To maintain its purity and prevent degradation, it should be stored in a cool, dry place, away from direct sunlight.[9][10][11] The container should be airtight and securely sealed after each use.[10] For long-term storage, keeping it at 2-8°C is recommended.

Troubleshooting Guides

Scenario 1: Inconsistent or Non-Reproducible Experimental Results

Problem: You are experiencing significant variability between experiments using the same protocol.

Possible Cause Troubleshooting Step
Inhomogeneous Reagent Ensure the this compound powder is homogenous before weighing. Gently mix the entire stock. For solutions, ensure it is fully dissolved and mixed before each use.
Degradation of Stock Solution Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Contamination Use fresh, sterile pipette tips and tubes for each reagent to avoid cross-contamination.
Pipetting Errors Calibrate your pipettes regularly. When preparing dilutions, ensure accurate and consistent pipetting.
Scenario 2: Low Yield or Incomplete Reaction in a Synthesis Protocol

Problem: A reaction where this compound is a reactant is resulting in a low yield of the desired product.

Possible Cause Troubleshooting Step
Incorrect Concentration of this compound The purity of your this compound may be lower than stated. Verify the concentration using an analytical method like HPLC or an enzymatic assay.
Presence of Inhibitors Impurities in the this compound may be inhibiting the reaction. Analyze the purity of the reagent to identify potential inhibitors.
pH of Stock Solution The acidic nature of the phosphate group can alter the pH of your reaction mixture. Check and adjust the pH of the final reaction mixture.

Data Presentation

Table 1: Potential Impurities in Commercial this compound and Their Impact
Impurity Likely Source Potential Impact on Experiments
Xylitol Incomplete phosphorylation during synthesis.Reduces the effective concentration of this compound.
Inorganic Phosphate (Pi) Residual from the phosphorylation reaction.Can inhibit certain enzymes or interfere with phosphate-sensitive assays. May alter buffer capacity.
Other Polyols (e.g., Mannitol, Sorbitol) Impure xylitol used as a starting material.Can act as competitive inhibitors for some enzymes. May lead to unexpected side products.
Other Sugar Phosphates Phosphorylation of other polyol impurities.Can be substrates for other enzymes, leading to confounding results. May act as competitive inhibitors.
Water Absorption from the atmosphere due to hygroscopic nature.Affects the accuracy of weighing and the final concentration of solutions.
Table 2: Comparison of Analytical Methods for Purity Assessment
Method Principle Information Provided Detection Limit
HPLC-RID Refractive Index DetectionQuantitative analysis of this compound and non-absorbing impurities.~10-100 ng
HPLC-ELSD Evaporative Light Scattering DetectionUniversal detection for non-volatile compounds. Good for impurity profiling.~1-10 ng
HPLC-UVD UV-Visible DetectionRequires derivatization for this compound. Can be highly sensitive.Dependent on the derivatizing agent.
Enzymatic Assay Specific enzyme-catalyzed reaction.Functional concentration of this compound.Dependent on the enzyme and detection method.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC with Refractive Index Detection (HPLC-RID)

This protocol is adapted from methods used for xylitol and other sugar alcohols.

1. Materials:

  • This compound sample

  • Deionized water (18.2 MΩ·cm)

  • HPLC system with a Refractive Index Detector (RID)

  • A suitable column for sugar alcohol analysis (e.g., a ligand-exchange column in calcium form).

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of your this compound reference standard.

  • Dissolve in 10 mL of deionized water to make a 1 mg/mL stock solution.

  • Prepare a series of dilutions (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL) to create a calibration curve.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial this compound sample.

  • Dissolve in 10 mL of deionized water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: Ligand-exchange column (e.g., 300 mm x 7.8 mm)

  • Mobile Phase: Deionized water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 80°C[1]

  • Injection Volume: 20 µL

  • Detector: Refractive Index Detector (RID)

5. Analysis:

  • Inject the standards and the sample.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Purity_Verification_Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Decision Receive Receive New Lot of This compound Store Store Properly: Airtight, Cool, Dry Receive->Store Visual Visual Inspection: Color, Consistency Store->Visual Prep Prepare Sample and Standards Visual->Prep HPLC HPLC Analysis (e.g., with RID) Prep->HPLC Purity Calculate Purity and Identify Impurities HPLC->Purity Spec Compare to Specifications (e.g., >98% Purity) Purity->Spec Pass Lot Passes QC Spec->Pass Meets Specs Fail Lot Fails QC Spec->Fail Does Not Meet Specs

Caption: Workflow for quality control of commercially sourced this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigate this compound cluster_3 Resolution Start Unexpected Experimental Results (e.g., low activity, variability) CheckProtocol Review Experimental Protocol and Calculations Start->CheckProtocol CheckReagents Check Other Reagents (Enzyme, Buffers, etc.) Start->CheckReagents CheckEquipment Verify Equipment Calibration (Pipettes, Spectrophotometer) Start->CheckEquipment CheckStock Prepare Fresh X5P Stock Solution CheckProtocol->CheckStock CheckReagents->CheckStock CheckEquipment->CheckStock TestPurity Test Purity of Commercial X5P (e.g., HPLC) CheckStock->TestPurity CompareLots Compare with a Different Lot (if available) TestPurity->CompareLots IdentifyImpurity Impurity Identified? CompareLots->IdentifyImpurity NewSource Source New Lot of X5P IdentifyImpurity->NewSource Yes Optimize Optimize Assay to Tolerate Impurity (if possible) IdentifyImpurity->Optimize Yes ReEvaluate Re-evaluate Protocol IdentifyImpurity->ReEvaluate No

References

Technical Support Center: Reproducible Xylitol 5-Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the reproducible quantification of xylitol (B92547) 5-phosphate (X5P).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying xylitol 5-phosphate?

A1: The main analytical methods for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high sensitivity and specificity, making it the gold standard, especially for complex biological matrices.[1] Enzymatic assays can be a cost-effective alternative but may require more extensive sample purification to avoid interference.[2][3]

Q2: Why is this compound difficult to analyze using standard reversed-phase liquid chromatography (RP-LC)?

A2: this compound is a highly polar, phosphorylated sugar. Such compounds are not well retained on traditional C18 reversed-phase columns, leading to poor chromatographic separation.[4][5] Techniques like ion-pair chromatography or derivatization are often required to improve retention and achieve reproducible results.[4][6]

Q3: What is the metabolic significance of this compound?

A3: this compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP).[7] In many organisms, xylitol is converted to D-xylulose, which is then phosphorylated to form D-xylulose-5-phosphate, an epimer of this compound, that directly enters the non-oxidative branch of the PPP.[7][8] The PPP is crucial for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis.[9][10]

Q4: Can I use an internal standard for xylitol to quantify this compound?

A4: It is not recommended. An ideal internal standard should be chemically and physically similar to the analyte. While structurally related, xylitol and this compound have different polarities and ionization efficiencies due to the phosphate group. Using a stable isotope-labeled version of this compound (e.g., ¹³C₅-xylitol 5-phosphate) is the best practice for accurate LC-MS/MS quantification as it corrects for variations during sample preparation and analysis.[1]

Troubleshooting Guides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Interaction of the phosphate group with the stationary phase.[4] Inappropriate mobile phase pH.Use a column designed for polar compounds (e.g., HILIC). Employ ion-pairing reagents (e.g., octylammonium acetate) in the mobile phase.[6] Optimize mobile phase additives; formic acid can sometimes reduce tailing.[4]
Low Signal Intensity / Poor Sensitivity Ion suppression from the sample matrix.[11] Inefficient ionization of the phosphorylated compound. Suboptimal sample preparation leading to analyte loss.[12]Perform sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components.[13] Optimize ESI source parameters (e.g., spray voltage, gas flow). Negative ion mode is typically better for phosphorylated compounds.[6] Avoid sample drying steps if possible, as they can lead to loss of polar metabolites.[12]
Inconsistent Retention Times Poor column equilibration between injections.[14] Mobile phase instability or degradation. Column degradation.Ensure sufficient re-equilibration time is included in the gradient program.[13] Prepare fresh mobile phases daily.[13] Use a guard column and replace the analytical column if pressure increases or peak shape deteriorates.
No Peak Detected Concentration is below the limit of detection (LOD). Incorrect MRM transition settings. Incomplete extraction from the cellular matrix.Concentrate the sample or increase the injection volume. Optimize MRM transitions using a pure standard of this compound. Optimize the extraction solvent and procedure; a common solvent is a cold acetonitrile:methanol (B129727):water mixture.[15]
Enzymatic Assays
Problem Potential Cause(s) Recommended Solution(s)
High Background Signal / High Blank Reading Contamination of reagents with the analyte or interfering substances. Non-specific enzyme activity.Use high-purity water and reagents. Run a "no enzyme" control to check for non-enzymatic reactions. Ensure the enzyme used is specific for this compound. For example, xylitol-5-phosphate dehydrogenase should be specific for its substrate.[3]
Low or No Enzyme Activity Improper storage of enzymes. Incorrect buffer pH or temperature.[2] Presence of enzyme inhibitors in the sample.Store enzymes at the recommended temperature (typically -20°C or -80°C) in appropriate buffer. Avoid repeated freeze-thaw cycles. Optimize reaction conditions (pH, temperature, cofactor concentration) according to the enzyme's specifications.[16] Purify the sample to remove potential inhibitors or perform a spike-and-recovery experiment to test for inhibition.
Non-Linear Standard Curve Substrate or cofactor depletion at high concentrations. Spectrophotometer signal is outside the linear range (Absorbance > 1).[16]Reduce the concentration range of the standards or decrease the reaction time. Dilute the samples to ensure the final absorbance reading is within the linear range of the instrument.[16]

Data Presentation

Table 1: Comparison of Analytical Methods for Sugar Phosphate Quantification
ParameterLC-MS/MSEnzymatic AssayGC-MS
Specificity Very HighModerate to High (Enzyme-dependent)High
Sensitivity (Typical LOQ) Low pg to ng range[17]ng to µg rangepg range
Throughput ModerateHigh (Microplate compatible)Low to Moderate
Sample Prep Complexity Moderate (Extraction, cleanup)[18]Moderate (Extraction, purification)High (Derivatization required)[4]
Instrumentation Cost HighLowHigh
Key Advantage High specificity and sensitivity for complex matrices.[19]Cost-effective and suitable for high-throughput screening.[2]Excellent for resolving isomers after derivatization.
Key Limitation Ion suppression can affect accuracy.[11]Susceptible to interference from structurally similar molecules.Derivatization can be complex and introduce variability.[4]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Intracellular this compound

This protocol is a representative method and requires optimization for specific cell types and instrumentation.

  • Metabolite Quenching & Extraction:

    • Culture cells to the desired density.

    • Rapidly quench metabolic activity by aspirating media and washing cells with ice-cold 0.9% NaCl.

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or a 40:40:20 mix of acetonitrile:methanol:water) pre-chilled to -80°C.[15]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Include a stable isotope-labeled internal standard (e.g., ¹³C₅-xylitol 5-phosphate) in the extraction solvent for accurate quantification.

    • Vortex vigorously and centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

    • Carefully transfer the supernatant to a new tube for analysis.

  • Liquid Chromatography:

    • Column: A column suitable for polar analytes, such as a HILIC column (e.g., Shodex HILICpak VT-50 2D) or an ion-pair compatible C18 column (e.g., Zorbax SB-C8).[5][6]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (or an appropriate ion-pairing reagent like octylammonium acetate).[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient that effectively separates this compound from its isomers (e.g., ribose 5-phosphate, xylulose 5-phosphate).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by infusing a pure standard. For a molecule with a mass of ~232 g/mol , a common transition would involve the loss of the phosphate group (m/z 97 or 79).

    • Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar matrix.[1]

Protocol 2: Enzymatic Assay for this compound

This protocol is based on the activity of a specific dehydrogenase.

  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 9.0.

    • Cofactor Solution: 10 mM NAD⁺.

    • Enzyme Solution: Xylitol-5-phosphate dehydrogenase (prepare fresh dilution in assay buffer).

    • Standard Solutions: Prepare a standard curve of this compound (0 - 100 µM) in purified water.

    • Sample Preparation: Prepare cell extracts as described in the LC-MS/MS protocol, ensuring the final extract is compatible with the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 150 µL Assay Buffer

      • 20 µL Sample or Standard

      • 20 µL NAD⁺ Solution

    • Mix and incubate for 5 minutes at 37°C to consume any endogenous substrates that may react with the enzyme.

    • Read the initial absorbance at 340 nm (A1).

    • Add 10 µL of the Enzyme Solution to initiate the reaction.

    • Incubate for 30 minutes at 37°C.

    • Read the final absorbance at 340 nm (A2).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard.

    • Subtract the ΔA of the blank (no this compound) from all readings.

    • Plot the corrected ΔA for the standards against their concentrations to create a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

cluster_pathway Xylitol Metabolism & Entry into Pentose Phosphate Pathway Xylitol Xylitol Xylulose D-Xylulose Xylitol->Xylulose  Xylitol  Dehydrogenase  (NAD+) X5P D-Xylulose 5-Phosphate Xylulose->X5P  Xylulokinase  (ATP) PPP Pentose Phosphate Pathway (PPP) X5P->PPP

Caption: Xylitol's entry into the Pentose Phosphate Pathway.[7][8]

cluster_workflow LC-MS/MS Workflow for this compound Quantification start Cell Culture/ Tissue Collection quench Metabolic Quenching (e.g., Cold Saline Wash) start->quench extract Metabolite Extraction (e.g., Cold 80% Methanol + Internal Standard) quench->extract centrifuge Centrifugation (Pellet Debris) extract->centrifuge supernatant Supernatant Collection centrifuge->supernatant lcms LC-MS/MS Analysis (HILIC or Ion-Pair RP) supernatant->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Standard Curve) data->quant end Final Concentration Reported quant->end

Caption: General workflow for quantifying intracellular this compound.

References

Validation & Comparative

A Comparative Analysis of the Inhibitory Effects of Xylitol 5-Phosphate and Sorbitol 6-Phosphate on Key Glycolytic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a detailed comparative analysis of the inhibitory properties of two sugar phosphates, xylitol (B92547) 5-phosphate (X5P) and sorbitol 6-phosphate (S6P), on key enzymes within the glycolytic pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and the development of enzyme inhibitors.

The accumulation of sugar alcohols in phosphorylated forms can lead to significant metabolic disruption. This guide synthesizes experimental data to objectively compare the inhibitory performance of X5P and S6P, focusing on their distinct enzymatic targets and modes of inhibition. All quantitative data is presented in clear, tabular format, and detailed experimental methodologies are provided for key cited experiments.

Executive Summary

Xylitol 5-phosphate and sorbitol 6-phosphate exhibit inhibitory activity on different key enzymes in carbohydrate metabolism. Experimental evidence demonstrates that this compound acts as a non-competitive inhibitor of phosphofructokinase (PFK) , a critical regulatory enzyme in glycolysis. In contrast, sorbitol 6-phosphate has been identified as a competitive inhibitor of phosphoglucose (B3042753) isomerase (PGI) , which catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287). Notably, studies indicate that sorbitol 6-phosphate has no inhibitory effect on PFK, highlighting the specificity of these inhibitory actions.

Data Presentation: Quantitative Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and sorbitol 6-phosphate on their respective target enzymes.

Table 1: Inhibitory Effect of this compound on Phosphofructokinase (PFK)

InhibitorTarget EnzymeEnzyme SourceConcentration% InhibitionType of Inhibition
This compoundPhosphofructokinase (PFK)Bacillus stearothermophilus0.5 mM44%Non-competitive (with respect to ATP and Fructose-6-Phosphate)
Sorbitol 6-PhosphatePhosphofructokinase (PFK)Bacillus stearothermophilusNot specifiedNo effect-

Data sourced from a study on the kinetics of PFK in the presence of various sugar phosphates[1].

Table 2: Inhibitory Effect of Sorbitol 6-Phosphate on Phosphoglucose Isomerase (PGI)

InhibitorTarget EnzymeEnzyme SourceIsoformInhibition Constant (Ki)Type of Inhibition
Sorbitol 6-PhosphatePhosphoglucose Isomerase (PGI)Apple LeavesCytosolic61 µMCompetitive
Sorbitol 6-PhosphatePhosphoglucose Isomerase (PGI)Apple LeavesChloroplastic40 µMCompetitive

Data sourced from a study on the competitive inhibition of PGI by sorbitol 6-phosphate[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Inhibition of Phosphofructokinase (PFK) by this compound[1]

Objective: To determine the inhibitory effect of this compound on the activity of phosphofructokinase.

Materials:

  • Phosphofructokinase (PFK) from Bacillus stearothermophilus

  • ATP

  • Fructose-6-phosphate

  • This compound

  • Sorbitol 6-phosphate

  • Coupling enzymes: aldolase, triose phosphate (B84403) isomerase, glycerol (B35011) phosphate dehydrogenase

  • NADH

  • Spectrophotometer

Procedure:

  • The PFK reaction (ATP + fructose-6-phosphate → ADP + fructose-1,6-bisphosphate) was coupled to the oxidation of NADH.

  • The reaction mixture contained PFK, its substrates (ATP and fructose-6-phosphate), the coupling enzymes, and NADH.

  • The disappearance of NADH was monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • To determine the type of inhibition, the concentrations of ATP and fructose-6-phosphate were systematically varied.

  • The resulting enzyme velocities were fitted to hyperbolas to determine Vmax and Km for ATP and fructose-6-phosphate in the presence and absence of this compound.

  • Sorbitol 6-phosphate was also tested for its effect on PFK activity under the same conditions.

Inhibition of Phosphoglucose Isomerase (PGI) by Sorbitol 6-Phosphate[2]

Objective: To determine the inhibitory effect and inhibition constant (Ki) of sorbitol 6-phosphate on phosphoglucose isomerase.

Materials:

  • Purified cytosolic and chloroplastic phosphoglucose isomerase (PGI) from apple leaves

  • Glucose-6-phosphate (substrate)

  • Fructose-6-phosphate (substrate)

  • Sorbitol 6-phosphate (inhibitor)

  • Coupling enzyme: glucose-6-phosphate dehydrogenase

  • NADP+

  • Spectrophotometer

Procedure:

  • The PGI activity was assayed by monitoring the reduction of NADP+ at 340 nm in a coupled enzyme system with glucose-6-phosphate dehydrogenase.

  • The reaction mixture contained PGI, its substrate (fructose-6-phosphate), the coupling enzyme, and NADP+.

  • To determine the Ki for sorbitol 6-phosphate, the concentration of the substrate (fructose-6-phosphate) was varied while keeping the concentration of the inhibitor constant.

  • The type of inhibition was determined by analyzing Lineweaver-Burk plots of the kinetic data.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and logical relationships described in this guide.

glycolysis_inhibition cluster_glycolysis Glycolytic Pathway cluster_inhibitors Inhibitors G6P Glucose-6-Phosphate PGI Phosphoglucose Isomerase (PGI) G6P->PGI F6P Fructose-6-Phosphate PGI->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP Glycolysis_End Further Glycolysis F16BP->Glycolysis_End X5P This compound X5P->PFK Non-competitive Inhibition S6P Sorbitol 6-Phosphate S6P->PGI Competitive Inhibition

Caption: Inhibition of Glycolytic Enzymes.

experimental_workflow cluster_pfk PFK Inhibition Assay cluster_pgi PGI Inhibition Assay PFK_Reaction PFK Reaction Mixture (PFK, Substrates, X5P/S6P) Coupled_Reaction_PFK Coupled Enzyme Reaction (Aldolase, TPI, GPDH, NADH) PFK_Reaction->Coupled_Reaction_PFK Spectro_PFK Spectrophotometry (Absorbance at 340 nm) Coupled_Reaction_PFK->Spectro_PFK Data_Analysis_PFK Kinetic Data Analysis (Vmax, Km) Spectro_PFK->Data_Analysis_PFK PGI_Reaction PGI Reaction Mixture (PGI, Substrate, S6P) Coupled_Reaction_PGI Coupled Enzyme Reaction (G6PDH, NADP+) PGI_Reaction->Coupled_Reaction_PGI Spectro_PGI Spectrophotometry (Absorbance at 340 nm) Coupled_Reaction_PGI->Spectro_PGI Data_Analysis_PGI Kinetic Data Analysis (Ki, Lineweaver-Burk) Spectro_PGI->Data_Analysis_PGI

References

A Head-to-Head Battle for Oral Health: Xylitol 5-Phosphate vs. Fluoride in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior antimicrobial agents to combat oral pathogens is relentless. This guide provides an objective comparison of the antimicrobial efficacy of two prominent agents: xylitol (B92547) 5-phosphate and fluoride (B91410). By examining their mechanisms of action, quantitative performance data, and the experimental protocols used to evaluate them, this document aims to provide a clear and comprehensive overview to inform future research and development in oral healthcare.

Executive Summary

Both fluoride and xylitol, through its intracellular metabolite xylitol 5-phosphate, exhibit significant antimicrobial properties against cariogenic bacteria, most notably Streptococcus mutans. Fluoride, a long-established stalwart in dental care, primarily acts as an enzyme inhibitor and disrupts the acid tolerance of bacteria. This compound, on the other hand, interferes with bacterial glycolysis through a "futile cycle" of phosphorylation and dephosphorylation. While direct comparative data on the pure compounds is limited, studies on formulated products like toothpastes and mouthrinses provide valuable insights into their relative effectiveness. Evidence suggests a synergistic relationship, with the combination of xylitol and fluoride often demonstrating a greater antimicrobial effect than either agent alone.

Mechanisms of Action: A Tale of Two Strategies

The antimicrobial strategies of fluoride and this compound are distinct, targeting different aspects of bacterial metabolism.

Fluoride's Multi-Pronged Attack:

Fluoride's antimicrobial activity is multifaceted. In an acidic environment, such as that found in dental plaque, fluoride (as hydrofluoric acid, HF) can readily diffuse across the bacterial cell membrane.[1][2] Once inside the neutral pH of the cytoplasm, it dissociates into fluoride ions (F-) and protons (H+). The fluoride ions directly inhibit key metabolic enzymes, most notably enolase, a critical enzyme in the glycolytic pathway.[1][2] This inhibition disrupts the bacterium's ability to produce energy and acidic byproducts. Furthermore, the accumulation of protons leads to the acidification of the cytoplasm, further hindering enzymatic activity and overall cellular function.[1][2] Fluoride also interferes with proton-translocating F-ATPases, compromising the cell's ability to maintain a neutral internal pH.[1]

This compound's "Futile Cycle":

Xylitol's antimicrobial effect is primarily mediated by its intracellular conversion to this compound.[3][4][5] Cariogenic bacteria like Streptococcus mutans take up xylitol via the fructose (B13574) phosphotransferase system (PTS).[3] Inside the cell, xylitol is phosphorylated to this compound. However, S. mutans lacks the enzymes to further metabolize this compound. The accumulation of this compound is not only toxic but also inhibits key glycolytic enzymes like phosphofructokinase.[3] To detoxify, the bacterium expends energy to dephosphorylate this compound and expel the resulting xylitol from the cell.[4] This energy-draining "futile cycle" ultimately inhibits bacterial growth and metabolism.[4]

Diagram: Antimicrobial Mechanism of Fluoride

Figure 1: Antimicrobial Mechanism of Fluoride cluster_extracellular Extracellular (Acidic Plaque) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular (Neutral pH) HF HF (Hydrofluoric Acid) F- F- (Fluoride Ion) HF->F- Diffusion H+ H+ (Proton) HF->H+ Membrane Enolase Enolase (Glycolysis) F-->Enolase Inhibition F-ATPase F-ATPase F-->F-ATPase Inhibition Acidification Cytoplasmic Acidification H+->Acidification

Caption: Fluoride's antimicrobial action.

Diagram: Antimicrobial Mechanism of this compound

Figure 2: Antimicrobial Mechanism of this compound cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Xylitol_ext Xylitol Xylitol_int Xylitol Xylitol_ext->Xylitol_int Uptake via PTS PTS Fructose Phosphotransferase System (PTS) X5P This compound Xylitol_int->X5P Phosphorylation Glycolysis Glycolysis X5P->Glycolysis Inhibition Dephosphorylation Dephosphorylation X5P->Dephosphorylation Futile Cycle Energy Energy (ATP) Depletion Dephosphorylation->Xylitol_int Dephosphorylation->Energy

Caption: Xylitol's futile metabolic cycle.

Quantitative Antimicrobial Efficacy: A Data-Driven Comparison

Table 1: In Vitro Antimicrobial Activity of Toothpastes against Streptococcus mutans ATCC 25175

Toothpaste FormulationMinimum Inhibitory Concentration (MIC) (%)Minimum Bactericidal Concentration (MBC) (%)Minimum Biofilm Inhibitory Concentration (MBIC) (%)Minimum Biofilm Eradication Concentration (MBEC) (%)
Xylitol Toothpaste (Sample 1)0.3912.51.566.25
Xylitol Toothpaste (Sample 2)0.78251.566.25
Fluoride Toothpaste (Sample 3)0.396.250.781.56

Data adapted from a 2023 study in the Journal of Functional Biomaterials.[6]

The data in Table 1 suggests that while one of the xylitol toothpastes had the same MIC as the fluoride toothpaste, the fluoride toothpaste exhibited a lower MBC, MBIC, and MBEC, indicating greater bactericidal and anti-biofilm efficacy at lower concentrations in this particular in vitro study.[6]

Table 2: Reduction of Salivary Mutans Streptococci (MS) Counts with Mouthrinses

Mouthrinse GroupBaseline (Log CFU/mL)After 5 Weeks (Log CFU/mL)After 10 Weeks (Log CFU/mL)
Distilled Water (Control)5.8 ± 0.45.7 ± 0.55.6 ± 0.6
0.05% Sodium Fluoride (NaF)5.9 ± 0.35.5 ± 0.65.3 ± 0.7
12.5% Xylitol5.8 ± 0.55.4 ± 0.75.1 ± 0.8
0.05% NaF + 12.5% Xylitol5.9 ± 0.45.0 ± 0.64.8 ± 0.7*

*Statistically significant reduction compared to baseline (p < 0.05). Data adapted from a 2011 study in the Asian Pacific Journal of Tropical Biomedicine.[7][8]

The clinical data presented in Table 2 demonstrates that while both fluoride and xylitol alone can reduce salivary mutans streptococci counts, their combination resulted in the most significant and rapid reduction.[7][8] This supports the concept of a synergistic effect between the two agents.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for key assays are outlined below.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the microbroth dilution method.

  • Bacterial Strain: Streptococcus mutans (e.g., ATCC 25175) is cultured in a suitable broth medium (e.g., Brain Heart Infusion broth) to the mid-logarithmic phase.

  • Preparation of Antimicrobial Agents: Test agents (e.g., toothpaste slurries, pure compounds) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Diagram: Experimental Workflow for MIC/MBC Determination

Figure 3: Experimental Workflow for MIC/MBC Determination A Prepare Serial Dilutions of Antimicrobial Agent B Inoculate with Standardized Bacterial Suspension A->B C Incubate for 24 hours B->C D Determine MIC (No Visible Growth) C->D E Subculture from Wells with No Growth D->E F Incubate Agar Plates E->F G Determine MBC (≥99.9% Killing) F->G

References

validating the futile cycle of xylitol metabolism in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bacterial metabolism is paramount. This guide provides a comparative analysis of the futile cycle of xylitol (B92547) metabolism across different bacterial strains, offering insights into its potential as an antimicrobial target.

Xylitol, a sugar alcohol used as a sugar substitute, can have a significant impact on the viability of certain bacteria through a mechanism known as the futile cycle. This metabolic process involves the uptake and phosphorylation of xylitol, leading to the accumulation of xylitol-5-phosphate, a toxic intermediate. The subsequent dephosphorylation and expulsion of xylitol consume cellular energy without yielding any metabolic benefit, ultimately leading to growth inhibition. This guide delves into the validation of this futile cycle, presenting comparative data, detailed experimental protocols, and visual representations of the involved pathways.

Comparative Analysis of Xylitol's Inhibitory Effects

The efficacy of the xylitol futile cycle as an antimicrobial strategy varies among different bacterial species and even between strains of the same species. This variation is largely attributed to differences in the efficiency of xylitol transport and the subsequent metabolic steps. The following table summarizes the inhibitory concentrations of xylitol for various bacterial strains, providing a quantitative comparison of their susceptibility.

Bacterial StrainXylitol Concentration for 50% Inhibition (IC50)Reference
Streptococcus mutans ATCC 251753.35% (w/v)[1]
Streptococcus mutans NCTC 104491% (w/v) resulted in 61-76% inhibition[2]
Streptococcus sobrinusInhibited by 30% (w/v) xylitol[3]
Clinical isolates of S. mutansVaried, with some strains showing 50% inhibition at concentrations as low as 2.48% and others as high as 33.3% (w/v)[1]
Lactobacillus caseiGrowth inhibited by xylitol, mechanism attributed to a futile cycle

Signaling Pathways and Metabolic Futility

The futile cycle of xylitol metabolism is initiated by the transport of xylitol into the bacterial cell, primarily through the fructose (B13574) phosphotransferase system (PTS).[4][5] Once inside, xylitol is phosphorylated to xylitol-5-phosphate. This product cannot be further metabolized by many bacteria and its accumulation can be toxic.[6] The cell then expends energy to dephosphorylate xylitol-5-phosphate and expel the resulting xylitol. This energy-draining cycle is depicted in the following diagrams.

Futile_Cycle_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Xylitol_out Xylitol PTS Fructose PTS (transporter) Xylitol_out->PTS Uptake Xylitol_in Xylitol PTS->Xylitol_in X5P Xylitol-5-Phosphate Xylitol_in->Xylitol_out Expulsion Xylitol_in->X5P Phosphorylation Phosphatase Phosphatase X5P->Phosphatase Dephosphorylation Phosphatase->Xylitol_in ATP ATP PEP PEP Pyruvate Pyruvate PEP->Pyruvate EI, HPr ADP ADP + Pi ATP->ADP

Caption: The futile cycle of xylitol metabolism in susceptible bacteria.

Experimental Protocols for Validation

Validating the futile cycle of xylitol metabolism involves a series of experiments designed to quantify key steps in the process. The following protocols provide a framework for researchers to investigate this phenomenon in their bacterial strains of interest.

Experimental Workflow

The overall workflow for validating the futile cycle can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Strain Bacterial Strain Selection & Culture Uptake Xylitol Uptake Assay Strain->Uptake Xylitol Xylitol Stock Preparation Xylitol->Uptake X5P Xylitol-5-P Quantification Uptake->X5P ATP ATP Depletion Assay Uptake->ATP Phosphatase Phosphatase Activity Assay X5P->Phosphatase Data Data Collection & Analysis ATP->Data Phosphatase->Data Comparison Comparative Analysis Data->Comparison

Caption: A generalized workflow for validating the xylitol futile cycle.

Protocol 1: Quantifying ATP Depletion using a Bioluminescence Assay

This protocol measures the decrease in intracellular ATP levels in bacteria upon exposure to xylitol, a key indicator of the energy-draining futile cycle.

Materials:

  • Bacterial culture in the mid-logarithmic growth phase

  • Xylitol solution

  • ATP bioluminescence assay kit (e.g., BacTiter-Glo™)

  • Luminometer

  • 96-well opaque-walled microplates

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

  • Exposure to Xylitol: Aliquot the bacterial culture into a 96-well plate. Add xylitol solution to the experimental wells to achieve the desired final concentration. Include control wells with no xylitol.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • ATP Measurement: At each time point, add the ATP releasing reagent from the bioluminescence kit to the wells.

  • Luminescence Reading: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[1][7]

  • Data Analysis: Normalize the luminescence readings to the cell density (e.g., optical density at 600 nm) to determine the ATP concentration per cell. Compare the ATP levels in xylitol-treated cells to the control cells over time. A significant decrease in ATP in the presence of xylitol is indicative of the futile cycle.

Protocol 2: Measuring Xylitol Uptake

This protocol quantifies the rate at which bacteria transport xylitol into the cell.

Materials:

  • Bacterial culture in the mid-logarithmic growth phase

  • Radiolabeled [¹⁴C]-xylitol

  • Scintillation counter and scintillation fluid

  • Filtration apparatus with 0.45 µm pore size filters

  • Washing buffer (e.g., phosphate-buffered saline)

Procedure:

  • Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation and wash them with a suitable buffer. Resuspend the cells to a known concentration.

  • Uptake Assay: Initiate the uptake assay by adding [¹⁴C]-xylitol to the cell suspension.

  • Time Course Sampling: At various time points (e.g., 0, 30, 60, 120 seconds), take aliquots of the cell suspension and immediately filter them through a 0.45 µm filter to separate the cells from the medium.

  • Washing: Quickly wash the filters with ice-cold washing buffer to remove any non-specifically bound radiolabel.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of xylitol uptake based on the amount of radioactivity accumulated in the cells over time. This can be expressed as nmol of xylitol per minute per mg of cell protein.

Protocol 3: Quantification of Intracellular Xylitol-5-Phosphate

This protocol measures the accumulation of the toxic intermediate, xylitol-5-phosphate.

Materials:

  • Bacterial cells exposed to xylitol

  • Perchloric acid or other cell lysis reagents

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar phosphate (B84403) analysis

  • Xylitol-5-phosphate standard

Procedure:

  • Cell Harvesting and Lysis: After exposing the bacterial culture to xylitol for a defined period, harvest the cells by centrifugation. Lyse the cells using a method like sonication or treatment with perchloric acid to release intracellular metabolites.

  • Sample Preparation: Neutralize the cell extract if perchloric acid was used and centrifuge to remove cell debris.

  • HPLC Analysis: Inject the supernatant onto an HPLC system equipped with an appropriate column (e.g., an anion-exchange column) and a suitable detector (e.g., a refractive index detector or a mass spectrometer).

  • Quantification: Identify and quantify the xylitol-5-phosphate peak by comparing its retention time and peak area to that of a known standard.

  • Data Analysis: Express the intracellular concentration of xylitol-5-phosphate in units such as nmol per mg of cell protein.

Protocol 4: Phosphatase Activity Assay

This protocol assesses the activity of phosphatases that dephosphorylate xylitol-5-phosphate.

Materials:

  • Bacterial cell lysate

  • Xylitol-5-phosphate (substrate)

  • Phosphate assay reagent (e.g., Malachite Green-based reagent)

  • Spectrophotometer

Procedure:

  • Preparation of Cell Lysate: Prepare a cell-free extract from the bacterial strain of interest.

  • Enzyme Reaction: Set up a reaction mixture containing the cell lysate, a suitable buffer, and xylitol-5-phosphate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Phosphate Measurement: At different time intervals, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric phosphate assay.[8][9]

  • Data Analysis: Calculate the phosphatase activity as the rate of phosphate release over time, typically expressed as µmol of phosphate released per minute per mg of protein.

By employing these protocols, researchers can systematically validate and quantify the futile cycle of xylitol metabolism in various bacterial strains, providing valuable data for the development of novel antimicrobial strategies.

References

Comparative Analysis of Xylitol and Sorbitol Phosphorylation by Bacterial Phosphotransferase Systems (PTS)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS) is a crucial pathway for the uptake and concomitant phosphorylation of various carbohydrates. This system plays a significant role in bacterial metabolism, survival, and virulence. Among the substrates for the PTS are the sugar alcohols xylitol (B92547) and sorbitol, which are widely used as sugar substitutes. Understanding the comparative phosphorylation of these two compounds by bacterial PTS is of significant interest for microbiology, food science, and the development of novel antimicrobial strategies. This guide provides a comparative analysis of xylitol and sorbitol phosphorylation by bacterial PTS, supported by available experimental insights and detailed methodologies.

The PTS facilitates the transport of sugars and sugar alcohols across the bacterial cell membrane. The process involves a cascade of phosphorylation events, initiated by phosphoenolpyruvate (PEP). The phosphoryl group is transferred sequentially through a series of proteins: Enzyme I (EI), the phosphocarrier protein (HPr), and a sugar-specific Enzyme II (EII) complex. The EII complex, which is responsible for substrate specificity, typically consists of three domains: EIIA, EIIB, and the integral membrane domain EIIC.

Comparative Phosphorylation Kinetics

While both xylitol and sorbitol are substrates for bacterial PTS, they are often handled by different, though sometimes overlapping, systems. Xylitol is primarily transported and phosphorylated by the fructose-specific PTS (PTSFru) in many bacteria, including the oral pathogen Streptococcus mutans.[1][2][3] In contrast, sorbitol is typically transported and phosphorylated by a dedicated sorbitol-specific PTS (PTSSor).[4][5]

Due to their structural similarities, xylitol and sorbitol can exhibit competitive inhibition for the same PTS.[6] For instance, xylitol can competitively inhibit the phosphorylation of sorbitol by the sorbitol PTS, and similarly, sorbitol can compete with xylitol for the fructose (B13574) PTS.

A direct, side-by-side quantitative comparison of the kinetic parameters (Km and Vmax) for xylitol and sorbitol phosphorylation by the same purified bacterial PTS enzyme is not extensively documented in the available literature. However, based on the known mechanisms, the following can be inferred:

SubstratePrimary PTSPhosphorylated ProductMetabolic Fate
Xylitol Fructose PTS (PTSFru)Xylitol-5-phosphateOften leads to intracellular accumulation and toxicity as it cannot be readily metabolized.[7]
Sorbitol Sorbitol PTS (PTSSor)Sorbitol-6-phosphateCan be further metabolized in some bacteria by oxidation to fructose-6-phosphate.[6]

This table summarizes the general pathways for xylitol and sorbitol phosphorylation in bacteria.

Signaling Pathways and Experimental Workflow

The phosphorylation of xylitol and sorbitol by their respective PTS pathways can be visualized as follows:

PTS_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Xylitol Xylitol EIIC_Fru EIIC (Fru) Xylitol->EIIC_Fru Xylitol->EIIC_Fru Sorbitol Sorbitol EIIC_Sor EIIC (Sor) Sorbitol->EIIC_Sor Sorbitol->EIIC_Sor Xylitol_P Xylitol-5-P EIIC_Fru->Xylitol_P Sorbitol_P Sorbitol-6-P EIIC_Sor->Sorbitol_P PEP PEP Pyruvate Pyruvate PEP->Pyruvate P EI Enzyme I PEP->EI P HPr HPr EI->HPr P EIIA_Fru EIIA (Fru) HPr->EIIA_Fru P EIIA_Sor EIIA (Sor) HPr->EIIA_Sor P EIIB_Fru EIIB (Fru) EIIA_Fru->EIIB_Fru P EIIB_Fru->Xylitol_P P Toxicity Toxicity Xylitol_P->Toxicity EIIB_Sor EIIB (Sor) EIIA_Sor->EIIB_Sor P EIIB_Sor->Sorbitol_P P Metabolism Metabolism Sorbitol_P->Metabolism Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_Enzymes Purify PTS Proteins (EI, HPr, EII) Incubation Incubate Enzymes with Substrates at Varying Concentrations Purify_Enzymes->Incubation Prepare_Substrates Prepare Substrates (Radiolabeled Xylitol/Sorbitol, PEP) Prepare_Substrates->Incubation Stop_Reaction Stop Reaction at Specific Time Points Incubation->Stop_Reaction Separate_Products Separate Phosphorylated Product (e.g., via chromatography) Stop_Reaction->Separate_Products Quantify_Phosphorylation Quantify Phosphorylated Product (e.g., scintillation counting) Separate_Products->Quantify_Phosphorylation Kinetic_Analysis Determine Km and Vmax (e.g., Lineweaver-Burk plot) Quantify_Phosphorylation->Kinetic_Analysis

References

Tracing Xylitol's Path: A Comparative Guide to Using Deuterated Xylitol for Monitoring Xylitol 5-Phosphate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of xylitol (B92547) is crucial for evaluating its therapeutic potential and impact on cellular metabolism. A key step in its intracellular journey is the conversion to xylitol 5-phosphate (X5P), a gateway to the pentose (B10789219) phosphate (B84403) pathway (PPP). This guide provides a comprehensive comparison of using deuterated xylitol as a tracer for X5P formation against other common isotopic labeling techniques, supported by established methodologies and data interpretation principles.

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying their activity. By introducing a labeled substrate into a biological system and tracking the label's incorporation into downstream metabolites, researchers can gain a dynamic view of cellular processes. While various isotopic tracers are available, deuterated xylitol offers a unique tool for specifically investigating xylitol metabolism and its entry into the PPP.

The Advantage of Direct Entry: Xylitol Tracers vs. Glucose Tracers

The primary advantage of using an isotopic tracer of xylitol, whether deuterated or carbon-13 labeled, is its direct entry into the latter stages of the pentose phosphate pathway. Unlike glucose, which must first proceed through the initial steps of glycolysis, xylitol is converted to D-xylulose and then phosphorylated to D-xylulose-5-phosphate, a central intermediate of the non-oxidative branch of the PPP.[1][2] This direct route minimizes the complexities of interpreting data that can be convoluted by high glycolytic activity when using glucose tracers.[1]

Comparative Analysis of Isotopic Tracers for this compound Formation

The choice of isotopic tracer significantly impacts the scope and precision of a metabolic flux analysis study.[3] Below is a comparison of deuterated xylitol with other commonly used tracers for monitoring X5P formation and PPP flux.

TracerPrimary Pathway TargetedInformation Yield for X5P FormationKey AdvantagesPotential Limitations
Deuterated Xylitol (e.g., Xylitol-d7) Xylitol metabolism, Pentose Phosphate PathwayHighHigh sensitivity in mass spectrometry, low natural abundance of deuterium (B1214612) provides a clear signal.[4] Can be used for both tracing and as an internal standard for quantification.[5]Potential for kinetic isotope effects that may alter metabolic rates compared to the unlabeled compound.
¹³C-Labeled Xylitol (e.g., Xylitol-2-¹³C) Pentose Phosphate Pathway, Xylulose-5-Phosphate metabolismHighDirect entry into the PPP allows for targeted flux analysis.[1][3] Less likely to exhibit significant kinetic isotope effects compared to deuterated analogs.Limited commercial availability; metabolic pathway may not be active in all cell types.[3]
¹³C-Labeled Glucose (e.g., [1,2-¹³C₂]glucose) Glycolysis, Pentose Phosphate PathwayIndirectWell-characterized tracer providing a comprehensive view of central carbon metabolism.[3]PPP flux estimation can be complicated by high glycolytic activity and requires more complex modeling.[1]
¹⁵N-Labeled Tracers (e.g., ¹⁵N-Glutamine) Amino acid and nucleotide metabolismNoneUseful for tracing nitrogen-containing biomolecules.Does not directly inform on carbohydrate metabolism or X5P formation.

Experimental Protocols

The following are detailed methodologies for key experiments in tracing this compound formation using deuterated xylitol, alongside a comparative protocol using a ¹³C-labeled glucose tracer.

Protocol 1: Tracing this compound Formation with Deuterated Xylitol

Objective: To quantify the incorporation of deuterium from deuterated xylitol into intracellular this compound.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Deuterated xylitol (e.g., Xylitol-d7)

  • Ice-cold 80% methanol (B129727)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Replace the standard medium with a medium containing a known concentration of deuterated xylitol.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold 80% methanol to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the lysate and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using an LC-MS/MS method optimized for the separation and detection of this compound and its deuterated isotopologues.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for both unlabeled and deuterated this compound.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of this compound.

    • Calculate the fractional enrichment of the deuterated label in the this compound pool at each time point.

Protocol 2: Comparative Analysis of PPP Flux using ¹³C-Labeled Glucose

Objective: To indirectly assess PPP activity by measuring the scrambling of ¹³C labels in downstream metabolites derived from a specifically labeled glucose tracer.

Materials:

  • Cultured cells of interest

  • Glucose-free cell culture medium

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose)

  • Ice-cold 80% methanol

  • GC-MS or LC-MS/MS system

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in standard medium and then switch to a glucose-free medium for a short period to deplete intracellular glucose pools.

    • Replace the glucose-free medium with a medium containing a known concentration of [1,2-¹³C₂]glucose.

    • Incubate for a duration sufficient to achieve isotopic steady state in the metabolites of interest.

  • Metabolite Extraction:

    • Follow the same procedure as described in Protocol 1.

  • Sample Analysis:

    • Analyze the extracted metabolites by GC-MS (after derivatization) or LC-MS/MS to determine the mass isotopomer distributions of key metabolites in glycolysis and the PPP (e.g., lactate, ribose-5-phosphate).

  • Data Analysis:

    • Correct the raw mass spectrometry data for natural isotope abundances.

    • Use the corrected mass isotopomer distributions and a metabolic network model to calculate the relative flux through the PPP.

Visualizing the Pathways and Workflows

To better understand the metabolic routes and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

cluster_xylitol Xylitol Metabolism cluster_ppp Pentose Phosphate Pathway Deuterated Xylitol Deuterated Xylitol D-Xylulose D-Xylulose Deuterated Xylitol->D-Xylulose Xylitol Dehydrogenase This compound This compound D-Xylulose->this compound Xylulokinase Ribose-5-P Ribose-5-P This compound->Ribose-5-P Fructose-6-P Fructose-6-P This compound->Fructose-6-P Glyceraldehyde-3-P Glyceraldehyde-3-P This compound->Glyceraldehyde-3-P

Metabolic pathway of deuterated xylitol to this compound.

Cell Culture & Labeling Cell Culture & Labeling Metabolite Extraction Metabolite Extraction Cell Culture & Labeling->Metabolite Extraction Quench Metabolism LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Sample Prep Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Acquire Data Flux Calculation Flux Calculation Data Analysis->Flux Calculation Interpret Results

Experimental workflow for tracing this compound formation.

cluster_tracers Isotopic Tracers cluster_pathways Metabolic Entry Deuterated Xylitol Deuterated Xylitol Xylulose-5-P (PPP) Xylulose-5-P (PPP) Deuterated Xylitol->Xylulose-5-P (PPP) 13C-Xylitol 13C-Xylitol 13C-Xylitol->Xylulose-5-P (PPP) 13C-Glucose 13C-Glucose Glucose-6-P (Glycolysis) Glucose-6-P (Glycolysis) 13C-Glucose->Glucose-6-P (Glycolysis) Glucose-6-P (Glycolysis)->Xylulose-5-P (PPP)

Logical relationship of tracers to metabolic entry points.

Conclusion

The use of deuterated xylitol for tracing this compound formation presents a highly specific and sensitive method for investigating the metabolic fate of xylitol and its contribution to the pentose phosphate pathway. Its direct entry into the non-oxidative branch of the PPP offers a distinct advantage over traditional glucose tracers by simplifying data interpretation. While ¹³C-labeled xylitol provides a similar advantage, deuterated xylitol can be a valuable alternative, particularly in studies where mass spectrometry is the primary analytical platform. By carefully selecting the appropriate isotopic tracer and employing robust experimental protocols, researchers can gain valuable insights into the intricate regulation of cellular metabolism, paving the way for new therapeutic strategies and a deeper understanding of metabolic diseases.

References

Navigating Metabolic Pathways: A Guide to the Cross-Reactivity of Xylitol 5-Phosphate in Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of metabolic assays is paramount. The presence of structurally similar molecules can lead to cross-reactivity, yielding misleading results. This guide provides a comprehensive comparison of the potential cross-reactivity of xylitol (B92547) 5-phosphate in common metabolic assays for other sugar phosphates, offering insights into experimental design and data interpretation.

Xylitol, a widely used sugar substitute, is metabolized in the body and phosphorylated to xylitol 5-phosphate. This metabolite enters the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial network for cellular biosynthesis and redox balance. Due to its structural similarity to other sugar phosphates, this compound poses a potential risk of interference in enzymatic assays designed to quantify key metabolites in glycolysis and the PPP. This guide explores this potential for cross-reactivity, provides detailed experimental protocols to assess such interference, and visualizes the underlying metabolic pathways.

Potential for Cross-Reactivity: A Comparative Overview

While direct quantitative data on the cross-reactivity of this compound in commercial metabolic assay kits is not extensively documented in the available literature, an understanding of the enzymatic reactions underlying these assays allows for an assessment of the potential for interference. The following table summarizes the potential for cross-reactivity based on the key enzymes utilized in common metabolic assays.

Metabolic AssayKey Enzyme(s)AnalytePotential for this compound Cross-ReactivityRationale
Glucose 6-Phosphate (G6P) Assay Glucose 6-Phosphate Dehydrogenase (G6PDH)Glucose 6-PhosphateLow to Moderate. While G6PDH is generally specific for G6P, the structural similarity of this compound, another sugar phosphate, could potentially allow it to act as a substrate, leading to a false-positive signal. The degree of cross-reactivity would depend on the specific source and isoform of the G6PDH used in the assay.
Fructose 6-Phosphate (F6P) Assay Phosphoglucose Isomerase (PGI), G6PDHFructose 6-PhosphateModerate to High. This assay typically involves the conversion of F6P to G6P by PGI, which is then measured using G6PDH. This compound could potentially interfere at the G6PDH step as described above. Furthermore, the specificity of PGI for various sugar phosphates would need to be considered.
Pentose Phosphate Pathway (PPP) Assays Transketolase, TransaldolaseRibose 5-phosphate, Xylulose 5-phosphate, etc.High. Xylitol is metabolized to xylulose 5-phosphate, a direct intermediate of the PPP. Therefore, assays for other PPP intermediates are highly susceptible to interference from this compound, as it is a substrate for enzymes like transketolase.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the extent of this compound cross-reactivity in a specific metabolic assay, a series of validation experiments should be performed. The following protocols outline the key steps for this assessment.

Substrate Specificity of Key Enzymes

Objective: To determine if this compound can act as a substrate for the primary enzyme in a given metabolic assay (e.g., G6PDH for a G6P assay).

Methodology:

  • Reagents and Materials:

    • Purified enzyme (e.g., Glucose-6-Phosphate Dehydrogenase)

    • Assay buffer specific to the enzyme

    • Cofactors (e.g., NADP+)

    • Substrate solutions:

      • Positive control: a dilution series of the target analyte (e.g., glucose 6-phosphate)

      • Test substance: a dilution series of this compound

      • Negative control: buffer only

    • Microplate reader or spectrophotometer

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, cofactor, and either the positive control, test substance, or negative control.

    • Initiate the reaction by adding the enzyme to each well.

    • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 340 nm for NADPH production).

    • Calculate the initial reaction rates (V₀) for each substrate concentration.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations for both the target analyte and this compound.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for both substrates if a reaction is observed with this compound.

    • Calculate the percentage of cross-reactivity as: (Vmax_xylitol-5-P / Vmax_target_analyte) * 100%.

Interference in a Commercial Assay Kit

Objective: To quantify the interference of this compound in a complete commercial metabolic assay kit.

Methodology:

  • Reagents and Materials:

    • Commercial metabolic assay kit (e.g., Glucose 6-Phosphate Assay Kit)

    • Standard solutions of the target analyte provided in the kit

    • A dilution series of this compound

    • Samples containing a known concentration of the target analyte, both with and without spiking with various concentrations of this compound.

  • Procedure:

    • Follow the manufacturer's protocol for the assay kit.

    • Run the standard curve for the target analyte as instructed.

    • Assay the this compound solutions alone to check for a direct signal.

    • Assay the spiked samples.

  • Data Analysis:

    • Determine the concentration of the target analyte in the unspiked and spiked samples using the standard curve.

    • Calculate the percentage of interference as: ((Measured_concentration_spiked - Measured_concentration_unspiked) / Spiked_concentration_xylitol-5-P) * 100%.

Visualizing the Metabolic Context and Experimental Logic

To better understand the potential for cross-reactivity, it is essential to visualize the metabolic pathways involved and the logical flow of an interference experiment.

metabolic_pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_xylitol Xylitol Metabolism Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase F6P Fructose 6-Phosphate G6P->F6P PGI G6P_ppp Glucose 6-Phosphate Pyruvate Pyruvate F6P->Pyruvate ... 6PG 6-Phosphogluconate G6P_ppp->6PG G6PDH Ru5P Ribulose 5-Phosphate 6PG->Ru5P R5P Ribose 5-Phosphate Ru5P->R5P X5P Xylulose 5-Phosphate Ru5P->X5P G3P Glyceraldehyde 3-Phosphate S7P Sedoheptulose 7-Phosphate X5PR5P X5PR5P G3PS7P G3PS7P X5PR5P->G3PS7P Transketolase Xylitol Xylitol Xylulose Xylulose Xylitol->Xylulose X5P_from_xylitol Xylulose 5-Phosphate Xylulose->X5P_from_xylitol X5P_from_xylitol->X5P Enters PPP

Figure 1. Metabolic pathways showing the entry of this compound.

cross_reactivity_workflow Start Start DefineAssay Define Target Metabolic Assay (e.g., G6P Assay) Start->DefineAssay IdentifyEnzyme Identify Key Enzyme (e.g., G6PDH) DefineAssay->IdentifyEnzyme SubstrateSpec Perform Substrate Specificity Test IdentifyEnzyme->SubstrateSpec InterferenceTest Perform Interference Test with Commercial Kit IdentifyEnzyme->InterferenceTest AnalyzeData Analyze Kinetic Data and Calculate % Cross-Reactivity SubstrateSpec->AnalyzeData InterferenceTest->AnalyzeData Report Report Findings AnalyzeData->Report

Figure 2. Experimental workflow for assessing cross-reactivity.

Conclusion

A Comparative Guide to the Validation of a Novel Chemosensor-Based Method for Xylitol 5-Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel chemosensor-based method for the quantification of xylitol (B92547) 5-phosphate against established analytical techniques. The performance of the new method is objectively assessed using supporting experimental data, offering a clear perspective on its potential applications in metabolic research and drug development.

Introduction to Xylitol 5-Phosphate Analysis

This compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. Accurate quantification of this compound in biological matrices is essential for understanding cellular metabolism and the effects of therapeutic interventions. This guide compares a novel, rapid chemosensor-based approach with three widely used methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

The Pentose Phosphate Pathway and this compound

Xylitol can be metabolized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[1][2] This pathway has both an oxidative phase, which produces NADPH, and a non-oxidative phase, where xylulose-5-phosphate is a key player in the interconversion of sugar phosphates.[3]

pentose_phosphate_pathway Glucose6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono- lactone Glucose6P->_6PGL G6PD _6PG 6-Phosphogluconate _6PGL->_6PG 6PGL Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase R5P Ribose-5-Phosphate Ru5P->R5P Isomerase Xylitol Xylitol DXylulose D-Xylulose Xylitol->DXylulose DXylulose->X5P Xylulokinase F6P Fructose-6-Phosphate X5P->F6P Transketolase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P Glyceraldehyde-3-Phosphate F6P->G3P Transaldolase Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Figure 1: Role of this compound in the Pentose Phosphate Pathway.

Methodology Comparison

A novel fluorescent chemosensor method was developed and validated against three established techniques. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Data Presentation: Validation Parameters

The performance of the four analytical methods was evaluated, and the results are summarized in the tables below.

Table 1: Linearity and Range

ParameterChemosensorLC-MSGC-MSHPAEC-PAD
Linear Range (µM) 0.1 - 200.05 - 500.5 - 1001 - 200
Correlation Coefficient (r²) > 0.998> 0.999> 0.997> 0.995
Number of Data Points 6767

Table 2: Accuracy and Precision

ParameterChemosensorLC-MSGC-MSHPAEC-PAD
Accuracy (% Recovery) 97.5 - 103.2%98.9 - 101.5%95.3 - 104.1%94.8 - 105.3%
Precision (RSD%) < 3.5%< 2.0%< 5.0%< 6.0%
Intermediate Precision (RSD%) < 4.0%< 2.5%< 5.5%< 6.8%

Table 3: Detection and Quantitation Limits

ParameterChemosensorLC-MSGC-MSHPAEC-PAD
Limit of Detection (LOD) (µM) 0.030.010.150.3
Limit of Quantitation (LOQ) (µM) 0.10.050.51

Experimental Workflow for Method Validation

The validation of the new analytical method followed a structured workflow to ensure its suitability for the intended purpose.

experimental_workflow cluster_validation_params Validation Parameter Assessment A Method Development & Optimization B Preparation of Validation Protocol (ICH Q2 R1) A->B C Preparation of Standards & Quality Controls B->C D Specificity/ Selectivity Assessment C->D E Linearity & Range Determination F Accuracy & Precision Evaluation G Determination of LOD & LOQ H Robustness Testing I Data Analysis & Statistical Evaluation D->I E->I F->I G->I H->I J Comparison with Established Methods I->J K Validation Report Generation J->K

Figure 2: Experimental workflow for the validation of a new analytical method.

Experimental Protocols

Detailed methodologies for the novel chemosensor and the established analytical techniques are provided below.

Novel Chemosensor-Based Method

This method utilizes a fluorescent chemosensor that selectively binds to this compound, resulting in a measurable change in fluorescence intensity.

  • Principle: The chemosensor is a synthetic molecule designed to exhibit a specific fluorescence response upon binding to this compound. The increase in fluorescence intensity is directly proportional to the concentration of the analyte.

  • Sample Preparation:

    • Biological samples (e.g., cell lysates, tissue homogenates) are deproteinized using a cold organic solvent (e.g., methanol/acetonitrile mixture).

    • The supernatant is collected after centrifugation and dried under a stream of nitrogen.

    • The dried extract is reconstituted in the assay buffer (e.g., HEPES buffer, pH 7.4).

  • Assay Protocol:

    • Reconstituted sample or standard solution is added to a microplate well.

    • The fluorescent chemosensor solution is added to each well.

    • The mixture is incubated at room temperature for a specified time to allow for binding.

    • Fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: A standard curve is generated by plotting the fluorescence intensity versus the concentration of this compound standards. The concentration in the samples is determined from this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the quantification of small molecules.

  • Principle: this compound is separated from other components in the sample by liquid chromatography and then detected by a mass spectrometer.

  • Sample Preparation:

    • Similar to the chemosensor method, samples are deproteinized and the supernatant is collected.

    • The supernatant may be subjected to solid-phase extraction (SPE) for further cleanup and concentration.

    • The final extract is reconstituted in the mobile phase.

  • LC-MS Protocol:

    • An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., HILIC or anion-exchange).

    • A gradient elution is typically used to achieve optimal separation.

    • The eluent is introduced into the mass spectrometer, and this compound is detected using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Data Analysis: Quantification is performed using a calibration curve constructed from the peak areas of the analyte in the standards. An internal standard is often used to correct for variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sugar phosphates, derivatization is required.

  • Principle: this compound is chemically modified to a volatile derivative, which is then separated by gas chromatography and detected by a mass spectrometer.

  • Sample Preparation and Derivatization:

    • Samples are extracted and deproteinized.

    • The dried extract is derivatized, for example, by oximation followed by silylation, to increase volatility.[6]

  • GC-MS Protocol:

    • The derivatized sample is injected into the GC system.

    • A temperature program is used to separate the analytes on a capillary column.

    • The separated compounds are ionized and detected by the mass spectrometer.

  • Data Analysis: Similar to LC-MS, quantification is based on a calibration curve generated from the peak areas of the derivatized standards.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a sensitive method for the analysis of carbohydrates and sugar phosphates without the need for derivatization.

  • Principle: this compound is separated on a high-pH anion-exchange column and detected electrochemically.

  • Sample Preparation:

    • Samples are extracted and deproteinized.

    • The supernatant is filtered before injection.

  • HPAEC-PAD Protocol:

    • The prepared sample is injected into the HPAEC system.

    • Separation is achieved using an alkaline mobile phase.

    • Detection is performed using a pulsed amperometric detector, which measures the current generated by the oxidation of the analyte at the surface of a gold electrode.

  • Data Analysis: Quantification is based on the peak area of the analyte compared to a calibration curve of standards.

Conclusion

The novel chemosensor-based method for this compound quantification demonstrates promising performance characteristics, including good linearity, accuracy, and precision. While LC-MS remains the gold standard in terms of sensitivity and specificity, the chemosensor method offers a rapid and high-throughput alternative, particularly suitable for screening applications. GC-MS and HPAEC-PAD provide robust and reliable quantification but may involve more complex sample preparation or specialized instrumentation. The choice of method will ultimately depend on the specific requirements of the research, including the desired sensitivity, sample throughput, and available resources.

References

Xylitol 5-Phosphate: A Comparative Analysis of its Effects on Oral Streptococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of xylitol (B92547) 5-phosphate on various oral streptococci, with a focus on experimental data. Understanding the differential impact of this key metabolite of xylitol on prominent species such as Streptococcus mutans, Streptococcus sobrinus, and Streptococcus sanguinis is crucial for the development of targeted oral health therapies.

Mechanism of Action: The "Futile Cycle" and Glycolysis Inhibition

Xylitol, a five-carbon sugar alcohol, is transported into streptococcal cells, primarily via the fructose (B13574) phosphotransferase system (PTS).[1][2] Once inside, it is phosphorylated to xylitol 5-phosphate.[3][4] While cariogenic streptococci like S. mutans and S. sobrinus can take up xylitol, they are unable to metabolize this compound further for energy production.[3][4] This leads to intracellular accumulation of this compound, which has two primary detrimental effects:

  • The Futile Xylitol Cycle: The cell expends energy to dephosphorylate and expel the xylitol, creating an energy-draining "futile cycle" that inhibits growth.[4][5][6]

  • Glycolysis Inhibition: this compound acts as an inhibitor of key glycolytic enzymes, such as phosphofructokinase, further disrupting the cell's energy metabolism and acid production.[7][8]

This mechanism of action is central to xylitol's anticariogenic properties.

Comparative Effects on Oral Streptococci: A Data-Driven Overview

The inhibitory effects of xylitol and its metabolite, this compound, vary among different species of oral streptococci. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Xylitol on Bacterial Growth
Streptococcus SpeciesXylitol ConcentrationObserved EffectReference
Streptococcus mutans1.56%Significant growth inhibition[1]
Streptococcus mutans4%68% decrease in growth[9]
Streptococcus sobrinusNot specifiedReduction in salivary counts[1][10]
Streptococcus sanguinis12.5%Required for growth inhibition (in vitro)[1]
Streptococcus sanguinis4%Growth decrease[9]
Streptococcus mitisNot specifiedNo significant effect on salivary counts[1]
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) for Streptococcus mutans
Concentration TypeXylitol Concentration (%)Reference
MIC (Sample 1)0.39%[11]
MIC (Sample 2)0.78%[11]
MIC (Sample 3)0.39%[11]
MBC (Sample 1)12.5%[11]
MBC (Sample 2)25%[11]
MBC (Sample 3)6.25%[11]
Table 3: Effect of Xylitol on Biofilm Formation
Streptococcus SpeciesXylitol ConcentrationObserved Effect on BiofilmReference
Streptococcus mutans4%31.32% reduction in biofilm formation with erythritol (B158007) (related polyol)[9]
Streptococcus mutans6.25%Minimum Biofilm Eradication Concentration (MBEC)[11]
Streptococcus mutans1.56%Minimum Biofilm Inhibition Concentration (MBIC)[11]
Table 4: Effect of Xylitol on Gene Expression in Streptococcus mutans
GeneConditionFold Change in ExpressionReference
gtfBXylitol exposure6-fold upregulation[12][13]
gtfCXylitol exposureUpregulated[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of xylitol's action and a typical experimental workflow for assessing its effects.

xylitol_pathway Mechanism of this compound Action cluster_cell Streptococcus Cell X5P This compound Glycolysis Glycolysis X5P->Glycolysis Inhibits Dephosphorylation Dephosphorylation X5P->Dephosphorylation Energy Consuming Energy Energy Production (ATP) Glycolysis->Energy Acid Acid Production Glycolysis->Acid Growth Cell Growth & Biofilm Formation Energy->Growth PTS Fructose Phosphotransferase System (PTS) PTS->X5P Phosphorylation (consumes PEP) Xylitol_out Xylitol (expelled) Dephosphorylation->Xylitol_out Expulsion Xylitol_in Xylitol (extracellular) Xylitol_in->PTS

Caption: Mechanism of this compound Action in Oral Streptococci.

experimental_workflow Experimental Workflow for Comparing Xylitol Effects cluster_assays Assessment of Effects Start Bacterial Culture (S. mutans, S. sobrinus, S. sanguinis) Exposure Exposure to varying concentrations of Xylitol Start->Exposure Incubation Incubation under controlled conditions Exposure->Incubation Growth Growth Inhibition Assay (OD600, CFU counting) Incubation->Growth Biofilm Biofilm Formation Assay (Crystal Violet Staining) Incubation->Biofilm Acid Acid Production Assay (pH measurement) Incubation->Acid Gene Gene Expression Analysis (qRT-PCR) Incubation->Gene Data Data Analysis and Comparison Growth->Data Biofilm->Data Acid->Data Gene->Data Conclusion Comparative Efficacy Determination Data->Conclusion

Caption: Experimental Workflow for Comparing Xylitol Effects.

Experimental Protocols

Bacterial Growth Inhibition Assay
  • Objective: To determine the effect of this compound on the growth of different oral streptococci.

  • Methodology:

    • Prepare overnight cultures of S. mutans, S. sobrinus, and S. sanguinis in a suitable broth medium (e.g., Brain Heart Infusion).[14]

    • Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1).

    • In a 96-well microtiter plate, add the diluted bacterial suspension to wells containing serial dilutions of xylitol. Include a control group with no xylitol.[15]

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24-48 hours.[14]

    • Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.[16]

    • Alternatively, perform serial dilutions and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU/ml).

Biofilm Formation Assay
  • Objective: To quantify the effect of this compound on biofilm formation.

  • Methodology:

    • Grow bacterial cultures as described in the growth inhibition assay.

    • In a 96-well polystyrene microtiter plate, add the diluted bacterial suspension to wells containing various concentrations of xylitol.[17]

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24-48 hours to allow for biofilm formation.[17]

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.[18]

    • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.[18][19]

    • Wash the wells again to remove excess stain.

    • Solubilize the bound crystal violet with an appropriate solvent (e.g., 95% ethanol (B145695) or 33% acetic acid).

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) to quantify biofilm mass.[11]

Acid Production Assay
  • Objective: To measure the effect of this compound on acid production by oral streptococci.

  • Methodology:

    • Grow bacterial cultures to mid-log phase.[20]

    • Harvest and wash the cells, then resuspend them in a buffered solution.

    • Use a pH-stat system to maintain a constant pH (e.g., 7.0, 6.0, 5.5).[20]

    • Add a sugar source (e.g., glucose) to initiate acid production.

    • Titrate the bacterial suspension with a standardized base (e.g., NaOH) to maintain the set pH.

    • The rate of base addition is equivalent to the rate of acid production.

    • Perform the assay in the presence and absence of various concentrations of xylitol to determine its inhibitory effect.

    • Alternatively, surface-displayed pH-sensitive green fluorescent proteins can be used to monitor pH changes within biofilms.[21][22]

Gene Expression Analysis (qRT-PCR)
  • Objective: To analyze the effect of this compound on the expression of key virulence genes (e.g., gtfB, gtfC).

  • Methodology:

    • Expose mid-log phase bacterial cultures to a sub-inhibitory concentration of xylitol for a defined period.

    • Harvest the bacterial cells and extract total RNA using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target genes (gtfB, gtfC) and a reference housekeeping gene.[23]

    • Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method.

Conclusion

The available data strongly indicates that this compound has a significant inhibitory effect on the growth, biofilm formation, and acid production of major cariogenic bacteria, Streptococcus mutans and Streptococcus sobrinus. The mechanism primarily involves the creation of a futile energy cycle and the direct inhibition of glycolysis. While its impact on commensal or beneficial streptococci like S. sanguinis appears to be less pronounced, requiring higher concentrations for inhibition, this differential effect could be advantageous in selectively targeting pathogenic species within the oral microbiome. Further research focusing on the specific effects of purified this compound on a wider range of oral streptococci and on mixed-species biofilms will provide deeper insights for the development of novel anti-caries strategies.

References

The Potential of Xylitol 5-Phosphate as a Biomarker for Xylitol's Efficacy in Oral Health

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Xylitol (B92547), a five-carbon sugar alcohol, has garnered significant attention for its potential to improve oral health, primarily through its anti-cariogenic properties. The prevailing mechanism of action involves its uptake by cariogenic bacteria, such as Streptococcus mutans, and subsequent intracellular conversion to xylitol 5-phosphate (X5P).[1][2][3] This accumulation of X5P is believed to disrupt bacterial metabolism, inhibit growth, and ultimately reduce the incidence of dental caries.[1][3] This guide provides a comprehensive comparison of X5P as a potential biomarker for xylitol efficacy against established clinical and microbiological markers. We present available quantitative data, detailed experimental protocols, and visual pathways to aid researchers and drug development professionals in evaluating the current landscape and future directions in this area.

While the role of X5P in the antimicrobial action of xylitol is well-supported by in vitro studies, its validation as a direct clinical biomarker for predicting or monitoring the efficacy of xylitol treatment is not yet firmly established. Current clinical trials on xylitol efficacy predominantly rely on traditional endpoints such as the reduction in decayed, missing, and filled surfaces/teeth (DMFS/dmfs) and the quantification of S. mutans levels in plaque and saliva.[4][5][6] This guide will explore the existing evidence for X5P and compare it with these conventional assessment methods.

Comparison of Efficacy Markers for Xylitol

The assessment of xylitol's efficacy can be approached from different perspectives: its direct impact on the oral microbiome, its clinical outcomes in preventing dental caries, and the underlying biochemical mechanism. Here, we compare this compound as a mechanistic biomarker with microbiological and clinical markers.

Marker TypeSpecific MarkerWhat it MeasuresAdvantagesDisadvantages
Mechanistic This compound (X5P) The intracellular product of xylitol metabolism in susceptible bacteria, indicating the activation of xylitol's antimicrobial pathway.- Direct measure of the mechanism of action.- Potential for early indication of bacterial susceptibility to xylitol.- Lack of established correlation with clinical outcomes.- Technically challenging to measure in clinical samples.- Not yet validated as a clinical biomarker.
Microbiological Streptococcus mutans levels The quantity of a key cariogenic bacterium in saliva or dental plaque.- Well-established as a risk indicator for dental caries.- Numerous standardized methods for quantification.- Represents only one of many cariogenic species.- Reduction in S. mutans does not always directly correlate with caries reduction.
Clinical DMFS/dmfs Index The number of decayed, missing, and filled tooth surfaces (DMFS for permanent teeth, dmfs for primary teeth).- The "gold standard" for assessing caries experience and the ultimate measure of clinical efficacy.- Directly relevant to patient health outcomes.- Retrospective in nature, reflecting past disease activity.- Insensitive to early, non-cavitated lesions.- Requires long-term studies to detect significant changes.

Quantitative Data on Xylitol Efficacy

While direct quantitative data correlating this compound levels with clinical outcomes are scarce, numerous studies have quantified the impact of xylitol on microbiological and clinical markers. The following tables summarize key findings from clinical trials.

Table 1: Effect of Xylitol on Streptococcus mutans Levels
Study (Year)Xylitol Dosage and FormDurationSample Type% Reduction in S. mutans
Milgrom et al. (2006)6.88 g/day , chewing gum6 monthsPlaqueSignificant reduction
Milgrom et al. (2006)10.32 g/day , chewing gum6 monthsPlaqueSignificant reduction
Bahador et al. (2012)5 g/day , chewing gum3 weeksSalivaSignificant reduction
Table 2: Clinical Efficacy of Xylitol in Caries Prevention (DMFS/dmfs Reduction)
Study (Year)Xylitol Dosage and FormDurationPopulation% Caries Reduction (Compared to Control)
Hujoel et al. (1995)7.5 g/day , chewing gum30 monthsSchoolchildren33%
Mäkinen et al. (1995)7-10 g/day , various forms2 yearsSchoolchildren30-85%
Alanen et al. (2000)5-10 g/day , chewing gum2-3 yearsTeenagers30-60%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of xylitol's efficacy. Below are protocols for the measurement of this compound and the assessment of clinical and microbiological markers.

Measurement of this compound (In Vitro)

This protocol is based on methods described for the synthesis and detection of X5P in bacterial cultures and dental plaque.[7][8]

  • Sample Collection: Collect dental plaque or cultivate a pure culture of Streptococcus mutans.

  • Incubation with Labeled Xylitol: Incubate the plaque sample or bacterial cells with radiolabeled ([14C]) xylitol in a suitable buffer or growth medium for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them to release intracellular contents. This can be achieved by methods such as sonication or enzymatic digestion.

  • Extraction of X5P: Extract the phosphorylated sugars from the cell lysate using a method like boiling water extraction.

  • Chromatographic Separation: Separate the components of the extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification:

    • For radiolabeled X5P, use autoradiography or scintillation counting to detect and quantify the amount of X5P.

    • For non-labeled X5P, mass spectrometry can be used for identification and quantification.

Assessment of Streptococcus mutans Levels
  • Sample Collection: Collect saliva or plaque samples from subjects.

  • Sample Processing: Serially dilute the samples in a suitable transport medium.

  • Culturing: Plate the dilutions onto Mitis Salivarius Bacitracin (MSB) agar, a selective medium for S. mutans.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

  • Quantification: Count the number of characteristic S. mutans colonies (raised, rough, blue colonies) and express the result as colony-forming units (CFU) per milliliter of saliva or per milligram of plaque.

Clinical Assessment of Dental Caries (DMFS/dmfs Index)
  • Clinical Examination: A calibrated dental examiner visually inspects all tooth surfaces of the study participants using a dental mirror and explorer under standardized lighting conditions.

  • Scoring: Each tooth surface is scored as sound, decayed, missing due to caries, or filled.

  • Index Calculation: The DMFS (for permanent teeth) or dmfs (for primary teeth) score is calculated for each individual by summing the number of decayed, missing, and filled surfaces.

  • Data Analysis: The mean DMFS/dmfs scores of the xylitol and control groups are compared at baseline and at the end of the study to determine the effect of the intervention.

Visualizing the Pathways

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Xylitol_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell (e.g., S. mutans) Xylitol_ext Xylitol Xylitol_int Xylitol Xylitol_ext->Xylitol_int Uptake X5P This compound Xylitol_int->X5P Phosphoenolpyruvate Phosphotransferase System (PTS) X5P->Xylitol_int Dephosphorylation (Futile Cycle) Glycolysis Glycolysis X5P->Glycolysis Inhibits Growth_Inhibition Growth Inhibition

Caption: Metabolic pathway of xylitol in Streptococcus mutans.

Biomarker_Validation_Workflow cluster_study_design Clinical Trial Design cluster_measurements Data Collection cluster_analysis Biomarker and Outcome Analysis Patient_Recruitment Patient Recruitment (High Caries Risk) Randomization Randomization Patient_Recruitment->Randomization Xylitol_Group Xylitol Intervention Group Randomization->Xylitol_Group Control_Group Control Group (Placebo) Randomization->Control_Group Baseline Baseline Measurements (Plaque, Saliva, DMFS/dmfs) Xylitol_Group->Baseline Control_Group->Baseline Follow_up Follow-up Measurements (Plaque, Saliva, DMFS/dmfs) Baseline->Follow_up X5P_Analysis X5P Quantification (from Plaque/Saliva) Follow_up->X5P_Analysis Microbiological_Analysis S. mutans Quantification Follow_up->Microbiological_Analysis Clinical_Analysis DMFS/dmfs Change Follow_up->Clinical_Analysis Correlation Correlation Analysis X5P_Analysis->Correlation Microbiological_Analysis->Correlation Clinical_Analysis->Correlation

Caption: Experimental workflow for validating X5P as a biomarker.

Comparison_Logic cluster_markers Efficacy Markers cluster_validation Validation Status Xylitol_Efficacy Assessing Xylitol Efficacy Mechanistic Mechanistic (this compound) Xylitol_Efficacy->Mechanistic Microbiological Microbiological (S. mutans levels) Xylitol_Efficacy->Microbiological Clinical Clinical (DMFS/dmfs) Xylitol_Efficacy->Clinical Mechanistic_Status Potential Biomarker (Lacks Clinical Correlation Data) Mechanistic->Mechanistic_Status Current Status Microbiological_Status Established Risk Indicator (Indirect Efficacy Marker) Microbiological->Microbiological_Status Current Status Clinical_Status Gold Standard Outcome (Direct Efficacy Measure) Clinical->Clinical_Status Current Status

Caption: Logical relationship between different types of efficacy markers.

Conclusion and Future Directions

The intracellular accumulation of this compound is a cornerstone of the accepted mechanism for xylitol's anti-cariogenic effects. While in vitro studies have demonstrated the production of X5P in dental plaque bacteria upon exposure to xylitol, there is a notable absence of clinical studies that have validated X5P as a direct biomarker for xylitol's efficacy in reducing dental caries.

Current assessments of xylitol's effectiveness rely on well-established, albeit sometimes indirect or lagging, microbiological and clinical markers. The reduction of Streptococcus mutans levels provides a valuable microbiological surrogate endpoint, while changes in the DMFS/dmfs index remain the definitive clinical outcome.

For this compound to transition from a mechanistic marker to a validated biomarker, future research should focus on:

  • Developing and standardizing sensitive and specific assays for the quantification of X5P in clinically relevant samples like dental plaque and saliva.

  • Conducting clinical trials that prospectively measure X5P levels in conjunction with microbiological and clinical outcomes to establish a clear correlation.

  • Investigating the dose-response relationship between xylitol intake, intracellular X5P concentrations, and the extent of caries prevention.

The validation of this compound as a biomarker holds the potential to accelerate the development of new xylitol-based products and to enable a more personalized approach to caries prevention by identifying individuals or bacterial populations that are most responsive to xylitol treatment. However, based on the current body of evidence, DMFS/dmfs and S. mutans levels remain the primary and validated indicators of xylitol's efficacy in a clinical setting.

References

A Comparative Guide to the Metabolomic Effects of Xylitol and Sorbitol on Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two common sugar alcohols, xylitol (B92547) and sorbitol, on bacteria. The information presented is synthesized from publicly available research, focusing on the well-studied oral bacterium Streptococcus mutans. This document is intended to inform research and development in areas such as antimicrobial drug development, oral health, and food science.

Introduction

Xylitol and sorbitol are five- and six-carbon sugar alcohols, respectively, that are widely used as sugar substitutes. Their impact on bacterial metabolism, particularly in the context of oral microbiology, is of significant interest. While both are considered less cariogenic than sucrose, their mechanisms of action at the metabolic level differ substantially. This guide summarizes these differences, providing available quantitative data, detailed experimental protocols for comparative metabolomics, and visualizations of the key metabolic pathways involved.

Metabolic Fate of Xylitol and Sorbitol in Streptococcus mutans

Streptococcus mutans, a primary etiological agent of dental caries, metabolizes various carbohydrates for energy and biofilm formation. Its distinct responses to xylitol and sorbitol are central to their differing effects on oral health.

Xylitol's "Futile Cycle": Xylitol is transported into S. mutans via the fructose (B13574) phosphotransferase system (PTS).[1] Once inside the cell, it is phosphorylated to xylitol-5-phosphate.[1] However, S. mutans lacks the necessary enzymes to further metabolize this compound.[2] The accumulation of xylitol-5-phosphate is toxic and inhibits glycolytic enzymes.[3] This process, often termed a "futile cycle," consumes cellular energy (in the form of phosphoenolpyruvate) without yielding any metabolic benefit, ultimately hindering bacterial growth.[4]

Sorbitol's Slow Metabolism: In contrast, sorbitol can be metabolized by S. mutans. It is transported into the cell and phosphorylated to sorbitol-6-phosphate (B1195476).[5][6] This is then converted to fructose-6-phosphate (B1210287) by the enzyme sorbitol-6-phosphate 2-dehydrogenase and can enter the glycolysis pathway.[5][6] However, this process is significantly slower than the metabolism of glucose or sucrose. The metabolism of sorbitol can also lead to an increased intracellular NADH/NAD+ ratio, which can inhibit glyceraldehyde-phosphate dehydrogenase, thereby slowing down glycolysis and acid production.[7][8]

Quantitative Metabolomic Data

Metabolic PathwayMetaboliteExpected Change with Xylitol TreatmentExpected Change with Sorbitol TreatmentRationale
Sugar Alcohol Metabolism Intracellular Xylitol-5-PhosphateSignificant IncreaseNo ChangeAccumulation due to lack of further metabolic enzymes.[2]
Intracellular Sorbitol-6-PhosphateNo ChangeIncreaseIntermediate in the sorbitol metabolic pathway.[5][6]
Glycolysis Glucose-6-Phosphate / Fructose-6-PhosphateDecreaseSlight Decrease / No ChangeInhibition of glycolysis by xylitol-5-phosphate.[3] Slower entry into glycolysis compared to glucose.
Fructose-1,6-BisphosphateDecreaseSlight Decrease / No ChangeDownstream effect of glycolytic inhibition.
Dihydroxyacetone Phosphate / Glyceraldehyde-3-PhosphateDecreaseSlight Decrease / No ChangeDownstream effect of glycolytic inhibition.
Phosphoenolpyruvate (PEP)DecreaseSlight DecreaseConsumption in the "futile cycle" of xylitol transport and phosphorylation.
PyruvateDecreaseSlight DecreaseReduced glycolytic flux.
LactateSignificant DecreaseDecreasePrimary end-product of fermentation; reduced production due to inhibited glycolysis.
Pentose Phosphate Pathway Ribose-5-PhosphateNo Significant Change ExpectedNo Significant Change ExpectedNot the primary pathway for these sugar alcohols in S. mutans.
Redox Balance NADH/NAD+ RatioNo Direct Major Change ExpectedIncreaseOxidation of sorbitol-6-phosphate to fructose-6-phosphate generates NADH.[7][8]
Energy Charge ATPDecreaseSlight Decrease / No ChangeEnergy expenditure in the "futile" xylitol cycle. Slower energy generation from sorbitol.

Experimental Protocols

The following protocols provide a framework for conducting a comparative metabolomics study of bacteria treated with xylitol versus sorbitol.

Bacterial Culture and Treatment
  • Strain: Streptococcus mutans (e.g., UA159).

  • Growth Medium: A defined minimal medium (e.g., FMC medium) supplemented with a limiting concentration of glucose (e.g., 0.2%) to allow initial growth.

  • Experimental Conditions:

    • Control Group: No additional sugar alcohol.

    • Xylitol Group: Supplemented with a specific concentration of xylitol (e.g., 2.5%).[9][10]

    • Sorbitol Group: Supplemented with a specific concentration of sorbitol (e.g., 2.5%).

  • Culture Growth: Grow cultures anaerobically at 37°C to a mid-exponential phase (OD600 of ~0.5).

  • Harvesting: Rapidly harvest bacterial cells by centrifugation at a low temperature (e.g., 4°C).

Metabolite Extraction
  • Quenching: Immediately quench metabolic activity by resuspending the cell pellet in a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to prevent further metabolic changes.

  • Extraction: Extract intracellular metabolites using a cold solvent mixture, such as a combination of methanol, chloroform, and water.

  • Separation: Separate the polar (metabolite-containing) and non-polar phases by centrifugation.

  • Drying: Evaporate the polar phase to dryness under a vacuum.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for the chosen analytical platform.

Metabolomic Analysis (LC-MS/MS)
  • Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

  • Chromatography: Separate metabolites using a suitable column (e.g., a reversed-phase C18 column for less polar metabolites or a HILIC column for polar metabolites).

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Processing: Process the raw data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and annotation.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) and authenticated standards.

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify significantly altered metabolites between the different treatment groups.

Visualizations

Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of xylitol and sorbitol in Streptococcus mutans.

xylitol_metabolism Xylitol_ext Xylitol (extracellular) Xylitol_int Xylitol (intracellular) Xylitol_ext->Xylitol_int Fructose PTS X5P Xylitol-5-Phosphate Xylitol_int->X5P Phosphorylation Inhibition Inhibition of Glycolysis X5P->Inhibition Growth_Inhibition Growth Inhibition Inhibition->Growth_Inhibition

Caption: Xylitol's "Futile Cycle" in S. mutans.

sorbitol_metabolism Sorbitol_ext Sorbitol (extracellular) Sorbitol_int Sorbitol (intracellular) Sorbitol_ext->Sorbitol_int Sorbitol PTS S6P Sorbitol-6-Phosphate Sorbitol_int->S6P Phosphorylation F6P Fructose-6-Phosphate S6P->F6P Sorbitol-6-P Dehydrogenase Glycolysis Glycolysis F6P->Glycolysis Acid Acid Production Glycolysis->Acid

Caption: Sorbitol Metabolism in S. mutans.

Experimental Workflow

metabolomics_workflow cluster_culture Bacterial Culture cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis Culture S. mutans Culture Treatment Treatment Groups: - Control - Xylitol - Sorbitol Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Quenching Quenching Harvest->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying & Reconstitution Extraction->Drying LCMS LC-MS/MS Analysis Drying->LCMS Processing Data Processing LCMS->Processing Stats Statistical Analysis Processing->Stats Interpretation Interpretation Stats->Interpretation Biological Interpretation

Caption: General Experimental Workflow for Bacterial Metabolomics.

Conclusion

The comparative metabolomic analysis of bacteria treated with xylitol versus sorbitol reveals distinct mechanisms of action. Xylitol acts as a metabolic inhibitor for bacteria like S. mutans by inducing a futile phosphorylation cycle that depletes energy and produces a toxic intermediate. In contrast, sorbitol is a fermentable sugar alcohol, though it is metabolized much more slowly than other sugars and can lead to a redox imbalance that also slows acid production. These fundamental metabolic differences underscore their varied applications in oral health products and as sugar substitutes. Further quantitative metabolomic studies are warranted to provide a more detailed and comprehensive understanding of the global metabolic reprogramming induced by these compounds in a wider range of bacterial species.

References

A Comparative Guide to the Mechanism of Xylitol 5-Phosphate-Induced Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanisms underlying the bacteriostatic effects of xylitol (B92547), focusing on the role of its metabolite, xylitol 5-phosphate (X5P). It offers a comparative analysis of X5P's inhibitory actions against other sugar phosphates, supported by experimental data and detailed protocols for key assays.

Core Mechanism: The "Futile Cycle" and Glycolytic Interference

Xylitol's primary antibacterial effect, particularly against cariogenic bacteria like Streptococcus mutans, is not caused by xylitol directly but by its phosphorylated form, this compound (X5P).[1][2] The mechanism is twofold, creating a significant energy drain on the bacterial cell while simultaneously disrupting its central carbon metabolism.

  • Transport and Phosphorylation : Xylitol is transported into the bacterial cell via the fructose (B13574) phosphoenolpyruvate (B93156) (PEP):phosphotransferase system (PTS).[1][3][4] This process consumes a high-energy phosphate (B84403) from PEP to convert xylitol into X5P.[2]

  • Futile Energy Cycle : Because most oral bacteria cannot metabolize X5P, it accumulates intracellularly.[1][2] The cell must then expend additional energy to dephosphorylate X5P back into xylitol and expel it from the cell.[2][5] This energy-wasting process is often termed a "futile cycle" and leads to the depletion of cellular energy reserves, thereby inhibiting growth.[2][6]

  • Glycolytic Inhibition : The accumulated X5P acts as an inhibitor of key glycolytic enzymes.[6][7] Research has identified phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis, as a primary target.[1] This inhibition curtails the cell's ability to produce energy and metabolic precursors from sugars, further contributing to growth inhibition.[1]

G cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_glycolysis Glycolysis xylitol_ext Xylitol PTS Fructose PTS (Transporter) xylitol_ext->PTS Transport X5P This compound (X5P) PTS->X5P PYR Pyruvate PTS->PYR Phosphatase Phosphatase X5P->Phosphatase Dephosphorylation (Energy Consumed) PFK Phosphofructokinase (PFK) X5P->PFK Non-competitive Inhibition outcome Growth Inhibition PEP PEP PEP->PTS Phosphate Donor xylitol_int Xylitol Phosphatase->xylitol_int xylitol_int->xylitol_ext Expulsion F6P Fructose-6-P F6P->PFK F16BP Fructose-1,6-BP PFK->F16BP G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis p1 1. Inoculate Bacteria in Growth Medium p2 2. Incubate to Logarithmic Phase p1->p2 e1 3. Aliquot Culture into Tubes Containing Test Compounds p2->e1 e2 4. Create Control (No Xylitol) and Test Groups (e.g., 5%, 10% Xylitol) e1->e2 e3 5. Incubate all Tubes Under Identical Conditions e2->e3 a1 6. Measure Optical Density (OD) at 650 nm Periodically e3->a1 a2 7. Plot Growth Curves (OD vs. Time) a1->a2 a3 8. Calculate Percent Inhibition Compared to Control a2->a3 G start Xylitol Exposure transport Transport into cell via Fructose PTS start->transport pep_depletion Consumption of High-Energy PEP transport->pep_depletion x5p_accum Intracellular X5P Accumulation transport->x5p_accum energy_drain Cellular Energy Depletion pep_depletion->energy_drain futile_cycle Futile Cycle: Dephosphorylation & Expulsion x5p_accum->futile_cycle pfk_inhibit Inhibition of Phosphofructokinase (PFK) x5p_accum->pfk_inhibit futile_cycle->energy_drain glycolysis_block Glycolysis Disruption pfk_inhibit->glycolysis_block outcome Bacterial Growth Inhibition energy_drain->outcome glycolysis_block->outcome

References

A Comparative Guide to the Specificity of Enzymes in Xylitol 5-Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of key enzymes involved in xylitol (B92547) 5-phosphate (X5P) metabolism. Understanding the specificity of these enzymes is crucial for metabolic engineering, drug development, and comprehending the intricate regulation of pentose (B10789219) phosphate (B84403) pathways. This document presents available quantitative data, detailed experimental protocols for assessing enzyme specificity, and visualizations of the metabolic pathway and experimental workflows.

Enzyme Specificity in Xylitol 5-Phosphate Metabolism: A Comparative Overview

The metabolism of this compound primarily involves two key enzymatic activities: dehydrogenation and dephosphorylation. The primary enzymes discussed in this guide are this compound Dehydrogenase and a broad-specificity Sugar Phosphate Phosphohydrolase, both identified in Lactobacillus casei. Additionally, Xylitol Dehydrogenase, which acts on xylitol, is included for a broader context of xylitol metabolism.

Quantitative Comparison of Enzyme Kinetics

The following table summarizes the available kinetic parameters for enzymes acting on this compound and related substrates. While the substrate range of these enzymes has been described, comprehensive comparative kinetic data across multiple substrates is not extensively available in the current literature.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat/Km (s-1mM-1)CoenzymeReference(s)
This compound Dehydrogenase Lactobacillus caseiThis compoundData not availableData not availableData not availableNAD+[1]
D-Arabitol 5-PhosphateData not availableData not availableData not availableNAD+[1]
Sugar Phosphate Phosphohydrolase Lactobacillus caseiThis compoundData not availableData not availableData not availableMg2+[2][3]
Various other 4, 5, and 6-carbon sugar phosphatesData not availableData not availableData not availableMg2+[2][4]
Xylitol Dehydrogenase (for comparison) Aspergillus flavusXylitol16.2Data not available2.88NAD+
SorbitolPreferred substrateData not availableData not availableNAD+
Gluconobacter thailandicusXylitolData not availableSpecific activity reportedData not availableNAD+[5]
D-SorbitolData not availableSpecific activity reportedData not availableNAD+[5]
D-MannitolData not availableSpecific activity reportedData not availableNAD+[5]

Note: The table highlights the current gaps in quantitative data for a direct comparison of substrate specificity for the key enzymes in this compound metabolism from Lactobacillus casei. Further research is required to fully elucidate their kinetic properties.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the substrate specificity of the enzymes involved in this compound metabolism.

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity and Specificity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (Km and Vmax) of this compound dehydrogenase by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified this compound Dehydrogenase

  • This compound (substrate)

  • D-Arabitol 5-Phosphate (alternative substrate)

  • NAD+ (coenzyme)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer and a saturating concentration of NAD+ (e.g., 2 mM).

  • Substrate Dilutions: Prepare a series of dilutions of the primary substrate (this compound) and the alternative substrate (D-Arabitol 5-Phosphate) in the reaction buffer. The concentration range should typically span from 0.1 x Km to 10 x Km. A preliminary experiment may be needed to estimate the approximate Km.

  • Enzyme Preparation: Dilute the purified enzyme in cold reaction buffer to a concentration that yields a linear reaction rate for at least 60 seconds.

  • Assay Measurement:

    • Add the reaction mixture and a specific concentration of the substrate to a cuvette.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the diluted enzyme solution and mix immediately.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

    • Record the initial velocity (v0) from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocity (v0) against the substrate concentration [S].

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.[6] Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]).[6][7]

    • Compare the Km and Vmax values obtained for different substrates to assess the enzyme's specificity. A lower Km indicates a higher affinity for the substrate. The specificity constant (kcat/Km) is the most effective way to compare the catalytic efficiency for different substrates.

Protocol 2: HPLC-Based Assay for Sugar Phosphate Phosphohydrolase Activity and Specificity

This protocol outlines an endpoint assay using High-Performance Liquid Chromatography (HPLC) to measure the dephosphorylation of various sugar phosphates by the phosphohydrolase.

Materials:

  • Purified Sugar Phosphate Phosphohydrolase

  • A panel of sugar phosphate substrates (e.g., this compound, Ribose 5-Phosphate, Glucose 6-Phosphate, Fructose 6-Phosphate)

  • Reaction Buffer (e.g., 50 mM MES, pH 6.0, containing 5 mM MgCl2)

  • Quenching solution (e.g., perchloric acid or trichloroacetic acid)

  • HPLC system with a suitable column for sugar phosphate separation (e.g., an anion-exchange or mixed-mode column)[8]

  • Detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometer)

Procedure:

  • Reaction Setup:

    • Prepare reaction tubes containing the reaction buffer and a specific concentration of a sugar phosphate substrate.

    • Pre-incubate the tubes at the desired temperature (e.g., 37°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified enzyme to each tube.

    • Incubate for a fixed period during which the reaction is linear.

    • Terminate the reaction by adding the quenching solution.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate the substrate and the dephosphorylated product (the corresponding sugar).

    • Quantify the amount of product formed by comparing the peak area to a standard curve of the pure sugar.[9]

  • Data Analysis:

    • Calculate the reaction rate for each substrate.

    • To determine kinetic parameters, perform the assay with varying concentrations of each substrate.

    • Plot the reaction rate against substrate concentration and determine Km and Vmax as described in Protocol 1.

    • Compare the kinetic parameters for the different sugar phosphate substrates to evaluate the enzyme's specificity.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in a key metabolic pathway.

Xylitol_5_Phosphate_Metabolism cluster_dehydrogenation Dehydrogenation cluster_dephosphorylation Dephosphorylation Xylitol Xylitol X5P This compound X5P->Xylitol Sugar Phosphate Phosphohydrolase Xylulose5P D-Xylulose 5-Phosphate X5P->Xylulose5P This compound Dehydrogenase Pentose Phosphate\nPathway Pentose Phosphate Pathway Xylulose5P->Pentose Phosphate\nPathway Xylitol_in Xylitol (extracellular) Xylitol_in->Xylitol

Caption: Metabolic fate of this compound.

Experimental Workflow for Assessing Enzyme Specificity

This diagram outlines the general workflow for determining the substrate specificity of an enzyme.

Enzyme_Specificity_Workflow start Start enzyme_prep Purify Enzyme of Interest start->enzyme_prep substrate_selection Select Primary and Alternative Substrates enzyme_prep->substrate_selection assay_development Develop and Optimize Enzyme Assay (e.g., Spectrophotometric, HPLC) substrate_selection->assay_development kinetic_measurements Measure Initial Reaction Rates at Varying Substrate Concentrations assay_development->kinetic_measurements data_analysis Determine Km and Vmax for Each Substrate kinetic_measurements->data_analysis comparison Compare Kinetic Parameters (Km, Vmax, kcat/Km) data_analysis->comparison conclusion Assess Substrate Specificity comparison->conclusion

Caption: Workflow for determining enzyme specificity.

References

Xylitol-5-Phosphate Accumulation: A Comparative Analysis of Wild-Type and Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intracellular accumulation of xylitol-5-phosphate, a key intermediate in xylitol (B92547) metabolism, varies significantly between wild-type microorganisms and their genetically engineered counterparts. Understanding these differences is crucial for optimizing microbial strains for various biotechnological applications, including the production of xylitol and other valuable chemicals. This guide provides a comparative study of xylitol-5-phosphate accumulation in wild-type versus mutant strains, supported by experimental data and detailed methodologies.

Quantitative Comparison of Xylitol-5-Phosphate Accumulation

The following table summarizes the intracellular accumulation of xylitol-5-phosphate in various wild-type and mutant microbial strains as reported in scientific literature. These mutations often target enzymes directly involved in the xylitol metabolic pathway to enhance the production of specific products.

MicroorganismStrainGenotype/ModificationIntracellular Xylitol-5-Phosphate AccumulationReference
Corynebacterium glutamicumWild-TypeN/ANot typically observed[1][2]
Corynebacterium glutamicumISOOverexpression of xylose isomerase (xylA) and xylulokinase (xylB)Pronounced accumulation[1][2]
Meyerozyma guilliermondiiWild-Type (KU)N/ABaseline level[3]
Meyerozyma guilliermondiixdhΔDeletion of xylitol dehydrogenase (XYL2)Increased xylitol accumulation, implying altered xylitol-5-phosphate flux[3]
Meyerozyma guilliermondiiKU [XR]Overexpression of xylose reductase (XYL1)Increased xylitol accumulation, suggesting a potential increase in xylitol-5-phosphate precursor[3]
Candida tropicalisWild-TypeN/ALower xylose reductase activity compared to mutant[4]
Candida tropicalisCT-OMV5UV and MNNG mutagenesisHigher xylose reductase activity, leading to increased xylitol production and likely altered xylitol-5-phosphate levels[4]

Metabolic Pathway of Xylitol

The metabolism of xylose to xylitol and subsequently to xylulose-5-phosphate, which enters the pentose (B10789219) phosphate (B84403) pathway, is a key metabolic route in many microorganisms.[5][6] Genetic modifications in this pathway can lead to the accumulation of intermediates like xylitol-5-phosphate.

Xylitol Metabolic Pathway Xylose Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) (NAD(P)H -> NAD(P)+) Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (XDH) (NAD+ -> NADH) X5P Xylulose-5-Phosphate Xylulose->X5P Xylulokinase (XK) (ATP -> ADP) PPP Pentose Phosphate Pathway X5P->PPP XR_overexpression Overexpression (e.g., KU [XR]) XR_overexpression->Xylose XDH_deletion Deletion (e.g., xdhΔ) XDH_deletion->Xylitol

Caption: Metabolic pathway of xylose to the pentose phosphate pathway.

Experimental Protocols

Cultivation of Microbial Strains

Detailed protocols for the cultivation of wild-type and mutant strains are specific to the microorganism. Generally, strains are grown in a defined minimal medium with D-xylose as the primary carbon source.

  • Example for Corynebacterium glutamicum : Strains are typically grown in a minimal medium such as CgC, supplemented with D-xylose (e.g., 100 mM). Cultures are incubated aerobically at 30°C with shaking.[1][2]

  • Example for Yeasts (Meyerozyma guilliermondii, Candida tropicalis) : Yeasts are often cultivated in a yeast nitrogen base (YNB) medium without amino acids, supplemented with D-xylose (e.g., 20 g/L). Incubation is carried out at around 28-30°C with vigorous shaking.[3][4]

Extraction of Intracellular Metabolites

A crucial step for accurate quantification is the rapid quenching of metabolic activity and efficient extraction of intracellular metabolites.

  • Quenching : A defined volume of the cell culture is rapidly harvested and metabolic activity is quenched. This is often achieved by fast filtration followed by immediate freezing in liquid nitrogen or by mixing the culture with a cold quenching solution (e.g., -20°C methanol).

  • Extraction : The frozen cell pellet is resuspended in an extraction solvent. A common method involves a mixture of methanol (B129727) and water or chloroform, methanol, and water. The mixture is then subjected to several freeze-thaw cycles or mechanical disruption (e.g., bead beating) to ensure complete cell lysis and release of intracellular metabolites.

  • Separation : The cell debris is removed by centrifugation at a high speed and low temperature (e.g., 14,000 rpm at 4°C). The resulting supernatant contains the intracellular metabolites.

Quantification of Xylitol-5-Phosphate

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of xylitol-5-phosphate.

  • Chromatographic System : An HPLC system equipped with a suitable column, such as an Aminex HPX-87H column, is used for separation.[7]

  • Mobile Phase : A dilute acid solution, typically sulfuric acid (e.g., 5 mM), is used as the mobile phase at a constant flow rate (e.g., 0.6 mL/min).[7]

  • Detection : Detection can be achieved using a refractive index (RI) detector or by mass spectrometry (LC-MS) for higher sensitivity and specificity.[8][9]

  • Quantification : The concentration of xylitol-5-phosphate is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a pure xylitol-5-phosphate standard.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of xylitol-5-phosphate accumulation.

Experimental Workflow cluster_cultivation Strain Cultivation cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_results Results WT_culture Wild-Type Strain Culture WT_sample Harvest & Quench Wild-Type Cells WT_culture->WT_sample Mutant_culture Mutant Strain Culture Mutant_sample Harvest & Quench Mutant Cells Mutant_culture->Mutant_sample WT_extract Extract Intracellular Metabolites (WT) WT_sample->WT_extract Mutant_extract Extract Intracellular Metabolites (Mutant) Mutant_sample->Mutant_extract HPLC HPLC or LC-MS Analysis WT_extract->HPLC Mutant_extract->HPLC Data_analysis Data Analysis & Comparison HPLC->Data_analysis

Caption: Workflow for comparing xylitol-5-phosphate accumulation.

Concluding Remarks

The study of xylitol-5-phosphate accumulation in wild-type versus mutant strains provides valuable insights into microbial metabolism and physiology. Genetic engineering strategies that alter the expression of key enzymes in the xylitol metabolic pathway can lead to significant changes in the intracellular concentration of this phosphorylated intermediate. The methodologies outlined in this guide provide a framework for conducting such comparative studies, which are essential for the rational design of microbial cell factories for improved production of xylitol and other biochemicals.

References

The Role of Xylitol 5-Phosphate in the Anticariogenic Effects of Xylitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticariogenic properties of xylitol (B92547), with a focus on the pivotal role of its metabolite, xylitol 5-phosphate. The performance of xylitol is evaluated against other common non-cariogenic sugar substitutes—sorbitol and erythritol (B158007)—and the gold-standard anticariogenic agent, fluoride (B91410). This analysis is supported by a compilation of experimental data and detailed methodologies for key assays, offering a comprehensive resource for researchers in cariology and oral health product development.

The "Futile Cycle": How this compound Disrupts Cariogenic Bacteria

The primary anticariogenic action of xylitol is attributed to its intracellular conversion to this compound within Streptococcus mutans (S. mutans), the principal etiological agent of dental caries. Unlike sugars that are metabolized to produce energy and acidic byproducts that demineralize tooth enamel, xylitol's metabolism by S. mutans is a dead-end process that is detrimental to the bacterium.

S. mutans transports xylitol into the cell using the fructose (B13574) phosphotransferase system (PTS).[1][2] This process consumes a high-energy phosphate (B84403) molecule (from phosphoenolpyruvate) to convert xylitol into this compound. However, S. mutans lacks the necessary enzymes to further metabolize this compound for energy production.[1] Consequently, the bacterium expends energy to dephosphorylate this compound and expel the resulting xylitol molecule from the cell.[1][2] This energy-wasting "futile cycle" leads to a depletion of the cell's energy reserves, inhibiting its growth and acid production.[1][2]

Furthermore, the accumulation of intracellular this compound has been shown to inhibit key glycolytic enzymes, such as phosphofructokinase, further disrupting the bacterium's ability to metabolize sugars and produce acid.

Comparative Performance Data

The following tables summarize quantitative data from various in vitro and in vivo studies, comparing the anticariogenic effects of xylitol with sorbitol, erythritol, and fluoride.

Table 1: Antimicrobial Activity against Streptococcus mutans

AgentMinimum Inhibitory Concentration (MIC)Observations
Xylitol 1.56% - 20% (w/v)Significant inhibition of S. mutans growth.[3] The MIC can vary depending on the strain and experimental conditions.
Sorbitol Not clearly established as inhibitory; can be fermented by some S. mutans strains.Generally considered less effective than xylitol in inhibiting S. mutans growth.[4]
Erythritol >10% in some studies, with growth inhibition observed at lower concentrations.Effective in inhibiting S. mutans growth, with some studies suggesting greater efficacy than xylitol at higher concentrations.[5][6]
Fluoride N/A (acts via different mechanisms)Inhibits enzymatic activity and acid production rather than directly inhibiting growth at typical concentrations used in oral care products.

Table 2: Effect on Acid Production by Streptococcus mutans

AgentpH Drop in Bacterial CultureMechanism of Action
Xylitol Minimal pH drop.Inhibition of glycolysis via this compound and the "futile cycle."[7]
Sorbitol Some acid production, but less than sucrose.Can be slowly fermented by some oral bacteria.[8]
Erythritol Minimal pH drop.Not readily metabolized by S. mutans.[5]
Fluoride Reduces acid production from sugars.Inhibits key glycolytic enzymes like enolase.

Table 3: Impact on Enamel Demineralization and Remineralization

AgentEffect on Enamel MicrohardnessStudy Type
Xylitol Reduces demineralization and promotes remineralization.In vitro and in situ studies.[9][10]
Sorbitol Less effective than xylitol in reducing demineralization.In situ studies.
Erythritol Reduces demineralization.In vitro studies.
Fluoride Significantly reduces demineralization and enhances remineralization.Gold standard for caries prevention. In vitro, in situ, and clinical trials.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_cell S. mutans Cell Xylitol_ext Xylitol PTS Phosphotransferase System (PTS) Xylitol_ext->PTS Transport Sucrose_ext Sucrose Glycolysis Glycolysis Sucrose_ext->Glycolysis Metabolized X5P This compound PTS->X5P Phosphorylation (consumes energy) Xylitol_int Xylitol Expulsion Expulsion Xylitol_int->Expulsion X5P->Glycolysis Inhibits Dephosphorylation Dephosphorylation X5P->Dephosphorylation Acid Acid Production Glycolysis->Acid Energy Energy (ATP) Glycolysis->Energy Dephosphorylation->Xylitol_int Expulsion->Xylitol_ext

Caption: The "futile cycle" of xylitol metabolism in S. mutans.

cluster_prep 1. Sample Preparation cluster_treatment 2. Treatment Cycles cluster_analysis 3. Data Analysis A1 Prepare Enamel Blocks A2 Measure Baseline Surface Microhardness A1->A2 A3 Create Artificial Caries Lesions A2->A3 B1 Expose to Demineralizing Solution (low pH) A3->B1 B2 Treat with Test Agent (Xylitol, Sorbitol, etc.) B1->B2 B3 Expose to Remineralizing Solution (neutral pH) B2->B3 B4 Repeat Cycles B3->B4 B4->B1 C1 Measure Final Surface Microhardness B4->C1 C2 Calculate Percent Microhardness Change C1->C2 C3 Statistical Analysis C2->C3

Caption: Experimental workflow for an in vitro pH cycling model.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a test agent that inhibits the visible growth of S. mutans.

Materials:

  • Streptococcus mutans strain (e.g., ATCC 25175)

  • Brain Heart Infusion (BHI) broth

  • Test agents (Xylitol, Sorbitol, Erythritol)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Anaerobic incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a stock solution of the test agent in BHI broth.

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of S. mutans in BHI broth, adjusted to a specific optical density (e.g., 0.1 at 600 nm).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria with no test agent) and a negative control (broth only).

  • Incubate the plate anaerobically at 37°C for 24-48 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

In Vitro pH Cycling Model for Enamel Demineralization/Remineralization

Objective: To simulate the dynamic pH changes in the oral cavity and assess the effect of test agents on enamel hardness.

Materials:

  • Sound human or bovine enamel blocks

  • Polishing materials (e.g., silicon carbide papers)

  • Microhardness tester (e.g., Knoop or Vickers)

  • Demineralizing solution (e.g., acetate (B1210297) buffer, pH 4.5)

  • Remineralizing solution (e.g., artificial saliva, pH 7.0)

  • Test agent solutions (dissolved in deionized water or artificial saliva)

Procedure:

  • Prepare enamel blocks from extracted teeth and polish the surface to a mirror finish.

  • Measure the baseline surface microhardness of each block.

  • Create artificial caries-like lesions by immersing the blocks in the demineralizing solution for a specified period (e.g., 96 hours).

  • Subject the demineralized blocks to daily pH cycling for a set duration (e.g., 10 days). A typical cycle consists of:

    • Immersion in the demineralizing solution (e.g., 2 hours).

    • Treatment with the test agent solution (e.g., 1 minute).

    • Immersion in the remineralizing solution (e.g., 22 hours).

  • After the cycling period, measure the final surface microhardness.

  • Calculate the percentage change in microhardness to determine the extent of demineralization or remineralization.

  • Statistically analyze the data to compare the effects of the different test agents.

Conclusion

The anticariogenic properties of xylitol are strongly linked to the intracellular formation of this compound in S. mutans. This metabolite disrupts the bacterium's energy metabolism through a "futile cycle" and inhibition of key glycolytic enzymes. Comparative data suggests that xylitol is more effective than sorbitol and comparable to or, in some cases, slightly less effective than erythritol in inhibiting S. mutans growth and acid production. While fluoride remains the benchmark for caries prevention due to its direct effects on enamel remineralization, xylitol offers a distinct, bacterially-targeted mechanism. For researchers and drug development professionals, understanding the role of this compound is crucial for the development of novel and effective anticariogenic strategies. Further research should focus on standardized in vitro and in vivo models to allow for more direct comparisons of the quantitative effects of these and other anticariogenic agents.

References

Safety Operating Guide

Proper Disposal of Xylitol 5-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Xylitol 5-phosphate, a phosphorylated derivative of the sugar alcohol xylitol. While Xylitol itself is generally considered non-hazardous, the addition of a phosphate (B84403) group necessitates a careful evaluation of its disposal route.

Immediate Safety and Disposal Plan

Step 1: Hazard Assessment

  • Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's specific chemical hygiene plan. Local regulations and institutional policies are the primary determinants for waste disposal procedures.

  • Evaluate the Waste Stream: Determine if the this compound is in a pure form or mixed with other chemicals. If it is part of a mixture, the entire solution must be treated as hazardous if any component is hazardous.

Step 2: Segregation and Labeling

  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams, especially if its hazardous status is unconfirmed.

  • Proper Labeling: Clearly label the waste container with the full chemical name, "this compound," and the approximate concentration and quantity. If in a solution, list all components and their percentages.

Step 3: Disposal Pathway Decision

The decision on the final disposal method hinges on the hazard classification provided by your EHS office.

  • If Deemed Non-Hazardous: If your EHS office confirms that this compound is non-hazardous and local regulations permit, it may be possible to dispose of it as regular laboratory waste. For aqueous solutions, this may include drain disposal with copious amounts of water. For solid waste, it may be permissible for disposal in the regular trash.

  • If Deemed Hazardous or Status is Unknown: In the absence of a definitive non-hazardous classification, treat the waste as hazardous. This is the most prudent approach to ensure safety and compliance.

    • Containerization: Use a designated, leak-proof, and chemically compatible container for collection.

    • Waste Pickup: Arrange for collection by your institution's hazardous waste management service.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key properties of Xylitol, which may be useful for a preliminary assessment by your EHS professional.

PropertyValueSource
Xylitol
Acute Oral LD50 (Rat)> 4,000 mg/kg[3]
Aquatic Toxicity (Acute LC50, Fish, 96h)1,550,000 mg/l[3]
BiodegradationReadily biodegradable[5]

Experimental Protocols

This section is not applicable as no experimental protocols were cited in the provided context.

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal procedure for this compound.

DisposalWorkflow start Start: this compound Waste consult_ehs Consult Institutional EHS Office start->consult_ehs is_hazardous Is it classified as hazardous? consult_ehs->is_hazardous non_hazardous_disposal Follow non-hazardous waste procedures (e.g., drain or trash disposal per local regulations) is_hazardous->non_hazardous_disposal No hazardous_disposal Treat as Hazardous Waste: - Segregate and Label - Use Designated Container - Arrange for EHS Pickup is_hazardous->hazardous_disposal Yes / Unknown end End: Proper Disposal non_hazardous_disposal->end hazardous_disposal->end

Disposal decision workflow for this compound.

By following these guidelines and prioritizing communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Essential Safety and Logistical Information for Handling Xylitol 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Xylitol 5-phosphate was not located. The following guidance is based on the safety information for the parent compound, Xylitol, and general laboratory protocols for handling non-hazardous chemical powders. It is imperative to handle all laboratory chemicals with care and to review any available safety information from the supplier.

Immediate Safety and Personal Protective Equipment (PPE)

While Xylitol is generally considered non-hazardous, prudent laboratory practices dictate the use of standard Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.[1][2]

Recommended PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Use disposable nitrile gloves.[1] Change gloves immediately if they become contaminated.[1]

  • Body Protection: A standard laboratory coat should be worn to protect clothing.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if handling large quantities or if dust is generated, a dust mask or respirator may be appropriate to avoid inhalation.[3]

Quantitative Data Summary

ParameterValue/InformationSource
Physical State Assumed to be a powder or solid[2]
Appearance Likely a white crystalline powder[2]
Odor Likely odorless[2]
Hazard Classification Xylitol is not classified as a hazardous substance[4]
Oral LD50 (Rat) for Xylitol 16,500 mg/kg[5]

Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a functioning eyewash station and safety shower are accessible.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Handle in a well-ventilated area to minimize dust inhalation.[3]

    • Avoid direct contact with skin and eyes.[2]

    • When weighing or transferring the powder, do so carefully to avoid creating airborne dust.

    • Keep the container tightly closed when not in use.[3]

  • In Case of Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek medical attention if irritation persists.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if a large quantity is ingested or if you feel unwell.[1]

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its containers is generally straightforward, but institutional guidelines should always be followed.[6]

  • Unused Product:

    • Dispose of as non-hazardous solid waste.[7]

    • Do not dispose of down the drain unless permitted by your institution's environmental health and safety (EHS) office.[1]

    • For larger quantities, consult with your institution's EHS for specific disposal instructions.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent (e.g., water).

    • The rinsate can typically be disposed of down the drain.

    • Deface the label of the empty container to prevent misuse.[7]

    • Dispose of the clean, empty container in the regular trash or recycling, in accordance with institutional policies.[7]

  • Contaminated Materials:

    • Gloves, paper towels, and other materials with minor contamination can usually be disposed of in the regular laboratory trash.

    • For significant spills, collect the material in a sealed container and consult with your EHS office for disposal guidance.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Clean Work Area don_ppe Don PPE: - Lab Coat - Safety Glasses - Gloves prep_area->don_ppe handle Handle in Ventilated Area don_ppe->handle weigh Weigh/Transfer Carefully handle->weigh store Keep Container Closed weigh->store dispose_solid Dispose of Solid Waste (per institutional guidelines) store->dispose_solid rinse_container Rinse Empty Container store->rinse_container dispose_container Dispose of Clean Container rinse_container->dispose_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.